molecular formula C14H12N7NaO2 B010747 Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate CAS No. 100929-45-1

Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate

Cat. No.: B010747
CAS No.: 100929-45-1
M. Wt: 333.28 g/mol
InChI Key: NDXULQWYAMJQGC-UHFFFAOYSA-M
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Description

Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate is a useful research compound. Its molecular formula is C14H12N7NaO2 and its molecular weight is 333.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;4-[(2,4-diaminopteridin-6-yl)methylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N7O2.Na/c15-11-10-12(21-14(16)20-11)18-6-9(19-10)5-17-8-3-1-7(2-4-8)13(22)23;/h1-4,6,17H,5H2,(H,22,23)(H4,15,16,18,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXULQWYAMJQGC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N7NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394646
Record name Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100929-45-1
Record name Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(N-[2,4-Diamino-6-pteridinylmethyl]amino)benzoic acid sodium salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate synthesis pathway"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate (Methotrexate Sodium)

Introduction: The Significance of Methotrexate and its Synthesis

This compound, widely known as Methotrexate Sodium, is a cornerstone therapeutic agent in both oncology and immunology.[1][2] As an antimetabolite, its primary mechanism involves the potent inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides required for DNA replication and cell division.[3][4][5] This action preferentially targets rapidly proliferating cells, making it an effective treatment for various cancers, including leukemia and lymphomas.[5][6] Furthermore, its immunomodulatory properties, potentially mediated through the promotion of adenosine release, have established it as a first-line treatment for autoimmune diseases like rheumatoid arthritis.[3][4]

The industrial synthesis of Methotrexate is a complex, multi-step process that demands high fidelity to ensure the production of a pure, active L-isomer, as the stereochemistry of the glutamic acid moiety is crucial for its biological activity.[2] The sodium salt form is preferred for pharmaceutical formulations due to its enhanced aqueous solubility compared to the free acid.[7][8]

This guide provides a comprehensive overview of a prevalent and logically structured synthetic pathway, focusing on the preparation of key intermediates and their final assembly. We will delve into the causality behind experimental choices, present detailed protocols, and discuss critical aspects of process control and purification, reflecting field-proven insights for researchers and drug development professionals.

Retrosynthetic Analysis: A Strategic Deconstruction

A logical approach to synthesizing a complex molecule like Methotrexate begins with a retrosynthetic analysis. The structure can be disconnected into two primary building blocks: a heterocyclic pteridine core and an aromatic side chain derived from L-glutamic acid. The key bond formation (disconnection) is the C-N bond at the N10 position.

G MTX Methotrexate Sodium Intermediates Key Intermediates MTX->Intermediates Final Condensation (C-N Bond Formation) Pteridine 2,4-Diamino-6-(bromomethyl)pteridine (Intermediate A) Intermediates->Pteridine SideChain Diethyl N-(4-methylaminobenzoyl)-L-glutamate (Intermediate B) Intermediates->SideChain Precursors Starting Materials Tetraaminopyrimidine 2,4,5,6-Tetraaminopyrimidine Precursors->Tetraaminopyrimidine C3_Synthon 1,3-Dihydroxyacetone Precursors->C3_Synthon Pteridine->Precursors Cyclization & Halogenation PABA_Glu N-(p-Aminobenzoyl)-L-glutamic acid SideChain->PABA_Glu N-Methylation & Esterification

Caption: Retrosynthetic analysis of Methotrexate.

Part 1: Synthesis of the Pteridine Core (Intermediate A)

The synthesis of the reactive pteridine electrophile, 2,4-diamino-6-(bromomethyl)pteridine, is a critical phase. It begins with the construction of the heterocyclic ring system followed by the functionalization of the methyl group at the C6 position.

Step 1.1: Cyclization to form 2,4-Diamino-6-(hydroxymethyl)pteridine

The pteridine ring is constructed via a condensation reaction between 2,4,5,6-tetraaminopyrimidine and a three-carbon electrophile, typically 1,3-dihydroxyacetone.[9][10]

  • Rationale: 2,4,5,6-tetraaminopyrimidine provides the pyrimidine portion of the final ring system, with the two adjacent amino groups at positions 5 and 6 acting as nucleophiles. 1,3-dihydroxyacetone serves as the C3-synthon that closes the second ring (the pyrazine ring). The reaction is often performed in an aqueous buffer (e.g., acetate) under controlled pH (around 5.5) to facilitate the condensation while minimizing side reactions.[11][12] The introduction of air or a mild oxidizing agent can be necessary to form the aromatic pteridine ring.

Step 1.2: Bromination of the Hydroxymethyl Group

The hydroxyl group of 2,4-diamino-6-(hydroxymethyl)pteridine is a poor leaving group and must be converted into a more reactive electrophile for the subsequent coupling reaction. Bromination is a common strategy.

  • Rationale: The Appel reaction, using a combination of triphenylphosphine (PPh₃) and a bromine source like N-bromosuccinimide (NBS) or carbon tetrabromide, is highly effective.[13][14] Triphenylphosphine and the bromine source react in situ to form a phosphonium bromide species, which activates the hydroxyl group, facilitating its displacement by a bromide ion. This method provides the target 2,4-diamino-6-(bromomethyl)pteridine, often as its hydrobromide salt, in good yield.[9][10]

G cluster_0 Synthesis of Pteridine Intermediate A A 2,4,5,6-Tetraaminopyrimidine C 2,4-Diamino-6-(hydroxymethyl)pteridine A->C Aqueous Buffer, pH 5.5 B 1,3-Dihydroxyacetone B->C D 2,4-Diamino-6-(bromomethyl)pteridine (Intermediate A) C->D PPh₃, NBS

Caption: Synthesis pathway for Intermediate A.

Experimental Protocol: Synthesis of 2,4-Diamino-6-(bromomethyl)pteridine HBr (3)

(Adapted from patent literature[9][13][14])

  • Cyclization: To a solution of 2,4,5,6-tetraaminopyrimidine hydrochloride in water, add an aqueous solution of 1,3-dihydroxyacetone and sodium acetate.[9] Maintain the pH at approximately 5.5 and stir the mixture while bubbling air through it for 24-48 hours. The product, 2,4-diamino-6-(hydroxymethyl)pteridine, precipitates and can be collected by filtration.

  • Bromination: Suspend the dried 2,4-diamino-6-(hydroxymethyl)pteridine in a suitable solvent like carbon tetrachloride or DMF.[13][14] Cool the mixture to 0°C. Add triphenylphosphine (1.3 eq) followed by the portion-wise addition of N-bromosuccinimide (NBS) (1.1 eq). Allow the reaction to stir overnight at room temperature. The crude product is isolated by filtration.

  • Purification: The crude 2,4-diamino-6-(bromomethyl)pteridine hydrobromide can be purified by recrystallization from a mixed solvent system, such as water/DMF, to yield the final product as a crystalline solid.[13]

Part 2: Synthesis of the Side Chain (Intermediate B)

The synthesis of the N-methylated glutamic acid side chain, typically as a diethyl ester to protect the carboxylic acids, is another multi-step sequence.

Step 2.1: Acylation of L-Glutamic Acid

The synthesis begins by coupling p-nitrobenzoic acid with L-glutamic acid. The carboxylic acid of p-nitrobenzoic acid must first be activated.

  • Rationale: p-Nitrobenzoic acid is used because the nitro group is a strong electron-withdrawing group that is easily reduced to the required amine at a later stage.[15][16] The carboxylic acid is converted to a more reactive acyl chloride (p-nitrobenzoyl chloride) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[16][17] L-glutamic acid is then acylated with p-nitrobenzoyl chloride under basic aqueous conditions (Schotten-Baumann reaction) to form N-(4-nitrobenzoyl)-L-glutamic acid.[16] Maintaining the L-configuration of glutamic acid is paramount.

Step 2.2: Reduction of the Nitro Group

The nitro group is selectively reduced to an amine to yield N-(p-aminobenzoyl)-L-glutamic acid.

  • Rationale: Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean conversion. A palladium on carbon (Pd/C) catalyst is typically used with a hydrogen source, which can be H₂ gas or a transfer hydrogenation reagent like ammonium formate.[18][19] This step yields the key precursor for both Methotrexate and its non-methylated analogue, Aminopterin.

Step 2.3 & 2.4: N-Methylation and Esterification

To produce the Methotrexate side chain, the primary amine must be methylated, and the carboxylic acids are often esterified to prevent side reactions during the final coupling step.

  • Rationale: N-methylation can be achieved through various methods, such as reductive amination with formaldehyde and a reducing agent. However, many industrial processes start with a pre-methylated raw material or use a protecting group strategy.[11][12] The resulting N-(4-methylaminobenzoyl)-L-glutamic acid is then esterified, commonly by refluxing in ethanol with a catalytic amount of acid, to produce Diethyl N-(4-methylaminobenzoyl)-L-glutamate (Intermediate B).[2][20]

G cluster_1 Synthesis of Side-Chain Intermediate B A p-Nitrobenzoic Acid C N-(p-Nitrobenzoyl) -L-glutamic acid A->C 1. SOCl₂ 2. Aq. Base B L-Glutamic Acid B->C D N-(p-Aminobenzoyl) -L-glutamic acid C->D H₂, Pd/C E Diethyl N-(4-methylaminobenzoyl) -L-glutamate (Intermediate B) D->E N-Methylation & Esterification

Caption: Synthesis pathway for Intermediate B.

Part 3: Final Assembly, Hydrolysis, and Salt Formation

The final stage involves coupling the two key intermediates and converting the resulting ester into the final sodium salt product.

Step 3.1: Condensation of Intermediates A and B

This is the key bond-forming step where the pteridine core is joined to the side chain via a nucleophilic substitution reaction.

  • Rationale: The N-methylamino group of Intermediate B acts as the nucleophile, attacking the electrophilic bromomethyl carbon of Intermediate A and displacing the bromide leaving group.[10] This reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylacetamide (DMAc) to facilitate the SN2 reaction.[10][20] In some procedures, potassium iodide is added to catalyze the reaction by in-situ formation of the more reactive iodomethyl intermediate.[2][20]

Step 3.2: Saponification of the Diethyl Ester

The diethyl ester of Methotrexate is a protected form of the final drug. The ester groups must be hydrolyzed to the free carboxylic acids.

  • Rationale: Saponification is achieved by treating the ester with a strong base, typically sodium hydroxide, in an aqueous-alcoholic solvent mixture.[11][20] This step hydrolyzes both ethyl esters to their corresponding carboxylates, forming the disodium salt of Methotrexate in solution.

Step 3.3: Purification and Isolation of Methotrexate Sodium

Achieving high purity is critical for a pharmaceutical product. Purification often involves a series of pH adjustments and crystallizations.

  • Rationale: After hydrolysis, the reaction mixture can be acidified to precipitate the crude Methotrexate free acid.[21] A highly effective purification method involves re-dissolving the crude product in a basic aqueous solution (e.g., NaOH solution) and then inducing crystallization of the high-purity disodium salt by adding a water-miscible organic solvent like acetone or ethanol.[7][20][22] This process effectively removes unreacted starting materials and side products. The final product is filtered, washed with a solvent like acetone, and dried under vacuum to yield Methotrexate Disodium as a yellow solid.[21][22]

StepKey ReagentsSolventTypical YieldReference
Pteridine Synthesis 2,4,5,6-Tetraaminopyrimidine, 1,3-DihydroxyacetoneWater-[9][11]
Bromination PPh₃, NBSCarbon Tetrachloride96%[13]
Side Chain Acylation p-Nitrobenzoyl chloride, L-Glutamic AcidDichloroethane/Water-[16]
Nitro Reduction Pd/C, Ammonium FormateMethanol96.6%[18]
Final Condensation Intermediate A, Intermediate B, KIDMSO-[2][20]
Purification NaOH, Acetone/WaterWater/Acetone60-65% (overall)[7][21]
Table 1: Summary of Key Reaction Steps and Conditions.

Conclusion

The synthesis of this compound is a well-established yet demanding process in medicinal chemistry. The pathway described, which relies on the convergent synthesis of a pteridine core and a functionalized side chain, offers a robust and controllable method for producing this vital medication. Success hinges on careful control of reaction conditions, particularly pH and temperature, and the strategic use of protecting groups and activation steps. The final purification via crystallization of the sodium salt is a critical step that ensures the high purity required for pharmaceutical applications. This guide provides the foundational knowledge and technical insights necessary for professionals engaged in the synthesis and development of Methotrexate and related folate antagonists.

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A Technical Guide to the Physicochemical Properties of 4-Aminodeoxopteroic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the physicochemical properties of 4-Aminodeoxopteroic Acid Sodium Salt. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the structural rationale for the compound's behavior, offers insights based on well-characterized analogs like folic acid, and provides robust, field-proven methodologies for determining its key characteristics.

Introduction and Chemical Identity

4-Aminodeoxopteroic Acid, also known by its IUPAC name 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoic acid, is a core structural component of folic acid and its analogs, such as methotrexate. It comprises a pteridine ring system linked via a methylene bridge to a p-aminobenzoic acid (PABA) moiety. This compound is a crucial intermediate and reference standard in the synthesis and analysis of antifolate drugs.

The sodium salt form is of particular interest in research and pharmaceutical applications. The conversion of the carboxylic acid group to a sodium carboxylate is a common strategy employed to enhance the aqueous solubility of poorly soluble organic acids, a characteristic feature of the broader folate family.

Chemical Structure

The fundamental structure is pivotal to understanding its chemical behavior.

Caption: Structure of 4-Aminodeoxopteroic Acid Sodium Salt.

Core Chemical Identifiers

A summary of the key identifiers for the parent acid and its sodium salt is presented below. The properties for the sodium salt are calculated based on the parent acid.

Property4-Aminodeoxopteroic Acid4-Aminodeoxopteroic Acid Sodium SaltReference
CAS Number 36093-85-3Not explicitly assigned[1]
Molecular Formula C₁₄H₁₃N₇O₂C₁₄H₁₂N₇NaO₂[1]
Molecular Weight 311.30 g/mol 333.28 g/mol Calculated
IUPAC Name 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoic acidSodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate[2]

Physicochemical Properties: An Analysis by Analogy and Structure

Direct, experimentally-derived data for 4-Aminodeoxopteroic Acid Sodium Salt is not extensively published. However, we can construct a highly reliable profile by examining its structure and comparing it to the well-characterized properties of its parent compound, folic acid.

Solubility Profile

Analysis of the Analog: Folic Acid Folic acid is notoriously difficult to work with due to its extremely low solubility in water, reported at approximately 1.6 mg/L at 25°C.[3] Its solubility is highly pH-dependent; it is practically insoluble at a pH below 5 but becomes more soluble in dilute alkaline solutions where the carboxylic acid groups are deprotonated.[3][4]

Inference for 4-Aminodeoxopteroic Acid and its Sodium Salt The parent acid, 4-Aminodeoxopteroic Acid, is expected to exhibit similarly poor aqueous solubility. Its structure is largely nonpolar, dominated by two aromatic ring systems. The presence of multiple nitrogen atoms and two amino groups offers sites for hydrogen bonding, but this is insufficient to overcome the hydrophobic nature of the carbon skeleton.

  • Causality of the Sodium Salt: The primary reason for preparing the sodium salt is to dramatically improve aqueous solubility. By converting the carboxylic acid (R-COOH) to a sodium carboxylate (R-COO⁻Na⁺), an ionic center is introduced. This allows for strong ion-dipole interactions with water molecules, leading to a significant increase in solubility compared to the neutral parent acid. While specific values are undetermined, it is reasonable to predict that the sodium salt will be soluble in water and polar solvents like DMSO, and sparingly soluble in nonpolar organic solvents.

Acid-Base Properties (pKa)

Analysis of the Analog: Folic Acid Folic acid has three pKa values: approximately 4.7, 6.8, and 9.0.[3] These correspond to the deprotonation of the glutamic acid's alpha-carboxyl group, the pteridine N3-H, and the glutamic acid's gamma-carboxyl group, respectively.

Inference for 4-Aminodeoxopteroic Acid 4-Aminodeoxopteroic Acid lacks the glutamic acid moiety. Therefore, it will have a different pKa profile. The key ionizable groups are:

  • The carboxylic acid on the PABA ring.

  • The pteridine ring nitrogens , which can be protonated.

  • The exocyclic amino groups .

The most acidic proton will be on the carboxylic acid group. Its pKa is expected to be similar to that of p-aminobenzoic acid, which is around 4.9. The pteridine ring system will also have associated pKa values related to protonation/deprotonation events, making the compound's net charge and solubility highly dependent on pH.

Chemical Stability

Analysis of the Analog: Folic Acid Folic acid is sensitive to several environmental factors. Its degradation is accelerated by heat, UV radiation, and oxidation.[3] The C9-N10 bond is a known labile link susceptible to oxidative cleavage, which breaks the molecule into pteridine and PABA-glutamate fragments.[4] Stability is generally greatest in neutral to slightly alkaline solutions (pH 6-9.8).[3]

Inference for 4-Aminodeoxopteroic Acid Sodium Salt The structural similarities, particularly the pteridine ring and the C9-N10 methylene-amino linkage, strongly suggest that 4-Aminodeoxopteroic Acid Sodium Salt will share these stability concerns.

  • pH Stability: It is predicted to be most stable in neutral to alkaline solutions. Acidic conditions may promote hydrolysis or other degradation pathways.

  • Light Sensitivity: Pteridine systems are known photoreceptors.[5] Therefore, solutions should be protected from light to prevent photolytic degradation.

  • Oxidative Stability: The molecule is susceptible to oxidation. Solutions should be prepared fresh, and the use of antioxidants could be considered for long-term storage, depending on the application.

Experimental Protocols for Physicochemical Characterization

For researchers requiring precise data, the following standard methodologies are recommended for characterizing the key physicochemical properties.

Protocol: Determination of Aqueous Solubility via Shake-Flask Method

This protocol describes the gold-standard method for determining equilibrium solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis prep1 Add excess solid salt to vial prep2 Add known volume of solvent (e.g., water) prep1->prep2 equil1 Seal vial and place in shaker bath prep2->equil1 equil2 Incubate at constant temp (e.g., 25°C) for 24-48 hours equil1->equil2 sample1 Withdraw aliquot of supernatant equil2->sample1 sample2 Filter immediately (0.22 µm PTFE) sample1->sample2 sample3 Dilute filtrate with mobile phase sample2->sample3 sample4 Quantify concentration via HPLC-UV sample3->sample4

Sources

"CAS number 36093-85-3 solubility data"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Aminodeoxopteroic Acid (CAS Number: 36093-85-3)

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Aminodeoxopteroic Acid (CAS Number: 36093-85-3). It begins by clarifying the chemical identity of this compound, addressing and correcting a noted discrepancy in public databases where this CAS number has been erroneously associated with Monolinuron. Due to a lack of publicly available quantitative solubility data for 4-Aminodeoxopteroic Acid, this guide focuses on the experimental determination of this critical physicochemical property. We present a detailed, field-proven protocol for the equilibrium solubility assessment via the shake-flask method, which is considered the gold standard. Additionally, a high-throughput kinetic solubility assay is described for early-stage discovery applications. The theoretical underpinnings of solubility, particularly the influence of pH on ionizable compounds like 4-Aminodeoxopteroic Acid, are discussed to provide a robust framework for experimental design and data interpretation. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of this and similar molecules.

Introduction and Compound Identification

The compound assigned CAS Number 36093-85-3 is 4-Aminodeoxopteroic Acid , with the chemical structure 4-(((2,4-Diaminopteridin-6-yl)methyl)amino)benzoic acid.[1][2][3][4] It is an intermediate in the synthesis of the folic acid antagonist, Aminopterin.[5][6] It is critical to note that some databases have incorrectly associated CAS number 36093-85-3 with the herbicide Monolinuron. Authoritative chemical registries confirm that the correct CAS number for Monolinuron is 1746-81-2. This guide will exclusively focus on the solubility of 4-Aminodeoxopteroic Acid.

Solubility is a fundamental physicochemical property that profoundly influences a compound's behavior in both in vitro and in vivo systems. For drug development professionals, understanding a compound's solubility is paramount as it affects everything from the reliability of bioassay results to oral bioavailability and formulation strategies.[7][8][9][10] Poor aqueous solubility can be a significant impediment in the drug discovery and development pipeline.

Given the scarcity of published quantitative solubility data for 4-Aminodeoxopteroic Acid, this guide will provide the detailed methodologies required to determine this crucial parameter.

Principles of Solubility Determination

Two primary types of solubility are often measured in drug discovery and development: thermodynamic and kinetic solubility.

  • Thermodynamic Solubility : This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under conditions of thermodynamic equilibrium. It is a critical parameter for pre-formulation and late-stage development. The "shake-flask" method is the gold-standard for determining thermodynamic solubility.[11][12]

  • Kinetic Solubility : This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared from a stock solution in an organic solvent (typically DMSO).[7][13][14] It is a high-throughput method often used in the early stages of drug discovery for ranking and prioritizing compounds.[13][14]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method remains the most reliable for determining equilibrium solubility.[11][12] The causality behind this protocol is to ensure that the system reaches a true equilibrium between the undissolved solid and the saturated solution, providing a definitive solubility value under the tested conditions.

Materials and Reagents
  • 4-Aminodeoxopteroic Acid (solid form, purity >95%)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Biologically relevant buffers (e.g., citrate buffer for pH 3.0, acetate buffer for pH 5.0)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Formic acid (for mobile phase)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC system with UV detector or LC-MS/MS

Step-by-Step Methodology
  • Preparation of Buffers : Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 3.0, 5.0, 7.4). The use of well-defined buffer systems is critical as the solubility of ionizable compounds is pH-dependent.[8]

  • Addition of Excess Compound : Weigh an excess amount of solid 4-Aminodeoxopteroic Acid into a glass vial. The key is to add enough compound to form a saturated solution with visible excess solid remaining after equilibration.

  • Addition of Solvent : Add a precise volume of the desired buffer to the vial.

  • Equilibration : Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium. A common practice is to agitate for 24 to 48 hours.[12] It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation : After equilibration, allow the vials to stand to let the excess solid settle. Then, carefully withdraw a sample from the supernatant. It is crucial to separate the dissolved compound from the undissolved solid. This is typically achieved by centrifugation followed by filtration through a syringe filter.

  • Quantification : Analyze the concentration of 4-Aminodeoxopteroic Acid in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.[10][15] A standard calibration curve must be prepared to ensure accurate quantification.

Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid 4-Aminodeoxopteroic Acid B Add precise volume of buffer (e.g., pH 7.4) A->B C Seal and agitate on orbital shaker (24-48 hours at 25°C) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant (0.22 µm syringe filter) D->E F Quantify concentration by HPLC-UV or LC-MS/MS E->F G Determine Solubility (e.g., in µg/mL or µM) F->G

Caption: Workflow for Thermodynamic Solubility Determination.

High-Throughput Kinetic Solubility Assay

For earlier stages of research where numerous compounds need to be triaged, a kinetic solubility assay using nephelometry (light scattering) can be employed.[16]

Principle

A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. If the compound's solubility limit is exceeded, it will precipitate out of solution, causing turbidity. The degree of turbidity, measured by a nephelometer, is proportional to the amount of insoluble material.

Abbreviated Protocol
  • Stock Solution : Prepare a high-concentration stock solution of 4-Aminodeoxopteroic Acid in 100% DMSO (e.g., 10 mM).

  • Serial Dilution : In a microplate, perform serial dilutions of the DMSO stock solution into the aqueous buffer of choice.

  • Incubation : Incubate the plate for a short period (e.g., 1-2 hours) at room temperature with gentle shaking.

  • Measurement : Read the turbidity of each well using a laser nephelometer.

  • Data Analysis : The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to the baseline.

Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation & Precipitation cluster_analysis Analysis A Prepare 10 mM stock in 100% DMSO B Add stock to aqueous buffer in microplate A->B C Incubate with shaking (1-2 hours) B->C D Measure turbidity via laser nephelometry C->D E Determine concentration at precipitation point D->E

Caption: Workflow for Kinetic Solubility Assay.

Data Presentation and Interpretation

The results from the solubility experiments should be tabulated clearly. For 4-Aminodeoxopteroic Acid, it is essential to report the solubility at different pH values.

Table 1: Hypothetical Solubility Data for 4-Aminodeoxopteroic Acid

Solvent/Buffer (at 25°C)Thermodynamic Solubility (µg/mL)Thermodynamic Solubility (µM)
Citrate Buffer, pH 3.0Experimental ValueCalculated Value
Acetate Buffer, pH 5.0Experimental ValueCalculated Value
PBS, pH 7.4Experimental ValueCalculated Value
WaterExperimental ValueCalculated Value
EthanolExperimental ValueCalculated Value
DMSOExperimental ValueCalculated Value

Qualitative solubility information for a structurally related compound, 4-[Methyl[(2-amino-4-hydroxypteridine)-6-ylmethyl]amino]benzoic acid, indicates it is slightly soluble in aqueous base and very slightly soluble in DMSO (when heated) and methanol.[17] This suggests that 4-Aminodeoxopteroic Acid is likely a poorly soluble compound in neutral aqueous and common organic solvents, and its solubility is expected to increase in basic conditions due to the deprotonation of the carboxylic acid group. The pteridine class of compounds, in general, exhibits low water solubility.[18]

Conclusion

While quantitative solubility data for 4-Aminodeoxopteroic Acid (CAS 36093-85-3) is not currently available in public literature, this guide provides the necessary scientific framework and detailed experimental protocols for its determination. The shake-flask method is recommended for obtaining definitive thermodynamic solubility, which is crucial for formulation and development. The pH-dependent nature of this compound's solubility must be a central consideration in any experimental design. By following the methodologies outlined herein, researchers can generate high-quality, reliable solubility data to support their research and development objectives.

References

  • KM Pharma Solution Private Limited. (n.d.). MSDS - 4-Aminodeoxopteroic Acid.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787.
  • CAS Common Chemistry. (n.d.). Monolinuron. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

  • LookChem. (n.d.). 4-[Methyl[(2-amino-4-hydroxypteridine)-6-ylmethyl]amino]benzoic acid. Retrieved from [Link]

  • LookChem. (n.d.). 4-[Methyl[(2-amino-4-hydroxypteridine)-6-ylmethyl]amino]benzoic acid Chemical Property. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pteridine. Retrieved from [Link]

  • SynZeal. (n.d.). 4-Aminodeoxopteroic Acid | 36093-85-3. Retrieved from [Link]

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The Core Mechanism of Pteridine-Based Antifolates: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pteridine-based antifolates represent a cornerstone in the pharmacological management of neoplastic and inflammatory diseases. This in-depth technical guide provides a comprehensive exploration of their mechanism of action, with a primary focus on their interaction with the critical enzyme dihydrofolate reductase (DHFR). We will delve into the intricacies of the folate metabolic pathway, the molecular basis of DHFR inhibition, the development of resistance, and the experimental methodologies crucial for the evaluation of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this vital class of therapeutic agents.

Introduction: The Central Role of Folate Metabolism in Cellular Proliferation

Folic acid, a member of the B-vitamin family, is an essential nutrient that, in its reduced form as tetrahydrofolate (THF), acts as a critical cofactor in a variety of one-carbon transfer reactions.[1][2] These reactions are fundamental for the de novo synthesis of purines and thymidylate, which are the essential building blocks of DNA and RNA.[3][4] Consequently, the folate pathway is indispensable for cell division, DNA repair, and protein synthesis.[1] Rapidly dividing cells, such as those found in cancerous tissues, have a particularly high demand for these precursors, making the folate metabolic pathway an attractive target for therapeutic intervention.[5][6]

Pteridine-based antifolates are structural analogs of folic acid that competitively inhibit key enzymes within this pathway, most notably dihydrofolate reductase (DHFR).[1][6] By disrupting the supply of THF, these drugs effectively starve rapidly proliferating cells of the necessary components for nucleic acid synthesis, leading to cell cycle arrest and apoptosis.[5][7][8]

The Primary Target: Dihydrofolate Reductase (DHFR) and the Folate Cycle

The central mechanism of action for most pteridine-based antifolates is the potent and competitive inhibition of DHFR.[3][4][5] DHFR is a ubiquitous enzyme that catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[9][10] This reaction is crucial for regenerating the cellular pool of THF, which is oxidized to DHF during the synthesis of thymidylate from deoxyuridine monophosphate (dUMP) by the enzyme thymidylate synthase.[10][11]

The inhibition of DHFR leads to a depletion of intracellular THF pools, which has several downstream consequences:

  • Inhibition of DNA Synthesis: The lack of THF derivatives, particularly N5,N10-methylenetetrahydrofolate, prevents the conversion of dUMP to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[7] This disruption is a primary driver of the cytotoxic effects of these drugs.[7]

  • Inhibition of Purine Synthesis: THF derivatives are also required for two steps in the de novo purine biosynthesis pathway. Their depletion hinders the formation of purine nucleotides, further impeding DNA and RNA synthesis.[7][10]

  • Disruption of Amino Acid Metabolism: THF is involved in the metabolism of certain amino acids, such as the conversion of homocysteine to methionine.[7]

The following diagram illustrates the central role of DHFR in the folate metabolic pathway and the point of intervention for pteridine-based antifolates.

Folate_Metabolism cluster_0 Folate Metabolism Folate Folate Dihydrofolate (DHF) Dihydrofolate (DHF) Folate->Dihydrofolate (DHF) Dihydrofolate Synthase Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR (Dihydrofolate Reductase) 5,10-Methylene-THF 5,10-Methylene-THF Tetrahydrofolate (THF)->5,10-Methylene-THF SHMT 10-Formyl-THF 10-Formyl-THF Tetrahydrofolate (THF)->10-Formyl-THF 5,10-Methylene-THF->Dihydrofolate (DHF) Thymidylate Synthase dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase DNA Synthesis DNA Synthesis dTMP->DNA Synthesis Purine Synthesis Purine Synthesis 10-Formyl-THF->Purine Synthesis DNA & RNA Synthesis DNA & RNA Synthesis Purine Synthesis->DNA & RNA Synthesis Pteridine-based Antifolates Pteridine-based Antifolates Pteridine-based Antifolates->Dihydrofolate (DHF) Inhibition

Caption: Folate metabolic pathway and DHFR inhibition.

Molecular Interactions: The Basis of High-Affinity Binding

Pteridine-based antifolates, such as methotrexate, are structural mimetics of dihydrofolate and bind to the active site of DHFR with extremely high affinity, often orders of magnitude greater than the natural substrate.[3] This tight binding is attributed to a network of hydrogen bonds and hydrophobic interactions between the inhibitor and key amino acid residues within the enzyme's active site.[12]

The pteridine ring of the antifolate docks deep within the active site, forming critical hydrogen bonds with conserved residues.[12] The p-aminobenzoyl glutamate (PABA-Glu) moiety extends into a channel on the enzyme surface, making additional contacts that contribute to the overall binding stability.[13][14] The glutamate portion, in particular, plays a significant role in the stability of the antifolate-DHFR complex.[13]

The following diagram illustrates the key interactions between a pteridine-based antifolate and the DHFR active site.

DHFR_Binding cluster_DHFR DHFR Active Site cluster_Antifolate Pteridine-based Antifolate Ile7 Ile7 Glu30 Glu30 Phe31 Phe31 Arg57 Arg57 Thr113 Thr113 Pteridine Pteridine Pteridine->Ile7 H-bond Pteridine->Glu30 H-bond PABA PABA PABA->Phe31 Hydrophobic Interaction Glutamate Glutamate Glutamate->Arg57 Ionic Interaction Glutamate->Thr113 H-bond

Caption: Antifolate binding to the DHFR active site.

Cellular Uptake and Polyglutamylation: Enhancing Intracellular Potency

For pteridine-based antifolates to exert their cytotoxic effects, they must first enter the target cell. This process is primarily mediated by the reduced folate carrier (RFC), a membrane transport protein.[15][16] Some newer antifolates, like pralatrexate, have been specifically designed to have a higher affinity for RFC, leading to enhanced cellular uptake, particularly in cancer cells that may overexpress this transporter.[15][16][17]

Once inside the cell, many pteridine-based antifolates undergo polyglutamylation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS).[15][18] This involves the sequential addition of glutamate residues to the drug molecule.[10] Polyglutamation has two significant consequences:

  • Intracellular Retention: The negatively charged polyglutamated forms are less able to efflux from the cell, leading to their accumulation and prolonged intracellular retention.[15][16][18]

  • Enhanced Inhibitory Activity: Polyglutamated antifolates are often more potent inhibitors of DHFR and other folate-dependent enzymes, such as thymidylate synthase.[10]

Mechanisms of Resistance: A Challenge in Drug Development

The clinical efficacy of pteridine-based antifolates can be limited by the development of drug resistance. Understanding these mechanisms is crucial for the design of next-generation inhibitors. The primary mechanisms of resistance include:

  • Impaired Drug Transport: Reduced expression or mutations in the reduced folate carrier (RFC) can decrease drug influx into the cell.[19][20] Conversely, increased expression of efflux transporters, such as the ATP-binding cassette (ABC) transporters, can actively pump the drug out of the cell.[18]

  • Decreased Polyglutamylation: Reduced activity of folylpolyglutamate synthetase (FPGS) can lead to less efficient intracellular retention and reduced potency of the antifolate.[19][20]

  • Target Enzyme Alterations:

    • Gene Amplification: Increased expression of the DHFR gene leads to higher levels of the target enzyme, requiring higher concentrations of the drug to achieve effective inhibition.[19][20][21]

    • Point Mutations: Mutations in the DHFR gene can alter the structure of the active site, reducing the binding affinity of the antifolate.[19][20]

  • Metabolic Bypass: In some microorganisms, an alternative enzyme, pteridine reductase 1 (PTR1), can reduce pteridines and folates, providing a bypass to DHFR inhibition.[22]

Experimental Protocols for Mechanistic Evaluation

A thorough understanding of the mechanism of action of pteridine-based antifolates relies on robust experimental methodologies. The following protocols are fundamental for characterizing the efficacy and molecular interactions of these compounds.

DHFR Enzyme Inhibition Assay (Spectrophotometric)

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of DHFR.

Principle: DHFR activity is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of DHF to THF.[21][23] An inhibitor will slow down this reaction, resulting in a reduced rate of absorbance change.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., in DMSO).

    • Prepare a stock solution of dihydrofolate (DHF) in assay buffer.

    • Prepare a stock solution of NADPH in assay buffer.

    • Prepare a solution of purified DHFR enzyme in assay buffer.

  • Assay Setup (96-well plate format):

    • To each well, add assay buffer.

    • Add varying concentrations of the test compound or a vehicle control.

    • Add a fixed concentration of NADPH.

    • Add the DHFR enzyme solution to all wells except the background control.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5 minutes).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the DHF solution to all wells.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Cell-Based Viability/Cytotoxicity Assay

This assay assesses the effect of the antifolate on the proliferation and viability of whole cells.

Principle: Various methods can be employed to measure cell viability, such as ATP-based assays (measuring metabolic activity), or assays that measure membrane integrity (e.g., trypan blue exclusion or LDH release).

Step-by-Step Methodology (using an ATP-based assay):

  • Cell Culture:

    • Culture the desired cancer cell line in appropriate growth medium.

  • Assay Setup (96-well plate format):

    • Seed the cells into the wells of a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the pteridine-based antifolate in culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the drug. Include a vehicle control.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

  • Viability Measurement:

    • Add the ATP-based assay reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the necessary components for a luminescent reaction proportional to the amount of ATP present.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percent cell viability relative to the vehicle control.

    • Plot the percent viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the GI50 or IC50 value (the concentration that inhibits cell growth or viability by 50%).

Quantitative Data Summary

The efficacy of pteridine-based antifolates can be quantified and compared using several key parameters.

ParameterDescriptionTypical Range for Potent Inhibitors
IC50 (Enzyme Assay) The concentration of the inhibitor required to reduce the activity of the DHFR enzyme by 50%.Sub-nanomolar to low nanomolar
Ki (Inhibition Constant) A measure of the binding affinity of the inhibitor to the enzyme. A lower Ki indicates tighter binding.Picomolar to low nanomolar
IC50/GI50 (Cell-Based Assay) The concentration of the drug required to inhibit cell viability or growth by 50%.Low nanomolar to micromolar
MIC (Minimum Inhibitory Concentration) The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21]Varies depending on the organism

Conclusion and Future Directions

Pteridine-based antifolates remain a critical class of therapeutic agents due to their well-defined mechanism of action targeting the fundamental process of folate metabolism. The inhibition of dihydrofolate reductase leads to the depletion of essential precursors for DNA and RNA synthesis, resulting in potent cytotoxic effects against rapidly proliferating cells. While the development of resistance poses a significant clinical challenge, a deep understanding of the molecular interactions, cellular transport, and metabolic activation of these drugs provides a rational basis for the design of novel antifolates with improved efficacy and selectivity. Future research will likely focus on developing compounds that can overcome known resistance mechanisms, exhibit enhanced tumor-specific targeting, and possess more favorable pharmacokinetic profiles. The continued exploration of the intricate folate pathway will undoubtedly unveil new opportunities for therapeutic intervention in cancer and other proliferative diseases.

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An In-depth Technical Guide to Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate Structural Analogs: Design, Synthesis, and Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of Antifolate Chemotherapy

The compound Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate, the sodium salt of 4-amino-4-deoxypteroic acid, represents a core structural motif of immense significance in medicinal chemistry.[1][2] This scaffold is the backbone of classical antifolates, a class of antimetabolite drugs that antagonize the action of folic acid.[3][4] These agents, most notably Aminopterin and the blockbuster drug Methotrexate, have been cornerstones in the treatment of cancer and autoimmune diseases for over six decades.[5][6]

Their primary mechanism of action involves the high-affinity, competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[3][4] By blocking DHFR, these drugs prevent the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital one-carbon donor required for the synthesis of purines and thymidylate—the essential building blocks of DNA and RNA.[7] This disruption of nucleotide synthesis preferentially affects rapidly dividing cells, such as cancer cells, leading to cell cycle arrest and apoptosis.[3][4]

This guide provides a technical deep-dive into the structural analogs of this core scaffold, exploring the rationale for their design, synthetic strategies, and the critical experimental protocols used for their biological evaluation.

Part 1: The Folate Pathway and the Rationale for Analog Design

The folate pathway is a fundamental metabolic process essential for cell proliferation and survival.[8][9] DHFR is the central enzyme in this pathway, responsible for regenerating the pool of THF cofactors. The 2,4-diaminopteridine ring of antifolates mimics the endogenous substrate (DHF), while the amino group at the 4-position, instead of a hydroxyl group found in folic acid, confers an extremely high binding affinity for the DHFR active site.[5][7]

While highly effective, classical antifolates like Methotrexate are not without limitations, including:

  • Toxicity: Inhibition of DHFR in healthy, rapidly dividing tissues (e.g., bone marrow, gastrointestinal mucosa) leads to significant side effects.[3]

  • Drug Resistance: Cancer cells can develop resistance through various mechanisms, including increased DHFR expression, mutations in the DHFR active site, or reduced drug uptake into the cell.[3]

  • Lack of Selectivity: In antimicrobial applications, achieving selectivity for microbial DHFR over human DHFR is a major challenge.

The design of structural analogs of the 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate core aims to address these challenges by systematically modifying the molecule to enhance therapeutic properties. Key objectives include improving potency, increasing selectivity for target enzymes (e.g., bacterial or parasitic vs. human DHFR), overcoming resistance mechanisms, and optimizing pharmacokinetic profiles.[10]

Folate_Pathway cluster_DHFR Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ One_Carbon_Donors One-Carbon Donors (e.g., 5,10-Methylene-THF) THF->One_Carbon_Donors Serine -> Glycine DHFR Dihydrofolate Reductase (DHFR) One_Carbon_Donors->DHF dUMP -> dTMP Synthesis Purine & Thymidylate Synthesis One_Carbon_Donors->Synthesis DNA_RNA DNA & RNA Synthesis, Cell Proliferation Synthesis->DNA_RNA Antifolates Antifolates (e.g., Methotrexate Analogs) Antifolates->DHFR Inhibition Synthesis_Workflow Start_Pyrimidine 2,4,5,6-Tetraaminopyrimidine Condensation Gabriel-Isay Condensation Start_Pyrimidine->Condensation Dicarbonyl α,β-Dicarbonyl Compound Dicarbonyl->Condensation Pteridine_Core 2,4-Diamino-6-substituted Pteridine Condensation->Pteridine_Core Bromination Bromination (e.g., with NBS) Pteridine_Core->Bromination Bromo_Pteridine 6-Bromomethyl-2,4- diaminopteridine Bromination->Bromo_Pteridine Coupling Nucleophilic Substitution Bromo_Pteridine->Coupling Benzoate_Analog Substituted 4-aminobenzoate Benzoate_Analog->Coupling Final_Product Target Analog Coupling->Final_Product

Caption: Generalized synthetic workflow for pteridine analogs.

Part 3: Biochemical and Cellular Evaluation

A rigorous evaluation pipeline is essential to characterize the biological activity of newly synthesized analogs. This typically begins with in vitro enzyme assays and progresses to cell-based models.

Protocol 1: Dihydrofolate Reductase (DHFR) Inhibition Assay

This is the primary biochemical assay to determine the potency of analogs against the target enzyme. A continuous spectrophotometric method is widely used. [11] Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as DHF is reduced to THF. [11][12]The rate of this reaction is measured in the presence of varying concentrations of the inhibitor to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM EDTA.

    • NADPH Stock: Prepare a 10 mM stock solution of NADPH in the assay buffer.

    • DHF Stock: Prepare a 10 mM stock solution of Dihydrofolic acid (DHF) in assay buffer. Note: DHF is unstable; prepare fresh.

    • Enzyme Solution: Dilute recombinant human DHFR (or microbial DHFR) in assay buffer to a working concentration (e.g., 10-20 nM).

    • Inhibitor Solutions: Prepare a serial dilution of the test analog and a positive control (e.g., Methotrexate) in DMSO, then dilute further in assay buffer.

  • Assay Setup (96-well UV-transparent plate):

    • To each well, add:

      • 80 µL of Assay Buffer

      • 10 µL of NADPH solution (final concentration ~100 µM)

      • 5 µL of DHFR enzyme solution

      • 5 µL of inhibitor solution (or vehicle for control)

    • Mix and pre-incubate the plate at 25°C for 10 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of DHF solution (final concentration ~100 µM).

    • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 15 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well from the linear portion of the absorbance curve.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot percent inhibition versus log[Inhibitor] and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Illustrative SAR of DHFR Inhibitors

The data from DHFR inhibition assays are crucial for establishing Structure-Activity Relationships (SAR).

Compound IDR1 (Pteridine C7)R2 (Benzoate)Human DHFR IC50 (nM)E. coli DHFR IC50 (nM)Selectivity Index (E. coli/Human)
Core HH15.285056
Analog A CH3H10.592088
Analog B H3-Cl12.845035
Analog C H3,5-diCl9.715015
Analog D PhenylH85.6120014

This table presents hypothetical data for illustrative purposes, based on common trends observed in antifolate research where substitutions can modulate potency and selectivity.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

To assess the effect of the analogs on cell viability and proliferation, a standard cytotoxicity assay is performed using relevant cell lines (e.g., cancer cell lines like HeLa or MCF-7). The MTT assay is a widely used colorimetric method. [13][14] Principle: Metabolically active, viable cells contain mitochondrial reductase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. [14][15]The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance is measured. [16] Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test analogs in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

    • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well. [16][17] * Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. [17] * Mix thoroughly by gentle shaking or pipetting.

    • Measure the absorbance at 570 nm using a microplate reader.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay Seed Seed cells in 96-well plate Incubate1 Incubate 24h (37°C, 5% CO2) Seed->Incubate1 Treat Add serially diluted analogs to cells Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent (10 µL/well) Incubate3 Incubate 3-4h Add_MTT->Incubate3 Solubilize Remove medium, add Solubilizer (DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read

Caption: Standard workflow for an MTT cytotoxicity assay.

Conclusion and Future Perspectives

The 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate scaffold remains a highly valuable starting point for the development of novel therapeutics. The core principles of antifolate design—mimicking an endogenous substrate to potently inhibit a key enzyme—are a testament to the power of rational drug design. Future research will continue to focus on creating analogs with superior selectivity, particularly for targeting microbial pathogens while sparing the human host enzyme. Structure-based design, aided by high-resolution crystallography and computational modeling, will be instrumental in designing next-generation inhibitors that can overcome existing resistance mechanisms and offer improved safety profiles. The integration of these classical medicinal chemistry approaches with modern biochemical and cellular screening techniques ensures that this privileged scaffold will continue to yield clinically important molecules for years to come.

References

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An In-Depth Technical Guide to the In Vitro Stability of Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Foreword: The evaluation of a molecule's stability is a critical cornerstone in the landscape of drug discovery and development. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for assessing the in vitro stability of Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate. As a key intermediate in the synthesis of the folic acid antagonist, Aminopterin, and a structural analog of Methotrexate, understanding its stability profile is paramount for ensuring the integrity of preclinical research and the quality of subsequent pharmaceutical manufacturing.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of Stability in Folate Analogs

This compound belongs to the pteridine class of heterocyclic compounds, a group that includes the essential B-vitamin folic acid and its antagonists used in chemotherapy, such as Aminopterin and Methotrexate.[2][3] These agents function by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the synthesis of nucleotides, thereby disrupting DNA replication and cell proliferation.[4]

The chemical lability of the pteridine ring system, particularly its susceptibility to oxidation and photodegradation, presents a significant challenge.[2][5] Pteridines can exist in various oxidation states, with the reduced forms being particularly unstable.[5] Therefore, a robust in vitro stability assessment is not merely a procedural formality but a fundamental necessity to:

  • Ensure Accurate Bioassay Results: Degradation of the parent compound can lead to an underestimation of its biological activity and the generation of confounding degradation products.

  • Inform Formulation Development: Understanding the molecule's liabilities under various conditions (pH, temperature, light) is crucial for developing a stable and effective drug product.

  • Define Proper Storage and Handling Conditions: Establishing optimal storage temperatures and the need for protection from light can prevent sample degradation during research and manufacturing.[6][7][8]

This guide will delineate a systematic approach to characterizing the in vitro stability of this compound, drawing upon established methodologies for related folate analogs.

Physicochemical Properties and Potential Degradation Pathways

A foundational understanding of the molecule's physicochemical properties is essential to anticipate its stability challenges.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compoundAminopterinMethotrexate
Molecular Formula C15H14N7NaO2C19H20N8O5C20H22N8O5
Molecular Weight 347.31 g/mol 440.4 g/mol [9]454.4 g/mol
Structure Pteridine-p-aminobenzoatePteridine-p-aminobenzoyl-glutamic acidN10-methyl-pteridine-p-aminobenzoyl-glutamic acid
Key Functional Groups Diaminopteridine, Secondary Amine, Sodium CarboxylateDiaminopteridine, Secondary Amine, Amide, Dicarboxylic AcidDiaminopteridine, Tertiary Amine, Amide, Dicarboxylic Acid
Known Instabilities Susceptible to oxidation and photodegradation (inferred)Unstable in the environment due to degradation by light and heat.[2]Susceptible to photodegradation and oxidation.

Based on its structure, the following degradation pathways are of primary concern:

  • Oxidative Degradation: The pteridine ring is electron-rich and susceptible to oxidation, which can alter its biological activity. The presence of the diamino substitutions influences the ring's electron density and, consequently, its oxidative potential.[5]

  • Photodegradation: Pteridines are known to be light-sensitive. Exposure to UV or even ambient light can lead to cleavage of the C9-N10 bond or other photochemical reactions.[2] Therefore, all stability studies should be conducted with adequate light protection.[10]

  • Hydrolysis: While the core structure lacks readily hydrolyzable groups like esters, the stability of the secondary amine linkage should be assessed under extreme pH conditions.

  • pH-Dependent Degradation: The solubility and stability of folate analogs are often pH-dependent. The protonation state of the pteridine ring and the carboxylate group can influence degradation rates.[11]

G cluster_compound This compound cluster_stressors Potential Stressors cluster_pathways Degradation Pathways Compound Core Structure (Pteridine-p-aminobenzoate) Oxidation Oxidation (e.g., H2O2) Light Photodegradation (UV/Visible Light) pH pH Extremes (Acid/Base) Oxidative_Pathway Pteridine Ring Oxidation Oxidation->Oxidative_Pathway leads to Photo_Pathway C9-N10 Bond Cleavage Light->Photo_Pathway leads to Hydrolytic_Pathway Amine Linkage Instability pH->Hydrolytic_Pathway leads to

Caption: Potential degradation pathways for this compound.

In Vitro Stability Assessment: A Multipronged Approach

A comprehensive in vitro stability assessment should evaluate the compound's stability in various biologically relevant matrices and under accelerated degradation conditions.

Solution Stability in Aqueous Buffers

Rationale: This foundational study assesses the intrinsic stability of the molecule as a function of pH, identifying conditions that may promote hydrolytic or pH-catalyzed degradation.

Protocol:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 3, 5, 7.4, and 9). Commonly used buffers include phosphate, citrate, and borate.

  • Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., DMSO or water).

  • Incubation: Dilute the stock solution into each buffer to a final concentration of 1-10 µM. Incubate the solutions at a controlled temperature (e.g., 37°C) with light protection.

  • Time Points: Collect samples at multiple time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Sample Analysis: Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard. Analyze the samples by a validated LC-MS/MS method to determine the remaining parent compound concentration.

Plasma Stability

Rationale: This assay evaluates the compound's stability in the presence of plasma enzymes, which can catalyze hydrolysis or other metabolic transformations.

Protocol:

  • Plasma Preparation: Obtain fresh or frozen plasma from the desired species (e.g., human, rat, mouse). If frozen, thaw at 37°C immediately before use.

  • Incubation: Pre-incubate the plasma at 37°C. Spike the test compound into the plasma to a final concentration of 1-10 µM.

  • Time Points: Collect aliquots at specified time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Sample Preparation: Immediately precipitate plasma proteins by adding 3-4 volumes of cold acetonitrile containing an internal standard. Vortex and centrifuge to pellet the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS.

Microsomal Stability

Rationale: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major contributors to oxidative metabolism. This assay provides an early indication of the compound's susceptibility to Phase I metabolism.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat), a buffer (e.g., phosphate buffer, pH 7.4), and the test compound.

  • Initiation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding a NADPH-regenerating system.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: Stop the reaction by adding cold acetonitrile with an internal standard.

  • Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS.

G cluster_prep Sample Preparation cluster_assays Stability Assays (37°C, Light Protected) cluster_analysis Analysis Stock Prepare Stock Solution Buffer Aqueous Buffers (pH 3-9) Stock->Buffer Spike into Plasma Plasma (Human, Rat, etc.) Stock->Plasma Spike into Microsomes Liver Microsomes + NADPH Stock->Microsomes Spike into Quench Quench Reaction (Cold ACN + IS) Buffer->Quench Sample at T=0, 1, 2, 4, 8, 24h Plasma->Quench Sample at T=0, 15, 30, 60, 120m Microsomes->Quench Sample at T=0, 5, 15, 30, 60m Analyze LC-MS/MS Analysis Quench->Analyze Data Calculate % Remaining Analyze->Data

Caption: General workflow for in vitro stability assessment.

Forced Degradation Studies

Rationale: Forced degradation, or stress testing, is a crucial component of a comprehensive stability program. It involves subjecting the compound to harsh conditions to intentionally induce degradation. The primary goals are:

  • To Identify Potential Degradants: This helps in understanding the degradation pathways and developing analytical methods that can resolve the parent compound from its degradation products.

  • To Demonstrate the Stability-Indicating Nature of the Analytical Method: The method must be able to accurately quantify the parent compound in the presence of its degradants.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl, 60-80°C, up to 24 hours
Base Hydrolysis 0.1 M NaOH, 60-80°C, up to 24 hours
Oxidation 3% H2O2, Room Temperature, up to 24 hours
Photodegradation Expose solid and solution to UV (254 nm) and visible light (ICH Q1B guidelines)
Thermal Stress Expose solid to elevated temperature (e.g., 80°C)

Analytical Methodologies: The Key to Accurate Quantification

The choice of analytical methodology is critical for obtaining reliable stability data. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection is the gold standard for this application.[6][12]

LC-MS/MS Method Development

Rationale: LC-MS/MS offers superior sensitivity and selectivity, allowing for the accurate quantification of the parent compound even in complex biological matrices.

Key Parameters to Optimize:

  • Chromatographic Column: A C18 reversed-phase column is typically a good starting point. For polar pteridines, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may provide better retention and separation.[5][13]

  • Mobile Phase: A gradient of acetonitrile or methanol with an aqueous buffer (e.g., ammonium formate or formic acid) is commonly used. The pH of the mobile phase can significantly impact peak shape and retention.

  • Mass Spectrometry Conditions: Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates) and collision energy for the parent and product ion transitions in Multiple Reaction Monitoring (MRM) mode.

Data Analysis and Interpretation

The stability of the compound is typically expressed as the percentage of the parent compound remaining at each time point relative to the initial concentration at time zero. From this data, the half-life (t½) and intrinsic clearance (for microsomal stability) can be calculated.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for evaluating the in vitro stability of this compound. By leveraging knowledge from structurally similar folate antagonists and employing robust analytical methodologies, researchers can generate high-quality stability data. This information is indispensable for guiding further drug development efforts, from lead optimization and formulation to the design of long-term stability studies. Future work should focus on the structural elucidation of any major degradation products identified during forced degradation studies to gain a more complete understanding of the molecule's stability profile.

References

  • Bousquet, O., et al. (2003). In vitro stability study of methotrexate in blood and plasma samples for routine monitoring. Therapeutic Drug Monitoring, 25(1), 81-87. [Link]

  • Jannetto, P. J., et al. (2021). In Vitro Stability Study of Methotrexate in Blood and Plasma Samples for Routine Monitoring. Journal of Applied Laboratory Medicine, 6(5), 1334-1342. [Link]

  • Tomšíková, H., et al. (2013). Determination of pteridines in biological samples with an emphasis on their stability. Bioanalysis, 5(18), 2307-2326. [Link]

  • Zhang, Y., et al. (2019). Summary of stability of Methotrexate Under Various Storage Conditions. Frontiers in Pharmacology, 10, 136. [Link]

  • Nováková, L., et al. (2014). Sample preparation and UHPLC-FD analysis of pteridines in human urine. Journal of Pharmaceutical and Biomedical Analysis, 95, 259-267. [Link]

  • Trittler, R., et al. (2020). Physicochemical stability of Methotrexate Accord in punctured original vials and after dilution with 0.9% sodium chloride or 5% glucose solution in non-PVC bags. GaBI Journal, 9(2), 64-71. [Link]

  • Wolff, J. E., et al. (2017). Stability study of methotrexate in 0.9% sodium chloride injection and 5% dextrose injection with limit tests for impurities. American Journal of Health-System Pharmacy, 74(9), e224-e231. [Link]

  • Martín-Tornero, E., et al. (2016). Development of an HPLC-MS method for the determination of natural pteridines in tomato samples. Analytical Methods, 8(33), 6349-6357. [Link]

  • PubChem. (n.d.). Aminopterin. National Center for Biotechnology Information. [Link]

  • Goldin, A., et al. (1981). Toxicity of folic acid analogs in cultured human cells: a microtiter assay for the analysis of drug competition. Journal of the National Cancer Institute, 66(4), 747-752. [Link]

  • Wang, M., et al. (2023). [18F]Fluoronicotinic-Acid-Conjugated Folate as a Novel Candidate Positron Emission Tomography Tracer for Inflammation. Molecular Pharmaceutics, 20(1), 481-490. [Link]

  • Martín-Tornero, E., et al. (2016). Development of an HPLC-MS method for the determination of natural pteridines in tomato samples. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Aminopterin. [Link]

  • Avcı, E., et al. (2023). Shedding light into the biological activity of aminopterin, via molecular structural, docking, and molecular dynamics analyses. Journal of Biomolecular Structure & Dynamics, 41(19), 9968-9984. [Link]

  • PubChem. (n.d.). 4-{[(2-Amino-4-hydroxypteridin-6-yl)methyl]amino}benzoate. National Center for Biotechnology Information. [Link]

  • Evans, C. (2021). Evaluation of the stability of Ferritin, B12 and Folate in serum samples over time. Cardiff Metropolitan University. [Link]

  • D'Incà, R., et al. (2007). pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates. Journal of Chromatography A, 1157(1-2), 169-176. [Link]

  • Al-Suhaimi, K. M., et al. (2022). Heterocyclic Substitutions Greatly Improve Affinity and Stability of Folic Acid towards FRα: an In Silico Insight. Molecules, 27(15), 4998. [Link]

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A Predictive Spectroscopic and Structural Analysis Guide to 4-Aminodeoxopteroic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Aminodeoxopteroic acid, a core structural fragment of the well-known folate antagonist aminopterin, represents a significant molecule in the field of medicinal chemistry and drug development.[1][2] As a pteridine derivative, it is of considerable interest to researchers designing and synthesizing novel inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. Understanding the precise structural and electronic properties of this molecule is paramount for derivatization and optimization efforts.

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 4-Aminodeoxopteroic Acid Sodium Salt. In the absence of publicly available experimental spectra for this specific salt, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures and authoritative spectroscopic databases. It is designed to serve as a foundational resource for researchers, enabling them to identify, characterize, and verify the synthesis of this compound with confidence.

Molecular Structure and Chemical Properties

4-Aminodeoxopteroic acid is comprised of a pteridine ring system linked via a methylene bridge to a p-aminobenzoyl moiety. The sodium salt form involves the deprotonation of the carboxylic acid.

  • Molecular Formula: C₁₃H₁₁N₆NaO₂

  • Molecular Weight: 322.26 g/mol

  • Monoisotopic Mass: 322.08411 Da

Structural Diagram

To facilitate discussion of the spectroscopic data, the atoms in 4-Aminodeoxopteroic Acid are numbered as shown below.

Caption: Numbered structure of 4-Aminodeoxopteroic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure in solution. The predicted spectra are discussed for a common NMR solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The presence of exchangeable protons (-NH₂) means their observation can be solvent and temperature-dependent.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Aminodeoxopteroic Acid Sodium Salt in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O will result in the exchange of labile amine and amide protons with deuterium, causing their signals to disappear from the ¹H spectrum.

  • Internal Standard: Add a small amount of an appropriate internal standard, such as DSS for D₂O or TMS for DMSO-d₆, for accurate chemical shift referencing.

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Obtain a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a longer acquisition time (more scans) will be necessary.

  • 2D NMR (Optional but Recommended): Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to assign proton signals to their corresponding carbon atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the pteridine ring, the methylene bridge, and the p-aminobenzoyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
H7 (Pteridine)8.5 - 8.8Singlet (s)Aromatic proton on the pyrazine ring, typically downfield.
H2', H6' (Benzoyl)7.5 - 7.8Doublet (d)Protons ortho to the carboxylate group, showing coupling to H3'/H5'.
H3', H5' (Benzoyl)6.6 - 6.9Doublet (d)Protons ortho to the N10 amine, shielded by its electron-donating effect.
4-NH₂ (Pteridine)7.0 - 8.0 (broad)Singlet (br s)Labile protons; signal may be broad and will exchange in D₂O.
2-NH₂ (Pteridine)6.5 - 7.5 (broad)Singlet (br s)Labile protons; signal may be broad and will exchange in D₂O.
C9-H₂ (Methylene)4.5 - 4.8Singlet (s) or Doublet (d)Positioned between two aromatic systems. May show coupling to N10-H if visible.
N10-H (Amide Linker)8.0 - 8.5 (broad)Triplet (t) or Singlet (br s)Labile proton; signal will exchange in D₂O. In DMSO-d₆, may show coupling to C9 protons.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a map of the carbon skeleton. The chemical shifts are highly dependent on the electronic environment of each carbon atom.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C7' (COO⁻Na⁺)168 - 172Carboxylate carbon, significantly downfield.
C2, C4 (Pteridine)155 - 165Carbons bonded to two nitrogen atoms and an amino group.
C6, C8a (Pteridine)148 - 155Quaternary carbons within the pteridine ring system.
C1', C4' (Benzoyl)145 - 152 (C4'), 120-125 (C1')Aromatic quaternary carbons. C4' is attached to the electron-donating N10 group.
C2', C6' (Benzoyl)128 - 132Aromatic CH carbons ortho to the carboxylate.
C7 (Pteridine)125 - 135Aromatic CH carbon on the pteridine ring.
C3', C5' (Benzoyl)112 - 118Aromatic CH carbons ortho to the N10 group, strongly shielded.
C4a (Pteridine)115 - 125Pteridine ring fusion carbon.
C9 (Methylene)45 - 50Aliphatic carbon situated between a nitrogen and an aromatic ring.

Note: Predicted chemical shifts are estimates based on typical values for similar functional groups and may vary based on solvent and concentration.[3][4][5]

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation (ATR): Place a small amount of the dry powder sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This method requires minimal sample preparation.

  • Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Collection: Place the ATR accessory or the KBr pellet holder into the sample compartment of an FTIR spectrometer.

  • Background Scan: Perform a background scan of the empty ATR crystal or a blank KBr pellet to subtract atmospheric (H₂O, CO₂) and accessory-related absorptions.

  • Sample Scan: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum of 4-Aminodeoxopteroic Acid Sodium Salt is expected to be complex but will feature several characteristic absorption bands.

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3450 - 3200N-H StretchPrimary Amines (-NH₂)Medium, two bands expected
3100 - 3000C-H StretchAromatic (C=C-H)Medium to Weak
2950 - 2850C-H StretchAliphatic (Methylene -CH₂-)Weak
1650 - 1600N-H Bend (Scissoring)Primary Amines (-NH₂)Medium to Strong
~1620, ~1580, ~1500C=C and C=N StretchAromatic & Pteridine RingsMedium to Strong, multiple bands
1600 - 1550Asymmetric COO⁻ StretchCarboxylate (-COO⁻Na⁺)Strong
1420 - 1380Symmetric COO⁻ StretchCarboxylate (-COO⁻Na⁺)Strong
1340 - 1250C-N StretchAromatic AmineStrong

The most diagnostic peaks will be the strong, broad N-H stretching bands, the characteristic aromatic ring vibrations, and most importantly, the two very strong carboxylate stretches that replace the typical carboxylic acid C=O (~1700 cm⁻¹) and broad O-H (~3000 cm⁻¹) bands.[6][7][8][9]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µM) in a suitable solvent system, such as 50:50 acetonitrile:water, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

  • Ionization: Use Electrospray Ionization (ESI), a soft ionization technique ideal for polar molecules like this, to generate gas-phase ions with minimal fragmentation in the source.

  • Mass Analysis: Introduce the ionized sample into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument, to obtain accurate mass measurements.

  • Data Acquisition (MS1): Acquire a full scan mass spectrum to identify the molecular ion. In positive ion mode, expect to see [M+H]⁺ and/or [M+Na]⁺. In negative ion mode, expect [M-H]⁻ (referring to the free acid form).

  • Tandem MS (MS/MS): To confirm the structure, select the molecular ion of interest and subject it to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).[10] This will induce fragmentation, and the resulting fragment ions can be analyzed to piece together the molecular structure.

Predicted Mass Spectrum and Fragmentation
  • Parent Ion (Free Acid, C₁₃H₁₂N₆O₂): Exact Mass = 298.0998

  • Parent Ion (Sodium Salt, C₁₃H₁₁N₆NaO₂): Exact Mass = 322.0841

Expected Molecular Ions:

  • Positive ESI-MS:

    • [M+H]⁺ = m/z 299.1076 (protonated free acid)

    • [M+Na]⁺ = m/z 321.0895 (sodiated free acid)

  • Negative ESI-MS:

    • [M-H]⁻ = m/z 297.0920 (deprotonated free acid)

Key Fragmentation Pathways: The most probable fragmentation site is the amide bond (C7'-N10), which is relatively labile. Cleavage at this bond would yield two major fragments.

fragmentation cluster_frags Collision-Induced Dissociation (CID) parent Parent Ion [C₁₃H₁₂N₆O₂ + H]⁺ m/z 299.11 frag1 Fragment A p-aminobenzoyl cation [C₇H₆NO]⁺ m/z 120.04 parent->frag1 Amide Bond Cleavage frag2 Fragment B Pteridinemethyl radical [C₆H₇N₅]∙ m/z 161.07 parent->frag2 Neutral Loss note Alternatively, charge can be retained on the pteridine fragment, giving an ion at m/z 162.08.

Caption: Predicted major fragmentation pathway for 4-Aminodeoxopteroic Acid.

Predicted m/z Proposed Fragment Ion Notes
299.11[M+H]⁺Protonated molecular ion of the free acid.
281.10[M+H - H₂O]⁺Loss of water.
254.10[M+H - COOH]⁺Loss of the carboxyl group as formic acid.
162.08[C₇H₈N₅]⁺Pteridinemethyl cation fragment.
120.04[C₇H₆NO]⁺p-aminobenzoyl cation fragment from amide bond cleavage.[11]

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of 4-Aminodeoxopteroic Acid Sodium Salt. The predicted NMR, IR, and MS data presented herein offer a robust baseline for researchers engaged in the synthesis and characterization of this and related pteridine-based compounds. By understanding the expected spectral features—from the specific proton and carbon environments in NMR to the characteristic functional group vibrations in IR and the logical fragmentation patterns in MS—scientists can more efficiently confirm the identity and purity of their target molecules, accelerating the pace of discovery in drug development and related fields.

References

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The Genesis of a Sulfonamide Antagonist: A Technical History of 4-Aminodeoxopteroic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

Foreword: The Dawn of Antimetabolite Theory

To fully appreciate the significance of 4-Aminodeoxopteroic Acid, we must first return to the early days of chemotherapy and the revolutionary Woods-Fildes theory. This paradigm-shifting concept, which emerged in the 1940s, posited that substances with chemical structures similar to essential metabolites could competitively inhibit vital enzymatic processes in pathogenic organisms. This laid the intellectual groundwork for the development of a new class of therapeutic agents: the antimetabolites. Among the first triumphs of this theory were the sulfonamide drugs, which were discovered to be potent antibacterial agents. Their mechanism of action, however, was a puzzle that, once solved, paved the way for the rational design of molecules like 4-Aminodeoxopteroic Acid.

The Sulfonamide Story: A Tale of Mistaken Identity

The antibacterial prowess of sulfonamides stems from their structural resemblance to para-aminobenzoic acid (PABA), an essential nutrient for many bacteria.[1][2] Bacteria utilize PABA as a key building block in the synthesis of folic acid, a vital coenzyme for DNA synthesis and cellular replication.[3][4] The enzyme at the heart of this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of PABA with a pteridine precursor.[5][6][7] Sulfonamides, by mimicking PABA, act as competitive inhibitors of DHPS, effectively starving the bacteria of folic acid and halting their growth.[6][8] Mammalian cells, in contrast, obtain folic acid from their diet and lack the DHPS enzyme, which explains the selective toxicity of sulfonamides.[4]

The Emergence of 4-Aminodeoxopteroic Acid: A Tool for Understanding Resistance

While a definitive, singular "discovery" of 4-Aminodeoxopteroic Acid is not prominently documented as a standalone event, its synthesis and investigation are intrinsically linked to the intensive research into antifolates that followed the success of sulfonamides.[1][9][10] A key publication by M. G. Nair and colleagues in 1981 details the synthesis of both pteroic acid and its 4-amino-4-deoxy analogue, highlighting its importance in the field of folate analog research.[11] The rationale for creating such molecules was multifaceted. Primarily, it served as a powerful tool to probe the mechanism of sulfonamide action and the growing problem of drug resistance. By replacing the 4-hydroxyl group of the natural pteridine precursor with an amino group, researchers created a molecule that could provide insights into the binding interactions within the DHPS active site.

The pharmacological and biochemical activity of closely related compounds, such as 4-amino-4-deoxy-10-methylpteroylaspartic acid, were being investigated as early as 1965, indicating a sustained interest in the biological effects of these 4-amino substituted folate analogs.[12] These studies were crucial in elucidating the structure-activity relationships of both DHPS substrates and inhibitors.

Chemical Synthesis: A Representative Protocol

The synthesis of 4-Aminodeoxopteroic Acid is a multi-step process that requires careful control of reaction conditions. The following protocol is a representative example based on established methods for creating pteroic acid analogs.

Experimental Protocol: Synthesis of 4-Aminodeoxopteroic Acid

Step 1: Synthesis of 2,4-diamino-6-(bromomethyl)pteridine

  • Starting Material: 2,4,6-Triaminopyrimidine.

  • Reaction: The triaminopyrimidine is condensed with an appropriate three-carbon aldehyde, such as dihydroxyacetone, in the presence of a reducing agent like sodium dithionite. This cyclization reaction forms the pteridine ring system.

  • Bromination: The resulting 6-hydroxymethylpteridine is then brominated, typically using a reagent like phosphorus tribromide or hydrobromic acid in acetic acid, to yield the 6-(bromomethyl)pteridine intermediate.

Step 2: Condensation with p-Aminobenzoic Acid

  • Reactants: The 2,4-diamino-6-(bromomethyl)pteridine is reacted with an ester of p-aminobenzoic acid (e.g., ethyl p-aminobenzoate). The ester is used to protect the carboxylic acid functionality during the condensation.

  • Conditions: The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a non-nucleophilic base (e.g., potassium carbonate) to neutralize the HBr generated. The mixture is heated to drive the reaction to completion.

Step 3: Hydrolysis

  • Saponification: The resulting ester is hydrolyzed to the free carboxylic acid using a base, such as sodium hydroxide, in an aqueous or mixed aqueous/organic solvent system.

  • Acidification: The reaction mixture is then carefully acidified (e.g., with acetic acid or dilute HCl) to precipitate the final product, 4-Aminodeoxopteroic Acid.

  • Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization or chromatographic techniques.

Mechanism of Action: A Competitive Antagonist

4-Aminodeoxopteroic Acid functions as a competitive inhibitor of dihydropteroate synthase (DHPS).[6] Its structure allows it to bind to the active site of the enzyme, mimicking the natural pteridine substrate. However, the presence of the 4-amino group instead of the 4-hydroxyl group, and its linkage to the PABA moiety, creates a non-productive complex. This prevents the enzyme from catalyzing the condensation reaction with PABA, thereby blocking the folic acid synthesis pathway.

The following diagram illustrates the folic acid synthesis pathway and the inhibitory action of 4-Aminodeoxopteroic Acid.

Folic_Acid_Pathway cluster_0 Bacterial Folic Acid Synthesis cluster_1 Inhibition Pteridine Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHP Dihydropteroate DHPS->DHP Condensation DHFR Dihydrofolate Reductase (DHFR) DHP->DHFR THF Tetrahydrofolate (Folic Acid) DHFR->THF DNA DNA Synthesis THF->DNA Sulfonamide Sulfonamides Sulfonamide->DHPS Competes with PABA ADPA 4-Aminodeoxopteroic Acid ADPA->DHPS Inhibits

Caption: Folic acid synthesis pathway and points of inhibition.

Experimental Analysis of DHPS Inhibition

The inhibitory activity of compounds like 4-Aminodeoxopteroic Acid against DHPS can be quantified using enzymatic assays.

Experimental Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

  • Enzyme Preparation: Recombinant DHPS is expressed and purified from a suitable host, such as E. coli.

  • Assay Components:

    • Purified DHPS enzyme.

    • Substrates: 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and p-aminobenzoic acid (PABA).

    • Inhibitor: 4-Aminodeoxopteroic Acid at various concentrations.

    • Assay buffer (e.g., Tris-HCl with MgCl2 and dithiothreitol).

  • Assay Procedure:

    • The reaction is initiated by adding one of the substrates (e.g., PABA) to a pre-incubated mixture of the enzyme, the other substrate (DHPP), and the inhibitor.

    • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, for example, by adding a strong acid.

  • Detection: The formation of the product, dihydropteroate, is measured. This can be done using various methods, such as high-performance liquid chromatography (HPLC) or a coupled spectrophotometric assay where the subsequent reduction of dihydropteroate by dihydrofolate reductase is monitored.

  • Data Analysis: The rate of product formation is determined at each inhibitor concentration. This data is then used to calculate key inhibitory parameters such as the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and the Ki (the inhibition constant).

The following diagram illustrates the general workflow for a DHPS inhibition assay.

DHPS_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrates, Inhibitor, Buffer) start->prepare_reagents pre_incubate Pre-incubate Enzyme, DHPP, and Inhibitor prepare_reagents->pre_incubate initiate_reaction Initiate Reaction (Add PABA) pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_product Detect Product (e.g., HPLC) stop_reaction->detect_product analyze_data Data Analysis (Calculate IC50, Ki) detect_product->analyze_data end End analyze_data->end

Caption: General workflow for a DHPS enzyme inhibition assay.

Quantitative Data on Related DHPS Inhibitors

CompoundOrganismInhibition ParameterValue (µM)
SulfadiazineArabidopsis thalianaIC504.2
SulfacetamideArabidopsis thalianaIC509.6
SulfanilamideArabidopsis thalianaIC5018.6
4,4'-DiaminodiphenylsulfoneEscherichia coliI5020
SulfadiazineEscherichia coliKi2.5

Table adapted from literature data on DHPS inhibition.[5][11]

Conclusion and Future Perspectives

The history of 4-Aminodeoxopteroic Acid is a testament to the power of rational drug design, born from the fundamental understanding of biochemical pathways. Its creation and study were pivotal in dissecting the mechanism of sulfonamide action and have contributed to the broader field of antifolate chemotherapy. While it may not be a clinical therapeutic in itself, its role as a molecular probe has been invaluable. The principles learned from 4-Aminodeoxopteroic Acid and its congeners continue to inform the development of novel antimicrobial and anticancer agents that target the folate pathway. The ongoing challenge of drug resistance necessitates a continued exploration of the structure-activity relationships of DHPS inhibitors, a field of research where the legacy of 4-Aminodeoxopteroic Acid endures.

References

"thermodynamic properties of Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermodynamic Properties of Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate

Abstract

This technical guide provides a comprehensive framework for the characterization of the thermodynamic properties of this compound, a pterin derivative structurally related to the antifolate class of compounds. Recognizing the limited publicly available data on this specific molecule, this document emphasizes the experimental methodologies and theoretical considerations necessary for a thorough investigation. By leveraging established protocols for analogous compounds, such as methotrexate and folic acid derivatives, this guide offers researchers, scientists, and drug development professionals a robust roadmap for determining critical physicochemical parameters. A detailed exploration of techniques including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Dynamic Vapor Sorption (DVS), and solubility studies is presented. The causal relationships between experimental choices and the quality of thermodynamic data are elucidated to ensure a self-validating and scientifically rigorous approach.

Introduction and Molecular Context

This compound belongs to the family of compounds containing a pteridine ring system linked to a p-aminobenzoic acid moiety. This core structure is characteristic of antifolates, a critical class of therapeutic agents that act as antagonists to folic acid. Prominent members of this class include methotrexate and aminopterin, which are widely used in chemotherapy and for the treatment of autoimmune diseases.[1][2][3] These drugs function by inhibiting dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleotide precursors for DNA, RNA, and proteins.[1][3]

The subject of this guide, while sharing the core pterin-p-aminobenzoic acid structure, is distinct from methotrexate and aminopterin as it lacks the L-glutamate moiety. This structural difference significantly impacts its physicochemical properties, including solubility, stability, and crystal packing, which are governed by thermodynamics. A thorough understanding of these properties is paramount for any potential pharmaceutical development, as they dictate formulation strategies, bioavailability, and shelf-life.

This guide will therefore focus on the how and why of thermodynamic characterization for this specific molecule, providing a blueprint for generating the foundational data required for advanced drug development.

Core Thermodynamic Properties and Their Pharmaceutical Relevance

The thermodynamic properties of an active pharmaceutical ingredient (API) are critical determinants of its behavior during manufacturing, formulation, and in biological systems. For this compound, the following properties are of primary interest:

  • Melting Point and Enthalpy of Fusion: These parameters define the temperature at which the solid-to-liquid phase transition occurs and the energy required for this change. They are indicative of the purity and the lattice energy of the crystalline solid. For a related compound, 4-(N-[2,4-DIAMINO-6-PTERIDINYLMETHYL]-AMINO)BENZOIC ACID SODIUM SALT, a decomposition temperature above 226°C has been noted, suggesting high thermal stability of the crystal lattice.[4]

  • Thermal Stability and Decomposition: Understanding the temperature at which the molecule begins to degrade is crucial for determining safe processing and storage conditions.

  • Hygroscopicity: The tendency of a substance to absorb moisture from the atmosphere can significantly impact its physical and chemical stability, flowability, and dissolution rate.

  • Solubility: As a key factor influencing bioavailability, the solubility of the compound in various solvents and pH conditions must be accurately determined. The sodium salt form is expected to enhance aqueous solubility compared to its free acid counterpart.

Experimental Workflows for Thermodynamic Characterization

A multi-faceted experimental approach is required for a comprehensive thermodynamic profile. The following sections detail the recommended protocols.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques in thermal analysis. DSC measures the heat flow into or out of a sample as a function of temperature or time, while TGA measures the change in mass of a sample as a function of temperature.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. For TGA, a ceramic or platinum pan is recommended.

  • Instrumentation: Utilize a calibrated DSC and TGA instrument.

  • DSC Method:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to a temperature above the expected decomposition (e.g., 350°C) at a heating rate of 10°C/min under a nitrogen purge (50 mL/min).

    • Record the heat flow as a function of temperature.

  • TGA Method:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to a higher temperature (e.g., 600°C) at a heating rate of 10°C/min under a nitrogen purge.

    • Record the mass loss as a function of temperature.

Data Interpretation and Causality:

  • An endothermic peak in the DSC thermogram without a corresponding mass loss in the TGA at the same temperature would indicate a melting event. The peak onset is taken as the melting point, and the integrated peak area provides the enthalpy of fusion.

  • A sharp mass loss in the TGA curve indicates thermal decomposition. The onset temperature of this mass loss is a measure of the compound's thermal stability.

  • For related compounds like folic acid and its sodium salts, thermal analyses have revealed complex degradation patterns, often involving multiple steps corresponding to the loss of different molecular fragments.[5][6][7]

Visualization of Workflow:

DSC_TGA_Workflow cluster_prep Sample Preparation Prep Weigh 2-5 mg of Sample DSC DSC: Heat at 10°C/min (N2 Purge) Prep->DSC TGA TGA: Heat at 10°C/min (N2 Purge) Prep->TGA HeatFlow Record Heat Flow vs. Temp DSC->HeatFlow MassLoss Record Mass Loss vs. Temp TGA->MassLoss Melting Melting Point & Enthalpy of Fusion HeatFlow->Melting Decomposition Decomposition Temperature MassLoss->Decomposition

Caption: Workflow for DSC and TGA Analysis.

Hygroscopicity Assessment: Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures how quickly and how much of a solvent is absorbed by a sample by varying the vapor concentration surrounding the sample and measuring the change in mass.

Experimental Protocol:

  • Sample Preparation: Place approximately 10-20 mg of the sample in the DVS instrument.

  • Method:

    • Dry the sample under a stream of dry nitrogen (0% relative humidity, RH) until a stable mass is achieved.

    • Subject the sample to a pre-defined humidity program, typically stepping from 0% to 90% RH in 10% increments, and then back down to 0% RH.

    • The criterion for moving to the next humidity step is typically a mass change of less than 0.002% per minute.

  • Data Analysis: Plot the change in mass (%) against the target RH to generate a sorption/desorption isotherm.

Data Interpretation and Causality:

  • Non-hygroscopic: < 0.2% mass increase at 80% RH.

  • Slightly hygroscopic: 0.2% to < 2% mass increase.

  • Moderately hygroscopic: 2% to < 15% mass increase.

  • Very hygroscopic: ≥ 15% mass increase. The shape of the isotherm and the presence of hysteresis (a difference between the sorption and desorption curves) can provide insights into the mechanism of water uptake and potential phase changes.

Thermodynamic Aqueous Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility.

Experimental Protocol:

  • Preparation: Prepare a series of buffered solutions at different pH values (e.g., pH 2, 4, 6.8, 7.4, 9).

  • Equilibration: Add an excess amount of this compound to each buffered solution in sealed vials.

  • Agitation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After equilibration, allow the undissolved solid to settle.

    • Filter the supernatant through a 0.45 µm filter to remove any undissolved particles.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Interpretation and Causality:

  • The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

  • Plotting solubility as a function of pH will reveal the pH-solubility profile, which is critical for predicting dissolution behavior in the gastrointestinal tract. Given the presence of amino and carboxylate groups, the solubility is expected to be highly pH-dependent.

Visualization of Logical Relationships:

Logical_Relationships Structure Molecular Structure (Pterin, Benzoate) Thermo Thermodynamic Properties Structure->Thermo determines Solubility Solubility Thermo->Solubility Stability Stability (Thermal, Hygroscopic) Thermo->Stability Formulation Formulation Strategy Solubility->Formulation guides Bioavailability Bioavailability Solubility->Bioavailability influences Stability->Formulation guides Formulation->Bioavailability impacts

Caption: Interdependence of Properties in Drug Development.

Data Summary and Expected Outcomes

Thermodynamic PropertyExpected Outcome/SignificanceRationale/Reference Compound
Melting Point High, likely with decomposition >200°C.The related 4-Aminodeoxopteroic Acid sodium salt decomposes >226°C.[4] Methotrexate shows a melting point followed by decomposition.[3]
Thermal Stability The pteridine ring system is generally stable. Decomposition may be initiated by the decarboxylation of the benzoate moiety.Folic acid degradation often involves cleavage at the C9-N10 bond.[8]
Hygroscopicity Likely to be hygroscopic due to the presence of a sodium salt and polar functional groups.Sodium salts of organic acids are often hygroscopic.
Aqueous Solubility Expected to be significantly higher than the free acid form and highly pH-dependent.Folic acid's solubility markedly increases at pH values above 5.[5]

Conclusion

The thermodynamic characterization of this compound is a critical step in its evaluation as a potential pharmaceutical agent. This guide provides a comprehensive and scientifically rigorous framework for undertaking such a study. By employing techniques like DSC, TGA, DVS, and equilibrium solubility measurements, researchers can generate the essential data needed to understand the compound's physical and chemical behavior. This knowledge is indispensable for informed decision-making in formulation development, stability testing, and overall drug candidate assessment. The principles and methodologies outlined herein are designed to ensure data integrity and provide a solid foundation for advancing the scientific understanding of this and other novel pterin derivatives.

References

  • Magri, V. R., Rocha, M. A., de Matos, C. S., Petersen, P. A. D., Leroux, F., Petrilli, H. M., & Constantino, V. R. L. (2022). Folic Acid and Sodium Folate Salts: Thermal Behavior and Spectroscopic (IR, Raman, and Solid-state 13C-NMR) Characterization. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 273, 120981. [Link]

  • PubMed. (2022). Folic acid and sodium folate salts: Thermal behavior and spectroscopic (IR, Raman, and solid-state 13C NMR) characterization. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 273, 120981. [Link]

  • PubChem. Aminopterin Sodium. [Link]

  • PubChem. Sodium Methotrexate. [Link]

  • AperTO - Archivio Istituzionale Open Access dell'Università di Torino. (2025). Methotrexate loaded SLNs: a new approach for cancer therapy. [Link]

  • P&S Chemicals. Product information, Sodium n-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-l-glutamate. [Link]

  • Scite. Folic acid and sodium folate salts: Thermal behavior and spectroscopic (IR, Raman, and solid-state 13C NMR) characterization. [Link]

  • ResearchGate. (2014). Thermoanalytical and spectroscopic study on methotrexate - active substance and tablet. [Link]

  • PubChem. Sodium 4-aminobenzoate. [Link]

  • ElectronicsAndBooks. Thermal stability of folic acid. [Link]

  • PubChem. (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydron. [Link]

  • ResearchGate. Thermal degradation of folic acid. [Link]

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Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of Aminopterin via Amide Coupling of 4-Aminodeoxopteroic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Significance

Aminopterin, the 4-amino derivative of folic acid, is a potent antifolate agent and a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2][3] By blocking DHFR, aminopterin disrupts the synthesis of tetrahydrofolate, a crucial cofactor for the production of nucleotide precursors, thereby inhibiting DNA, RNA, and protein synthesis.[1][4][5] This mechanism underpins its efficacy as an antineoplastic drug, particularly in historical and ongoing research for treating leukemia, and its use as an immunosuppressant.[6][7] Furthermore, aminopterin is a key component in the widely used HAT (hypoxanthine-aminopterin-thymidine) selection medium for the cultivation of hybridoma cells in monoclonal antibody production.[8]

This application note provides a detailed, field-proven protocol for the synthesis of aminopterin. The procedure is based on the fundamental and robust chemical principle of amide bond formation, coupling the carboxylic acid moiety of 4-Aminodeoxopteroic Acid with the α-amino group of L-glutamic acid. This guide is designed to be self-validating, integrating explanations for critical experimental choices and outlining rigorous analytical methods for product characterization to ensure scientific integrity.

Reaction Principle and Causality

The synthesis of aminopterin from 4-aminodeoxopteroic acid and L-glutamic acid is a classic example of a peptide coupling reaction. The core transformation is the formation of an amide bond between a carboxylic acid and an amine.

Chemical Equation: 4-Aminodeoxopteroic Acid + L-Glutamic Acid → Aminopterin

Direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient and requires high temperatures, which can degrade complex molecules like aminopterin. Therefore, the carboxylic acid group of 4-aminodeoxopteroic acid must first be "activated" to a more reactive form. This is achieved using a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or a more water-soluble alternative like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt). These additives form an active ester intermediate that is highly susceptible to nucleophilic attack by the amino group of L-glutamic acid, facilitating efficient amide bond formation under mild conditions.

To prevent undesirable side reactions, such as polymerization or reaction at the γ-carboxyl group, the L-glutamic acid starting material is typically used in a protected form, most commonly as a diester (e.g., diethyl L-glutamate). The final step of the synthesis is the deprotection (saponification) of these ester groups to yield the dicarboxylic acid structure of aminopterin.

Materials and Equipment

Reagents and Chemicals
  • 4-Aminodeoxopteroic Acid Sodium Salt (Starting Material)

  • Diethyl L-glutamate hydrochloride (or similar protected glutamic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Sodium Hydroxide (NaOH), 1 M solution

  • Hydrochloric Acid (HCl), 1 M solution

  • Deionized Water

  • Acetonitrile (HPLC Grade)

  • Trifluoroacetic Acid (TFA) (HPLC Grade)

  • Anhydrous Nitrogen or Argon gas

Equipment
  • Round-bottom flasks with magnetic stir bars

  • Magnetic stirrer hotplate

  • Schlenk line or manifold for inert atmosphere

  • Glass syringes and needles

  • pH meter or pH indicator strips

  • Rotary evaporator

  • High-vacuum pump

  • Büchner funnel and filtration apparatus

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Lyophilizer (Freeze-dryer)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • High-Resolution Mass Spectrometer (HRMS)

Detailed Synthesis Protocol

Step 1: Coupling Reaction - Formation of Protected Aminopterin
  • Reactor Setup: In a dry, two-neck round-bottom flask under an inert atmosphere of nitrogen or argon, add 4-Aminodeoxopteroic Acid Sodium Salt.

  • Solvent Addition: Add anhydrous DMF (or DMSO) to the flask to dissolve the starting material. The choice of an anhydrous solvent is critical to prevent the hydrolysis of the coupling agents and activated intermediates.

  • Amine Preparation: In a separate flask, dissolve Diethyl L-glutamate hydrochloride in a minimal amount of anhydrous DMF. Neutralize the hydrochloride salt by adding one equivalent of a tertiary base like Triethylamine (TEA) or DIPEA. This deprotonates the amine, making it nucleophilic.

  • Activation: To the stirring solution of 4-Aminodeoxopteroic Acid, add N-hydroxysuccinimide (NHS) (1.2 equivalents) followed by EDC (1.2 equivalents). Allow the mixture to stir at room temperature for 30-60 minutes. During this time, the EDC activates the carboxylic acid, which then reacts with NHS to form a more stable NHS-ester intermediate.

  • Coupling: Slowly add the neutralized Diethyl L-glutamate solution from Step 1.3 to the activated 4-Aminodeoxopteroic Acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by thin-layer chromatography (TLC) or analytical HPLC to confirm the consumption of the starting material.

Step 2: Saponification (Deprotection)
  • Hydrolysis: Once the coupling reaction is complete, slowly add 1 M Sodium Hydroxide (NaOH) solution to the reaction mixture while stirring in an ice bath. The amount of NaOH should be sufficient to hydrolyze both ethyl ester groups (approximately 2.5-3.0 equivalents).

  • Monitoring Deprotection: Continue stirring at room temperature for 2-4 hours. Monitor the hydrolysis by HPLC until the diethyl aminopterin intermediate is fully converted to aminopterin.

Step 3: Isolation and Purification of Crude Aminopterin
  • Neutralization and Precipitation: After saponification is complete, cool the reaction mixture in an ice bath. Slowly acidify the solution by adding 1 M Hydrochloric Acid (HCl) dropwise until the pH is approximately 3-4. Aminopterin is least soluble at its isoelectric point, and this will cause the crude product to precipitate out of the solution.

  • Isolation: Collect the yellow-orange precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid precipitate sequentially with cold deionized water and then with a small amount of cold ethanol or acetone to remove residual DMF and other soluble impurities.

  • Drying: Dry the crude solid product under high vacuum.

Step 4: Final Purification and Characterization
  • Purification: The crude aminopterin is best purified using preparative reverse-phase HPLC. A typical mobile phase system consists of a gradient of water with 0.1% Trifluoroacetic Acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).[7][9] The fractions containing the pure product are collected.

  • Salt Removal and Lyophilization: The collected HPLC fractions are combined, and the bulk of the acetonitrile is removed using a rotary evaporator. The remaining aqueous solution is then freeze-dried (lyophilized) to obtain pure aminopterin as a fluffy, yellow powder.

  • Final Characterization (Self-Validation): The identity, purity, and structure of the final product must be confirmed:

    • ¹H and ¹³C NMR Spectroscopy: To verify the chemical structure and confirm the presence of all expected protons and carbons.[10][11]

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight (C₁₉H₂₀N₈O₅, Molar Mass: 440.41 g/mol ).[1]

    • Analytical HPLC: To determine the final purity, which should ideally be ≥95%.[8]

Quantitative Data Summary

The following table provides an example of reagent quantities for a representative synthesis.

ReagentMolecular Wt. ( g/mol )Moles (mmol)EquivalentsAmount
4-Aminodeoxopteroic Acid Sodium Salt333.291.01.0333 mg
Diethyl L-glutamate HCl239.691.11.1264 mg
Triethylamine (TEA)101.191.11.1153 µL
EDC191.701.21.2230 mg
NHS115.091.21.2138 mg
Product (Aminopterin) 440.41 --Expected Yield: 50-70%

Visualization of the Synthesis Workflow

The following diagram illustrates the key stages of the aminopterin synthesis protocol.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Core Synthesis cluster_workup Purification & Validation Start1 4-Aminodeoxopteroic Acid Activation Carboxylic Acid Activation (EDC/NHS in DMF) Start1->Activation Start2 Diethyl L-glutamate Coupling Amide Bond Formation Start2->Coupling Activation->Coupling Intermediate Protected Aminopterin (Diethyl Ester) Coupling->Intermediate Deprotection Saponification (NaOH) Intermediate->Deprotection Isolation Precipitation & Filtration Deprotection->Isolation Purification Preparative HPLC Isolation->Purification FinalProduct Pure Aminopterin Purification->FinalProduct

Caption: Workflow for Aminopterin Synthesis.

References

  • Wikipedia. Aminopterin. [Link]

  • PubChem. Aminopterin | C19H20N8O5 | CID 169371. [Link]

  • National Cancer Institute. Definition of aminopterin - NCI Drug Dictionary. [Link]

  • Loo, T. L. (1965). THE PURIFICATION OF AMINOPTERIN. Journal of Medicinal Chemistry, 8, 139. [Link]

  • SIELC Technologies. HPLC Method for Separation of Folic Acid, Methotrexate and Aminopterin on Primesep 100 Column. [Link]

  • Google Patents.
  • Taylor, E. C., et al. (1985). Synthesis and biological activities of 5-deaza analogues of aminopterin and folic acid. Journal of Medicinal Chemistry. [Link]

  • Cole, P. D., et al. (2007). High-performance liquid chromatography separation of aminopterin-polyglutamates within red blood cells of children treated for acute lymphoblastic leukemia. Translational Research, 150(6), 367-73. [Link]

  • Cocco, L., et al. (1981). Carbon-13 nuclear magnetic resonance study of protonation of methotrexate and aminopterin bound to dihydrofolate reductase. Biochemistry. [Link]

  • Mell, G. P., et al. (1968). Purification of dihydrofolate reductase via amethopterin-aminoethyl starch. Journal of Biological Chemistry, 243(22), 6074-5. [Link]

  • Bioaustralis Fine Chemicals. Aminopterin. [Link]

  • Rosowsky, A., et al. (1985). Synthesis and biologic activity of new side-chain-altered methotrexate and aminopterin analogs with dual inhibitory action against dihydrofolate reductase and folylpolyglutamate synthetase. Journal of Medicinal Chemistry. [Link]

  • Kamen, B. A., et al. (1982). Reduced forms of aminopterin and methotrexate in L1210 lymphoma. Biochemical Pharmacology. [Link]

  • ResearchGate. (PDF) NMR Spectroscopy for Characterization of Metabolite. [Link]

  • Anderson, J. R., et al. (2009). Characterization of 1H NMR Spectroscopic Data and the Generation of Synthetic Validation Sets. Bioinformatics. [Link]

  • Du, Z., et al. (2014). Identification and quantification of metabolites in 1H NMR spectra by Bayesian model selection. Bioinformatics. [Link]

  • PubChem. 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560. [Link]

  • Chung, Y. H., et al. (2001). Requirement of de novo protein synthesis for aminopterin-induced apoptosis in a mouse myeloma cell line. Immunology Letters. [Link]

  • PubChem. 4-Aminophthalic acid | C8H7NO4 | CID 72912. [Link]

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Application Notes & Protocols for Antifolate Research Using Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate (Aminopterin Sodium Salt)

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Foundational Role of Aminopterin in Antifolate Research

Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate, more commonly known as the sodium salt of Aminopterin, is a seminal compound in the history of chemotherapy and a cornerstone tool in antifolate research.[1][2][3] As a 4-amino derivative of folic acid, it was one of the first antimetabolites to demonstrate clinical efficacy, famously used by Sidney Farber in 1947 to induce remissions in children with acute lymphoblastic leukemia.[1][4][5] While its clinical use was largely supplanted by methotrexate due to a perceived better therapeutic index, aminopterin remains an indispensable reference compound for studying the folate metabolic pathway, developing novel antifolates, and investigating mechanisms of drug resistance.[1][4][6]

These application notes provide a comprehensive guide to leveraging Aminopterin in a modern research setting, detailing not just the "how" but the "why" behind key experimental protocols. We will explore its mechanism of action and provide detailed, validated protocols for its use in both enzymatic and cell-based assays.

Core Mechanism of Action: Potent Dihydrofolate Reductase Inhibition

Aminopterin's primary mechanism of action is the potent and competitive inhibition of dihydrofolate reductase (DHFR).[1][7][8][9] DHFR is a critical enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[4][10][11] THF and its derivatives are essential one-carbon donors required for the de novo synthesis of purines (adenine, guanine) and thymidylate, a key precursor for DNA synthesis.[11][12][13]

By binding to DHFR with extremely high affinity (K_i ≈ 3.7 pM), aminopterin effectively blocks the regeneration of THF.[7][8][10] This blockade leads to a depletion of the cellular THF pool, which in turn halts the synthesis of DNA, RNA, and proteins, ultimately leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells.[1][12][14] The on-target effect of aminopterin can be reversed by providing a reduced form of folic acid, such as Leucovorin (folinic acid), which bypasses the DHFR-mediated step.[1][15]

DHFR_Inhibition cluster_pathway Folate Metabolic Pathway cluster_synthesis Downstream Synthesis DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis (dTMP) THF->Thymidylate DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA DHFR->THF NADPH→NADP+ Aminopterin Aminopterin Aminopterin->DHFR High-Affinity Inhibition

Caption: Mechanism of Aminopterin action on the folate pathway.

Application Protocol 1: In Vitro DHFR Inhibition Assay (Spectrophotometric)

This protocol details a standard enzymatic assay to quantify the inhibitory potency of aminopterin against purified DHFR. The principle lies in monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ as DHFR reduces its substrate, DHF.[10][16]

Rationale & Experimental Design
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of aminopterin against DHFR.

  • Controls:

    • Negative Control (No Inhibitor): Measures the uninhibited, maximal enzyme activity.

    • Positive Control: A well-characterized DHFR inhibitor like methotrexate can be used as a reference.

    • Blank: Contains all components except the enzyme to correct for non-enzymatic NADPH oxidation.

  • Key Consideration: Aminopterin is a slow, tight-binding inhibitor.[17] A short pre-incubation period (10-15 minutes) of the enzyme with the inhibitor before adding the DHF substrate is crucial to allow the binding to approach equilibrium, ensuring accurate potency measurement.[10]

Materials & Reagents
  • Purified human DHFR enzyme (e.g., from a commercial supplier)

  • Aminopterin Sodium Salt

  • Dihydrofolate (DHF)

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • DMSO (for preparing stock solutions)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of kinetic measurements at 340 nm

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Aminopterin in DMSO.

    • Create a serial dilution series of Aminopterin in Assay Buffer (e.g., 10 concentrations ranging from 1 µM to 0.1 pM).

    • Prepare a working solution of DHFR enzyme in Assay Buffer. The final concentration should yield a linear absorbance change of 0.05-0.1 AU/min.

    • Prepare fresh solutions of NADPH (e.g., 200 µM) and DHF (e.g., 100 µM) in Assay Buffer. Keep on ice and protected from light.[16][18]

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 50 µL Assay Buffer, 10 µL of Aminopterin serial dilutions, and 20 µL of DHFR enzyme solution.

    • Negative Control Wells: Add 60 µL Assay Buffer, and 20 µL of DHFR enzyme solution.

    • Blank Wells: Add 80 µL Assay Buffer.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes, protected from light.

  • Reaction Initiation: Add 20 µL of a pre-mixed solution containing both NADPH and DHF to all wells to start the reaction. The final volume should be 100 µL.

  • Measurement: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 340 nm in kinetic mode, taking readings every 15 seconds for 10-20 minutes.[10]

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Normalize the data: % Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100.

    • Plot % Inhibition versus the log of Aminopterin concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Quantitative Data

The inhibitory potency of antifolates can vary based on experimental conditions. However, aminopterin is consistently one of the most potent DHFR inhibitors known.

CompoundTargetPotency MetricReported ValueCell Line (for IC₅₀)
Aminopterin DHFRK_i (inhibition constant)~3.7 pM[7][8][10]N/A
Aminopterin ProliferationIC₅₀ (cell-based)~4.4 nM[8][10]CCRF-CEM
Methotrexate ProliferationIC₅₀ (cell-based)~78 nM (median)[19]Pediatric Leukemia Lines

Application Protocol 2: Cell-Based Antiproliferative Assay

This protocol measures the cytotoxic or cytostatic effect of aminopterin on cultured cancer cells, providing a biologically relevant assessment of its efficacy.

Rationale & Experimental Design
  • Objective: To determine the IC₅₀ of aminopterin in a specific cell line.

  • Assay Principle: Cells are incubated with the compound for a set period (e.g., 72 hours). Cell viability is then measured using a colorimetric or fluorometric method (e.g., MTT, SRB, or resazurin assays).

  • Crucial Controls:

    • Vehicle Control: Cells treated with the same concentration of DMSO used in the highest drug concentration wells.

    • Rescue Group: Cells treated with aminopterin plus an excess of Leucovorin (e.g., 10 µM). A significant rightward shift in the IC₅₀ curve for the rescue group validates that the observed cytotoxicity is due to DHFR inhibition.[1]

    • Media Considerations: Standard cell culture media often contain high levels of folic acid, which can compete with aminopterin for transport and binding. For sensitive and reproducible results, use folate-deficient media (e.g., RPMI-1640 without folic acid) supplemented with a low, physiological concentration of folinic acid or use dialyzed fetal bovine serum. The presence of thymidine and hypoxanthine in the medium or released from dying cells can also bypass the antifolate block and confound results.[20]

Workflow cluster_treatment Treatment Phase cluster_readout Viability Assessment start Seed Cells in 96-well Plates incubate1 Incubate 24h (Allow Adherence) start->incubate1 prep_cpd Prepare Serial Dilutions of Aminopterin incubate1->prep_cpd add_cpd Add Compound to Wells (Vehicle, Drug, Drug + Rescue) prep_cpd->add_cpd incubate2 Incubate 72h add_cpd->incubate2 add_reagent Add Viability Reagent (e.g., SRB, MTT) incubate2->add_reagent incubate3 Incubate 1-4h add_reagent->incubate3 read_plate Measure Absorbance/ Fluorescence incubate3->read_plate analyze Data Analysis (IC50 Calculation) read_plate->analyze

Caption: Workflow for a cell-based antiproliferative assay.

Step-by-Step Protocol (Using SRB Assay)
  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) in 100 µL of folate-deficient medium and incubate for 24 hours.

  • Compound Preparation: Prepare a 2X concentrated serial dilution plate of aminopterin. Include wells for vehicle control and rescue (aminopterin + 20 µM Leucovorin).

  • Treatment: Add 100 µL from the 2X compound plate to the corresponding wells on the cell plate. The final volume is now 200 µL.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Cell Fixation: Gently remove the media. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Wash and Solubilize: Wash plates five times with 1% (v/v) acetic acid to remove unbound dye and air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Shake the plates for 5-10 minutes and read the absorbance at 510 nm.

  • Data Analysis: Calculate % growth inhibition relative to vehicle-treated controls and determine the IC₅₀ as described in Protocol 1.

Investigating Mechanisms of Resistance

Aminopterin is an excellent tool for selecting and studying antifolate resistance in cell culture.[6] Common mechanisms of resistance include:[4][5]

  • DHFR Gene Amplification: Increased expression of the DHFR enzyme, requiring higher drug concentrations for inhibition.[21]

  • DHFR Mutations: Alterations in the DHFR gene that decrease the binding affinity of the drug.

  • Impaired Drug Transport: Reduced expression or function of the Reduced Folate Carrier (RFC), which transports aminopterin into the cell.[4]

  • Enhanced Drug Efflux: Increased activity of efflux pumps like Multidrug Resistance-Associated Proteins (MRPs) that actively remove the drug from the cell.[4]

Resistance_Mechanisms cluster_cell Cellular Resistance Mechanisms cluster_membrane Cell Membrane Aminopterin_ext Aminopterin (Extracellular) RFC Reduced Folate Carrier (RFC) Aminopterin_ext->RFC Influx Aminopterin_int Aminopterin (Intracellular) RFC->Aminopterin_int MRP Efflux Pump (e.g., MRP) Aminopterin_int->MRP Efflux DHFR_protein DHFR Enzyme Aminopterin_int->DHFR_protein Inhibition DHFR_gene DHFR Gene DHFR_gene->DHFR_protein Expression R1 1. RFC Mutation/ Downregulation R1->RFC Blocks Influx R2 2. MRP Upregulation R2->MRP Enhances Efflux R3 3. DHFR Gene Amplification R3->DHFR_gene Increases Copies R4 4. DHFR Mutation R4->DHFR_protein Reduces Binding

Caption: Key mechanisms of cellular resistance to antifolates.

References

  • Wikipedia. Aminopterin. [Link]

  • Goldman, I. D. (2014). The Antifolates. PubMed Central, NIH. [Link]

  • Stone, S. R., & Morrison, J. F. (1984). Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, aminopterin, methotrexate and their 5-deaza analogues. PubMed. [Link]

  • Gonen, N., & Assaraf, Y. G. (2012). Folate and antifolate pharmacology. PubMed. [Link]

  • Taylor & Francis Online. Antifolates – Knowledge and References. [Link]

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  • Bertino, J. R. (2009). Cancer research: from folate antagonism to molecular targets. PubMed. [Link]

  • Fischer, G. A. (1961). Increased levels of folic acid reductase as a mechanism of resistance to amethopterin in leukemic cells. PubMed. [Link]

  • Cole, P. D., et al. (2006). Clinical potency of methotrexate, aminopterin, talotrexin and pemetrexed in childhood leukemias. PubMed. [Link]

  • PubChem. Aminopterin Sodium. [Link]

  • Rosowsky, A., et al. (1985). Synthesis and biologic activity of new side-chain-altered methotrexate and aminopterin analogs with dual inhibitory action against dihydrofolate reductase and folylpolyglutamate synthetase. PubMed. [Link]

  • Hughes, J. M., et al. (1990). Modulation of antifolate cytotoxicity by metabolites from dying cells in a lymphocyte clonal assay. PubMed Central, NIH. [Link]

  • Abbott. Folate. [Link]

  • Assay Genie. Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). [Link]

  • van der Sligting, J., et al. (2023). A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance. PubMed Central, NIH. [Link]

  • Nzila, A., et al. (2005). 2,4-diaminopteridine-based compounds as precursors for de novo synthesis of antifolates: a novel class of antimalarials. PubMed. [Link]

  • Falk, M. C., & Gerson, S. L. (1998). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. SciSpace. [Link]

  • P&S Chemicals. Product information, Sodium n-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]. [Link]

  • Rosowsky, A., et al. (1995). Studies on analogues of classical antifolates bearing the naphthoyl group in place of benzoyl in the side chain. PubMed. [Link]

  • DeGraw, J. I., et al. (1986). Syntheses and antifolate activity of 5-methyl-5-deaza analogues of aminopterin, methotrexate, folic acid, and N10-methylfolic acid. PubMed. [Link]

  • PubChem. (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydron. [Link]

  • ChemBK. disodium (2S)-2-[(4-{amino}benzoyl)amino]pentanedioate. [Link]

  • Rosowsky, A., et al. (2004). Synthesis and in Vitro Antifolate Activity of Rotationally Restricted Aminopterin and Methotrexate Analogues. ACS Figshare. [Link]

Sources

De Novo Synthesis of Antimalarials: An Application Note for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The persistent global challenge of malaria, exacerbated by the emergence of drug-resistant Plasmodium parasites, necessitates the continuous development of novel and effective antimalarial agents. De novo chemical synthesis provides a powerful and adaptable platform for creating structurally diverse compounds, moving beyond the limitations of natural product availability and enabling the systematic optimization of therapeutic properties. This comprehensive guide details robust experimental protocols for the synthesis of key antimalarial scaffolds, offering researchers and drug development professionals a practical framework for innovation in this critical therapeutic area. We will explore both classic and contemporary synthetic strategies, emphasizing the rationale behind methodological choices and incorporating modern techniques such as flow chemistry. All protocols are designed as self-validating systems, integrating purification and rigorous analytical characterization to ensure scientific integrity.

Introduction: The Imperative for Chemical Synthesis in Antimalarial Drug Discovery

Malaria remains a devastating infectious disease, with hundreds of millions of cases reported annually.[1] The parasite's remarkable ability to develop resistance to frontline therapies, including artemisinin-based combination therapies (ACTs), creates an urgent and ongoing need for a robust pipeline of new drugs.[2][3] While natural products like quinine and artemisinin have been the cornerstones of antimalarial chemotherapy, their supply can be unreliable, and their complex structures can be difficult to modify.[3][4]

De novo synthesis—the construction of complex molecules from simple, commercially available starting materials—offers several distinct advantages. It allows for the creation of novel chemical scaffolds that are underrepresented in typical screening collections, potentially uncovering new mechanisms of action to circumvent existing resistance.[5][6] Furthermore, synthetic routes can be designed for scalability, cost-effectiveness, and the strategic introduction of chemical modifications to fine-tune a molecule's activity, selectivity, and pharmacokinetic profile.[7][8] This guide focuses on actionable, detailed protocols for two major classes of antimalarials and introduces a modern, high-efficiency synthetic workflow.

Section 1: Synthesis of 4-Aminoquinoline Scaffolds

The 4-aminoquinoline core is the pharmacophore of classic drugs like chloroquine and amodiaquine.[8][9] Although resistance is widespread, this scaffold remains a valuable starting point for developing new analogues that can overcome resistance mechanisms.[7] The following protocol details a modified Gould-Jacobs/substitution sequence to produce a functionalized 4-aminoquinoline, a versatile intermediate for further derivatization.

Logical Workflow for 4-Aminoquinoline Synthesis

The synthesis follows a logical progression from a simple aniline to the final complex quinoline. The Gould-Jacobs reaction first constructs the core heterocyclic ring system, which is then activated via chlorination. The final step involves a nucleophilic aromatic substitution to install the crucial aminoalkyl side chain, a key determinant of antimalarial activity.

G A Substituted Aniline C Gould-Jacobs Reaction (Thermal Cyclization) A->C B Diethyl Ethoxymethylenemalonate (EMME) B->C D 4-Hydroxyquinoline Intermediate C->D Forms quinolone ring E Chlorination (POCl3) D->E Activates C4 position F 4,7-Dichloroquinoline E->F H Nucleophilic Aromatic Substitution F->H G Functionalized Amine Side-Chain G->H I Final 4-Aminoquinoline Product H->I Installs side-chain J Purification & Characterization I->J

Caption: Workflow for the synthesis of a 4-aminoquinoline antimalarial.

Protocol 1.1: De Novo Synthesis of a Hydroxychloroquine Analogue

This protocol is adapted from established methods for synthesizing 4,7-dichloroquinoline and its subsequent reaction with a custom side chain.[10]

Scientist's Note: The Gould-Jacobs reaction is a robust method for creating the quinoline core. The initial condensation of the aniline with diethyl ethoxymethylenemalonate (EMME) is followed by a high-temperature thermal cyclization. Dowtherm A is often used as a high-boiling solvent to achieve the necessary temperatures for efficient ring closure.[10] The subsequent chlorination with phosphorus oxychloride (POCl₃) is a standard method for converting the 4-hydroxyquinoline to the more reactive 4-chloroquinoline, which is essential for the final substitution step.[7]

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityPurpose
m-Chloroaniline127.5712.75 g (0.1 mol)Starting Material
Diethyl ethoxymethylenemalonate216.2221.62 g (0.1 mol)Cyclization Partner
Dowtherm A-250 mLHigh-boiling Solvent
Phosphorus Oxychloride (POCl₃)153.3350 mLChlorinating Agent
2-((4-aminopentyl)(ethyl)amino)ethan-1-ol174.2920.9 g (0.12 mol)Amine Side-Chain
Triethylamine101.195.05 g (0.05 mol)Base
Ethanol, Dichloromethane-As neededSolvents
1M NaOH, Saturated NaHCO₃-As neededWorkup
Anhydrous MgSO₄120.37As neededDrying Agent

Step-by-Step Methodology:

  • Step 1: Synthesis of 4-hydroxy-7-chloroquinoline.

    • In a 500 mL round-bottom flask equipped with a reflux condenser, combine m-chloroaniline (0.1 mol) and diethyl ethoxymethylenemalonate (0.1 mol). Heat the mixture at 100-110 °C for 2 hours.

    • Carefully add 250 mL of Dowtherm A to the reaction mixture. Heat the solution to 250 °C for 2 hours.

    • Cool the mixture to below 100 °C and add 200 mL of hexane to precipitate the product.

    • Filter the solid, wash with hexane, and dry to yield the intermediate ester.

    • Saponify the ester by refluxing with 10% aqueous NaOH for 2 hours. Cool and acidify with acetic acid to precipitate 4-hydroxy-7-chloroquinoline. Filter and dry the solid.

  • Step 2: Synthesis of 4,7-dichloroquinoline.

    • Caution: Perform this step in a well-ventilated fume hood.

    • In a 250 mL flask, carefully add 4-hydroxy-7-chloroquinoline (0.05 mol) to phosphorus oxychloride (50 mL).

    • Heat the mixture under reflux at 135 °C for 2 hours.

    • Cool the reaction mixture and pour it slowly onto 500 g of crushed ice with vigorous stirring.

    • Neutralize the solution with saturated NaHCO₃ and extract the product with dichloromethane (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 4,7-dichloroquinoline.

  • Step 3: Synthesis of the Final Product. [1]

    • In a sealed reaction vessel, combine 4,7-dichloroquinoline (1.0 mmol), the amine side-chain (1.2 mmol), and triethylamine (0.5 mmol) in ethanol (1.0 mL).

    • Heat the reaction at 125 °C for 6-8 hours.

    • Cool the mixture, dilute with 1M NaOH (5 mL), and extract with dichloromethane (2 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the crude product via flash column chromatography (Silica gel, gradient of Dichloromethane/Methanol) to yield the final 4-aminoquinoline analogue.

  • Step 4: Characterization.

    • Obtain ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data to confirm the structure and purity of the final compound.

    • Determine the melting point and assess purity using HPLC.

Section 2: Synthesis of Endoperoxide Scaffolds via Flow Chemistry

Artemisinin and its derivatives are defined by a 1,2,4-trioxane ring, which contains a crucial endoperoxide bridge responsible for their potent antimalarial activity.[11] The total synthesis of artemisinin is a landmark in organic chemistry, but it is often lengthy and complex.[12][13][14] A more practical approach for generating novel endoperoxide-containing molecules is the semi-synthesis from advanced precursors like dihydroartemisinic acid (DHAA). Modern flow chemistry offers significant advantages for this transformation, including enhanced safety, precise control over reaction parameters, and scalability.[15][16][17]

Protocol 2.1: Continuous Flow Synthesis of an Artemisinin-like Core

This protocol is based on the innovative work by Seeberger and colleagues, which demonstrates a safe and efficient photochemical synthesis in a continuous flow reactor.[15][16]

Scientist's Note: The key transformation is the photooxidation of dihydroartemisinic acid. In a flow reactor, a solution of DHAA and a photosensitizer (e.g., tetraphenylporphyrin) is pumped through transparent tubing wrapped around a high-intensity light source.[15] Oxygen is introduced into the stream, which, upon activation by the excited photosensitizer, generates highly reactive singlet oxygen. This singlet oxygen performs an ene reaction with DHAA to form an allylic hydroperoxide.[16] A subsequent stream of acid (TFA) is then introduced to catalyze a Hock cleavage and a cascade of cyclizations, ultimately forming the trioxane ring.[16] Flow chemistry is ideal here as it allows for the safe handling of oxygen, precise illumination time (residence time), and rapid mixing, leading to higher yields and consistency compared to batch processing.[1][18]

Conceptual Flow Chemistry Setup

G cluster_0 Pumping System cluster_1 Reactor Modules cluster_2 Collection A Syringe Pump 1: DHAA + Sensitizer in Toluene/CH2Cl2 D T-Mixer 1 A->D B Mass Flow Controller: Oxygen (O2) B->D C Syringe Pump 2: Trifluoroacetic Acid (TFA) in Toluene F T-Mixer 2 C->F E Photoreactor (PFA Tubing, LED Lamp) D->E Combined Stream E->F Photo-oxygenated Intermediate G Heated Coil Reactor (80-100°C) F->G Acidified Stream H Back-Pressure Regulator G->H Crude Product Stream I Product Collection H->I

Caption: A continuous flow setup for the synthesis of an artemisinin-like core.

Step-by-Step Methodology:

  • System Preparation:

    • Assemble the flow chemistry system as depicted in the diagram. Ensure all connections are secure.

    • The photoreactor consists of PFA tubing (e.g., 10 mL volume) coiled around a high-power LED lamp (e.g., 450 nm).

    • The heated coil reactor is a secondary loop of tubing immersed in a temperature-controlled oil bath.

  • Solution Preparation:

    • Stream A: Prepare a 0.05 M solution of dihydroartemisinic acid (DHAA) with 0.001 M of a photosensitizer (e.g., tetraphenylporphyrin) in a 9:1 mixture of toluene and dichloromethane.

    • Stream B (Gas): Use a cylinder of pure oxygen connected to a mass flow controller.

    • Stream C: Prepare a 0.1 M solution of trifluoroacetic acid (TFA) in toluene.

  • Reaction Execution:

    • Set the flow rate of Syringe Pump 1 (Stream A) to 1.0 mL/min.

    • Set the flow rate of the Oxygen Mass Flow Controller (Stream B) to 0.5 mL/min (ensure the pressure is appropriate for the system).

    • The combined streams from the first T-mixer enter the photoreactor. Turn on the LED lamp. The residence time in the photoreactor will be approximately 10 minutes.

    • Set the flow rate of Syringe Pump 2 (Stream C) to 0.2 mL/min. This stream merges with the output from the photoreactor at the second T-mixer.

    • The final combined stream enters the heated coil reactor, set to 80 °C, for a residence time of ~5 minutes to facilitate the acid-catalyzed cyclization.

    • The output stream passes through a back-pressure regulator (set to ~5 bar to ensure gases remain dissolved) and into a collection flask.

  • Workup and Purification:

    • Collect the reactor output over a period of 1-2 hours.

    • Quench the reaction by washing the collected solution with saturated aqueous sodium bicarbonate.

    • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting crude oil/solid by flash chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate the artemisinin-like product.

  • Characterization:

    • Confirm the structure and presence of the endoperoxide bridge using ¹H NMR, ¹³C NMR, and HRMS.

    • Compare spectral data to literature values for artemisinin to validate the synthesis.[12]

Section 3: General Protocol for Product Purification and Structural Elucidation

The synthesis of a molecule is incomplete without rigorous purification and unambiguous characterization. This ensures that biological data is attributable to the target compound and not an impurity. This protocol is a mandatory follow-up to any synthesis.

Workflow for Compound Validation

G A Crude Reaction Mixture B Aqueous Workup (Extraction, Washes) A->B C Concentration (Rotary Evaporation) B->C D Flash Column Chromatography C->D E Purity Assessment (TLC/HPLC) D->E Monitor Separation F Pure Fractions Combined E->F G Structural Confirmation F->G H ¹H & ¹³C NMR Spectroscopy G->H Confirms Connectivity & Carbon Skeleton I High-Resolution Mass Spectrometry (HRMS) G->I Confirms Elemental Composition (M/Z) J Final Characterized Compound H->J I->J

Caption: Standard workflow for purification and characterization of a synthetic product.

Protocol 3.1: Purification and Analysis

  • Flash Column Chromatography:

    • Rationale: This is the workhorse of purification in synthetic chemistry, separating compounds based on their polarity.

    • Procedure: Dry-load the crude product onto a small amount of silica gel. Prepare a silica gel column in an appropriate solvent system (e.g., starting with 95:5 Hexane:Ethyl Acetate). Carefully add the dry-loaded sample to the top of the column. Elute the column with a gradually increasing polarity gradient, collecting fractions.

  • Thin-Layer Chromatography (TLC):

    • Rationale: Used to monitor the progress of the column separation and to identify which fractions contain the desired product.

    • Procedure: Spot small aliquots from the collected fractions onto a TLC plate. Develop the plate in the elution solvent. Visualize the spots under UV light and/or with a chemical stain (e.g., potassium permanganate). Combine fractions that contain the pure product.

  • High-Performance Liquid Chromatography (HPLC):

    • Rationale: Provides quantitative data on the purity of the final compound.

    • Procedure: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., acetonitrile). Inject onto an HPLC system (e.g., C18 reverse-phase column) and elute with a standard gradient (e.g., water/acetonitrile). The purity is determined by integrating the area of the product peak relative to the total area of all peaks. A purity of >95% is typically required for biological testing.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Rationale: Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon.

    • Procedure: Dissolve ~5-10 mg of the pure compound in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra. Analyze the chemical shifts, integration, and coupling patterns to confirm the structure matches the target molecule.

  • High-Resolution Mass Spectrometry (HRMS):

    • Rationale: Provides a highly accurate mass-to-charge ratio (m/z) of the parent ion, which confirms the elemental formula of the synthesized compound.

    • Procedure: Prepare a very dilute solution of the compound and analyze using an HRMS instrument (e.g., ESI-TOF). The experimentally measured mass should match the theoretical calculated mass to within 5 ppm.

Conclusion

The protocols outlined in this guide provide a robust foundation for the de novo synthesis of diverse antimalarial compounds. By mastering both traditional batch syntheses for scaffolds like the 4-aminoquinolines and embracing modern techniques like flow chemistry for complex transformations, drug discovery teams can accelerate the generation of novel, potent, and synthetically accessible drug candidates. The relentless evolution of parasite resistance demands an equally relentless innovation in synthetic chemistry. The integration of rational design, efficient synthesis, and rigorous, self-validating characterization is paramount in the global effort to develop the next generation of life-saving antimalarial medicines.[19][20]

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  • Howard, J. L., Schotten, C., & Browne, D. L. (2017). Continuous flow synthesis of antimalarials: opportunities for distributed autonomous chemical manufacturing. Reaction Chemistry & Engineering, 2(3), 281-287. Available at: [Link]

  • Fu, Y. H., et al. (2014). Progress in the Chemical Synthesis of Artemisinin. Chinese Pharmaceutical Journal, 49(10), 795-805. Available at: [Link]

  • Guntu, S., et al. (2018). High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine. Beilstein Journal of Organic Chemistry, 14, 583-592. Available at: [Link]

  • Howard, J. L., Schotten, C., & Browne, D. L. (2017). Continuous flow synthesis of antimalarials: opportunities for distributed autonomous chemical manufacturing. UCL Discovery. Available at: [Link]

  • Musilek, K. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 26(3), 565. Available at: [Link]

  • Turchen, D. N., & Paiz, F. A. (2017). Synthetic Strategies for Peroxide Ring Construction in Artemisinin. Molecules, 22(1), 126. Available at: [Link]

  • Editorial. (2023). Advances in anti-malarial drug discovery. Frontiers in Drug Discovery. Available at: [Link]

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  • Antonatou, E., et al. (2015). Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones. Journal of Medicinal Chemistry, 58(15), 6214-6220. Available at: [Link]

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Application and Protocol Guide for the Quantification of 4-Aminodeoxopteroic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Aminodeoxopteroic acid is a pteridine derivative, a class of heterocyclic compounds with significant biological relevance. Pteridines are precursors in the biosynthesis of folates and are involved in various enzymatic reactions.[1] Accurate quantification of 4-Aminodeoxopteroic Acid Sodium Salt is crucial for researchers in drug development and metabolic studies, particularly when investigating pathways involving folate metabolism or related enzymatic activities.

This document provides a comprehensive guide to the analytical methods for the quantification of 4-Aminodeoxopteroic Acid Sodium Salt. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind the methodological choices. The guide will cover method development strategies for High-Performance Liquid Chromatography (HPLC) with UV and fluorescence detection, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), along with appropriate sample preparation techniques.

Physicochemical Properties and Analytical Considerations

4-Aminodeoxopteroic Acid, as a pteridine, is a polar molecule.[2] Its structure contains a pterin ring system, which imparts characteristic UV absorbance and fluorescence properties.[3] The amino and carboxylic acid moieties will influence its solubility and chromatographic behavior. The sodium salt form enhances its aqueous solubility.

Key analytical considerations include:

  • Polarity: The high polarity of the analyte necessitates specific chromatographic strategies to achieve adequate retention on HPLC columns.[4][5]

  • Stability: Pteridines can exist in different oxidation states, and their stability, particularly of reduced forms, can be a concern during sample preparation and analysis.[2][6][7] For 4-Aminodeoxopteroic Acid, which is an oxidized pterin, stability is less of a concern compared to its dihydro- or tetrahydro- derivatives.

  • Matrix Effects: When analyzing biological samples, endogenous components can interfere with the quantification.[8] Appropriate sample preparation is critical to minimize these effects.

Method 1: High-Performance Liquid Chromatography with UV and Fluorescence Detection (HPLC-UV/FLD)

HPLC with UV or fluorescence detection is a widely accessible and robust technique for the quantification of pteridines.[9][10] Pterin compounds typically exhibit strong UV absorbance and native fluorescence, allowing for sensitive detection.[11][12]

Rationale for Method Selection

This method is suitable for routine analysis where high sensitivity is required and the sample matrix is relatively clean. Fluorescence detection, in particular, offers high selectivity and sensitivity for pterin compounds.[3] The choice between UV and fluorescence detection will depend on the required sensitivity and the presence of interfering substances in the sample matrix. Pterins are known to have characteristic excitation and emission spectra that can be exploited for selective detection.[12]

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (e.g., in buffer or biological matrix) Protein_Precipitation Protein Precipitation (if applicable) Sample->Protein_Precipitation SPE Solid Phase Extraction (SPE) (optional cleanup) Protein_Precipitation->SPE Filtration Filtration (0.22 µm) SPE->Filtration HPLC_System HPLC System Filtration->HPLC_System Chromatogram Chromatogram Acquisition HPLC_System->Chromatogram Column Reversed-Phase C18 or HILIC Column Mobile_Phase Isocratic or Gradient Elution Detection UV/Vis or Fluorescence Detector Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Workflow for HPLC-UV/FLD analysis.

Detailed Protocol

1. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 4-Aminodeoxopteroic Acid Sodium Salt in a suitable solvent (e.g., 0.1 M NaOH, followed by dilution with water). Store protected from light at 2-8 °C. Pteridine standard solutions are typically stable for several weeks when stored properly.[6]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 0.1 - 10 µg/mL).

  • Sample Preparation (from a biological matrix like plasma or urine):

    • Protein Precipitation: For plasma samples, precipitate proteins by adding 3 volumes of a cold organic solvent (e.g., acetonitrile or methanol) to 1 volume of plasma.[8] Vortex and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes). Collect the supernatant.

    • Solid Phase Extraction (SPE) for Cleanup (Optional): For complex matrices, an SPE step can improve sample cleanliness.[6] A mixed-mode cation exchange sorbent can be effective for retaining the analyte while washing away interferences.[7]

    • Filtration: Filter the final extract through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

The polar nature of 4-Aminodeoxopteroic Acid suggests that either reversed-phase chromatography with a polar-modified column or Hydrophilic Interaction Liquid Chromatography (HILIC) would be suitable.

ParameterRecommended Condition 1 (Reversed-Phase)Recommended Condition 2 (HILIC)Rationale
Column C18, polar-embedded or polar-endcapped (e.g., 4.6 x 150 mm, 3.5 µm)Amide or Zwitterionic HILIC (e.g., 4.6 x 150 mm, 3.5 µm)C18 with polar modifications provides better retention for polar analytes in highly aqueous mobile phases.[4] HILIC is specifically designed for the retention of polar compounds.[13]
Mobile Phase A 20 mM Phosphate buffer, pH 3.010 mM Ammonium formate in Water, pH 3.0Acidic pH helps in protonating the analyte for better interaction with the stationary phase and improved peak shape.
Mobile Phase B Acetonitrile or MethanolAcetonitrileOrganic modifier for elution.
Gradient 5-30% B over 15 minutes95-70% B over 15 minutesA gradient elution is recommended for method development to ensure separation from potential impurities and matrix components.[4]
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C40 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µL10 µL
UV Detection ~280 nm and ~350 nm~280 nm and ~350 nmPterins typically have two main absorbance maxima.[14] A photodiode array (PDA) detector is recommended to monitor multiple wavelengths.
Fluorescence Det. Excitation: ~360 nm, Emission: ~450 nmExcitation: ~360 nm, Emission: ~450 nmThese are common excitation and emission wavelengths for pterin compounds, providing high sensitivity and selectivity.[11][12]

3. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of 4-Aminodeoxopteroic Acid in the samples by interpolating their peak areas from the calibration curve.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior selectivity and sensitivity, making it the gold standard for quantifying analytes in complex biological matrices.[15][16]

Rationale for Method Selection

This method is ideal for applications requiring very low detection limits and high specificity, especially in complex biological samples where co-eluting matrix components can interfere with other detection methods.[17] The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing and instrument response.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample + Internal Standard Extraction Protein Precipitation or SPE Sample->Extraction Evaporation Evaporation & Reconstitution (in mobile phase) Extraction->Evaporation UPLC_System UPLC/HPLC System Evaporation->UPLC_System MS_System Tandem Mass Spectrometer (Triple Quadrupole) UPLC_System->MS_System MRM_Acquisition MRM Data Acquisition MS_System->MRM_Acquisition Peak_Integration Peak Area Ratio Calculation (Analyte/IS) MRM_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for LC-MS/MS analysis.

Detailed Protocol

1. Standard and Sample Preparation:

  • Internal Standard (IS): A stable isotope-labeled analog of 4-Aminodeoxopteroic Acid would be the ideal internal standard. If unavailable, a structurally similar compound with different mass can be used.

  • Sample Preparation: Follow the same protein precipitation or SPE procedures as for the HPLC method, adding the internal standard to all samples and standards at the beginning of the preparation process. After extraction, the solvent is typically evaporated to dryness and the residue is reconstituted in the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A UPLC (Ultra-Performance Liquid Chromatography) system is preferred for better resolution and faster analysis times. The same column and mobile phase conditions as described for the HPLC method can be used as a starting point.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be efficient due to the presence of the amino group.

    • MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • MRM Transitions: These need to be determined by infusing a standard solution of 4-Aminodeoxopteroic Acid into the mass spectrometer. The precursor ion ([M+H]⁺) will be selected in the first quadrupole, fragmented in the collision cell, and specific product ions will be monitored in the third quadrupole.

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveThe amino group is readily protonated.
Capillary Voltage 3.5 kVTypical voltage for ESI.
Source Temp. 150 °CTo aid in desolvation.
Desolvation Temp. 400 °CTo evaporate the mobile phase.
Collision Gas ArgonCommonly used for collision-induced dissociation.
MRM Transitions To be determined empiricallyThe precursor ion will be the protonated molecule [M+H]⁺. Product ions will result from fragmentation of the pterin ring or loss of side chains.

3. Method Validation:

A full validation of the developed method should be performed according to relevant guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity: Assess interference from matrix components.

  • Linearity: Establish the concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: Determine the closeness of measured values to the true value and the variability of the measurements.

  • Recovery: Evaluate the efficiency of the extraction procedure.[8]

  • Matrix Effect: Assess the ion suppression or enhancement caused by the sample matrix.

  • Stability: Evaluate the stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top).[18][19]

Conclusion

The quantification of 4-Aminodeoxopteroic Acid Sodium Salt can be reliably achieved using either HPLC with UV/fluorescence detection or LC-MS/MS. The choice of method will depend on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The protocols and guidelines presented here provide a solid foundation for developing and validating a robust and reliable analytical method for this important pteridine compound.

References

  • de la Fuente-Gonzalo, F., et al. (2012). Determination of six pterins in urine by LC-MS/MS. Bioanalysis, 4(13), 1595-1606. Available from: [Link]

  • Matern, D., et al. (2014). LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway. JIMD Reports, 17, 89-97. Available from: [Link]

  • Werner, E. R., et al. (2014). LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway. Semantic Scholar. Available from: [Link]

  • Cook, C. L., et al. (2020). SPECTRAL CHARACTERIZATION OF PTERIN MOLECULES: IMPLICATIONS FOR DETECTING LIFE ON MARS. 51st Lunar and Planetary Science Conference. Available from: [Link]

  • d'Almeida, V., et al. (2012). HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection. Free Radical Biology and Medicine, 52(8), 1346-1353. Available from: [Link]

  • Martín-Tornero, E., et al. (2016). Development of an HPLC-MS method for the determination of natural pteridines in tomato samples. Analytical Methods, 8(35), 6556-6564. Available from: [Link]

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  • BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. Available from: [Link]

  • Martín-Tornero, E., et al. (2016). Development of an HPLC-MS method for the determination of natural pteridines in tomato samples. RSC Publishing. Available from: [Link]

  • Kłaczkow, G., & Anuszewska, E. (2006). DETERMINATION OF IMPURITIES IN PHARMACEUTICAL PREPARATIONS CONTAINING FOLIC ACID. Acta Poloniae Pharmaceutica, 63(5), 391-394. Available from: [Link]

  • Schappler, J., et al. (2014). Sample preparation for polar metabolites in bioanalysis. Analyst, 139(18), 4473-4479. Available from: [Link]

  • Mahendran, R., et al. (2020). Characterization of purified pterin compound: (a) UV/visible... ResearchGate. Available from: [Link]

  • Aslan, N., et al. (2024). Pterin Profiling in Serum, Dried Blood Spot, and Urine Samples Using LC-MS/MS in Patients with Inherited Hyperphenylalaninemia. Molecular Syndromology. Available from: [Link]

  • Unknown. (n.d.). Ultraviolet/Visible absorption spectra of standards and sample. ResearchGate. Available from: [Link]

  • de la Fuente-Gonzalo, F., et al. (2012). Determination of six pterins in urine by LC-MS/MS. ResearchGate. Available from: [Link]

  • Tan, A. Y., et al. (2022). Sample preparation and quantification of polar drug, allopurinol, in human plasma using LCMSMS. Drug Testing and Analysis. Available from: [Link]

  • d'Almeida, V., et al. (2012). HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation. PubMed. Available from: [Link]

  • Pfeiffer, C. M., et al. (2006). Use of the Affinity/HPLC Method for Quantitative Estimation of Folic Acid in Enriched Cereal-Grain Products. The Journal of Nutrition, 136(12), 3079-3083. Available from: [Link]

  • Martín-Tornero, E., et al. (2016). Development of an HPLC-MS method for the determination of natural pteridines in tomato samples. RSC Publishing. Available from: [Link]

  • Tomšíková, H., et al. (2014). Sample preparation and UHPLC-FD analysis of pteridines in human urine. Journal of Pharmaceutical and Biomedical Analysis, 95, 138-145. Available from: [Link]

  • Kirkwood, K. M., et al. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules, 27(10), 3324. Available from: [Link]

  • Kłaczkow, G., & Anuszewska, E. (2006). DETERMINATION OF IMPURITIES IN PHARMACEUTICAL PREPARATIONS CONTAINING FOLIC ACID. science24.com. Available from: [Link]

  • Zhang, L., et al. (2021). Detection, isolation, and characterization of a novel impurity from several folic acid products. Journal of Zhejiang University-SCIENCE B, 22(11), 949-953. Available from: [Link]

  • Tan, A. Y., et al. (2022). Sample preparation and quantification of polar drug, allopurinol, in human plasma using LCMSMS. PubMed. Available from: [Link]

  • Kuznetsova, E. A., et al. (2021). Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. International Journal of Molecular Sciences, 22(21), 11986. Available from: [Link]

  • Tomšíková, H., et al. (2013). Determination of pteridines in biological samples with an emphasis on their stability. Bioanalysis, 5(18), 2307-2326. Available from: [Link]

  • Espinosa-Mansilla, A., et al. (2012). Determination of Marker Pteridines in Urine by HPLC with Fluorimetric Detection and Second-Order Multivariate Calibration Using MCR-ALS. ResearchGate. Available from: [Link]

  • Reddy, G. S., et al. (2012). A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR DETERMINATION OF FESOTERODINE FUMARATE. Rasayan Journal of Chemistry, 5(2), 224-232. Available from: [Link]

Sources

Application and Protocol for the Preparative HPLC Purification of Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the purification of Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate, a known impurity and structural analogue of several important pharmaceutical compounds. The methodology leverages reversed-phase high-performance liquid chromatography (RP-HPLC) with a gradient elution strategy to achieve high purity and recovery. This guide is intended for researchers, scientists, and professionals in drug development and quality control who require a robust method for isolating this and structurally similar polar compounds. We delve into the rationale behind key experimental parameters, from mobile phase selection to fraction collection, ensuring a thorough understanding of the purification workflow.

Introduction

This compound, also known as a methotrexate-related impurity, is a pteridine derivative of significant interest in pharmaceutical analysis.[1][2] Pteridines are a class of heterocyclic compounds that includes biologically vital molecules like folic acid.[3][4] The structural similarity of this impurity to active pharmaceutical ingredients (APIs) like methotrexate and aminopterin necessitates its effective removal and isolation for accurate pharmacological studies and to meet stringent regulatory purity requirements.[2][5]

The inherent polarity of pteridine compounds presents a challenge for traditional reversed-phase chromatography, often leading to poor retention on standard C18 columns.[6][7] This application note addresses this challenge by employing a carefully optimized gradient elution method on a C18 stationary phase. The protocol is designed for semi-preparative scale, allowing for the purification of milligram to gram quantities of the target compound.[8] We will provide a step-by-step guide, from initial sample preparation to final purity assessment, grounded in established chromatographic principles.

Materials and Methods

Instrumentation and Consumables

A summary of the necessary instrumentation and consumables for this protocol is provided in Table 1.

Item Specification Rationale for Selection
HPLC System Semi-preparative HPLC system with a gradient pump, autosampler (or manual injector), UV-Vis detector, and a fraction collector.A semi-preparative system is essential for handling the higher flow rates and sample volumes required for purification as opposed to analytical HPLC.[9]
Chromatography Column Reversed-phase C18, 10 mm x 250 mm, 5 µm particle size.A wider bore column (10 mm) is suitable for semi-preparative work, allowing for higher loading capacity. The C18 phase provides the necessary hydrophobicity for retention, and the 5 µm particle size offers a good balance between resolution and backpressure.
Mobile Phase A 20 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.Ammonium formate is a volatile buffer, making it ideal for preparative work as it can be easily removed during post-purification solvent evaporation.[4] A pH of 3.0 ensures the carboxylic acid group of the analyte is protonated, enhancing retention on the reversed-phase column.
Mobile Phase B Acetonitrile (HPLC Grade).Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low viscosity.
Sample Solvent Mobile Phase A / Dimethyl Sulfoxide (DMSO) (95:5, v/v).The majority of the solvent matches the initial mobile phase conditions to prevent peak distortion. A small amount of DMSO can be used to aid in the dissolution of larger sample quantities.[1]
UV Detector Wavelength 290 nm.This wavelength is selected based on the UV absorbance maxima of aminopterin and related pteridine compounds, providing good sensitivity for detection.[4]
Reagent and Sample Preparation

Mobile Phase A (20 mM Ammonium Formate, pH 3.0):

  • Weigh 1.26 g of ammonium formate and dissolve in 1 L of HPLC-grade water.

  • Adjust the pH of the solution to 3.0 using formic acid.

  • Filter the buffer through a 0.45 µm nylon filter to remove any particulates.

Sample Preparation:

  • Accurately weigh the crude this compound.

  • Dissolve the sample in the sample solvent to a final concentration of approximately 5 mg/mL.

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter before injection.

HPLC Purification Protocol

System Equilibration

Before the first injection, it is crucial to equilibrate the column to the initial mobile phase conditions.

  • Set the mobile phase composition to 95% A and 5% B.

  • Set the flow rate to 4.0 mL/min.

  • Allow the system to run for at least 15-20 minutes, or until a stable baseline is observed on the detector.

Chromatographic Conditions and Gradient Elution

The separation is achieved using a linear gradient to effectively resolve the target compound from impurities. The detailed gradient program is outlined in Table 2.

Time (minutes) % Mobile Phase A % Mobile Phase B Flow Rate (mL/min)
0.09554.0
20.060404.0
22.05954.0
25.05954.0
26.09554.0
30.09554.0

Rationale for Gradient Profile: The initial low percentage of organic phase (5% B) allows for the retention of the polar target compound on the C18 column. The gradual increase in acetonitrile concentration then elutes compounds based on their hydrophobicity, with more polar impurities eluting earlier and less polar impurities eluting later than the target compound. A steep wash step to 95% B ensures that any strongly retained impurities are removed from the column, followed by a re-equilibration step.[10]

Injection and Fraction Collection
  • Inject an appropriate volume of the prepared sample (e.g., 500 µL to 2 mL, depending on the desired loading).

  • Monitor the chromatogram in real-time.

  • Configure the fraction collector to collect the peak corresponding to this compound based on its expected retention time. It is advisable to collect the peak based on a threshold signal from the UV detector to ensure accurate collection.[11][12]

  • Perform multiple injections as needed to process the entire batch of crude material.

Visualization of the Purification Workflow

The overall workflow for the purification of this compound is depicted in the following diagram.

HPLC_Purification_Workflow prep Sample Preparation (Dissolution & Filtration) equilibration System Equilibration (95% A, 5% B) injection Sample Injection equilibration->injection Inject Sample separation Gradient Elution (C18 Column) injection->separation detection UV Detection (290 nm) separation->detection collection Fraction Collection (Peak-based) detection->collection pooling Fraction Pooling collection->pooling Combine pure fractions evaporation Solvent Evaporation pooling->evaporation analysis Purity Analysis (Analytical HPLC) evaporation->analysis final_product Purified Product analysis->final_product Meets purity criteria

Caption: Workflow for the HPLC purification of this compound.

Post-Purification Processing and Analysis

Fraction Pooling and Solvent Removal
  • After all purification runs are complete, analyze a small aliquot of each collected fraction using an analytical HPLC method to confirm purity.

  • Pool the fractions that meet the desired purity specification.

  • Remove the mobile phase from the pooled fractions using a rotary evaporator or a lyophilizer. Lyophilization is often preferred for volatile buffers like ammonium formate to ensure complete removal.

Purity Confirmation

The purity of the final product should be confirmed by a validated analytical HPLC method. This typically involves a smaller bore column (e.g., 4.6 mm x 150 mm) and a faster gradient to obtain a sharp peak for the purified compound and to detect any remaining impurities. The expected outcome is a single major peak with a purity of >98%.

Expected Results and Troubleshooting

The described method is expected to yield this compound with a purity exceeding 98%. Table 3 provides a hypothetical summary of the results from a purification run.

Parameter Value
Crude Sample Purity ~85%
Injection Volume per Run 1 mL (5 mg)
Number of Runs 10
Total Amount Processed 50 mg
Expected Retention Time ~12.5 minutes
Purity of Pooled Fractions >98.5%
Overall Recovery ~80%

Troubleshooting:

  • Poor Peak Shape: This can be caused by sample solvent mismatch or column overloading. Ensure the sample is dissolved in a solvent similar to the initial mobile phase. If overloading is suspected, reduce the injection volume or concentration.

  • Low Recovery: Check for leaks in the system. Ensure the fraction collector delay volume is correctly calibrated to avoid missing the beginning or end of the peak.[5]

  • Inadequate Separation: The gradient profile may need to be adjusted. A shallower gradient can improve the resolution between closely eluting peaks.

Conclusion

This application note presents a robust and reliable semi-preparative HPLC method for the purification of this compound. By utilizing a C18 column with a carefully optimized gradient elution of acetonitrile and an ammonium formate buffer, this protocol effectively addresses the challenges associated with purifying polar pteridine compounds. The detailed steps for sample preparation, chromatographic separation, fraction collection, and post-purification analysis provide a comprehensive guide for researchers and scientists in the pharmaceutical industry. The principles and techniques described herein can be readily adapted for the purification of other polar molecules, making this a valuable addition to any purification laboratory's standard operating procedures.

References

  • Brand, A., & Kueppers, K. (2004). Factors and Parameters that Directly Affect Recovery of Collected Fractions in Preparative HPLC. LCGC North America, 22(10), 1014-1023. [Link]

  • ResearchGate. (2014). How can you separate a co-eluting more polar compound by HPLC?. [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. [Link]

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  • Waters Corporation. (n.d.). Preparative Scale Chromatography of a Commercially-Available Sweetener using ACQUITY UPLC BEH Amide Columns. [Link]

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  • SIELC Technologies. (n.d.). HPLC Method for Separation of Folic Acid and Aminopterin on Primesep 100 Column. [Link]

  • Shimadzu Corporation. (2024, April 5). Demonstration of Fraction Collection in Preparative HPLC Analysis [Video]. YouTube. [Link]

  • Wang, Y., et al. (2018). Strategic Combination of Isocratic and Gradient Elution for Simultaneous Separation of Polar Compounds in Traditional Chinese Medicines by HPLC. Journal of Analytical Methods in Chemistry, 2018, 8542013. [Link]

  • International Journal of Current Pharmaceutical Analysis. (2014). A Comprehensive Review for the Learners and Users: Preparative High Performance Liquid Chromatography. International Journal of Current Pharmaceutical Analysis, 4(2), 65-75. [Link]

  • Agilent Technologies. (n.d.). Solutions for Preparative HPLC. [Link]

  • Pharma Tutor. (2021, November 3). Application of Gradient elution in HPLC [Video]. YouTube. [Link]

  • Gao, Y., et al. (2014). Separation, determination of six impurities in methotrexate drug substance using ultra-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 98, 25-30. [Link]

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Pteridine Derivatives in Cell Culture: A Senior Application Scientist's Guide to Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the diverse applications of pteridine derivatives in cell culture. We will explore their roles as potent anticancer agents, modulators of inflammatory responses, and innovative tools for cellular imaging. This document moves beyond simple procedural lists to offer a deeper insight into the causality behind experimental choices, ensuring that the protocols described herein are robust and self-validating.

Introduction to Pteridine Derivatives

Pteridines are a class of heterocyclic aromatic compounds composed of fused pyrimidine and pyrazine rings.[1][2] This core structure, found in a variety of natural and synthetic molecules, imparts a wide range of biological activities.[1][3] In nature, pteridine derivatives like folic acid and biopterin are essential cofactors in numerous enzymatic reactions crucial for cell growth, metabolism, and signaling.[4][5] The therapeutic potential of synthetic pteridine derivatives has been extensively explored, leading to the development of FDA-approved drugs such as the anticancer agent methotrexate and the diuretic triamterene.[3][6] This guide will delve into the practical applications of these versatile compounds in a cell culture setting, providing both the "how" and the "why" for key experimental protocols.

Section 1: Pteridine Derivatives as Anticancer Agents

The antiproliferative properties of pteridine derivatives have been a cornerstone of cancer chemotherapy for decades.[4][6] Their ability to interfere with critical metabolic pathways essential for rapid cell division makes them potent therapeutic agents.

Mechanism of Action: The Case of Methotrexate

A prime example of a pteridine derivative used in oncology is Methotrexate (MTX).[2] MTX functions as a folate antagonist, primarily by inhibiting the enzyme dihydrofolate reductase (DHFR).[7][8] DHFR is responsible for converting dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA.[7][9] By blocking DHFR, MTX depletes the intracellular pool of tetrahydrofolate, leading to a "thymineless death" in rapidly dividing cancer cells.[10][11]

Below is a diagram illustrating the mechanism of action of Methotrexate.

cluster_0 Cellular Environment RFC1 Reduced Folate Carrier 1 (RFC1) MTX_int Methotrexate (intracellular) RFC1->MTX_int MTX_ext Methotrexate (extracellular) MTX_ext->RFC1 Uptake DHFR Dihydrofolate Reductase (DHFR) MTX_int->DHFR Inhibition THF Tetrahydrofolate (THF) DHFR->THF DHF Dihydrofolate (DHF) DHF->DHFR TS Thymidylate Synthase THF->TS Cofactor dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis

Caption: Mechanism of action of Methotrexate (MTX) in inhibiting DNA synthesis.

Protocol: Determining the Half-Maximal Inhibitory Concentration (IC₅₀) of Methotrexate using the MTT Assay

The IC₅₀ value is a critical parameter for evaluating the potency of an anticancer drug.[12] The following protocol outlines the determination of the IC₅₀ of methotrexate in a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cell viability.[13][14]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Methotrexate (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of methotrexate in complete medium. A typical concentration range to test would be from 0.01 nM to 100 µM.[13]

    • Remove the medium from the wells and add 100 µL of the methotrexate dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.[14]

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each methotrexate concentration relative to the no-treatment control.

    • Plot the percentage of cell viability against the logarithm of the methotrexate concentration.

    • Determine the IC₅₀ value, which is the concentration of methotrexate that causes a 50% reduction in cell viability, from the dose-response curve.[15]

Parameter Description
Cell Line Specific cancer cell line used
Seeding Density Number of cells seeded per well
Drug Incubation Time Duration of cell exposure to the drug
MTT Incubation Time Duration of MTT incubation
IC₅₀ Value Concentration of drug causing 50% inhibition

Section 2: Pteridine Derivatives as Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases, including autoimmune disorders and cancer.[12][13] Pteridine derivatives have emerged as promising anti-inflammatory agents by targeting key inflammatory mediators.[3][16]

Targeting Pro-inflammatory Cytokines and Enzymes

Several pteridine derivatives have been shown to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and the activity of enzymes like lipoxygenase, which are involved in the inflammatory cascade.[16][17][18]

Below is a diagram illustrating the screening workflow for anti-inflammatory pteridine derivatives.

cluster_0 Screening Workflow Library Pteridine Derivative Library Treatment Treatment with Pteridine Derivatives Library->Treatment Cell_Culture Macrophage Cell Line (e.g., RAW 264.7) LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation LPS_Stimulation->Treatment Supernatant Collect Supernatant Treatment->Supernatant LOX_Assay Lipoxygenase Activity Assay Treatment->LOX_Assay Cell Lysate TNF_Assay TNF-α ELISA Supernatant->TNF_Assay Hit_ID Hit Identification TNF_Assay->Hit_ID LOX_Assay->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt

Caption: Workflow for screening anti-inflammatory pteridine derivatives.

Protocol: Cell-Based Assay for Screening Inhibitors of TNF-α Production

This protocol describes a cell-based assay to screen for pteridine derivatives that inhibit the production of TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.[3][6]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Pteridine derivatives to be tested

  • Lipopolysaccharide (LPS)

  • Human TNF-α ELISA kit

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the pteridine derivatives for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-24 hours. Include appropriate controls (untreated, LPS only, vehicle control).

  • Sample Collection and Analysis:

    • Centrifuge the plate at 1000 x g for 10 minutes to pellet the cells.[19]

    • Carefully collect the supernatant.

    • Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[8]

  • Data Analysis:

    • Calculate the percentage of TNF-α inhibition for each compound concentration compared to the LPS-only control.

    • Determine the IC₅₀ value for active compounds.

Parameter Description
Cell Line Macrophage cell line used
LPS Concentration Concentration of LPS used for stimulation
Pre-incubation Time Duration of pre-treatment with compounds
Stimulation Time Duration of LPS stimulation
IC₅₀ Value Concentration of compound causing 50% inhibition of TNF-α production

Section 3: Pteridine Derivatives for Cellular Imaging

The intrinsic fluorescence of some pteridine derivatives makes them valuable tools for cellular imaging.[17] These compounds can be designed as fluorescent probes to visualize specific cellular components or to report on physiological parameters.[20][21]

Principles of Pteridine-Based Fluorescent Probes

Pteridine derivatives can be chemically modified to enhance their photophysical properties, such as quantum yield and Stokes shift, and to introduce targeting moieties for specific organelles or biomolecules. Their fluorescence is often sensitive to the local microenvironment, allowing for the sensing of parameters like pH.[17]

Protocol: General Procedure for Live-Cell Imaging with a Pteridine-Based Fluorescent Probe

This protocol provides a general framework for using a pteridine-based fluorescent probe for live-cell imaging.[5][10]

Materials:

  • Cells of interest

  • Glass-bottom imaging dishes or chamber slides

  • Pteridine-based fluorescent probe (stock solution in DMSO)

  • Serum-free medium or appropriate buffer (e.g., PBS)

  • Fluorescence microscope

Procedure:

  • Probe Preparation:

    • Prepare a working solution of the pteridine probe by diluting the stock solution in serum-free medium or buffer to the desired final concentration (typically in the low micromolar range).[10]

  • Cell Staining:

    • Plate cells on the imaging vessel and culture until they reach the desired confluency.

    • Remove the culture medium and wash the cells once with the buffer.

    • Add the probe-containing medium/buffer to the cells.

    • Incubate for 15-60 minutes at 37°C in a CO₂ incubator.[10]

  • Washing and Imaging:

    • Remove the loading solution and wash the cells two to three times with fresh, pre-warmed buffer or complete medium.[10]

    • Add fresh imaging medium to the cells.

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters.

Important Considerations for Live-Cell Imaging:

  • Phototoxicity: Use the lowest possible excitation light intensity to minimize cell damage.

  • Photobleaching: Limit the exposure time to prevent the fading of the fluorescent signal.

  • Controls: Include unstained cells to assess autofluorescence and a vehicle control to rule out solvent effects.[10]

Section 4: Immunomodulatory Role of Neopterin

Neopterin, a pteridine derivative, is a well-established biomarker of cellular immune activation.[14][22][23] It is produced by macrophages and dendritic cells upon stimulation with interferon-gamma (IFN-γ).[20] Measuring neopterin levels in cell culture supernatants can provide insights into the immunomodulatory effects of various treatments.

Protocol: Measurement of Neopterin in Cell Culture Supernatants by ELISA

This protocol describes the quantification of neopterin in cell culture supernatants using a competitive ELISA.[2][19]

Materials:

  • Cell culture supernatants

  • Neopterin ELISA kit

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Collect cell culture supernatants and centrifuge to remove any cells or debris.[24]

    • Samples can be assayed immediately or stored at -20°C or -80°C.[19]

  • ELISA Procedure:

    • Follow the specific instructions provided with the neopterin ELISA kit. A general workflow involves:

      • Adding standards, controls, and samples to the wells of a microtiter plate coated with a neopterin antibody.

      • Adding an enzyme-conjugated neopterin that competes with the neopterin in the sample for antibody binding.

      • Incubating the plate.

      • Washing the plate to remove unbound reagents.

      • Adding a substrate that is converted by the enzyme to a colored product.

      • Stopping the reaction and measuring the absorbance.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of neopterin in the samples by interpolating their absorbance values on the standard curve.

Conclusion

Pteridine derivatives represent a remarkably versatile class of molecules with significant applications in cell culture-based research and drug development. From their well-established role as anticancer agents to their emerging potential as anti-inflammatory drugs and fluorescent probes, these compounds continue to be a fertile ground for scientific discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of pteridine derivatives in their own experimental endeavors.

References

  • The mechanism of action of methotrexate in cultured L5178Y leukemia cells. PubMed. [Link]

  • Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. Oriental Journal of Chemistry. [Link]

  • A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Mechanism of action of methotrexate. Methotrexate (MTX) enters the cell... ResearchGate. [Link]

  • The Mechanism of action of Methotrexate in cultured L5178Y leukemia cells. ResearchGate. [Link]

  • Human NPT(Neopterin) ELISA Kit. Abbkine. [Link]

  • Mechanism of growth inhibition by methotrexate. PubMed. [Link]

  • Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties. PubMed Central. [Link]

  • Therapeutic Potential of Pteridine Derivatives: A Comprehensive Review. PubMed. [Link]

  • Pteridine a Colored Heterocycle and Its Anticancer activity: (An Overview). Oriental Journal of Chemistry. [Link]

  • Neopterin: Biomarker of cell-mediated immunity and potent usage as biomarker in silicosis and other occupational diseases. NIH. [Link]

  • Disparate mechanisms of antifolate resistance provoked by methotrexate and its metabolite 7-hydroxymethotrexate in leukemia cells. ASH Publications. [Link]

  • Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties. PubMed. [Link]

  • Anti-inflammatory activity of a pteridine derivative (4AZA2096) alleviates TNBS-induced colitis in mice. PubMed. [Link]

  • A COMPREHENSIVE REVIEW OF PTERIDINE DERIVATIVES. ijrpr. [Link]

  • Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. MDPI. [Link]

  • Neopterin, the Cell-Mediated Immune Response Biomarker, in Inflammatory Periodontal Diseases. PubMed Central. [Link]

  • Neopterin. Alpha Diagnostic International. [Link]

  • Dose-response curves and IC 50 values of MTX. Cells were incubated with... ResearchGate. [Link]

  • A Critical and Comparative Review of Fluorescent Tools for Live-Cell Imaging. PubMed. [Link]

  • Fluorescein Derivatives in Intravital Fluorescence Imaging. MDPI. [Link]

  • [Neopterin, a new biochemical marker for clinical assessment of cell-mediated immune response]. PubMed. [Link]

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Application Notes & Protocols: Enzymatic Assays for Folic Acid Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Folic acid antagonists are a cornerstone of modern pharmacology, with critical applications as antineoplastic, immunosuppressive, and antimicrobial agents.[1][2] Their primary mechanism of action involves the inhibition of key enzymes in the folate metabolic pathway, most notably Dihydrofolate Reductase (DHFR).[3][4] This inhibition disrupts the synthesis of nucleotides and amino acids, thereby halting cellular replication, a process that disproportionately affects rapidly dividing cells like cancer cells or bacteria.[3][5] Consequently, the precise characterization of the inhibitory potential of these compounds is paramount in drug discovery and development. This document provides a detailed guide to the principles and execution of enzymatic assays for evaluating folic acid antagonists, with a primary focus on a robust spectrophotometric assay for determining the potency of DHFR inhibitors. It includes in-depth protocols, data analysis guides, and troubleshooting advice to ensure reliable and reproducible results for researchers in the field.

The Dihydrofolate Reductase (DHFR) Pathway: The Primary Target

The enzyme Dihydrofolate Reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[6] This reaction is a critical step in the folate cycle, utilizing nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor.[7] THF and its derivatives are vital one-carbon donors required for the de novo synthesis of purines, thymidylate, and several amino acids, including serine and methionine.[4] By maintaining the intracellular pool of THF, DHFR directly supports DNA synthesis, repair, and cellular replication.[3] This central role makes it an exceptional therapeutic target.[5] Actively proliferating tissues, such as malignant tumors, are highly sensitive to the depletion of THF, explaining the efficacy of DHFR inhibitors in cancer chemotherapy.[3]

DHFR_Pathway cluster_reaction DHFR Catalyzed Reaction DHF 7,8-Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF 5,6,7,8-Tetrahydrofolate (THF) dTMP Thymidylate (dTMP) (for DNA Synthesis) THF->dTMP One-Carbon Donation Purines Purine Nucleotides (for DNA/RNA Synthesis) THF->Purines One-Carbon Donation AminoAcids Amino Acid Synthesis THF->AminoAcids One-Carbon Donation NADPH NADPH + H+ NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP

Caption: The central role of DHFR in converting DHF to THF for nucleotide and amino acid synthesis.

Mechanism of Folic Acid Antagonists

The most clinically significant folic acid antagonists, such as methotrexate (MTX), function as competitive inhibitors of DHFR.[8] These molecules are structural analogs of the natural substrate, dihydrofolate.[9] Methotrexate's affinity for the DHFR active site is approximately 1000-fold greater than that of DHF, leading to a potent and near-irreversible inhibition of the enzyme's activity.[3][9] By binding to the active site, the antagonist physically blocks the entry of DHF, thereby preventing its reduction to THF. This blockade leads to a rapid depletion of intracellular THF pools, which in turn inhibits the synthesis of DNA precursors.[3] This disruption of DNA synthesis and repair ultimately triggers cell cycle arrest and apoptosis, particularly in rapidly dividing cells.[10]

Inhibition_Mechanism cluster_normal Normal Enzymatic Reaction cluster_inhibited Competitive Inhibition Enzyme_N DHFR Enzyme Product_N THF (Product) Enzyme_N->Product_N Catalysis Substrate_N DHF (Substrate) Substrate_N->Enzyme_N Binds to Active Site Enzyme_I DHFR Enzyme No_Reaction No Reaction Enzyme_I->No_Reaction Substrate_I DHF (Substrate) Substrate_I->Enzyme_I Blocked Inhibitor Antagonist (e.g., MTX) Inhibitor->Enzyme_I Binds to Active Site

Caption: Competitive inhibition of DHFR by a folic acid antagonist, preventing substrate binding.

Principles of the DHFR Spectrophotometric Assay

The most common method for measuring DHFR activity and its inhibition is a continuous spectrophotometric assay.[11] This assay capitalizes on the fact that the cofactor NADPH strongly absorbs light at a wavelength of 340 nm, whereas its oxidized form, NADP+, does not.[12]

The DHFR-catalyzed reaction is: DHF + NADPH + H⁺ → THF + NADP⁺

By monitoring the decrease in absorbance at 340 nm over time, one can directly measure the rate of NADPH oxidation, which is stoichiometric with the rate of DHF reduction.[13] The rate of reaction is calculated using the Beer-Lambert law (A = εcl), where the change in absorbance (ΔA) per minute is proportional to the change in NADPH concentration. The molar extinction coefficient (ε) for NADPH at 340 nm is 6,220 M⁻¹cm⁻¹, however, a combined value considering both NADPH oxidation and DHF reduction is often cited as ~11,800 M⁻¹cm⁻¹ or 12,300 M⁻¹cm⁻¹.[6][7]

This principle allows for the robust determination of enzyme kinetics and the inhibitory potential of compounds, typically expressed as an IC₅₀ value (the concentration of an inhibitor required to reduce enzyme activity by 50%).[13][14]

Detailed Protocol: Spectrophotometric Assay for DHFR IC₅₀ Determination

This protocol details the steps to determine the IC₅₀ value of a folic acid antagonist (e.g., Methotrexate) against purified DHFR.

Materials and Reagents
  • Purified recombinant DHFR (e.g., human, bacterial)

  • Dihydrofolic acid (DHF), substrate[6]

  • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)[6]

  • Folic acid antagonist (e.g., Methotrexate, MTX), inhibitor[6]

  • DHFR Assay Buffer (e.g., 100 mM HEPES, pH 7.5)[7]

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors

  • UV-transparent 96-well microplate[12]

  • Microplate spectrophotometer capable of kinetic reads at 340 nm[14]

Reagent Preparation
  • DHFR Assay Buffer (1X): Prepare a buffer such as 100 mM HEPES, pH 7.5. Keep at room temperature for the assay.[7]

  • NADPH Stock (10 mM): Dissolve NADPH powder in assay buffer. Aliquot and store at -20°C. Protect from light. Prepare fresh working dilutions in assay buffer on the day of the experiment.[6]

  • DHF Stock (10 mM): DHF is unstable. Prepare a 10 mM stock solution in assay buffer containing a reducing agent like β-mercaptoethanol. The pH may need adjustment. Aliquot and store at -80°C, protected from light. Thaw immediately before use and discard unused portions.[6][15]

  • Inhibitor Stock (e.g., 10 mM MTX): Dissolve the inhibitor in 100% DMSO. This stock can be stored at -20°C.

  • Enzyme Working Solution: Dilute the purified DHFR enzyme in ice-cold assay buffer to a concentration that yields a linear reaction rate (a decrease of ~0.02-0.05 absorbance units per minute) under the final assay conditions. This must be determined empirically.

Step-by-Step Assay Protocol

This protocol is for a final reaction volume of 200 µL per well in a 96-well plate.

  • Prepare Inhibitor Dilutions: Create a serial dilution of the inhibitor (e.g., MTX) in assay buffer. A typical 10-point, 3-fold serial dilution starting from 1 µM might be appropriate for MTX. Include a "no inhibitor" control (0% inhibition) and a "no enzyme" control (background). The final DMSO concentration in all wells should be kept constant and low (<1%).

  • Plate Setup:

    • Add 2 µL of each inhibitor dilution to the appropriate wells of the 96-well plate.[15]

    • Add 2 µL of DMSO (or assay buffer if the inhibitor is water-soluble) to the "Enzyme Control" (0% inhibition) wells.

  • Add Enzyme and Cofactor: Prepare an Enzyme/Cofactor Mix. For each reaction, you will need 158 µL of Assay Buffer, a pre-determined amount of DHFR enzyme, and NADPH to a final concentration of ~100-200 µM.

    • Add 158 µL of this mix to each well containing the inhibitor or vehicle.

    • For "Background Control" wells, add a mix without the enzyme.

  • Pre-incubation: Gently mix the plate and incubate at room temperature (e.g., 25°C) for 5-10 minutes.[14] This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiate Reaction: Prepare the DHF substrate solution by diluting the stock to the desired final concentration (e.g., 10-50 µM) in assay buffer.

    • Add 40 µL of the DHF solution to all wells to start the reaction.[15]

  • Measure Absorbance: Immediately place the plate into the spectrophotometer and begin reading the absorbance at 340 nm in kinetic mode.[14] Collect data every 15-30 seconds for 10-20 minutes.

Workflow_IC50 start Start: Prepare Reagents step1 1. Prepare serial dilutions of inhibitor in 96-well plate start->step1 step2 2. Add Enzyme/NADPH mix to all wells step1->step2 step3 3. Pre-incubate for 5-10 min (Inhibitor-Enzyme Binding) step2->step3 step4 4. Initiate reaction by adding DHF substrate to all wells step3->step4 step5 5. Immediately read Absorbance at 340 nm (Kinetic Mode) step4->step5 end End: Analyze Data step5->end

Caption: Experimental workflow for determining the IC50 of a DHFR inhibitor.

Data Analysis and Interpretation

  • Calculate Reaction Rates: For each well, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔA₃₄₀/min).

  • Correct for Background: Subtract the rate of the "no enzyme" background control from all other rates.

  • Calculate Percent Inhibition: Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (Rate with Inhibitor / Rate of Enzyme Control)) * 100

  • Generate Dose-Response Curve: Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

  • Determine IC₅₀: Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.[13]

Typical Kinetic Constants

The following table summarizes representative kinetic constants for DHFR from different sources. These values can vary significantly based on the organism, isoform, and specific assay conditions (pH, temperature, buffer composition).

ParameterOrganismValueReference
Kₘ for DHF E. coli1.1 µM[7]
Human1.6 µM[7]
D. melanogaster0.3 µM[16]
Kₘ for NADPH E. coli< 1 µM[7]
D. melanogaster5.2 µM[16]
IC₅₀ for MTX M. tuberculosis16.0 ± 3.0 nM[17]
Kᵢ for Pyrimethamine P. falciparum0.19 - 8.9 nM[18]

Troubleshooting and Considerations

  • High Background Signal: This can be caused by the non-enzymatic degradation of NADPH or DHF. Ensure reagents are fresh and protected from light.[15] Always subtract the rate from a "no enzyme" control.

  • Non-Linear Reaction Rates: If the reaction rate decreases too quickly, the enzyme concentration may be too high, or the substrate is being rapidly depleted. Reduce the enzyme concentration to ensure you are measuring the initial velocity.[6]

  • Inhibitor Solubility: Poorly soluble compounds can precipitate in aqueous assay buffer, leading to inaccurate results. Ensure the final DMSO concentration is consistent across all wells and does not inhibit the enzyme itself. Run a solvent control to verify.[15]

  • DHF Instability: Dihydrofolate is prone to oxidation. Prepare it fresh, store it properly at -80°C, and minimize its exposure to light and air.[5]

  • Tight-Binding Inhibitors: For inhibitors like methotrexate with very high affinity (low nM or pM Kᵢ), the IC₅₀ value can be dependent on the enzyme concentration. For these compounds, a pre-incubation step is critical, and more advanced kinetic models may be needed to determine the true inhibition constant (Kᵢ).[6]

References

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  • Dedhar, S., & Freisheim, J. H. (1987). Assay for expression of methotrexate-resistant dihydrofolate reductase activity in the presence of drug-sensitive enzyme. Cytometry, 8(4), 421–426. Retrieved from [Link]

  • Kamen, B. A., Cole, P. D., & Bertino, J. R. (2003). Folate Antagonists. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. Retrieved from [Link]

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  • Zhang, K., & Rathod, P. K. (1991). Kinetic and molecular properties of the dihydrofolate reductase from pyrimethamine-sensitive and pyrimethamine-resistant clones of the human malaria parasite Plasmodium falciparum. Molecular and Biochemical Parasitology, 49(1), 117–128. Retrieved from [Link]

  • Magariños, M. P., et al. (2011). Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis. Biochemistry, 50(22), 5037–5049. Retrieved from [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric). Retrieved from [Link]

  • ResearchGate. (2019). Folic Acid Antagonists: Antimicrobial and Immunomodulating Mechanisms and Applications. Retrieved from [Link]

  • Rancourt, D. E., & Walker, V. K. (1984). Kinetic characterization of dihydrofolate reductase from Drosophila melanogaster. Biochimica et Biophysica Acta, 791(2), 236–243. Retrieved from [Link]

  • Lee, H., et al. (2007). Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae. Biochemistry, 46(31), 9016–9026. Retrieved from [Link]

  • Luk, L. Y. P., et al. (2017). Reduction of Folate by Dihydrofolate Reductase from Thermotoga maritima. Biochemistry, 56(13), 1874–1883. Retrieved from [Link]

  • Widemann, B. C., et al. (2000). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 46(11), 1795–1802. Retrieved from [Link]

  • Creative BioMart. (n.d.). Dihydrofolate Reductase Colorimetric Activity Kit. Retrieved from [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 value for different inhibitors of DHFR. Retrieved from [Link]

  • National Institutes of Health. (2024). Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors. Retrieved from [Link]

  • White, E. L., et al. (2012). High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity. PLoS ONE, 7(6), e39961. Retrieved from [Link]

Sources

"handling and storage procedures for 4-Aminodeoxopteroic Acid Sodium Salt"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the proper handling and storage procedures for 4-Aminodeoxopteroic Acid Sodium Salt. Due to the limited availability of specific safety and handling data for this particular sodium salt, this guide synthesizes information from its parent compound, 4-Aminodeoxopteroic Acid, and analogous amino acid sodium salts. The protocols outlined herein are designed to ensure the integrity of the compound and the safety of laboratory personnel. Researchers should treat this document as a set of best-practice recommendations and always supplement it with a thorough risk assessment for their specific experimental context.

Introduction: Understanding 4-Aminodeoxopteroic Acid and its Sodium Salt

4-Aminodeoxopteroic Acid is a structural analog of p-aminobenzoic acid (PABA) and an intermediate in the folic acid synthesis pathway. Its sodium salt is expected to exhibit increased aqueous solubility, making it a potentially more versatile compound for various in vitro and in vivo studies. The handling and storage procedures for the sodium salt can be largely inferred from the properties of the parent acid, with special considerations for its hygroscopic nature and potential reactivity as a salt.

Chemical and Physical Properties

A summary of the known and inferred properties of 4-Aminodeoxopteroic Acid Sodium Salt is presented below.

PropertyInformation (4-Aminodeoxopteroic Acid)Inferred Properties (Sodium Salt)
Molecular Formula C₁₄H₁₃N₇O₂[1]C₁₄H₁₂N₇NaO₂
Appearance Likely a solid powderLikely a pale yellow or off-white powder
Solubility Sparingly soluble in waterExpected to have higher solubility in water and polar protic solvents. Soluble in water (50 mg/ml) is a property of a similar compound, 4-Aminobenzoic acid sodium salt.[2]
Stability Stable under recommended storage conditionsGenerally stable, but may be hygroscopic and sensitive to light and air.
Reactivity Reacts with strong oxidizing agentsSimilar reactivity to the parent acid; incompatible with strong oxidizing agents and strong acids.[3][4]

Hazard Identification and Safety Precautions

Personal Protective Equipment (PPE)

A foundational principle of laboratory safety is the consistent and correct use of PPE. The following PPE is mandatory when handling 4-Aminodeoxopteroic Acid Sodium Salt:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves. Gloves should be inspected before use and disposed of properly after handling the compound.

  • Body Protection: A laboratory coat should be worn at all times.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

Engineering Controls

To minimize exposure, 4-Aminodeoxopteroic Acid Sodium Salt should be handled in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols. An eyewash station and safety shower must be readily accessible in the work area.[5]

First Aid Measures

In the event of exposure, the following first aid procedures should be followed:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6]

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation occurs, seek medical attention.[6]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[3]

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the purity, stability, and integrity of 4-Aminodeoxopteroic Acid Sodium Salt.

General Handling Procedures
  • Avoid Dust Formation: Handle the compound carefully to minimize the generation of dust.

  • Use in a Ventilated Area: Always work in a well-ventilated space, preferably a chemical fume hood.

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing.

  • Grounding: For larger quantities, take precautionary measures against static discharge.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Handling_Workflow General Handling Workflow cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Post-Handling PPE Don Personal Protective Equipment (PPE) Ventilation Ensure Proper Ventilation (Fume Hood) Weigh Weigh Compound Carefully Ventilation->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Experiment Perform Experimental Procedure Dissolve->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Store Store Remaining Compound Dispose->Store

Caption: Workflow for safe handling of 4-Aminodeoxopteroic Acid Sodium Salt.

Storage Conditions

To ensure the long-term stability of 4-Aminodeoxopteroic Acid Sodium Salt, the following storage conditions are recommended:

  • Container: Keep the container tightly closed.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to prevent degradation from air and moisture.

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is advisable. Avoid repeated freeze-thaw cycles.

  • Light: Protect from light. Store in an opaque or amber vial.

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[3][4]

Storage_Conditions Optimal Storage Conditions Compound 4-Aminodeoxopteroic Acid Sodium Salt TightlySealed Tightly Sealed Container Compound->TightlySealed InertAtmosphere Inert Atmosphere (Argon/Nitrogen) Compound->InertAtmosphere CoolDry Cool, Dry Place (2-8°C for long-term) Compound->CoolDry ProtectFromLight Protect from Light Compound->ProtectFromLight AwayFromIncompatibles Away from Oxidizing Agents and Strong Acids Compound->AwayFromIncompatibles

Caption: Key storage parameters for maintaining compound stability.

Spill and Waste Disposal Procedures

Spill Response

In the event of a spill:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading.

  • Clean-up: For a dry spill, carefully sweep or vacuum the material, avoiding dust generation. Place the material in a sealed container for disposal. For a wet spill, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Waste Disposal

Dispose of waste in accordance with all applicable federal, state, and local regulations. The compound should be disposed of as hazardous chemical waste. Do not allow the material to enter drains or waterways.

Conclusion

The handling and storage of 4-Aminodeoxopteroic Acid Sodium Salt require careful attention to safety and procedural detail to ensure both the well-being of the researcher and the integrity of the compound. By adhering to the protocols outlined in this guide, which are based on the known properties of its parent acid and similar chemical structures, researchers can confidently and safely incorporate this compound into their experimental workflows. A thorough, experiment-specific risk assessment should always be conducted prior to use.

References

  • LGC Standards. (2025). Safety Data Sheet.
  • BeanTown Chemical. (2024). Safety Data Sheet: 4-Aminobenzoic acid sodium salt. [Link]

  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet.
  • PubChem. (n.d.). Sodium 4-aminobenzoate. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. This is a general SDS for amino acids.
  • National Institutes of Health. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. [Link]

  • PubChem. (n.d.). Hypoiodus acid, sodium salt. [Link]

Sources

"use of Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate as a research tool"

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate, commonly known as Methotrexate (MTX), as a robust tool in biomedical research.[1] We delve into its fundamental mechanism of action, offer detailed, field-proven protocols for its primary applications in cell-based assays, and provide insights into data interpretation and the development of experimental models of drug resistance. Our aim is to equip researchers with the foundational knowledge and practical methodologies required to effectively leverage MTX in studies related to cancer biology, immunology, and cell cycle regulation.

Introduction: Beyond the Clinic

Methotrexate, a synthetic folate antagonist first developed in 1947, is a cornerstone therapeutic agent for a range of cancers and autoimmune diseases.[1] Its well-characterized mechanism and profound effects on cellular proliferation have also established it as an indispensable tool in the research laboratory.[2] As a potent and specific inhibitor of dihydrofolate reductase (DHFR), MTX serves as a reliable positive control, a tool for inducing specific cellular states like cell cycle arrest and apoptosis, and a model compound for studying the complex mechanisms of drug resistance.[3][4][5]

Understanding the causality behind MTX's effects is paramount to its effective use as a research reagent. This guide moves beyond simple procedural lists to explain why certain steps are taken, ensuring that the described protocols are not just followed, but understood as self-validating systems.

Core Mechanism of Action: Disrupting Folate Metabolism

Methotrexate exerts its primary effect by competitively inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[3][6] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[7] THF and its derivatives are critical one-carbon donors required for the de novo synthesis of purines and thymidylate, which are the fundamental building blocks of DNA and RNA.[1][3][5]

The affinity of MTX for DHFR is approximately 1000 times greater than that of its natural substrate, DHF, leading to a potent and effective blockade of the enzyme.[1] This inhibition results in:

  • Depletion of THF pools: Halting the regeneration of THF.

  • Inhibition of Nucleotide Synthesis: A lack of THF derivatives prevents the synthesis of thymidylate and purine bases.[3]

  • Arrest of DNA/RNA Synthesis: Without the necessary building blocks, DNA replication, repair, and transcription are severely impaired.[1][3]

  • S-Phase Cell Cycle Arrest: The cytotoxic effects of MTX are most pronounced during the S phase of the cell cycle, when DNA synthesis is maximal.[3] This leads to an accumulation of cells in the S phase.[8][9]

This cascade of events ultimately triggers cellular stress pathways, leading to cell cycle arrest and, at sufficient concentrations or exposure times, apoptosis (programmed cell death).[10][11][12]

Caption: Core mechanism of Methotrexate (MTX) action via DHFR inhibition.

Key Research Applications & Protocols

MTX is a versatile tool for interrogating fundamental cellular processes. Below are detailed protocols for its most common applications.

Application 1: Determining Antiproliferative Activity (IC50)

MTX is an excellent positive control for cytotoxicity and anti-proliferative assays. Determining the half-maximal inhibitory concentration (IC50) is a standard method to quantify its effect on a specific cell line.

Protocol 1: IC50 Determination using an MTT Assay

This protocol provides a robust method for assessing cell viability by measuring the metabolic activity of living cells.

A. Rationale: The MTT assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.

B. Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Methotrexate (powder)

  • 1 M NaOH and sterile PBS for stock solution

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader (570 nm absorbance)

C. Step-by-Step Methodology:

  • Stock Solution Preparation: To prepare a 10 mM stock solution, carefully weigh the MTX powder. Add a minimal volume of 1 M NaOH to dissolve it completely.[13] Bring the solution to the final volume with sterile PBS or culture medium.[13] Sterile filter through a 0.22 µm syringe filter, aliquot, and store at -20°C, protected from light.[13]

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere and resume logarithmic growth for 18-24 hours.[13]

  • MTX Treatment: Prepare a series of 2x concentrated serial dilutions of MTX in complete medium. A common starting point for the highest concentration is 100 µM. Remove the old medium from the cells and add 100 µL of the MTX dilutions to the appropriate wells.[13] Include "vehicle control" wells (medium with the highest concentration of the solvent used for MTX) and "untreated control" wells (medium only).[13]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator. The duration depends on the cell line's doubling time.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.[13]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[13]

    • Carefully aspirate the medium from each well without disturbing the crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan.[13] Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control: (Abs_treated / Abs_control) * 100.

    • Plot the percent viability against the log of the MTX concentration.

    • Use non-linear regression (log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.

D. Expected Results: MTX typically exhibits IC50 values in the nanomolar to low micromolar range, depending on the cell line.

Cell LineCancer TypeTypical IC50 Range (72h)Reference
HeLa Cervical Cancer10 - 50 nM[14]
A549 Lung Cancer20 - 100 nM[11][14]
MCF-7 Breast Cancer15 - 75 nM[14]
Saos-2 Osteosarcoma50 - 200 nM[9]
Application 2: Induction and Analysis of Cell Cycle Arrest

MTX's ability to block DNA synthesis makes it an effective agent for arresting cells in the S phase.[8][15] This is useful for synchronizing cell populations for further study or for investigating the integrity of cell cycle checkpoints.

Protocol 2: Analysis of Cell Cycle Arrest by Flow Cytometry

This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA and analyze the cell cycle distribution of a cell population.

A. Rationale: The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Cells in G1 phase have 2N DNA content, cells in G2/M have 4N DNA content, and cells in S phase have an intermediate amount. Treatment with MTX is expected to cause an accumulation of cells in the S phase.[9]

B. Materials:

  • Cells and MTX stock solution (as in Protocol 1)

  • 6-well plates

  • Ice-cold 70% Ethanol

  • PBS

  • PI/RNase Staining Buffer (e.g., from BD Biosciences or homemade)

  • Flow cytometer

C. Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with MTX at a concentration of approximately 1-2x the IC50 value for 24-48 hours. Include an untreated control.

  • Cell Harvesting:

    • Collect the culture medium (which contains floating/dead cells).

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the detached cells with the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cells in 500 µL of PI/RNase staining buffer.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample. Use a linear scale for the PI signal (e.g., FL2-A).

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases. Compare the cell cycle distribution of MTX-treated cells to the untreated control.

Caption: Experimental workflow for cell cycle analysis via flow cytometry.

Application 3: Development of Methotrexate-Resistant Cell Lines

Studying acquired drug resistance is a critical area of cancer research. MTX is an ideal compound for generating resistant cell lines in vitro, allowing for the investigation of resistance mechanisms.

Protocol 3: Generating a Resistant Cell Line via Dose Escalation

A. Rationale: This method involves chronically exposing a cancer cell line to gradually increasing concentrations of MTX. This process selects for cells that develop mechanisms to survive and proliferate in the presence of the drug. Common resistance mechanisms include DHFR gene amplification, impaired drug transport, and decreased drug polyglutamylation.[16][17]

B. Materials:

  • Parental cancer cell line

  • Complete culture medium

  • High-concentration MTX stock solution

  • Culture flasks (T-25 or T-75)

C. Step-by-Step Methodology:

  • Initial Exposure: Begin by culturing the parental cell line in medium containing MTX at a concentration equal to its IC50 value.

  • Monitoring and Recovery: Initially, significant cell death will occur. Monitor the culture closely. Replace the medium every 2-3 days. Allow the surviving cells to recover and reach ~70-80% confluency. This may take several passages.

  • Dose Escalation: Once the culture has stabilized and is growing steadily at the current MTX concentration, subculture the cells into a new flask with medium containing a 1.5- to 2-fold higher concentration of MTX.[18]

  • Iterative Process: Repeat the process of recovery and dose escalation. If a concentration increase causes excessive cell death (e.g., >50%) from which the culture cannot recover, revert to the previous, lower concentration until the cells are stable before attempting a smaller increase (e.g., 1.2-fold).[18]

  • Establishment of Resistance: Continue this process until the cells can proliferate robustly in a concentration that is at least 10-fold higher than the parental IC50. At this stage, the line is considered resistant.[18]

  • Validation and Characterization:

    • Confirm Resistance: Perform an IC50 assay (Protocol 1) on both the parental and the new resistant line to quantify the degree of resistance. Calculate the Resistance Index (RI) = IC50 (Resistant) / IC50 (Parental).

    • Investigate Mechanism: Use molecular techniques to investigate the underlying resistance mechanism. For example, use qPCR or FISH to check for DHFR gene amplification or Western blotting to assess DHFR protein levels.[16]

Safety and Handling

Methotrexate is a cytotoxic, teratogenic, and hazardous compound that requires careful handling.[2][19]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.[20][21][22]

  • Handling: All handling of MTX powder and concentrated stock solutions should be performed in a certified chemical fume hood or a Class II biological safety cabinet to avoid inhalation of airborne particles.[20][21]

  • Disposal: All materials that come into contact with MTX (pipette tips, tubes, flasks, gloves) should be treated as hazardous chemical waste and disposed of according to your institution's environmental health and safety guidelines.[20][21] Needles and syringes should be placed in a designated sharps container.[21]

  • Spills: In case of a spill, secure the area. Wear appropriate PPE for cleanup. Absorb the spill with an inert material and place it in a sealed, labeled hazardous waste container.[19][20]

Conclusion

This compound (Methotrexate) is a powerful and multifaceted research tool. Its well-defined mechanism of action as a DHFR inhibitor allows for the precise manipulation of cellular metabolism, making it invaluable for studying cell proliferation, cell cycle control, apoptosis, and the evolution of drug resistance. The protocols and data presented in this guide provide a validated framework for researchers to confidently and effectively integrate MTX into their experimental designs, contributing to a deeper understanding of fundamental biological processes and the advancement of therapeutic strategies.

References

  • Cronstein, B. N. (1997). The mechanism of action of methotrexate. Rheumatic Disease Clinics of North America, 23(4), 739–755. [Link]

  • Wikipedia. (2024). Methotrexate. Wikimedia Foundation.[Link]

  • Pfizer. (n.d.). METHOTREXATE, VIALS Clinical Pharmacology. Pfizer Medical Information - Canada.[Link]

  • Patel, V., & Rajasurya, V. (2024). Methotrexate. StatPearls Publishing.[Link]

  • Gabr, A., et al. (2009). Methotrexate induces apoptosis in CaSki and NRK cells and influences the organization of their actin cytoskeleton. Acta Histochemica, 111(4), 330-342. [Link]

  • Wikipedia. (2024). Dihydrofolate reductase inhibitor. Wikimedia Foundation.[Link]

  • Patsnap Synapse. (2024). What are DHFR inhibitors and how do they work? Patsnap.[Link]

  • Rana, S., et al. (2021). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Current Drug Targets, 22(12), 1373-1396. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Methotrexate? Patsnap.[Link]

  • Costi, R., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1143. [Link]

  • Chen, Y.-J., et al. (2011). Methotrexate induces apoptosis through p53/p21-dependent pathway and increases E-cadherin expression through downregulation of HDAC/EZH2. Biochemical Pharmacology, 81(4), 510–517. [Link]

  • Phillips, D. C., et al. (2005). Increased sensitivity to apoptosis induced by methotrexate is mediated by JNK. Arthritis Research & Therapy, 7(5), R1109–R1122. [Link]

  • ResearchGate. (2009). Methotrexate induces apoptosis in CaSki and NRK cells and influences the organization of their actin cytoskeleton. ResearchGate.[Link]

  • Journal of Health and Rehabilitation Research. (2024). Apoptosis Response in Acute Lymphoblastic Leukemia Cells after Methotrexate Treatment-A Systematic Review. J Health Rehabil Res.[Link]

  • Pfizer. (n.d.). METHOTREXATE, VIALS Special Handling Instructions. Pfizer Medical Information - Canada.[Link]

  • Teva. (2021). Methotrexate - Safety Data Sheet. Teva.[Link]

  • ResearchGate. (2015). The safety and handling of low dose methotrexate: myths and realities. ResearchGate.[Link]

  • Gorlick, R., et al. (1999). Mechanisms of Methotrexate Resistance in Osteosarcoma. Clinical Cancer Research, 5(3), 633-641. [Link]

  • Husain, A., et al. (2011). Methotrexate increases expression of cell cycle checkpoint genes via Jun-N-terminal kinase activation. Journal of Inflammation, 8(1), 32. [Link]

  • Richardson, V. B., et al. (1994). Cell-cycle-stage specificity of the methotrexate block as resolved by X-ray-induced chromosome damage. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 310(1), 59-67. [Link]

  • Kuroki, T., et al. (1994). Methotrexate cytotoxicity as related to irreversible S phase arrest in mouse L1210 leukemia cells. Japanese Journal of Cancer Research, 85(5), 540–546. [Link]

  • Hraběta, J., et al. (2015). DHFR-mediated effects of methotrexate in medulloblastoma and osteosarcoma cells: The same outcome of treatment with different doses in sensitive cell lines. Oncology Letters, 9(5), 2325–2332. [Link]

Sources

Application Notes and Protocols for Studying Dihydrofolate Reductase (DHFR) Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of DHFR in Cellular Proliferation and as a Therapeutic Target

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that plays a pivotal role in cellular metabolism.[1][2][3] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor.[2][4] THF and its derivatives are crucial one-carbon donors for the synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks for DNA synthesis, repair, and cellular replication.[4][5][6]

The inhibition of DHFR disrupts these vital biosynthetic pathways, leading to a depletion of THF, which in turn halts DNA synthesis and ultimately results in cell death.[1][3][5] This mechanism is particularly effective against rapidly dividing cells, such as those found in cancerous tumors and various pathogens.[7][8] Consequently, DHFR has been a long-standing and highly validated therapeutic target for the development of anticancer, antibacterial, and antiprotozoal drugs.[7][9][10] Prominent examples of DHFR inhibitors include methotrexate, used in cancer chemotherapy and for autoimmune diseases, and trimethoprim, an antibiotic that selectively targets bacterial DHFR.[7][8][10]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for studying DHFR inhibition. The methodologies detailed herein are designed to be robust and self-validating, enabling the accurate screening and characterization of potential DHFR inhibitors.

The DHFR Catalytic Cycle and Principle of Inhibition Assays

The enzymatic reaction catalyzed by DHFR involves the transfer of a hydride ion from NADPH to DHF, resulting in the formation of THF and NADP+.[4][11] The progress of this reaction can be monitored by several methods, with the most common being a spectrophotometric assay that measures the decrease in absorbance at 340 nm.[1][2][6] This decrease is a direct consequence of the oxidation of NADPH to NADP+, as NADPH absorbs light at this wavelength while NADP+ does not.[6][12]

In the presence of a DHFR inhibitor, the rate of NADPH oxidation is reduced, leading to a slower decrease in absorbance at 340 nm.[1][6] The degree of inhibition is proportional to the concentration and potency of the inhibitor. This principle forms the basis of the most widely used in vitro assay for screening and characterizing DHFR inhibitors.

Diagram of the DHFR Catalytic Cycle and Inhibition

DHFR_Cycle cluster_cycle DHFR Catalytic Cycle cluster_inhibition Inhibition E_NADPH E-NADPH E_NADPH_DHF E-NADPH-DHF (Ternary Complex) E_NADPH->E_NADPH_DHF + DHF E_Inhibitor E-Inhibitor (Inactive Complex) E_NADP_THF E-NADP+-THF E_NADPH_DHF->E_NADP_THF Hydride Transfer E DHFR (E) E_NADP_THF->E - NADP+ - THF E->E_NADPH + NADPH E->E_Inhibitor + Inhibitor Inhibitor Inhibitor (e.g., MTX)

Caption: The catalytic cycle of DHFR and the mechanism of competitive inhibition.

Spectrophotometric Assay for DHFR Inhibition: A Detailed Protocol

This protocol outlines a standard spectrophotometric assay to determine the inhibitory activity of a compound against DHFR. The assay is performed in a 96-well plate format, suitable for medium to high-throughput screening.

Materials and Reagents
  • DHFR Enzyme: Purified recombinant human DHFR.

  • DHFR Assay Buffer: e.g., 100 mM HEPES, pH 7.5.[9]

  • Dihydrofolic Acid (DHF): Substrate.

  • NADPH: Cofactor.

  • Test Inhibitor: Compound to be evaluated.

  • Positive Control Inhibitor: Methotrexate (MTX).[1][6]

  • 96-well UV-transparent microplate.

  • Microplate spectrophotometer capable of kinetic readings at 340 nm.

Preparation of Solutions
  • DHFR Enzyme Stock: Prepare a stock solution of DHFR in assay buffer. The final concentration in the assay should be determined empirically to yield a linear decrease in absorbance at 340 nm over a 10-20 minute period.[6]

  • DHF Stock Solution (e.g., 10 mM): Dissolve DHF in the assay buffer. This solution is light-sensitive and should be prepared fresh and protected from light.[1][13]

  • NADPH Stock Solution (e.g., 10 mM): Dissolve NADPH in the assay buffer. Prepare fresh daily and keep on ice.[2]

  • Test Inhibitor and MTX Stock Solutions: Dissolve compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mM) and then prepare serial dilutions in the assay buffer.

Experimental Procedure
  • Plate Setup:

    • Blank/Background Control: Contains all reaction components except the DHFR enzyme. This is to account for any non-enzymatic degradation of NADPH.

    • Enzyme Control (EC) / No Inhibitor Control: Contains all reaction components, including the enzyme, but with vehicle (e.g., DMSO) instead of the inhibitor. This represents 100% enzyme activity.

    • Inhibitor Control (IC): Contains all reaction components, including the enzyme and a known inhibitor like MTX. This serves as a positive control for inhibition.

    • Test Compound Wells: Contain all reaction components, including the enzyme and the test inhibitor at various concentrations.

  • Reaction Assembly (in a 96-well plate):

    • Add the assay buffer to all wells.

    • Add the serially diluted test inhibitor, MTX, or vehicle to the appropriate wells.

    • Add the DHFR enzyme solution to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10-15 minutes to allow for inhibitor binding.[1][6]

  • Initiation of the Reaction:

    • Prepare a solution containing both DHF and NADPH in the assay buffer.

    • Add this solution to all wells to initiate the reaction. The final volume in each well should be consistent (e.g., 200 µL).

  • Data Acquisition:

    • Immediately place the plate in the microplate reader.

    • Measure the decrease in absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.[2]

Data Analysis
  • Calculate the Rate of Reaction (V): Determine the initial velocity (ΔAbs/min) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.[6]

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of DHFR inhibition for each inhibitor concentration: % Inhibition = [ (VEC - Vinhibitor) / VEC ] * 100 Where VEC is the rate of the enzyme control and Vinhibitor is the rate in the presence of the inhibitor.[6]

  • Determine the IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[14][15]

Experimental Workflow for DHFR Inhibition Assay

DHFR_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, DHF, NADPH, Enzyme, Inhibitors) Plate_Setup Plate Setup (Blank, Controls, Test Compounds) Reagents->Plate_Setup Add_Inhibitor Add Inhibitor/Vehicle & Enzyme Plate_Setup->Add_Inhibitor Pre_Incubate Pre-incubate (10-15 min) Add_Inhibitor->Pre_Incubate Initiate_Reaction Initiate with DHF/NADPH Mix Pre_Incubate->Initiate_Reaction Kinetic_Read Kinetic Measurement (Absorbance at 340 nm) Initiate_Reaction->Kinetic_Read Calculate_Rates Calculate Reaction Rates (V) Kinetic_Read->Calculate_Rates Calculate_Inhibition % Inhibition Calculation Calculate_Rates->Calculate_Inhibition IC50 IC50 Determination Calculate_Inhibition->IC50

Caption: Step-by-step workflow for the spectrophotometric DHFR inhibition assay.

Alternative and Complementary Assay Formats

While the spectrophotometric assay is the most common, other methods can provide valuable insights, especially for high-throughput screening (HTS) or for studying inhibitors with interfering properties.

Fluorescence-Based Assays

Fluorescence-based assays offer increased sensitivity and are well-suited for HTS.[16][17] One approach involves a coupled-enzyme system.[12] After the DHFR reaction proceeds for a set time, a second enzyme, such as diaphorase, is added along with a non-fluorescent substrate like resazurin.[12] The remaining NADPH from the DHFR reaction is then used by diaphorase to reduce resazurin to the highly fluorescent resorufin.[12] The fluorescence intensity is inversely proportional to DHFR activity.

Cell-Based Assays

Ultimately, the efficacy of a DHFR inhibitor must be confirmed in a cellular context. Cell-based assays are crucial for assessing factors such as cell permeability, potential off-target effects, and the compound's ability to engage DHFR within the cell.[13][18]

  • Cell Proliferation Assays: Treat cancer cell lines or bacterial cultures with the test inhibitor and measure the effect on cell growth over time using assays like MTT, XTT, or CellTiter-Glo®. A potent DHFR inhibitor is expected to suppress cell proliferation.

  • Cellular Thermal Shift Assay (CETSA): This technique can directly confirm target engagement in intact cells or cell lysates.[18] The principle is that the binding of an inhibitor stabilizes the target protein (DHFR), leading to an increase in its melting temperature.[18] This shift can be detected by Western blotting or other protein detection methods.

Quantitative Data Summary

The following table provides typical concentration ranges and parameters for a DHFR inhibition assay. These values may require optimization depending on the specific enzyme source and experimental conditions.

ParameterTypical Value/RangeNotes
DHFR Enzyme 10-20 nM[9]Concentration should be optimized for a linear reaction rate.
DHF (Substrate) 1-100 µM[19]Often used at or near its Km value.
NADPH (Cofactor) 1-100 µM[19]Should be in excess to ensure it is not rate-limiting.
Methotrexate (MTX) IC50 5-50 nM[2]A potent inhibitor, useful as a positive control.
Assay Temperature 25°C[9]Should be kept constant throughout the experiment.
Assay pH 7.0 - 7.5[2][9]DHFR activity is pH-dependent.[9]

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
High background signal Non-enzymatic degradation of NADPH; Contaminated reagents.Prepare fresh NADPH and DHF solutions; Protect DHF from light.[13]
Non-linear reaction rate Enzyme concentration is too high; Substrate or cofactor depletion.Perform enzyme dilutions to find the linear range; Ensure substrate and cofactor are not limiting.[2]
Inconsistent results Pipetting errors; Temperature fluctuations; Compound precipitation.Use calibrated pipettes and master mixes; Maintain a constant temperature; Check compound solubility in the assay buffer.[13][18]
Potent in biochemical but weak in cellular assays Poor cell permeability; Efflux by cellular pumps; Metabolic instability; High protein binding in media.Conduct permeability, efflux, and metabolic stability assays; Test in serum-free media.[13][18]

Conclusion

The study of DHFR inhibition is a cornerstone of drug discovery in oncology and infectious diseases. The protocols and principles outlined in these application notes provide a robust framework for the identification and characterization of novel DHFR inhibitors. By employing a combination of biochemical and cell-based assays, researchers can gain a comprehensive understanding of a compound's potency, mechanism of action, and potential as a therapeutic agent. Adherence to best practices in assay design, execution, and data analysis is paramount for generating reliable and reproducible results.

References

  • Wikipedia. Dihydrofolate reductase. [Link]

  • Basso, L. A., et al. (2005). Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis. Biochemistry, 44(49), 16256–16267. [Link]

  • Bennett, B. C., et al. (2014). Toward resolving the catalytic mechanism of dihydrofolate reductase using neutron and ultrahigh-resolution X-ray crystallography. Proceedings of the National Academy of Sciences, 111(50), 17857–17862. [Link]

  • Hitchings, G. H. (1989). Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. Postgraduate Medical Journal, 65 Suppl 2, S3–S9. [Link]

  • Scoccianti, C., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1140. [Link]

  • Gokbuget, N., et al. (1999). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 45(4), 573–576. [Link]

  • Dedhar, S., & Goldie, J. H. (1985). Assay for expression of methotrexate-resistant dihydrofolate reductase activity in the presence of drug-sensitive enzyme. Analytical Biochemistry, 150(1), 132–137. [Link]

  • Cid, C., et al. (2016). A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening. Analytical Biochemistry, 506, 26–33. [Link]

  • Biological Magnetic Resonance Bank. Dihydrofolate Reductase. [Link]

  • Assay Genie. Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). [Link]

  • Oxford Academic. Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry. [Link]

  • Assay Genie. Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). [Link]

  • Singh, K., & Singh, J. (2020). DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. Current Drug Targets, 21(1), 20-43. [Link]

  • Patsnap Synapse. (2024). What are DHFR inhibitors and how do they work?. [Link]

  • Dahlin, J. L., et al. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases, 5(4), 531–545. [Link]

  • Schweitzer, B. I., et al. (1990). Dihydrofolate reductase as a therapeutic target. FASEB Journal, 4(8), 2441–2452. [Link]

  • Patsnap Synapse. (2023). What are DHFR inhibitors and how do you quickly get the latest development progress?. [Link]

  • White, S. W., et al. (2012). High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity. PLoS ONE, 7(6), e39961. [Link]

  • Petr, K., & Tumova, J. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Kim, S., et al. (2024). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. Communications Biology, 7(1), 1-11. [Link]

  • ResearchGate. (2020). How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism?. [Link]

  • Sasso, S. A., et al. (2006). Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae. Journal of Bacteriology, 188(4), 1334–1343. [Link]

  • Maglia, G., & Allemann, R. K. (2003). Reduction of Folate by Dihydrofolate Reductase from Thermotoga maritima. Biochemistry, 42(7), 1905–1913. [Link]

  • Reddit. (2023). Help with determining IC50 for enzyme inhibitors. r/Biochemistry. [Link]

  • Creative BioMart. Dihydrofolate Reductase Colorimetric Activity Kit. [Link]

  • ResearchGate. Fluorescence titration of DHFR with methotrexate. [Link]

  • Capasso, R., & Di Marzo, V. (2018). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Molecules, 23(10), 2633. [Link]

Sources

Troubleshooting & Optimization

"improving yield of aminopterin synthesis from its precursor"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for aminopterin synthesis. As Senior Application Scientists with extensive field experience, we have designed this guide to provide in-depth technical assistance and troubleshooting for researchers working on the synthesis of aminopterin from its precursors. Our goal is to empower you with the knowledge to improve your yields, enhance purity, and overcome common challenges in this multi-step synthetic process. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to aminopterin, and which one offers the best yield?

A1: Several synthetic routes to aminopterin have been reported, each with its own advantages and disadvantages. The optimal choice often depends on the available starting materials, scale of the synthesis, and desired purity of the final product. The three most common approaches are:

  • Condensation of a Pteridine Precursor with a p-Aminobenzoyl-L-glutamate derivative: This is a widely used method that involves the coupling of a reactive pteridine moiety, typically 6-(bromomethyl)-2,4-diaminopteridine, with diethyl p-aminobenzoyl-L-glutamate, followed by saponification of the ester groups. While conceptually straightforward, the yield can be sensitive to reaction conditions.

  • Multi-step Synthesis from Pyrimidine Derivatives: A more lengthy but potentially higher-yielding approach involves the construction of the pteridine ring system from a substituted pyrimidine precursor, such as 5-cyanouracil. One documented method involves a 14-step synthesis.[1]

  • Modification of Folic Acid: This method utilizes the structurally similar and readily available folic acid as a starting material. The conversion to aminopterin typically involves a reaction with a silazane, such as hexamethyldisilazane.

A direct comparison of yields is challenging as they are highly dependent on the specific reaction conditions and purification methods employed. However, reported yields for the condensation method are often in the range of 40-70%, while the modification of folic acid has been reported with yields up to 78%, though the purity of the crude product may be lower.

Q2: What are the critical parameters to control during the coupling of 6-(bromomethyl)-2,4-diaminopteridine with diethyl p-aminobenzoyl-L-glutamate?

A2: The coupling reaction is a crucial step that significantly impacts the overall yield. Key parameters to control include:

  • Reaction Temperature: This reaction is typically carried out at or below room temperature to minimize the formation of side products.

  • Solvent: Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to ensure the solubility of the reactants.

  • Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), is often added to neutralize the hydrobromic acid generated during the reaction and to facilitate the nucleophilic attack of the amine.

  • Stoichiometry: Using a slight excess of the diethyl p-aminobenzoyl-L-glutamate can help drive the reaction to completion.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of sensitive functional groups.

Q3: What are the common impurities found in crude aminopterin, and how can they be removed?

A3: Crude aminopterin can contain several impurities, including unreacted starting materials, side products from the coupling reaction, and diastereomers. Common impurities may include unreacted diethyl p-aminobenzoyl-L-glutamate and pteridine precursors. Over-alkylation or the formation of pteridine dimers are also potential side products.

Purification is typically achieved through a combination of techniques:

  • Recrystallization: This is a powerful technique for removing most impurities. The choice of solvent is critical; often a mixture of solvents like water and ethanol or DMSO and water is used. Slow cooling is essential for the formation of pure crystals.

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>98%), preparative reverse-phase HPLC is the method of choice. A C18 column with a gradient of acetonitrile and water containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid is commonly employed.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield in Coupling Reaction 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Suboptimal reaction conditions. 4. Formation of side products.1. Monitor the reaction progress by TLC or LC-MS to ensure completion. 2. Ensure all reagents and solvents are pure and anhydrous. Use freshly prepared 6-(bromomethyl)-2,4-diaminopteridine as it can be unstable. 3. Optimize reaction temperature, time, and stoichiometry. A slight excess of the glutamate derivative may improve yield. 4. Analyze the crude reaction mixture by LC-MS to identify major side products and adjust reaction conditions to minimize their formation.
Formation of Multiple Spots on TLC/Peaks in HPLC of Crude Product 1. Presence of unreacted starting materials. 2. Formation of side products (e.g., over-alkylation, dimers). 3. Diastereomers.1. Optimize reaction stoichiometry and time to drive the reaction to completion. 2. Adjust the reaction temperature and the rate of addition of the pteridine precursor to minimize side reactions. 3. The L-glutamic acid starting material should be of high enantiomeric purity. Chiral HPLC may be necessary to separate diastereomers if they form.
Difficulty in Purifying the Final Product 1. Poor solubility of aminopterin in common organic solvents. 2. Co-precipitation of impurities during recrystallization. 3. Poor separation of impurities by chromatography.1. Aminopterin is soluble in DMSO and aqueous base.[2] Use these solvents for purification. 2. Optimize the recrystallization solvent system and cooling rate. A slower cooling rate generally leads to purer crystals. 3. For HPLC, optimize the mobile phase gradient, column type, and pH to achieve better separation. A shallower gradient can improve the resolution of closely eluting peaks.
Inconsistent Yields Between Batches 1. Variability in the quality of starting materials. 2. Inconsistent reaction setup and conditions. 3. Moisture contamination.1. Use starting materials of consistent and high purity. Characterize each batch of starting material before use. 2. Standardize all reaction parameters, including temperature, stirring speed, and addition rates. 3. Ensure all glassware is thoroughly dried and reactions are performed under an inert, dry atmosphere.

Experimental Protocols

Protocol 1: Synthesis of Aminopterin via Condensation

This protocol describes a general procedure for the synthesis of aminopterin by coupling 6-(bromomethyl)-2,4-diaminopteridine hydrobromide with diethyl p-aminobenzoyl-L-glutamate.

Materials:

  • 6-(bromomethyl)-2,4-diaminopteridine hydrobromide

  • Diethyl p-aminobenzoyl-L-glutamate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIEA)

  • Diethyl ether

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

Procedure:

  • Coupling Reaction:

    • In a round-bottom flask under an inert atmosphere, dissolve diethyl p-aminobenzoyl-L-glutamate (1.1 equivalents) in anhydrous DMF.

    • Add DIEA (2.2 equivalents) to the solution and stir for 10 minutes at room temperature.

    • In a separate flask, dissolve 6-(bromomethyl)-2,4-diaminopteridine hydrobromide (1.0 equivalent) in anhydrous DMF.

    • Slowly add the pteridine solution to the glutamate solution dropwise over 30 minutes with stirring.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture into a large volume of diethyl ether to precipitate the crude product.

    • Collect the precipitate by filtration and wash with diethyl ether.

    • Dry the crude product under vacuum.

  • Saponification:

    • Suspend the crude ester in a mixture of ethanol and water.

    • Add a solution of NaOH (2.5 equivalents) and stir the mixture at room temperature until the ester is completely hydrolyzed (monitor by TLC or LC-MS).

    • Acidify the solution with HCl to a pH of approximately 3-4 to precipitate the aminopterin.

  • Purification:

    • Collect the precipitate by filtration and wash with cold water.

    • Recrystallize the crude aminopterin from a suitable solvent system (e.g., water/ethanol or DMSO/water).

    • For higher purity, perform preparative HPLC on the recrystallized material.

Protocol 2: Purification of Aminopterin by Recrystallization

Procedure:

  • Transfer the crude aminopterin to a beaker.

  • Add a minimal amount of a suitable solvent (e.g., hot water or a hot mixture of DMSO and water) to dissolve the solid completely.

  • If any insoluble impurities remain, perform a hot filtration to remove them.

  • Allow the hot solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Data Presentation

Table 1: Comparison of Common Aminopterin Synthesis Routes

Synthetic Route Key Precursors Reported Yield Reported Purity Advantages Disadvantages
Condensation 6-(bromomethyl)-2,4-diaminopteridine, Diethyl p-aminobenzoyl-L-glutamate40-70%>95% after purificationConvergent, relatively few steps from advanced intermediates.Yield is sensitive to reaction conditions; pteridine precursor can be unstable.
From Pyrimidine 5-CyanouracilCan be highHighPotentially higher overall yield from simple starting materials.Multi-step (e.g., 14 steps[1]), requires more synthetic effort.
From Folic Acid Folic acid, HexamethyldisilazaneUp to 78%~79% (crude)Utilizes a readily available and inexpensive starting material.May require extensive purification to remove structurally similar impurities.

Visualizations

Diagram 1: General Workflow for Aminopterin Synthesis via Condensation

G cluster_0 Reactant Preparation cluster_1 Coupling Reaction cluster_2 Work-up & Saponification cluster_3 Purification Pteridine 6-(bromomethyl)-2,4- diaminopteridine Coupling Condensation in anhydrous DMF with DIEA Pteridine->Coupling Glutamate Diethyl p-aminobenzoyl- L-glutamate Glutamate->Coupling Precipitation Precipitation with Ether Coupling->Precipitation Hydrolysis Saponification (NaOH) Precipitation->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Recrystallization Recrystallization Acidification->Recrystallization HPLC Preparative HPLC Recrystallization->HPLC FinalProduct Pure Aminopterin HPLC->FinalProduct

Caption: Workflow for the synthesis of aminopterin.

Diagram 2: Troubleshooting Logic for Low Yield

G start Low Yield Observed check_reaction Monitor Reaction (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete side_products Significant Side Products incomplete->side_products No optimize_conditions Optimize Reaction Time/Temp/Stoichiometry incomplete->optimize_conditions Yes analyze_side_products Analyze Side Products (LC-MS) side_products->analyze_side_products Yes check_reagents Check Reagent Purity & Stability side_products->check_reagents No optimize_conditions->check_reaction adjust_conditions Adjust Conditions to Minimize Side Products analyze_side_products->adjust_conditions adjust_conditions->check_reaction reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No complete Complete reagents_ok->complete Yes purify_reagents->check_reaction

Caption: Troubleshooting flowchart for low yield in aminopterin synthesis.

References

  • DeGraw, J. I., et al. (1974). Synthesis and biological activities of 5-deaza analogues of aminopterin and folic acid. Journal of Medicinal Chemistry, 17(5), 552-554. [Link]

  • Piper, J. R., & Montgomery, J. A. (1977). A new synthesis of aminopterin. Journal of Heterocyclic Chemistry, 14(3), 531-532. [Link]

  • Taylor, E. C., & Portoghese, P. S. (1959). Pteridines. V. A New Synthesis of Folic Acid and Pteroic Acid. The Journal of Organic Chemistry, 24(1), 22-25. [Link]

Sources

Technical Support Center: 4-Aminodeoxopteroic Acid Sodium Salt Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Aminodeoxopteroic Acid Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this crucial folic acid analog. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

I. Understanding the Synthesis and Key Challenges

The most common synthetic route to 4-Aminodeoxopteroic Acid involves the condensation of a pyrimidine precursor, typically 2,4,5-triamino-6-hydroxypyrimidine sulfate, with a side-chain synthon containing the p-aminobenzoic acid moiety. This reaction, a variation of the Gabriel-Isay condensation, constructs the pteridine ring system.

Synthesis_Overview Pyrimidine 2,4,5-Triamino- 6-hydroxypyrimidine Intermediate Condensation Product (Pteridine Ring) Pyrimidine->Intermediate Condensation Synthon p-Aminobenzoyl Synthon (e.g., α,β-dihalopropionaldehyde) Synthon->Intermediate Product 4-Aminodeoxopteroic Acid Intermediate->Product Aromatization/ Work-up Salt 4-Aminodeoxopteroic Acid Sodium Salt Product->Salt Salt Formation (e.g., +NaOH)

Figure 1: General synthetic workflow for 4-Aminodeoxopteroic Acid Sodium Salt.

While seemingly straightforward, this synthesis is prone to several challenges that can lead to significant impurities, impacting yield, purity, and the biological activity of the final compound. The primary challenges include controlling regioselectivity, preventing oxidative degradation, and removing starting materials and side-products.

II. Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities I should expect?

The most prevalent impurities can be categorized into three main classes: regioisomers, degradation products, and unreacted starting materials.

Impurity ClassSpecific Example(s)Typical Origin
Regioisomers 7-Aminodeoxopteroic AcidNon-selective condensation of the pyrimidine with an unsymmetrical side-chain synthon.
Degradation Products Oxidized Pteridine SpeciesExposure to air (oxygen) during the reaction or work-up, especially under harsh pH or high temperature.[1]
Hydrolyzed Starting MaterialsInstability of pyrimidine precursors in highly acidic or alkaline conditions.[2]
Starting Materials 2,4,5-Triamino-6-hydroxypyrimidineIncomplete reaction or improper stoichiometry.
p-Aminobenzoic Acid DerivativesIncomplete reaction of the side-chain synthon.
FAQ 2: My final product has a persistent yellow or off-white color. What is the likely cause?

A yellow discoloration is often indicative of oxidized impurities. The pteridine ring system is susceptible to oxidation, which can occur if the reaction is not performed under an inert atmosphere (e.g., nitrogen or argon). Additionally, impurities in the starting 2,4,5-triamino-6-hydroxypyrimidine can also impart a yellow color to the final product.[3] It is crucial to use high-purity starting materials and maintain anaerobic conditions throughout the synthesis and work-up.

FAQ 3: How does the formation of the sodium salt help in purification?

Converting the free acid of 4-Aminodeoxopteroic Acid to its sodium salt is a critical final step that also serves as a purification method.[4][5][6] By carefully selecting the solvent and controlling the pH during crystallization, it is possible to selectively precipitate the desired sodium salt, leaving more soluble impurities behind in the mother liquor.[4][5][7] For instance, highly soluble byproducts like sodium acetate or formate can be effectively removed during this process.[5] The success of this purification depends on the differential solubility of the desired salt and its impurities in the chosen solvent system.

III. Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low Yield and a Complex Mixture of Products by HPLC

Root Cause Analysis: This is often a primary indicator of a lack of regioselectivity during the pteridine ring formation, leading to a mixture of the desired 6-substituted isomer and the undesired 7-substituted isomer. The nucleophilicity of the C5 and C6 amino groups on the diaminopyrimidine can be similar, leading to competitive reactions.[8]

Regioisomer_Formation cluster_0 2,4,5-Triamino-6-hydroxypyrimidine cluster_1 Unsymmetrical Synthon cluster_2 Product Mixture Pyrimidine Product6 Desired 6-substituted isomer Pyrimidine->Product6 Attack at C5 amine Product7 Undesired 7-substituted isomer Pyrimidine->Product7 Attack at C6 amine Synthon R1-C(=O)-C(=O)-R2 Synthon->Product6 Synthon->Product7

Figure 2: Competing reaction pathways leading to regioisomeric impurities.

Solutions & Protocols:

  • pH Control: The pH of the reaction medium can influence the relative nucleophilicity of the amino groups on the pyrimidine ring. Running small-scale trials at different pH values can help optimize the reaction for the desired 6-isomer.

  • Purification via Bisulfite Adduct Formation: A highly effective method for separating 6- and 7-substituted pteridine isomers involves the use of sodium bisulfite (NaHSO₃). The isomers exhibit different propensities to form water-soluble adducts, allowing for their separation.

    Experimental Protocol: Isomer Separation with Sodium Bisulfite

    • Dissolution: Dissolve the crude product mixture containing both 6- and 7-isomers in a suitable aqueous-miscible solvent (e.g., methanol, DMF).[9]

    • Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite. The pH should be maintained in the acidic range (e.g., pH 4-5) to facilitate adduct formation.[10] Vigorously stir the mixture.

    • Precipitation: The bisulfite adduct of the 6-isomer is often less soluble and will precipitate out of the solution. The more soluble 7-isomer adduct will remain in the filtrate.[10]

    • Isolation: Filter the solid precipitate (the 6-isomer adduct). The filtrate contains the 7-isomer.

    • Regeneration: To recover the purified 6-isomer, treat the filtered adduct with a base (e.g., NaOH solution) to raise the pH to >12.[9] This will reverse the reaction and regenerate the free aldehyde, which can then be isolated.

Problem 2: Difficulty in Characterizing Impurities by HPLC-UV

Root Cause Analysis: Co-elution of impurities with the main peak or with each other is a common analytical challenge. The structural similarity of isomers and some degradation products makes their separation difficult with standard reverse-phase HPLC methods.

Solutions & Protocols:

  • Method Optimization: A systematic approach to HPLC method development is crucial. Mixed-mode chromatography, which combines reverse-phase and ion-exchange mechanisms, can provide the necessary selectivity to resolve closely related isomers.

    Recommended HPLC Method Parameters:

    • Column: A mixed-mode column such as a Primesep 100 (combining reverse-phase and cation-exchange) can be effective for separating aminobenzoic acid isomers and related compounds.[11]

    • Mobile Phase: A simple mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) is a good starting point.[4][12]

    • Detection: UV detection at approximately 280 nm is suitable for pteroic acid and its derivatives.[5]

    • Gradient Elution: Employ a shallow gradient to maximize the resolution between the main peak and closely eluting impurities.

  • Advanced Characterization: When UV detection is insufficient to identify an impurity, hyphenated techniques are indispensable.

    • LC-MS: Liquid Chromatography-Mass Spectrometry is essential for determining the molecular weight of impurities. This can quickly confirm the presence of the 7-isomer (which has the same mass as the product) or identify degradation products (which may have different masses due to oxidation or hydrolysis).[13][14]

    • LC-NMR: For definitive structural elucidation of unknown impurities, isolating the impurity peak via preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[15][16][17] 2D NMR experiments (COSY, HMQC, HMBC) can map the connectivity of the atoms and differentiate between isomers.[16]

IV. Final Quality Control and Best Practices

  • Inert Atmosphere: Always conduct the condensation reaction and subsequent work-up under an inert atmosphere (N₂ or Ar) to minimize the formation of oxidative impurities.

  • Starting Material Purity: Use high-purity 2,4,5-triamino-6-hydroxypyrimidine. If necessary, purify the starting material before use, as impurities can carry through to the final product.[3][18][19]

  • Controlled Crystallization: During the final sodium salt formation, control the rate of cooling and agitation to promote the growth of pure crystals and minimize the inclusion of impurities from the mother liquor. The choice of solvent, pH, and temperature are critical parameters to optimize for maximizing purity.[7][12]

By understanding the potential pitfalls and employing these targeted troubleshooting and analytical strategies, you can significantly improve the purity, yield, and reproducibility of your 4-Aminodeoxopteroic Acid Sodium Salt synthesis.

References

  • SIELC Technologies. (2018, May 16). Pteroic acid. [Link]

  • Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. (2018). Chemie Ingenieur Technik, 90(11), 1775-1783. [Link]

  • Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. (2018). National Center for Biotechnology Information. [Link]

  • Enantioselective Synthesis of Pterins and Pyranopterins. (2022). Molecules, 27(10), 3298. [Link]

  • Black, D. L., & Lovering, E. G. (2005). Crystallization of a salt of a weak organic acid and base: solubility relations, supersaturation control and polymorphic behavior. Journal of Physical Chemistry B, 109(11), 5273-5278. [Link]

  • A comparison of salts for the crystallization of macromolecules. (2002). Journal of Crystal Growth, 232(1-4), 145-151. [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57371. [Link]

  • Armarego, W. L., & Schou, H. (1992). Approaches to the preparation of 6- and 7-methyl-8-substituted pterins: Part 1. The effect of reaction conditions on isomer distribution and a novel approach to isomer separation. Biological chemistry Hoppe-Seyler, 373(11), 1125–1137. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]

  • Formation of Oxidative Compounds during Enzymatic Hydrolysis of Byproducts of the Seafood Industry. (2023). Antioxidants, 12(2), 439. [Link]

  • Salar Hemmati et al. (2012). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. Trade Science Inc.[Link]

  • Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid. (2007). Journal of the American Society for Mass Spectrometry, 18(8), 1434-1444. [Link]

  • United States Patent 4,895,948. (1990). Process for the preparation of 2,4-diamino-5-formylamino-6-hydroxy-pyrimidine.
  • Integration of NMR Spectroscopy in an Analytical Workflow to Evaluate the Effects of Oxidative Stress on Abituzumab: Beyond the Fingerprint of mAbs. (2021). Analytical Chemistry, 93(42), 14199-14207. [Link]

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (2022). Proceedings of the National Academy of Sciences, 119(31), e2204489119. [Link]

  • On the role of NMR spectroscopy for characterization of antimicrobial peptides. (2012). Biochimica et Biophysica Acta (BBA) - Biomembranes, 1818(2), 182-197. [Link]

  • Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate. (2017).
  • NMR-spectroscopic analysis of mixtures: from structure to function. (2011). Current Opinion in Chemical Biology, 15(1), 39-45. [Link]

  • Identification of 4-deoxythreonic acid present in human urine by combining HPLC and NMR techniques. (2012). Analytical and Bioanalytical Chemistry, 403(5), 1399-1406. [Link]

  • Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. (1991).

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Technical Support Center: Optimization of Reaction Conditions for Antifolate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center for antifolate synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this critical class of therapeutic agents. Antifolates, which act by inhibiting enzymes involved in folic acid metabolism, are vital in cancer chemotherapy and for treating various other conditions.[1][2] Their synthesis, however, can be complex and prone to challenges that impact yield and purity.

This resource is structured to provide direct, actionable advice in a question-and-answer format, addressing specific experimental hurdles. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and trustworthiness.

Troubleshooting Guide: Common Issues in Antifolate Synthesis

This section addresses specific problems that may arise during the synthesis of antifolates, such as methotrexate (MTX), pemetrexed, and pralatrexate.[3][4] Each issue is followed by a discussion of potential causes and a step-by-step protocol for resolution.

Issue 1: Low Yield in the Coupling Reaction of the Pteridine Moiety with the p-Aminobenzoylglutamate Side Chain.

Q: My coupling reaction between the activated pteridine derivative (e.g., 2,4-diamino-6-bromomethylpteridine) and the p-aminobenzoyl-L-glutamate derivative consistently results in low yields. What are the likely causes and how can I improve the outcome?

A: Low yields in this crucial coupling step are a frequent challenge. The primary causes often revolve around suboptimal reaction conditions, reagent purity, and the presence of side reactions.

Causality Behind the Challenge:

  • Reagent Quality: The purity of both the pteridine derivative and the glutamate side chain is paramount. Impurities can interfere with the reaction, leading to the formation of undesired byproducts.

  • Reaction Conditions: Factors such as solvent, temperature, and pH play a critical role. An inappropriate solvent may not adequately dissolve the reactants, while incorrect temperature or pH can lead to decomposition or promote side reactions.[5][6][7]

  • Side Reactions: The reactive nature of the starting materials can lead to self-condensation or reaction with the solvent. For instance, the bromomethylpteridine is susceptible to hydrolysis or reaction with nucleophilic solvents.

Troubleshooting Protocol:

  • Verify Reagent Purity:

    • Confirm the purity of your starting materials using appropriate analytical techniques such as NMR, HPLC, and mass spectrometry.

    • If necessary, purify the starting materials before proceeding with the coupling reaction.

  • Optimize Solvent Selection:

    • The choice of solvent is critical for ensuring that both reactants are sufficiently soluble. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used solvents for this type of reaction due to their high polarity and ability to dissolve a wide range of compounds.[8]

    • Consider using a mixture of solvents to fine-tune the solubility and reactivity.

  • Control Reaction Temperature:

    • While some reactions may proceed at room temperature, gentle heating can sometimes improve the reaction rate and yield.[5] However, excessive heat can lead to degradation.

    • Perform small-scale trial reactions at different temperatures (e.g., room temperature, 40°C, 60°C) to determine the optimal condition.

  • pH Adjustment:

    • The nucleophilicity of the amino group on the glutamate side chain is pH-dependent. The reaction is typically carried out under slightly basic conditions to facilitate the nucleophilic attack.

    • The use of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is recommended to neutralize any acid generated during the reaction without competing with the primary amine.[8]

  • Inert Atmosphere:

    • Pteridine derivatives can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side products.

Issue 2: Difficulty in Removing Protecting Groups from the Glutamate Moiety.

Q: I am struggling with the deprotection of the glutamate esters (e.g., t-butyl or methyl esters) in the final steps of my antifolate synthesis. The reaction is either incomplete or leads to degradation of the final product. What strategies can I employ for a clean and efficient deprotection?

A: The selective removal of protecting groups is a critical step that requires careful consideration of the stability of the antifolate core structure. The choice of deprotection conditions must be compatible with the pteridine ring and other functional groups.[9]

Causality Behind the Challenge:

  • Harsh Deprotection Conditions: Standard deprotection methods, such as strong acids or bases, can lead to the degradation of the sensitive pteridine ring system.

  • Incomplete Reaction: Insufficient reaction time or a suboptimal deprotection reagent can result in a mixture of partially and fully deprotected products, complicating purification.

  • Steric Hindrance: The steric environment around the ester groups can influence the rate of deprotection.

Troubleshooting Protocol:

  • Select the Appropriate Deprotection Reagent:

    • For t-butyl esters: Trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM) is a common and effective method. The reaction is typically fast and clean at room temperature.

    • For methyl or ethyl esters: Saponification using a mild base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent (e.g., THF or methanol) is a standard procedure.[3][10] Careful monitoring of the reaction progress by TLC or HPLC is crucial to avoid over-reaction and degradation.

  • Optimize Reaction Conditions:

    • Temperature: Deprotection reactions are often carried out at or below room temperature to minimize side reactions.

    • Reaction Time: Monitor the reaction closely to determine the point of complete deprotection. Quench the reaction promptly once the starting material is consumed to prevent product degradation.

  • Alternative Protecting Groups:

    • If standard deprotection methods consistently fail, consider using alternative protecting groups in your synthetic strategy that can be removed under milder conditions. Orthogonal protecting groups, which can be removed selectively in the presence of others, are particularly useful in complex syntheses.[9]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the optimization of antifolate synthesis.

Q1: What are the most critical parameters to consider when developing a new synthetic route for an antifolate analog?

A1: When designing a synthetic route for a new antifolate, several factors are crucial for success:

  • Convergent vs. Linear Strategy: A convergent synthesis, where different fragments of the molecule are synthesized separately and then coupled, is often more efficient and allows for greater flexibility in analog synthesis.

  • Protecting Group Strategy: A well-thought-out protecting group strategy is essential to avoid unwanted side reactions and to allow for the selective modification of different parts of the molecule.[9]

  • Purification Strategy: The purification of intermediates and the final product can be challenging. Developing a robust purification plan early in the process, which may include techniques like crystallization, filtration, or various forms of chromatography, is critical.[11][12][13]

  • Scalability: If the goal is to produce larger quantities of the compound, the scalability of each reaction step must be considered from the outset.[14][15][16]

Q2: How can I effectively monitor the progress of my antifolate synthesis reactions?

A2: Regular monitoring of reaction progress is essential for optimizing conditions and maximizing yield. The following analytical techniques are commonly used:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitatively assessing the consumption of starting materials and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress, purity of the product, and the presence of any byproducts.

  • Mass Spectrometry (MS): Used to confirm the identity of the desired product and any intermediates or byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the products and can be used to assess purity.

Q3: What are the key challenges in the purification of antifolate compounds?

A3: The purification of antifolates can be complex due to their polar nature and potential for multiple charged states. Common challenges and solutions include:

  • Low Solubility: Many antifolates have limited solubility in common organic solvents. Purification often requires the use of polar solvent systems or techniques like reverse-phase chromatography.

  • Multiple Ionizable Groups: The presence of carboxylic acid and amino groups means that the charge of the molecule is pH-dependent. This can be exploited during purification by techniques like ion-exchange chromatography.

  • Final Product Purity: Achieving high purity is critical for biological testing. Multiple purification steps, such as a combination of column chromatography and recrystallization, may be necessary.[11][12][17]

Visualizing the Optimization Workflow

A systematic approach is key to successfully optimizing reaction conditions. The following diagram illustrates a general workflow for this process.

Antifolate_Synthesis_Optimization cluster_Plan Planning & Design cluster_Execute Execution & Troubleshooting cluster_Optimize Optimization cluster_Scale Scale-Up & Finalization Start Define Target Antifolate & Purity Specs Route Select Synthetic Route (Convergent/Linear) Start->Route Protect Design Protecting Group Strategy Route->Protect Analytics Establish Analytical Methods (TLC, HPLC, MS) Protect->Analytics SmallScale Perform Small-Scale Test Reactions Analytics->SmallScale Monitor Monitor Reaction Progress SmallScale->Monitor Troubleshoot Troubleshoot Issues (Yield, Purity, Side Reactions) Monitor->Troubleshoot Vary Systematically Vary Parameters (Solvent, Temp, pH, Catalyst) Troubleshoot->Vary Analyze Analyze Results & Identify Optimal Conditions Vary->Analyze Analyze->SmallScale Iterate ScaleUp Scale-Up Reaction Under Optimized Conditions Analyze->ScaleUp Purify Purify Final Product (Chromatography, Crystallization) ScaleUp->Purify Characterize Characterize Final Product (NMR, MS, Purity) Purify->Characterize End Pure Antifolate Product Characterize->End

Caption: General workflow for the optimization of antifolate synthesis.

Data Presentation: Impact of Reaction Conditions on Coupling Yield

To illustrate the importance of optimizing reaction conditions, the following table summarizes the results of a hypothetical experiment investigating the coupling of 2,4-diamino-6-bromomethylpteridine with diethyl p-aminobenzoyl-L-glutamate.

Entry Solvent Temperature (°C) Base Reaction Time (h) Yield (%)
1DMF25TEA2445
2DMSO25TEA2455
3DMSO40TEA1270
4DMSO60TEA1262 (degradation observed)
5DMSO40DIPEA1275

As the data suggests, changing the solvent from DMF to DMSO (Entry 2 vs. 1) and increasing the temperature to 40°C (Entry 3 vs. 2) significantly improved the yield. However, further increasing the temperature led to product degradation (Entry 4). The use of a bulkier base, DIPEA, provided a modest improvement in yield (Entry 5 vs. 3), likely by minimizing side reactions.

Experimental Protocol: A General Procedure for the Synthesis of a Methotrexate Analog

The following is a representative, step-by-step protocol for the synthesis of a methotrexate analog, highlighting key considerations at each stage.

Step 1: Synthesis of the Glutamate Side Chain

  • To a solution of L-glutamic acid in an appropriate solvent, add a suitable protecting agent (e.g., thionyl chloride in methanol for esterification) at a controlled temperature.

  • After the reaction is complete, neutralize the mixture and extract the protected glutamate derivative.

  • Purify the product by column chromatography or recrystallization.

Step 2: Coupling of the Pteridine Moiety and the Glutamate Side Chain

  • Dissolve the protected glutamate derivative and 2,4-diamino-6-bromomethylpteridine hydrobromide in an anhydrous polar aprotic solvent (e.g., DMSO) under an inert atmosphere.

  • Add a non-nucleophilic base (e.g., DIPEA) dropwise to the reaction mixture.

  • Stir the reaction at the optimized temperature (e.g., 40°C) and monitor its progress by HPLC.

  • Once the reaction is complete, quench the reaction and precipitate the crude product.

Step 3: Deprotection and Purification

  • Dissolve the crude protected antifolate in a suitable solvent for deprotection (e.g., TFA/DCM for t-butyl esters).

  • Stir the reaction at room temperature until the deprotection is complete (as monitored by HPLC).

  • Remove the solvent under reduced pressure.

  • Purify the final product using an appropriate method, such as preparative reverse-phase HPLC, to yield the pure antifolate.

References

  • Michalak, K., et al. (2022). Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities. Molecules, 27(19), 6229. [Link]

  • Wikipedia. (2023). Antifolate. Retrieved from [Link]

  • Valenti, D., et al. (1994). Antifolate analogs: mechanism of action, analytical methodology, and clinical efficacy. Therapeutic Drug Monitoring, 16(2), 134-140.
  • Gangjee, A. (2012). Classical Antifolates: Synthesis of 5-Substituted, 6-Substituted and 7-Substituted Pyrrolo[2,3-d]Pyrimidines as Targeted Antican. Duquesne Scholarship Collection.
  • Goldman, I. D. (2014). The Antifolates.
  • Uadia, P. O., et al. (1985). Synthesis of methotrexate-antibody conjugates by regiospecific coupling and assessment of drug and antitumor activities. Journal of Medicinal Chemistry, 28(10), 1365-1371.
  • World Pharma Today. (2023). Overcoming Challenges in Scale-Up Production. Retrieved from [Link]

  • Moravek. (n.d.). Understanding Compound Purification Practices. Retrieved from [Link]

  • Ferreira, D. S., et al. (2021). Synthesis of Two Methotrexate Prodrugs for Optimizing Drug Loading into Liposomes. Pharmaceutics, 13(3), 353.
  • Patent CN106749257A. (2017). The purification process of folic acid.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Contract Pharma. (2019). Drug Substances: Scale-Up Challenges. Retrieved from [Link]

  • Biotage. (2023). Can Reaction Temperature Impact Synthetic Product Yield and Purity? Retrieved from [Link]

  • Slideshare. (n.d.). Challenges in Scale-Up: Developing a process for the large scale manufacture of a pharmaceutical intermediate. Retrieved from [Link]

  • EMU Physics Department. (2023).
  • YouTube. (2022). Ninja technique to purify organic compounds- synthetic chemist must watch it. Retrieved from [Link]

  • Hamzaoui, A. H., et al. (2017). Effects of temperature, time, and solvent ratio on the extraction of phenolic compounds and the anti-radical activity of Clinacanthus nutans Lindau leaves by response surface methodology. BMC Chemistry, 11(1), 1-11.
  • Ghorpade, R. V., & Yadav, G. D. (2019). Solvent Effectiveness Factor: A new correlation to study the influence of solvent, temperature, and stirring rate on synthesis yield of Ionic Liquids. Scientific Reports, 9(1), 1-11.

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Technical Support Center: 4-Aminodeoxopteroic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the degradation of 4-Aminodeoxopteroic Acid Sodium Salt is not extensively available in published literature. This guide has been constructed based on well-established principles and extensive data from the degradation pathways of structurally analogous compounds, primarily folic acid and pteroic acid. The core pterin ring system is the primary site of chemical instability, and its degradation mechanisms are expected to be highly conserved.

Section 1: Understanding the Molecule & Its Instability

4-Aminodeoxopteroic Acid is a derivative of pteroic acid, which itself is a core component of folic acid. The molecule's stability is largely dictated by the pterin ring, a bicyclic heterocycle that is susceptible to oxidation, hydrolysis, and photodegradation. The primary point of cleavage in related molecules like folic acid is the C9-N10 bond, which connects the pterin moiety to the p-aminobenzoic acid (pABA) portion.[1][2]

Key Factors Influencing Degradation:
  • pH: Stability is highly pH-dependent. The rate of photolysis for folic acid, for instance, gradually decreases as the pH moves from acidic to alkaline (pH 2.0 to 10.0).[3][4] In aqueous solutions, degradation rates increase at a pH below 5.[5]

  • Light (UV Radiation): Pterin compounds are notoriously sensitive to UV light.[6] Exposure to UV radiation can cause cleavage of the molecule, leading to the formation of various degradation products.[2][7]

  • Oxygen & Oxidizing Agents: The presence of oxygen is a critical factor in both photo- and chemical degradation.[1][8] Degradation is often an oxidative process.[9]

  • Temperature: As with most chemical reactions, the rate of degradation typically increases with temperature.[5]

  • Solvent/Matrix: The chemical environment, including the presence of excipients, buffers, or biological matrices, can significantly impact stability.[5][10]

Section 2: Visualizing the Predicted Degradation Pathways

The degradation of 4-Aminodeoxopteroic Acid is predicted to follow pathways similar to folic acid, primarily involving cleavage at the C9-N10 bond and subsequent modifications to the pterin ring.

G cluster_main Predicted Degradation of 4-Aminodeoxopteroic Acid A 4-Aminodeoxopteroic Acid B Oxidative Cleavage (Primary Pathway) A->B UV Light, O₂, Heat, pH C Pterin-6-carboxaldehyde (6-Formylpterin analogue) B->C D p-Aminobenzoic Acid (PABA) B->D E Further Oxidation C->E UV Light, O₂ F Pterin-6-carboxylic Acid E->F

Caption: Predicted major degradation pathway via oxidative cleavage.

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during experiments.

Issue 1: Rapid Loss of Parent Compound in Solution

Q: I've prepared a stock solution of 4-Aminodeoxopteroic Acid Sodium Salt in an aqueous buffer, but my initial HPLC analysis shows significantly lower concentration than expected, and it decreases with each injection. What's happening?

A: This rapid degradation points to acute instability in your solution, likely caused by a combination of factors. Let's break down the potential causes and solutions.

  • Causality: The pterin ring is highly susceptible to photodegradation, especially in aqueous solutions exposed to ambient lab lighting and oxygen.[1][6] Folic acid, a similar structure, can degrade within hours when exposed to UV light.[3] If your buffer is acidic (pH < 5), this will accelerate the degradation.[5]

  • Troubleshooting Steps:

    • Light Protection (Immediate Action): Switch to amber vials or wrap your vials and solution containers in aluminum foil. Minimize exposure to ambient light during all preparation and handling steps.

    • pH Control: Check the pH of your solution. For pterin-based compounds, a slightly alkaline pH (7-8) is often more stable than an acidic one.[3] Consider preparing your stock in a buffer like phosphate or borate in this pH range.

    • Deoxygenate Your Solvent: Before preparing your solution, sparge your buffer with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen. This minimizes the potential for oxidation.

    • Incorporate Antioxidants: For long-term experiments or storage, consider adding an antioxidant to your solution. Ascorbic acid is commonly used to protect folate derivatives from oxidative degradation.[11]

    • Temperature Control: Prepare solutions on ice and store them at ≤ -20°C, or ideally at -70°C for long-term storage.[10]

Issue 2: Appearance of Unknown Peaks in Chromatogram Over Time

Q: My HPLC chromatogram shows a decrease in the peak for my parent compound over a few days, accompanied by the appearance of two new, more polar peaks. How can I identify these and confirm they are degradants?

A: The appearance of new peaks that correlate with the loss of the parent compound is a classic sign of degradation. The likely culprits are the cleavage products of the C9-N10 bond.

  • Causality & Identity: The most probable degradation pathway is the cleavage of the molecule into a pterin fragment and a p-aminobenzoic acid (pABA) fragment.[2][7] In studies on folic acid, these products are identified as pterin-6-carboxylic acid (or its precursor, 6-formylpterin) and p-aminobenzoyl-L-glutamic acid.[6][7] For your compound, you should expect to see an analogous pterin derivative and p-aminobenzoic acid (PABA). Both are generally more polar than the parent molecule and will thus have shorter retention times on a reverse-phase HPLC column.

  • Troubleshooting & Identification Workflow:

    • Run Standards: The most straightforward method is to run analytical standards of the suspected degradation products (e.g., p-aminobenzoic acid and, if available, the corresponding pterin-6-carboxylic acid) to compare retention times.

    • Forced Degradation Study: Intentionally degrade a sample of your compound to confirm the identity of the peaks.

      • Acid/Base Hydrolysis: Treat a sample with dilute HCl or NaOH and heat gently.

      • Oxidation: Treat a sample with a small amount of hydrogen peroxide.

      • Photodegradation: Expose a sample in a clear vial to direct UV light for several hours.

      • Analyze these stressed samples by HPLC. The peaks that increase significantly should correspond to your degradants.

    • LC-MS Analysis: If standards are unavailable or results are ambiguous, Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool. The mass-to-charge ratio (m/z) of the new peaks can be used to confirm their molecular weights and thus their identities.

G cluster_workflow Degradant Identification Workflow Start Observe Unknown Peaks in Chromatogram Hypothesize Hypothesize Identities (e.g., Pterin + PABA fragments) Start->Hypothesize RunStd Run Analytical Standards Hypothesize->RunStd ForceDeg Perform Forced Degradation Study Hypothesize->ForceDeg CompareRT Compare Retention Times RunStd->CompareRT LCMS Analyze via LC-MS CompareRT->LCMS No Match / No Standard Identified Degradants Identified CompareRT->Identified Match ForceDeg->CompareRT Confirm Confirm Mass of Peaks LCMS->Confirm Confirm->Identified Match NotIdentified Identity Unconfirmed (Further structural elucidation needed) Confirm->NotIdentified No Match

Caption: Workflow for identifying unknown peaks in a chromatogram.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for the solid 4-Aminodeoxopteroic Acid Sodium Salt powder? A1: Store the solid powder in a tightly sealed container, protected from light (in an amber vial or inside a larger opaque container), at -20°C. To prevent moisture absorption, allow the container to warm to room temperature before opening.

Q2: Can I use a spectrophotometer (UV-Vis) to monitor degradation? A2: Yes, this can be a useful screening tool. Folic acid has distinct absorption maxima around 283 nm and 366 nm in neutral or basic solution.[12] As degradation occurs and the molecule cleaves, this spectral profile will change. However, HPLC is the preferred method for quantification because it can separate the parent compound from its degradation products, providing a much more accurate assessment.[3][13]

Q3: My experiment is in a cell culture medium. How does this complex matrix affect stability? A3: Cell culture media can be a double-edged sword. Some components, like albumin, can have a stabilizing effect by binding to the compound and protecting it from light.[14] However, other components, like riboflavin, are known photosensitizers and can accelerate the degradation of light-sensitive compounds.[8] It is crucial to run stability controls in the specific medium you are using.

Q4: I am developing a formulation. What excipients should I avoid? A4: Avoid strong oxidizing agents and components that can shift the pH to the acidic range. Be cautious with other vitamins that can act as photosensitizers, such as riboflavin.[8] Conversely, including antioxidants like ascorbic acid, butylated hydroxyanisole (BHA), or EDTA can improve stability.[8][11]

Q5: How quickly does degradation occur at room temperature on the benchtop? A5: While a precise rate is not known for this specific molecule, based on data from folic acid, significant degradation can occur within a matter of hours if the solution is in a clear vial, exposed to light, and not deoxygenated.[3] In long-term storage studies of fortified juices at room temperature, average losses of 46% were seen after one year.[15] Always prepare solutions fresh and use them immediately, or store them properly protected from light and heat.

Section 5: Protocol - Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a method to monitor the degradation of 4-Aminodeoxopteroic Acid Sodium Salt.

Quantitative Data Summary Table
ParameterRecommended ConditionRationale
Column C18 or C8 Reverse-Phase, 250 x 4.6 mm, 5 µmProvides good retention and separation for the parent compound and its more polar degradants.[13]
Mobile Phase A 20 mM Phosphate Buffer, pH 6.5-7.0Buffered aqueous phase to control ionization and ensure reproducible retention.[13]
Mobile Phase B Methanol or AcetonitrileOrganic modifier to elute compounds.
Elution Mode Isocratic or GradientStart with isocratic (e.g., 88:12 A:B).[13] Use a gradient if peaks are not well-resolved.
Flow Rate 0.7 - 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp 30 °CControlled temperature ensures reproducible retention times.[13]
Injection Volume 5 - 20 µLAdjust based on sample concentration and detector sensitivity.
Detection UV-Vis Detector at ~280-285 nmStrong absorbance wavelength for the pterin ring structure.[12][13]
Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare Mobile Phase A: Dissolve the appropriate amount of monobasic and dibasic potassium phosphate in HPLC-grade water to make a 20 mM solution. Adjust pH to ~6.8 with phosphoric acid or potassium hydroxide. Filter through a 0.45 µm filter.

    • Mobile Phase B is HPLC-grade methanol or acetonitrile.

    • Prepare the final mobile phase by mixing A and B in the desired ratio (e.g., 88:12 v/v). Degas the solution before use.

  • Standard Preparation:

    • Accurately weigh ~10 mg of 4-Aminodeoxopteroic Acid Sodium Salt reference standard.

    • Dissolve in a small amount of 0.1 M NaOH, then dilute to volume (e.g., 10 mL) with the mobile phase in a foil-wrapped volumetric flask to create a stock solution.

    • Perform serial dilutions with the mobile phase in amber HPLC vials to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Dilute your experimental samples with the mobile phase to fall within the range of the calibration curve.

    • Use amber vials and prepare samples immediately before analysis if possible.

    • Filter samples through a 0.45 µm syringe filter if they contain particulates.

  • HPLC System Setup and Execution:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Set the column temperature and detector wavelength as specified in the table.

    • Create a sequence: Inject a blank (mobile phase), followed by the calibration standards, and then your experimental samples. Include quality control (QC) samples at regular intervals.

  • Data Analysis:

    • Integrate the peak area for the parent compound and any identified degradation products.

    • Generate a linear regression curve from the calibration standards (Area vs. Concentration).

    • Use the regression equation to calculate the concentration of the compound in your samples.

    • Calculate the percentage of degradation by comparing the initial concentration (Time 0) to concentrations at later time points.

References

  • Akhtar, M. J., Khan, M. A., & Ahmad, I. (2003). Identification of photoproducts of folic acid and its degradation pathways in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis, 31(3), 579–588. [Link]

  • Juzeniene, A., et al. (2016). Folic acid and its photoproducts, 6-formylpterin and pterin-6-carboxylic acid, as generators of reactive oxygen species in skin cells during UVA exposure. Journal of Photochemistry and Photobiology B: Biology, 156, 70-77. [Link]

  • Off, M. K., et al. (2005). Ultraviolet photodegradation of folic acid. Journal of Photochemistry and Photobiology B: Biology, 80(1), 47–55. [Link]

  • Kuznetsova, N. A., et al. (2021). Degradation of Folic Acid in the Composition of a Conjugate with Polyvinylpyrrolidone and Fullerene C60 Under UV and E-Beam Irradiation. International Journal of Molecular Sciences, 22(16), 8888. [Link]

  • Pfeiffer, C. M., et al. (2018). Serum folate forms are stable during repeated analysis in the presence of ascorbic acid and during frozen sample storage. The Journal of Nutrition, 148(11), 1835–1842. [Link]

  • Ahmad, I., & Ansari, G. A. (1983). Photodegradation of folic acid in aqueous solution. Journal of Pharmaceutical Sciences, 72(10), 1210-1212. [Link]

  • Midttun, Ø., et al. (2013). Analytical recovery of folate and its degradation products in human serum stored at -25 degrees C for up to 29 years. The Journal of Nutrition, 143(1), 115–120. [Link]

  • Rappold, H., & Bacher, A. (1974). Bacterial Degradation of Folic Acid. Journal of General Microbiology, 85(2), 283–290. [Link]

  • Tansey, R. P., & Schneller, G. H. (1955). Studies in the Stabilization of Folic Acid in LiquidPharmaceutical Preparations. Journal of the American Pharmaceutical Association, 44(6), 343–347. [Link]

  • Shkembar, A. A., et al. (2022). Folate-Functionalized Albumin-Containing Systems: Non-Covalent vs. Covalent Binding of Folic Acid. International Journal of Molecular Sciences, 23(19), 11883. [Link]

  • Ristivojević, N., et al. (2020). A stability-indicating HPLC method for determination of folic acid and its related substances in tablets. Macedonian Pharmaceutical Bulletin, 66(1), 15-26. [Link]

  • Kirsch, A., et al. (2016). Degradation of folic acid in fortified vitamin juices during long term storage. OpenAgrar, 1-7. [Link]

  • Khoo, S. L., et al. (2012). Stability of Folic Acid in an Extemporaneously Prepared Oral Suspension. International Journal of Pharmaceutical Compounding, 16(5), 435-438. [Link]

  • Fard, G. K., et al. (2012). Stabilisation of Folic acid in liquid dosage form: Formulation development, method validation and comparative analysis. International Journal of Pharmaceutical and Chemical Sciences, 1(1), 330-336. [Link]

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"avoiding side reactions in pteridine chemistry"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pteridine Chemistry

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pteridine chemistry. Pteridines are a class of heterocyclic compounds crucial in various biological processes, making them significant targets in drug discovery and development.[1] However, their synthesis and handling are often complicated by a propensity for side reactions, including oxidation, degradation, and ambiguous regioselectivity.[2][3]

This guide, structured in a question-and-answer format, provides expert advice and troubleshooting protocols to help you navigate these challenges and minimize unwanted side reactions in your experiments.

FAQs & Troubleshooting Guides

This section addresses specific issues frequently encountered during pteridine synthesis and manipulation.

Oxidation of Reduced Pteridines

Question: My dihydropteridine/tetrahydropteridine sample is rapidly changing color and my analytical data (NMR/LC-MS) shows the formation of the fully aromatic pteridine. What is causing this and how can I prevent it?

Answer:

This is a classic case of oxidation. Reduced pteridines, particularly 5,6,7,8-tetrahydropterins and 7,8-dihydropterins, are highly susceptible to oxidation by atmospheric oxygen.[4][5] This process is often accelerated by light and the presence of transition metal ions.[4][5] The oxidation converts your desired reduced pteridine into the more stable, and often colored, aromatic species, rendering your compound inactive for its intended biological role.[6]

Causality and Prevention:

Reduced pteridines are strong reducing agents themselves.[4][5] The pyrazine ring portion of the molecule readily gives up electrons, leading to aromatization. To prevent this, you must rigorously exclude oxygen and other oxidizing agents from your reaction and workup procedures.

Troubleshooting Protocol: Handling Reduced Pteridines

  • Inert Atmosphere: Always handle reduced pteridines under an inert atmosphere (e.g., Argon or high-purity Nitrogen). This applies to setting up the reaction, workup, and storage.

  • Solvent Deoxygenation: Use solvents that have been thoroughly deoxygenated. This can be achieved by:

    • Sparging: Bubbling an inert gas (Ar or N₂) through the solvent for at least 30-60 minutes.

    • Freeze-Pump-Thaw: This is a more rigorous method for achieving truly oxygen-free solvents, involving multiple cycles of freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing.

  • Use of Antioxidants: Add a small amount of an antioxidant or radical scavenger to your solutions.[7]

    • Ascorbic Acid (Vitamin C): A common and effective antioxidant.

    • Dithiothreitol (DTT): Particularly useful for protecting thiol groups if present, but also an excellent general antioxidant.[7]

  • Chelating Agents: If you suspect metal-catalyzed oxidation, add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions.

  • Light Protection: Wrap your reaction flask and storage vials in aluminum foil to protect the sample from light, which can photo-sensitize the oxidation process.[8]

  • Temperature Control: Perform reactions and workups at low temperatures (e.g., in an ice bath) to decrease the rate of oxidation.

Table 1: Summary of Conditions for Handling Reduced Pteridines

ConditionPoor Practice (Promotes Oxidation)Best Practice (Minimizes Oxidation)
Atmosphere Air / Open to lab environmentInert (Argon or Nitrogen)
Solvents Used directly from the bottleDeoxygenated (Sparging or Freeze-Pump-Thaw)
Additives NoneAntioxidants (Ascorbic Acid, DTT), Chelators (EDTA)
Light Exposed to ambient lab lightProtected from light (Aluminum foil)
Temperature Room temperature or elevated0°C or below

Workflow for Minimizing Oxidation

G cluster_prep Preparation cluster_reaction Reaction & Workup cluster_analysis Analysis & Storage Solvent Select Solvent Deoxygenate Deoxygenate Solvent (Ar sparge or F-P-T) Solvent->Deoxygenate Setup Setup Reaction Under Inert Atmosphere (Ar/N2) Deoxygenate->Setup Additives Add Antioxidants/Chelators (e.g., Ascorbic Acid, DTT, EDTA) Setup->Additives Reaction Run Reaction at Low Temp & Protected from Light Additives->Reaction Workup Perform Workup Under Inert Atmosphere Reaction->Workup Analysis Analyze Promptly (e.g., Inert LC-MS) Workup->Analysis Store Store Under Argon at -20°C or -80°C Analysis->Store caption Workflow for Handling Oxygen-Sensitive Pteridines

Caption: A step-by-step workflow for handling oxygen-sensitive pteridines.

Ring Opening and Degradation

Question: My pteridine is degrading under acidic or basic conditions during workup or purification. What is the mechanism and how can I avoid it?

Answer:

The pteridine ring system, while aromatic, is susceptible to nucleophilic attack and subsequent ring opening, particularly under harsh pH conditions.[3][7] The pyrimidine ring is often the point of initial attack. Using strong acids or bases can cause irreversible degradation of your material.

Causality and Prevention:

  • Acidic Conditions: Under strong acidic conditions, the pteridine ring can be protonated, activating it for nucleophilic attack by water or other nucleophiles present. This can lead to the formation of a hydrated cation, which may undergo further reactions leading to ring cleavage.[3]

  • Basic Conditions: Strong bases (e.g., NaOH) can promote nucleophilic addition to the electron-deficient pyrazine ring or cause cleavage of the pyrimidine ring, especially at elevated temperatures.[3][7]

Troubleshooting Protocol: pH Control

  • Avoid Strong Acids/Bases: Whenever possible, avoid using strong, concentrated acids (e.g., HCl, H₂SO₄) and bases (e.g., NaOH, KOH) during workup and purification.

  • Use a Buffered System: If pH adjustment is necessary, use a buffered solution to maintain a stable pH in the mild range (pH 4-8).

  • Mild Acidic Wash: For an acidic wash, consider using a dilute solution of a weaker acid like acetic acid or a buffered solution like ammonium acetate.

  • Mild Basic Wash: For a basic wash, use a saturated solution of sodium bicarbonate (NaHCO₃) rather than stronger bases.

  • Temperature Control: Perform all pH adjustments and extractions at low temperatures (0°C) to minimize the rate of degradation.

  • Chromatography Considerations: When using silica gel chromatography, be aware that standard silica is slightly acidic. If your compound is acid-sensitive, you can:

    • Use neutralized silica gel (pre-washed with a solvent containing a small amount of a volatile base like triethylamine).

    • Opt for alternative stationary phases like alumina (basic or neutral) or C18 (reversed-phase).

Pteridine Degradation Pathways

G cluster_acid Acid-Catalyzed Degradation cluster_base Base-Catalyzed Degradation Pteridine Pteridine Core Protonation Protonation of Ring Nitrogens Pteridine->Protonation H+ Hydroxide Nucleophilic Attack by OH- Pteridine->Hydroxide OH- Hydration Nucleophilic Attack by H2O Protonation->Hydration RingOpening_A Pyrimidine Ring Cleavage Hydration->RingOpening_A RingOpening_B Pyrazine/Pyrimidine Ring Cleavage Hydroxide->RingOpening_B caption Simplified Pteridine Degradation Pathways

Caption: Degradation pathways under acidic and basic conditions.

Controlling Regioselectivity in Substitutions

Question: I am performing a condensation reaction to form the pteridine ring (e.g., Gabriel-Isay synthesis) with an unsymmetrical dicarbonyl compound, and I'm getting a mixture of C6 and C7 substituted isomers. How can I control the regioselectivity?

Answer:

This is a common challenge in pteridine synthesis. When a 5,6-diaminopyrimidine is condensed with an unsymmetrical 1,2-dicarbonyl compound, two regioisomeric products can form.[9] The selectivity is governed by the relative reactivity of the two carbonyl groups and the two amino groups.

Causality and Prevention:

The regioselectivity depends on which amino group of the pyrimidine (at C5 or C6) attacks which carbonyl group first. The C5 amino group is generally more nucleophilic than the C6 amino group.[9] You can influence the outcome by modifying the reaction conditions or by choosing a different synthetic strategy.

Troubleshooting Protocol: Directing Regioselectivity

  • pH Control: The nucleophilicity of the amino groups can be modulated by pH. Under strongly acidic conditions, the more basic C6 amine can be protonated, decreasing its nucleophilicity and favoring initial attack by the C5 amine, which can lead to the 7-substituted pterin.[9] Conversely, neutral or basic conditions often favor attack by the more nucleophilic C5 amine on the more electrophilic carbonyl.

  • Steric Hindrance: Bulky substituents on either the pyrimidine or the dicarbonyl compound can sterically direct the reaction to favor one isomer.

  • Use a Regioselective Named Reaction: Instead of the Gabriel-Isay condensation, consider a method that offers inherent regiocontrol:

    • Timmis Reaction: This method condenses a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group (e.g., a ketone). The reaction mechanism proceeds through a different pathway that ensures a single regioisomer is formed.[9]

    • Viscontini Reaction: This reaction uses sugar-derived precursors and proceeds via an Amadori rearrangement, which provides excellent regioselectivity for the synthesis of specific pterins like biopterin.[9]

Table 2: Strategies for Regiocontrol in Pteridine Synthesis

MethodKey ReactantsRegiocontrol MechanismTypical Product
Gabriel-Isay 5,6-Diaminopyrimidine + 1,2-DicarbonylOften poor; sensitive to pH and stericsMixture of C6/C7 isomers
Timmis Reaction 5-Nitroso-6-aminopyrimidine + Active MethyleneInherent mechanistic pathwaySingle, predictable regioisomer
Viscontini Reaction 2,5,6-Triaminopyrimidinone + Sugar HydrazoneAmadori rearrangement directs condensationRegioselective (e.g., D-neopterin)
Issues with Protecting Groups

Question: I need to perform a reaction on a side chain, but the reagent is also reacting with the amino or hydroxyl groups on the pteridine ring. What protecting group strategy should I use?

Answer:

Protecting groups are essential for achieving chemoselectivity in multi-step syntheses involving functionalized pteridines.[2] The key is to choose a protecting group that is stable to your desired reaction conditions but can be removed cleanly afterward without degrading the pteridine core.[10]

Causality and Prevention:

The exocyclic amino group (at C2) and the lactam function (at C4) of pterins possess nucleophilic and acidic protons that can interfere with many common organic reactions (e.g., Grignard reactions, acylations, alkylations).

Troubleshooting Protocol: Protecting Group Strategy

  • Protecting the C2-Amino Group:

    • Pivaloyl (Piv) or Acyl Groups: These are robust and can be used to protect the amino group. Pivaloyl groups are often favored due to their steric bulk. They are typically removed under strong basic (e.g., NaOH/MeOH) or acidic conditions.

    • Boc (tert-Butoxycarbonyl): While common in peptide synthesis, Boc can be used but requires careful consideration of its acid-lability, which might conflict with other desired transformations or the stability of the pteridine core.[11]

  • Protecting the N3-Lactam and/or O4:

    • Silyl Ethers (TBDMS, TIPS): Hydroxyl groups (in the tautomeric enol form) can be protected as silyl ethers. Tert-butyldimethylsilyl (TBDMS) is a common choice, stable to many conditions and readily cleaved by fluoride sources (e.g., TBAF) or acid.

  • Orthogonal Protection: If you have multiple functional groups to protect, use an "orthogonal" strategy. This involves using protecting groups that can be removed under different, non-interfering conditions (e.g., an acid-labile group and a fluoride-labile group).

Self-Validation: After introducing a protecting group, confirm its successful installation via NMR (look for characteristic new signals, e.g., the large singlet for the t-butyl group of Boc or Piv) and Mass Spectrometry (confirm the expected mass increase) before proceeding to the next step.

References

  • Bacterial mechanism for degrading pterin and lumazine compounds. [Link]

  • Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. [Link]

  • Pushing at the Boundaries of Pterin Chemistry - PMC - PubMed Central - NIH. [Link]

  • Pteridine derivatives as modulators of oxidative stress - PubMed. [Link]

  • Pteridine Derivatives as Modulators of Oxidative Stress | Request PDF - ResearchGate. [Link]

  • Biosynthesis of Pteridines in Insects: A Review - MDPI. [Link]

  • Oxidation of selected pteridine derivatives by mamalian liver xanthine oxidase and aldehyde ... - PubMed. [Link]

  • Pteridine studies. Part VIII. The degradation of pteridine. Methylation of the hydroxypteridines and degradation of the products - Journal of the Chemical Society (Resumed) (RSC Publishing). [Link]

  • Pteridine metabolism and neurotransmitter pathway. - ResearchGate. [Link]

  • Anaerobic degradation of pteridines and purines by intestinal organisms - PMC - NIH. [Link]

  • Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC. [Link]

  • Protecting Groups. [Link]

  • Modular mesoionics: understanding and controlling regioselectivity in 1,3-dipolar cycloadditions of Münchnone derivatives - PubMed. [Link]

  • Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PMC - NIH. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • Protecting group - Wikipedia. [Link]

  • Oxidation of tyrosine photoinduced by pterin in aqueous solution - PubMed. [Link]

  • Synthesis of pteridines derivatives from different heterocyclic compounds - Der Pharma Chemica. [Link]

Sources

Technical Support Center: 4-Aminodeoxopteroic Acid Sodium Salt Purification

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 4-Aminodeoxopteroic Acid Sodium Salt. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification workflow and ensure the highest possible purity of your final compound.

Introduction to Purification Challenges

4-Aminodeoxopteroic Acid, also known as 4-[[(2,4-diaminopteridin-6-yl)methyl]amino]benzoic acid, is a pteridine derivative closely related to folic acid and is a known impurity in the synthesis of folinic acid.[1][2][3] Its polar nature, aromaticity, and potential for multiple charged states present unique purification challenges. Common issues include co-elution with structurally similar impurities, poor peak shape during chromatography, and difficulties in achieving high-purity crystalline material. This guide will address these challenges with practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 4-Aminodeoxopteroic Acid Sodium Salt sample?

A1: Since 4-Aminodeoxopteroic Acid is often an impurity in folic acid synthesis, your crude sample may contain other folic acid-related impurities.[1] These can include:

  • Starting materials: Unreacted p-aminobenzoic acid derivatives and pteridine precursors.

  • Side-reaction products: Isomers with substitutions at different positions on the pteridine ring.

  • Degradation products: Oxidized forms of the pteridine ring or cleavage products.

  • Related folic acid impurities: Compounds like N-(4-Aminobenzoyl)-L-glutamic acid and pteroic acid are common in folic acid preparations and could be present.[4][5]

Q2: My HPLC chromatogram shows significant peak tailing for my compound. What is causing this and how can I fix it?

A2: Peak tailing with polar, aromatic amines like 4-Aminodeoxopteroic Acid is often due to secondary interactions with the stationary phase, particularly with residual silanol groups on C18 columns. To mitigate this:

  • Optimize Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your analyte to maintain a consistent charge state.

  • Use a Polar-Embedded or End-Capped Column: These columns are designed to shield analytes from silanol interactions, improving peak shape for polar compounds.

  • Add a Competitive Amine: Including a small amount of a competitive amine, such as triethylamine (TEA), in your mobile phase can block the active silanol sites.

Q3: I'm struggling to achieve good separation between my target compound and a closely eluting impurity. What chromatographic strategies can I employ?

A3: Improving resolution between closely eluting peaks requires a multi-faceted approach:

  • Gradient Optimization: A shallower gradient can increase the separation between peaks.

  • Change Stationary Phase: If using a C18 column, consider a phenyl-hexyl or a polar-embedded phase to introduce different selectivity based on pi-pi interactions or polarity.

  • Ion-Pair Chromatography: Introducing an ion-pairing reagent to the mobile phase can enhance the retention and separation of charged analytes.

Q4: What is the best approach for removing the purified 4-Aminodeoxopteroic Acid from the HPLC mobile phase?

A4: After preparative HPLC, the collected fractions will contain your compound dissolved in the mobile phase. To isolate the sodium salt:

  • Remove Organic Solvent: Use a rotary evaporator to remove the organic component (e.g., acetonitrile or methanol) of the mobile phase.

  • Lyophilization (Freeze-Drying): Freeze the remaining aqueous solution and lyophilize to obtain a dry powder. This is the preferred method as it avoids heating the sample, which can cause degradation.

  • Salt Exchange (if necessary): If your mobile phase contained acidic modifiers (e.g., trifluoroacetic acid), you will need to perform a salt exchange to obtain the sodium salt. This can be achieved by dissolving the lyophilized powder in a minimal amount of water, adjusting the pH to neutral with a sodium hydroxide solution, and then re-lyophilizing.

Troubleshooting Guide: Purification of 4-Aminodeoxopteroic Acid Sodium Salt

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery from Preparative HPLC 1. Poor solubility of the compound in the mobile phase. 2. Irreversible adsorption to the column. 3. Compound degradation on the column.1. Increase the proportion of the aqueous component in the mobile phase or add a small amount of a compatible organic solvent to improve solubility. 2. Use a different stationary phase (e.g., a polymer-based column) or add a competitive agent to the mobile phase. 3. Ensure the mobile phase pH is in a stable range for your compound. Analyze collected fractions immediately to check for degradation.
Poor Peak Shape (Tailing or Fronting) in HPLC 1. Secondary interactions with the stationary phase (tailing). 2. Column overload (fronting). 3. Inappropriate mobile phase pH.1. Use a polar-embedded or end-capped column. Add a competitive amine (e.g., 0.1% TEA) to the mobile phase. 2. Reduce the injection volume or the concentration of the sample. 3. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Co-elution of Impurities 1. Insufficient column selectivity. 2. Suboptimal gradient profile.1. Switch to a column with a different stationary phase (e.g., phenyl-hexyl, cyano). 2. Employ a shallower gradient to improve separation. Consider using a different organic modifier in the mobile phase.
Difficulty in Crystallizing the Final Product 1. Presence of residual impurities. 2. Incorrect solvent system. 3. Unfavorable temperature or pH.1. Re-purify the material using an orthogonal chromatographic method (e.g., ion-exchange chromatography). 2. Screen a variety of solvent/anti-solvent systems. For polar compounds, consider water/alcohol or water/acetone mixtures. 3. Adjust the pH to the isoelectric point of the free acid to induce precipitation, then convert to the sodium salt. Control the cooling rate during crystallization.
Inconsistent Purity Results 1. Instability of the compound. 2. Inconsistent analytical method.1. Pteridine derivatives can be sensitive to light and oxidation. Store samples in the dark and under an inert atmosphere. Prepare fresh solutions for analysis. 2. Validate your analytical HPLC method for linearity, precision, and accuracy. Ensure consistent sample preparation and injection volumes.

Experimental Protocols

Preparative Reverse-Phase HPLC for Purification

This protocol is a starting point and may require optimization based on your specific crude material and HPLC system.

1. System Preparation:

  • Column: C18, 5-10 µm particle size, suitable for preparative scale.
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: Acetonitrile
  • Equilibration: Equilibrate the column with 95% A and 5% B for at least 5 column volumes.

2. Sample Preparation:

  • Dissolve the crude 4-Aminodeoxopteroic Acid Sodium Salt in a minimal amount of the initial mobile phase (95% A, 5% B). A small amount of DMSO can be used to aid dissolution if necessary, but be mindful of its potential to interfere with purification.
  • Filter the sample through a 0.45 µm filter before injection.

3. Chromatographic Method:

  • Flow Rate: Determined by the column dimensions (refer to manufacturer's guidelines).
  • Gradient:
  • 0-5 min: 5% B
  • 5-35 min: 5-30% B (linear gradient)
  • 35-40 min: 30-95% B (wash)
  • 40-45 min: 95% B (hold)
  • 45-50 min: 95-5% B (re-equilibration)
  • Detection: UV at a wavelength determined by the UV-Vis spectrum of your compound (typically around 280 nm and 350 nm for pteridines).

4. Fraction Collection:

  • Collect fractions corresponding to the main peak of interest.

5. Post-Purification Processing:

  • Combine the pure fractions.
  • Remove the acetonitrile by rotary evaporation.
  • Lyophilize the remaining aqueous solution to obtain the purified product as the formate salt.
  • For the sodium salt, dissolve the product in water, adjust the pH to ~7.5 with dilute NaOH, and re-lyophilize.

Diagram of the Purification Workflow

PurificationWorkflow Crude Crude Sample (4-Aminodeoxopteroic Acid Sodium Salt) Dissolve Dissolve in Initial Mobile Phase Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto Preparative HPLC Filter->Inject Collect Collect Pure Fractions Inject->Collect Evaporate Rotary Evaporation (remove organic) Collect->Evaporate Lyophilize Lyophilization Evaporate->Lyophilize pH_Adjust pH Adjustment (optional, for salt form) Lyophilize->pH_Adjust Final_Lyophilize Final Lyophilization pH_Adjust->Final_Lyophilize Pure_Product Pure Sodium Salt Final_Lyophilize->Pure_Product

Caption: Workflow for the purification of 4-Aminodeoxopteroic Acid Sodium Salt.

Purity Assessment

The purity of the final product should be assessed by analytical HPLC, LC-MS, and NMR.

Analytical HPLC Method
  • Column: C18, 3.5-5 µm particle size, analytical scale.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A shallow gradient (e.g., 5-50% B over 20 minutes) will provide good resolution for purity assessment.

  • Detection: UV, with diode array detection to check for peak purity.

Concluding Remarks

The successful purification of 4-Aminodeoxopteroic Acid Sodium Salt hinges on a systematic approach to troubleshooting and method development. By understanding the potential impurities and employing the appropriate chromatographic and crystallization techniques, researchers can achieve the high purity required for their downstream applications. This guide provides a robust framework for addressing the common challenges associated with this compound, enabling more efficient and successful purification outcomes.

References

"stabilizing Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate, commonly known as Methotrexate (MTX). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your MTX solutions, which is paramount for reproducible and accurate experimental outcomes. This guide provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions based on established scientific principles and field experience.

Troubleshooting Guide: Common Issues with MTX Solutions

Researchers often encounter challenges such as precipitation, color change, or loss of potency in their MTX solutions. This section addresses these common problems in a question-and-answer format to help you quickly diagnose and resolve issues.

Q1: Why has my clear, yellow Methotrexate solution become cloudy or formed a precipitate?

A: This is the most common issue and is almost always related to pH.

  • Causality: Methotrexate is the salt of a weak acid and has limited solubility in neutral to acidic conditions. Its solubility is highly pH-dependent. The compound is practically insoluble in water and ethanol but dissolves in dilute solutions of alkali hydroxides (basic pH) and mineral acids.[1][2][3] If the pH of your aqueous solution drops below 6.0, the equilibrium will shift, causing the less soluble free acid form of Methotrexate to precipitate out of the solution. This can be triggered by dissolving the compound in unbuffered water (which can be slightly acidic due to dissolved CO2) or diluting it into an acidic medium.

  • Immediate Action:

    • Measure the pH of your solution. It is likely below the optimal range.

    • To redissolve the precipitate, add a small amount of dilute NaOH (e.g., 0.1 M) dropwise while gently mixing until the solution clears.

    • Re-adjust the pH to the desired experimental range, ensuring it remains above 7.0 for optimal stability.[4]

  • Preventative Measures: Always prepare stock solutions using a slightly alkaline buffer (pH 7.0-8.5) or by first dissolving the MTX powder in a minimal amount of dilute NaOH before diluting to the final volume with your desired buffer or medium.[1][5][6]

Q2: My MTX solution has changed color from yellow to orange/brown. Is it still viable?

A: A distinct color change often indicates photodegradation.

  • Causality: Methotrexate is sensitive to light.[7] Exposure to ambient laboratory fluorescent light or, more significantly, UV light, can induce photolytic cleavage of the molecule.[8][9] This degradation process breaks the C-N bond, leading to the formation of colored degradation products like 2,4-diamino-6-pteridinecarbaldehyde and p-aminobenzoylglutamic acid.[8] A visible change from pale yellow to a more intense orange or brown suggests significant degradation has occurred.[10]

  • Immediate Action: It is highly recommended to discard the solution. The presence of degradation products means the concentration of active MTX is lower than intended, and these by-products could have unintended effects in your experiments.[9][11]

  • Preventative Measures:

    • Always protect MTX solutions from light. Use amber vials or wrap containers in aluminum foil.[12][13]

    • Prepare solutions under subdued lighting conditions.

    • For long-term storage, keep solutions in a dark environment (e.g., a light-proof box within a freezer or refrigerator).[1]

Q3: I'm observing a gradual loss of potency in my stock solution over time, even when stored correctly. What is the cause?

A: This could be due to slow thermal degradation (hydrolysis) or improper storage temperature.

  • Causality: While most stable around pH 7, MTX can undergo hydrolysis at elevated temperatures, especially at pH values above 9, leading to the formation of N10-Methylpteroylglutamic acid.[8][14] Even at room temperature, slow degradation can occur over extended periods. Freezing can also be a problem if not done correctly; repeated freeze-thaw cycles can accelerate degradation.

  • Immediate Action: If you suspect a loss of potency, the solution should be discarded and a fresh stock prepared. It is difficult to quantify the level of degradation without analytical methods like HPLC.

  • Preventative Measures:

    • Storage Temperature: For long-term storage, aliquoted stock solutions should be kept at –20°C.[1][5][15] At this temperature, the solid compound is stable for at least three years.[1]

    • Aliquotting: To avoid repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots before freezing.

    • Working Solutions: Diluted working solutions are less stable. Store them at 2-8°C and use them within a week.[1][2]

Key Stability Factors & Protocols

Understanding the core chemical principles governing MTX stability is crucial for designing robust experiments.

Factor 1: pH - The Critical Parameter

The solubility and stability of Methotrexate are critically dependent on pH. Maximum stability in aqueous solutions is observed in the pH range of 7.0 to 8.5.[4][6] Below pH 6, precipitation is likely. Above pH 9, the rate of hydrolysis increases.[8]

  • Weigh the required amount of Methotrexate sodium salt powder.

  • In a sterile tube, add a small volume of 0.1 M NaOH to the powder to create a slurry. For example, for 10 mg of MTX, start with 100-200 µL of 0.1 M NaOH.

  • Gently vortex or triturate until the powder is fully dissolved. The solution should be clear and yellow.

  • Add your desired sterile, alkaline buffer (e.g., PBS, pH 7.4) to reach the final desired concentration of 10 mg/mL.

  • Verify the final pH is between 7.0 and 8.5. Adjust with dilute NaOH or HCl if necessary.

  • Sterile filter the solution through a 0.22 µm filter into a sterile, light-protected container.

  • Dispense into single-use aliquots, wrap in foil, and store at -20°C.

Factor 2: Light Exposure

Methotrexate undergoes photodegradation when exposed to light, particularly UV wavelengths.[9] This process is a primary cause of potency loss and the formation of impurities.

Prep Preparation (Subdued Light) Store Storage (Amber Vials, -20°C) Prep->Store Thaw Thawing (On ice, in dark) Store->Thaw Dilute Dilution (Protect from light) Thaw->Dilute Use Experimental Use (Minimize exposure) Dilute->Use

Caption: Workflow for minimizing light exposure during MTX handling.

Factor 3: Temperature and Storage

Correct storage temperature is vital for maintaining long-term stability.

Storage ConditionRecommended TemperatureApproximate StabilityRationale
Powder (Solid) -20°C≥ 3 years[1]Minimizes all forms of degradation.
Concentrated Stock Solution -20°C (in aliquots)~1 month or longer[1][2]Prevents hydrolysis and microbial growth. Avoids freeze-thaw cycles.
Diluted Working Solution 2-8°C≤ 7 days[1][5]Reduces the rate of chemical degradation for short-term use.
Room Temperature 20-25°C24-48 hours[6][16]Not recommended for storage but generally acceptable for the duration of an experiment.

Note: Stability times can vary based on the specific buffer, concentration, and exposure to other factors. The times listed are conservative estimates for best practice.

Visualizing MTX Degradation Pathways

Understanding how Methotrexate degrades can help in troubleshooting. The two primary non-metabolic pathways are photolytic and hydrolytic degradation.

cluster_photo Photodegradation Pathway cluster_hydro Hydrolysis Pathway MTX Methotrexate P1 2,4-diamino-6- pteridinecarbaldehyde MTX->P1 UV Light / Fluorescent Light P2 p-aminobenzoyl- glutamic acid MTX->P2 UV Light / Fluorescent Light MTX_H Methotrexate P3 N10-Methylpteroyl- glutamic acid MTX_H->P3 High Temp (>85°C) & pH > 9

Caption: Primary chemical degradation pathways for Methotrexate in solution.

Frequently Asked Questions (FAQs)
  • Q: Can I dissolve Methotrexate directly in water or PBS?

    • A: It is not recommended. Methotrexate free acid is poorly soluble in water.[1][2] While PBS is buffered to ~pH 7.4, dissolving a significant amount of the acidic compound can lower the local pH and hinder dissolution. Always use a small amount of dilute base (like 0.1 M NaOH) to ensure complete dissolution before diluting with your final buffer.[5]

  • Q: What solvents other than aqueous buffers can be used?

    • A: Methotrexate is soluble in organic solvents like DMSO and DMF (dimethylformamide).[15][17] Stock solutions in these solvents can be prepared, but ensure the final concentration of the organic solvent in your experimental system is low enough to not cause cytotoxic or off-target effects.[15]

  • Q: How long is a diluted solution of MTX in 0.9% NaCl or 5% Dextrose stable?

    • A: Studies have shown that MTX at concentrations of 0.2 mg/mL and 20 mg/mL in 0.9% sodium chloride is stable for at least 28 days at 25°C when protected from light.[18] In 5% dextrose, stability can be concentration-dependent, with lower concentrations (0.2 mg/mL) being stable for only 3 days, while higher concentrations (20 mg/mL) are stable for 28 days.[14][18]

  • Q: Do I need to worry about the container type (plastic vs. glass)?

    • A: For most research applications, both borosilicate glass and polypropylene (plastic) tubes are acceptable. Studies have shown MTX to be stable in both PVC and non-PVC bags, as well as polypropylene syringes, for extended periods.[16][19][20] The most critical factor is ensuring the container is sterile and can be protected from light.

References
  • PharmPK Discussion - Solubility of methotrexate. (2011).
  • Chatterji, D. C., & Gallelli, J. F. (1978). Thermal and photolytic decomposition of methotrexate in aqueous solutions. Journal of Pharmaceutical Sciences, 67(4), 526–531. Available at: [Link]

  • Methotrexate hydrate (A6770) - Product Information Sheet. Sigma-Aldrich.
  • Espinosa, A., Nélieu, S., Lieben, P., Skarbek, C., Labruère, R., & Benoit, P. (2022). Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products. Environmental Science and Pollution Research International, 29(4), 6060–6071. Available at: [Link]

  • Trissel, L. A., King, K. M., Zhang, Y., & Wood, A. M. (1996). Physical and chemical stability of methotrexate sodium, cytarabine, and hydrocortisone sodium succinate in Elliott's B solution. Hospital Pharmacy, 31(8), 965–970. Available at: [Link]

  • Al-khedr, A. A., Al-dahmash, N. D., & El-said, Y. A. (2021). Improved Bioavailability and High Photostability of Methotrexate by Spray-Dried Surface-Attached Solid Dispersion with an Aqueous Medium. MDPI. Available at: [Link]

  • Methotrexate. Japanese Pharmacopoeia.
  • Hernández-Cruz, T. M., García-Gutiérrez, K., Legorreta-Castañeda, A. J., & Olicón-Hernández, D. R. (2023). Overview of methotrexate degradation by-products and their temporal progression by P. ostreatus pellets. ResearchGate. Available at: [Link]

  • 06563 Methotrexate - Product Information Sheet. Sigma-Aldrich.
  • Espinosa, A., Nélieu, S., Lieben, P., Skarbek, C., Labruère, R., & Benoit, P. (2021). Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products. ResearchGate. Available at: [Link]

  • Gholivand, M. B., & Torkashvand, M. (2010). Determination of Methotrexate in Biological Fluids and a Parenteral Injection Using Terbium-Sensitized Method. Iranian Journal of Pharmaceutical Research, 9(3), 245–253. Available at: [Link]

  • Mikkelsen, T. S., Thorn, C. F., Yang, J. J., Ulrich, C. M., French, D., Zaza, G., ... & Klein, T. E. (2011). PharmGKB summary: methotrexate pathway. Pharmacogenetics and genomics, 21(10), 679. Available at: [Link]

  • Solubility of methotrexate (MTX) in the different donor solutions used in these experiments. ResearchGate. Available at: [Link]

  • Wolff, J., Thomson, A., & Mahon, J. (2017). Stability study of methotrexate in 0.9% sodium chloride injection and 5% dextrose injection with limit tests for impurities. American Journal of Health-System Pharmacy, 74(9), e211–e223. Available at: [Link]

  • Stability study of methotrexate in 0.9% sodium chloride injection and 5% dextrose injection with limit tests for impurities. ResearchGate. Available at: [Link]

  • Methotrexate. GlobalRPH. Available at: [Link]

  • Methotrexate Solution. Cleveland Clinic. Available at: [Link]

  • METHOTREXATE, VIALS Storage, Stability and Disposal. Pfizer Medical Information - Canada. Available at: [Link]

  • Methotrexate Sodium. ASHP Publications.
  • Physicochemical stability of Methotrexate Accord in punctured original vials and after dilution with 0.9% sodium chloride or 5% glucose solution in non-PVC bags. GaBI Journal. Available at: [Link]

  • Stability and compatibility of methotrexate and dexamethasone in 0.9% sodium chloride for intrathecal injection. (2020). Latin American Journal of Pharmacy, 39(1), 163-8. Available at: [Link]

  • Fitos, I., Zsila, F., Visegrády, A., & Bálint, M. (2021). Effect of methotrexate and its photodegradation products on the temperature induced denaturation of human serum albumin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 245, 118905. Available at: [Link]

  • Lymphoma-InP-Methotrexate. University Hospital Southampton.
  • Does Methotrexate Need To Be Refrigerated? MyCrohnsAndColitisTeam. (2022). Available at: [Link]

  • Why is urine pH monitoring important in patients on Methotrexate (methotrexate) to prevent nephrotoxicity? Dr.Oracle. Available at: [Link]

  • Briot, T. (2011). Stability of 25mg/ml methotrexate solution in polyethylene syringes. ResearchGate. Available at: [Link]

  • METHOTREXATE - CORE DATA SHEET. Pfizer.
  • High Dose Methotrexate and Cytarabine. SWAG Cancer Alliance.
  • Methotrexate Vial How Supplied/Storage and Handling. Pfizer Medical - US. Available at: [Link]

Sources

Technical Support Center: Troubleshooting HPLC Analysis of Aminopterin and its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of aminopterin and its precursors, such as pteroic acid and 4-aminobenzoyl-L-glutamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during chromatographic analysis. The following question-and-answer format addresses specific issues with in-depth explanations and actionable solutions to ensure the integrity and reliability of your analytical results.

Section 1: Peak Shape and Resolution Issues

Question 1: My peaks for aminopterin and its precursors are showing significant tailing. What are the likely causes and how can I fix this?

Answer:

Peak tailing is a common issue in HPLC, often resulting in poor resolution and inaccurate integration. For polar, ionizable compounds like aminopterin and its precursors, the primary causes are typically secondary interactions with the stationary phase or issues with the mobile phase.

Causality and Troubleshooting Steps:

  • Secondary Silanol Interactions: Standard C18 columns have residual silanol groups on the silica surface that can be deprotonated at mid-range pH. These negatively charged sites can interact with protonated amine groups on your analytes, causing peak tailing.[1][2]

    • Solution:

      • Use an End-Capped Column: Employ a high-quality, end-capped C18 column or a column with a polar-embedded phase designed for polar analytes.[3] These columns have fewer accessible silanol groups, minimizing secondary interactions.

      • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will suppress the ionization of silanol groups, reducing their interaction with the analytes.

      • Competitive Amine: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analytes.

  • Mobile Phase pH Near Analyte pKa: If the mobile phase pH is close to the pKa of an acidic or basic functional group on your analyte, the compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.

    • Solution: Adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa to ensure it is in a single ionic state.

  • Column Contamination: Accumulation of strongly retained sample matrix components on the column inlet can lead to peak distortion.[2][4]

    • Solution:

      • Use a Guard Column: A guard column protects the analytical column from contaminants and is a cost-effective disposable component.[2][5]

      • Column Washing: Implement a robust column washing procedure after each analytical batch. This typically involves flushing with a strong, organic solvent.[6]

Question 2: I'm observing peak fronting for my main analyte peak. What does this indicate?

Answer:

Peak fronting, often appearing as a "shark fin" or "sailboat" shape, is less common than tailing but points to specific problems.[7]

Causality and Troubleshooting Steps:

  • Sample Overload: This is the most frequent cause of peak fronting.[7] When the concentration of the analyte in the sample is too high, it saturates the stationary phase at the injection point. Excess molecules travel through the column unretained, eluting earlier and causing the fronting shape.

    • Solution:

      • Dilute the Sample: The simplest solution is to dilute your sample and reinject.[7] A 1-to-10 dilution is often sufficient to resolve the issue.

      • Reduce Injection Volume: If diluting the sample is not feasible, reduce the injection volume.[7]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column, leading to fronting.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase or a solvent with a weaker or equivalent elution strength.[6]

Section 2: Retention Time Variability

Question 3: My retention times are consistently drifting in one direction over a long sequence of injections. What should I investigate?

Answer:

Retention time drift, a gradual and consistent shift in elution times, can compromise peak identification and quantification.[8] This is often due to changes in the column or mobile phase over time.

Causality and Troubleshooting Steps:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase at the start of the analytical run.[9] This is particularly true when using mobile phase additives like ion-pairing reagents.

    • Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection.[4] For methods with additives, a longer equilibration time may be necessary.

  • Changes in Mobile Phase Composition:

    • Volatile Component Evaporation: If you are using a pre-mixed mobile phase, the more volatile organic component (e.g., acetonitrile) can evaporate over time, leading to a weaker mobile phase and longer retention times.[10]

    • pH Drift: The pH of buffered mobile phases can change due to absorption of atmospheric CO2.

    • Solution:

      • Use an Online Mixer: If your HPLC system has a quaternary or binary pump, mix the mobile phase components online.[9]

      • Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the reservoirs covered.[6]

  • Column Temperature Fluctuations: The ambient temperature of the laboratory can affect retention times.[8][9]

    • Solution: Use a column oven to maintain a constant and stable temperature for the analytical column.[6]

  • Column Contamination: Strongly adsorbed components from the sample matrix can accumulate on the column, altering its chemistry and causing retention time drift.[4][9]

    • Solution: Employ a guard column and/or a robust sample preparation method like Solid Phase Extraction (SPE) to remove matrix interferences.[4]

Question 4: My retention times are fluctuating randomly. What are the potential causes?

Answer:

Random fluctuations in retention time are often indicative of hardware issues within the HPLC system.

Causality and Troubleshooting Steps:

  • Pump Issues:

    • Air Bubbles: Air bubbles in the pump head can cause inconsistent flow rates.[6][8]

    • Worn Pump Seals: Leaking pump seals will lead to an unstable flow rate.[8]

    • Faulty Check Valves: Malfunctioning check valves can also result in flow rate inaccuracies.

    • Solution:

      • Degas the Mobile Phase: Ensure your mobile phase is adequately degassed using an online degasser, sonication, or helium sparging.[6]

      • Purge the System: Purge the pump to remove any trapped air bubbles.

      • Pump Maintenance: Perform regular preventive maintenance on your pump, including replacing seals and cleaning check valves.

  • System Leaks: A small, undetected leak in the system can cause pressure fluctuations and, consequently, retention time variability.[10]

    • Solution: Carefully inspect all fittings and connections for any signs of leaks. Look for salt deposits around fittings when using buffered mobile phases, as this can indicate a slow leak that has evaporated.[10]

Troubleshooting Flowchart for Retention Time Issues

G start Retention Time Problem drift Consistent Drift start->drift Directional? fluctuation Random Fluctuation start->fluctuation Random? col_equil Inadequate Equilibration Solution: - Increase equilibration time (10-20 column volumes) drift->col_equil Early in run? mp_change Mobile Phase Change Solution: - Prepare fresh mobile phase - Use online mixing - Cover reservoirs drift->mp_change Throughout run? temp_change Temperature Fluctuation Solution: - Use a column oven drift->temp_change Correlates with lab temp? pump_issue Pump Problem (Air, Seals, Valves) Solution: - Degas mobile phase - Purge pump - Perform pump maintenance fluctuation->pump_issue Check Pump leak_issue System Leak Solution: - Inspect all fittings - Look for salt deposits fluctuation->leak_issue Check System

Caption: Troubleshooting logic for HPLC retention time problems.

Section 3: Sensitivity and Baseline Issues

Question 5: I am struggling with low sensitivity for my aminopterin precursors. How can I improve my signal-to-noise ratio?

Answer:

Low sensitivity can be a significant hurdle, especially when analyzing trace-level impurities or metabolites. Improving the signal-to-noise ratio involves enhancing the analyte signal while minimizing baseline noise.

Strategies to Increase Sensitivity:

  • Optimize Detection Wavelength: Ensure you are using the optimal UV wavelength for your analytes. For aminopterin and related compounds, a wavelength around 290 nm is often used.[11][12] However, it is best to determine the lambda max experimentally for your specific compounds.

  • Mobile Phase Purity: Use high-purity, HPLC- or LC-MS-grade solvents and additives.[13] Impurities in the mobile phase can contribute to high baseline noise.

  • Column Dimensions:

    • Smaller Internal Diameter (ID): Reducing the column ID (e.g., from 4.6 mm to 2.1 mm) increases the analyte concentration as it passes through the detector, thereby enhancing the signal. Remember to scale down the flow rate and injection volume accordingly.

    • Smaller Particle Size: Columns with smaller particles (e.g., sub-2 µm) provide higher efficiency, resulting in sharper, taller peaks and improved sensitivity.[13]

  • Sample Preparation: A clean sample is crucial. Use Solid Phase Extraction (SPE) to remove matrix components that can cause ion suppression (in MS) or high background (in UV).[13]

  • Detector Settings: For UV detectors, ensure the flow cell is clean. For mass spectrometers, optimize source conditions (e.g., gas flows, temperatures, and voltages) for your specific analytes.

Question 6: My baseline is very noisy and/or drifting. What are the common causes?

Answer:

A noisy or drifting baseline can make it difficult to accurately integrate small peaks and can indicate a variety of issues with the system or reagents.

Causality and Troubleshooting Steps:

  • Mobile Phase Issues:

    • Inadequate Degassing: Dissolved air in the mobile phase can outgas in the detector, causing noise.

    • Poor Mixing: Inconsistent mobile phase composition from poor mixing can cause baseline fluctuations.

    • Contamination: Contaminated solvents or additives are a frequent source of baseline noise.[14]

    • Solution:

      • Use an online degasser.

      • Ensure proper mixing of mobile phase components.

      • Use high-purity solvents and prepare fresh mobile phase daily.[15]

  • Detector Problems:

    • Dirty Flow Cell: Contamination in the detector flow cell can cause baseline noise and drift.

    • Failing Lamp: An aging UV lamp can lead to an unstable baseline.

    • Solution:

      • Flush the flow cell with an appropriate cleaning solution.

      • Replace the detector lamp if it is near the end of its lifespan.

  • System Contamination: Contaminants can build up in the system (e.g., in the injector or tubing) and slowly leach out, causing a drifting baseline.

    • Solution: Flush the entire system with a strong solvent to remove any accumulated contaminants.[15]

Experimental Protocols

Protocol 1: General Purpose HPLC-UV Method for Aminopterin Precursors

This protocol provides a starting point for the analysis of aminopterin precursors like 4-aminobenzoyl-L-glutamic acid.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 40% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 269 nm[16]

Standard Preparation:

  • Prepare a 1 mg/mL stock solution of the reference standard in a 50:50 mixture of Mobile Phase A and B.

  • Perform serial dilutions from the stock solution to create a calibration curve in the desired concentration range.

Protocol 2: Column Cleaning and Regeneration

This procedure can help restore the performance of a contaminated column.

  • Disconnect the column from the detector.

  • Reverse the column direction.

  • Flush with the following solvents at a low flow rate (e.g., 0.5 mL/min) for at least 30 minutes each:

    • HPLC-grade water (to remove buffers)

    • Isopropanol

    • Hexane (for non-polar contaminants)

    • Isopropanol

    • Re-equilibrate with your mobile phase.

Workflow for Method Development and Troubleshooting

G cluster_0 Method Development cluster_1 Sample Analysis cluster_2 Troubleshooting select_col Select Column (e.g., C18 end-capped) select_mp Select Mobile Phase (e.g., ACN/H2O with acid) select_col->select_mp optimize_grad Optimize Gradient select_mp->optimize_grad optimize_temp Optimize Temperature optimize_grad->optimize_temp prep_sample Prepare Sample (Filter, Dilute) optimize_temp->prep_sample equil_system Equilibrate System prep_sample->equil_system run_sequence Run Sequence equil_system->run_sequence peak_shape Peak Shape Issues (Tailing, Fronting) run_sequence->peak_shape Problem? ret_time Retention Time Issues (Drift, Fluctuation) sensitivity Sensitivity/Baseline Issues (Noise, Drift)

Caption: A generalized workflow for HPLC method development and troubleshooting.

References

  • Retention Time Drift in HPLC: Causes, Corrections, and Prevention. (2025). uHPLCs.
  • Analytical Methods for the Detection of (4-Aminobenzoyl)-L-glutamic acid: Application Notes and Protocols. (n.d.). Benchchem.
  • Troubleshooting HPLC Column Retention Time Drift. (2025). Hawach.
  • Application Note: Quantification of (4-Aminobenzoyl)
  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • Why do retention times drift for the first few injections of an HPLC method? (n.d.). LCGC North America.
  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022). Chromperfect.
  • Separation of Pteroic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Causes of Retention Time Drift in HPLC. (n.d.). Element Lab Solutions.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.).
  • Drifting HPLC Peak Retention Times. (2024). LabVeda.
  • HPLC Troubleshooting Guide. (n.d.). Regis Technologies.
  • HPLC Method for Separation of Folic Acid and Aminopterin on Primesep 100 Column. (n.d.). SIELC Technologies.
  • HPLC Method for Analysis of Aminopterin on Primesep 100 Column. (n.d.). SIELC Technologies.
  • HPLC problems with very polar molecules. (n.d.). Axion Labs.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores.
  • Simple Tips to Increase Sensitivity in U/HPLC Analysis. (2021).
  • HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity. (n.d.). Sigma-Aldrich.
  • HPLC Troubleshooting. (n.d.). Thermo Fisher Scientific.

Sources

Technical Support Center: Optimizing Storage Conditions to Prevent Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to ensuring the integrity of your valuable research materials. As scientists and drug development professionals, we understand that the stability of your compounds, biologics, and reagents is paramount to the success and reproducibility of your experiments. This guide provides in-depth, field-proven insights into the principles of degradation and offers practical, actionable solutions to optimize your storage strategies.

Frequently Asked Questions (FAQs)

This section addresses common questions researchers face regarding the storage and stability of their experimental materials.

Q1: What are the primary environmental factors that cause my samples to degrade?

A1: The stability of your materials is most commonly challenged by three environmental factors: temperature, moisture (humidity), and light.[1][2] Oxygen is also a significant factor, particularly for substances prone to oxidation.[3] Each of these factors can initiate or accelerate chemical and physical degradation pathways.[2]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including degradation processes like hydrolysis and oxidation.[4][5] Conversely, freezing can be detrimental to some biologics if not done correctly, as ice crystal formation can denature proteins.[6][7]

  • Moisture: Water is a key reactant in hydrolysis, a common degradation pathway for many drugs and chemicals, particularly those with ester and amide functional groups.[3][8] Hygroscopic materials will actively absorb moisture from the atmosphere, making humidity control critical.[9][10]

  • Light: Exposure to light, especially UV light, provides the energy to trigger photolytic reactions, leading to the degradation of light-sensitive compounds.[8][11]

Q2: I've received a lyophilized antibody at ambient temperature. Is it compromised?

A2: It is likely not compromised. Lyophilized (freeze-dried) proteins and antibodies are very stable in their powdered form and can often be shipped at ambient temperature for short durations without any damage.[7][12] However, once you receive the product, it is crucial to adhere to the storage recommendations on the data sheet, which is typically 2-8°C for short-term storage and -20°C or lower for long-term storage after reconstitution.[7][12]

Q3: What does "cold chain management" mean, and why is it so important for biologics?

A3: Cold chain management refers to the process of managing the storage and transportation of temperature-sensitive products within a specified low-temperature range from the point of manufacture to the end user.[13] Biologics, such as vaccines, monoclonal antibodies, and cell and gene therapies, are large, complex molecules whose structure and function are highly dependent on maintaining a specific temperature range.[14] Any deviation, known as a "temperature excursion," can lead to irreversible degradation, aggregation, or loss of potency, compromising both patient safety and experimental outcomes.[14][15]

Q4: How many freeze-thaw cycles can my protein sample tolerate?

A4: This is highly dependent on the specific protein. However, as a best practice, repeated freeze-thaw cycles should be avoided.[7][12] The formation of ice crystals during freezing and their subsequent melting can cause mechanical stress on the protein structure, leading to denaturation and aggregation.[7] To mitigate this, it is strongly recommended to aliquot your protein or antibody solutions into single-use volumes before the initial freeze.[7][12]

Q5: What are the key differences between long-term, intermediate, and accelerated stability studies?

A5: These studies, defined by the International Council for Harmonisation (ICH) guidelines, are used to predict the shelf life of a drug product by observing how it degrades under different conditions over time.[16][17][18]

  • Long-Term (Real-Time) Studies: The product is stored at recommended conditions (e.g., 25°C/60% RH) for its proposed shelf life.[16][17]

  • Accelerated Studies: The product is stored at elevated stress conditions (e.g., 40°C/75% RH) for a shorter period (e.g., 6 months) to speed up degradation and predict long-term stability.[16][17]

  • Intermediate Studies: Conducted at conditions between long-term and accelerated (e.g., 30°C/65% RH), these are performed if a significant change occurs during accelerated studies.[16][17]

Troubleshooting Guides

Guide 1: Small Molecule Compounds
Issue: My compound shows new peaks in HPLC analysis after storage.

This indicates the formation of degradation products. The troubleshooting process involves identifying the degradation pathway and mitigating the causative environmental factor.

Workflow: Identifying and Mitigating Small Molecule Degradation

observe Observe Unexpected Peaks in HPLC Analysis characterize Characterize Degradants (LC-MS/MS, NMR) observe->characterize pathway Identify Potential Degradation Pathway characterize->pathway hydrolysis Hydrolysis pathway->hydrolysis Ester/Amide Present? Sensitive to pH? oxidation Oxidation pathway->oxidation Phenol/Thiol Present? Metal Ions in Buffer? photolysis Photolysis pathway->photolysis Aromatic/Conjugated System? Stored in Clear Vial? solution_h Store in Desiccator Control Humidity Use Airtight Containers hydrolysis->solution_h solution_o Inert Gas Overlay (N2, Ar) Add Antioxidants Use Opaque Containers oxidation->solution_o solution_p Store in Amber Vials Protect from Light Use Light-Proof Boxes photolysis->solution_p

Caption: Troubleshooting workflow for small molecule degradation.

Step-by-Step Protocol:

  • Identify the Degradation Pathway:

    • Hydrolysis: Suspect this if your molecule contains susceptible functional groups like esters, amides, lactams, or imides.[3][8] Degradation may be pH-dependent.

    • Oxidation: This is common for molecules with electron-rich functional groups such as phenols, thiols, and certain amines.[8][19] It can be catalyzed by light, heat, or trace metal ions.[3]

    • Photolysis: If the compound has a chromophore (a light-absorbing part, like a conjugated system), it may be susceptible to degradation upon exposure to light.[8][11]

  • Implement Corrective Storage Conditions:

    • To Prevent Hydrolysis: For hygroscopic or moisture-sensitive compounds, store them in a desiccator with a desiccant.[9] Use containers with tight-sealing caps. For highly sensitive materials, consider multi-layered packaging like Mylar bags.[9]

    • To Prevent Oxidation: Store the material under an inert atmosphere (e.g., nitrogen or argon).[3] If in solution, consider de-gassing the solvent. Use amber or opaque containers to block light that can catalyze oxidation.[20]

    • To Prevent Photolysis: Always store light-sensitive materials in amber-colored vials or opaque containers.[11][21] For highly sensitive compounds, wrapping the container in aluminum foil provides additional protection.[11]

Guide 2: Biologics (Proteins, Antibodies, Nucleic Acids)
Issue: My antibody shows reduced binding affinity or aggregation after being stored in the freezer.

This is a common issue resulting from improper freezing, storage, or handling.

Key Causality: The complex tertiary structure of biologics is delicate. Temperature fluctuations, especially freeze-thaw cycles, can lead to denaturation and aggregation, causing loss of function.[22]

Recommended Storage Temperatures for Biological Samples

Sample TypeShort-Term StorageLong-Term StorageUltra-Long-Term/Archival
Proteins/Antibodies 2-8°C (days to weeks)[7][23]-20°C or -80°C (months to years)[12][22]-80°C or Vapor-Phase LN₂ (< -135°C)[24]
DNA/RNA 2-8°C (short-term for DNA)-20°C (DNA) or -80°C (RNA)[6]-80°C or Vapor-Phase LN₂ (< -135°C)[24]
Cells/Tissues N/A-80°C (with cryoprotectant)[6]Vapor-Phase LN₂ (~ -150°C)[24][25]

Experimental Protocol: Best Practices for Freezing and Thawing Biologics

  • Aliquoting (Pre-Freeze):

    • Upon first receipt, centrifuge the vial briefly to collect all material at the bottom.

    • Determine the optimal working volume for your experiments.

    • Create single-use aliquots based on this volume to minimize freeze-thaw cycles.[7][12] Use low-protein-binding microcentrifuge tubes to prevent loss of material.[7]

  • Freezing:

    • For most proteins and antibodies, snap-freezing in liquid nitrogen or a dry ice/ethanol bath can minimize ice crystal formation.

    • Transfer immediately to the appropriate long-term storage temperature (e.g., -80°C).

    • Caution: Avoid using "frost-free" freezers, as their temperature cycling can damage samples.[12] Place samples towards the back of the freezer where the temperature is most stable.[12]

  • Thawing:

    • Thaw aliquots quickly in a room temperature water bath.

    • Remove the tube as soon as the sample has thawed. Do not leave it at room temperature for extended periods.

    • Gently mix the sample before use. Do not vortex, as this can cause mechanical stress and aggregation.

    • Keep the thawed aliquot on ice until use. Discard any unused portion of the aliquot; do not refreeze.

Guide 3: Chemical Reagents
Issue: An older bottle of a reagent is giving inconsistent results in my assay.

Chemical reagents degrade over time, leading to a loss of potency or the formation of hazardous byproducts.[26]

Decision Logic: Is My Reagent Still Good?

start Inconsistent Assay Results check_date Check Expiration Date and Shelf Life start->check_date expired Is it expired? check_date->expired visual Visually Inspect Reagent (Color change, precipitate?) expired->visual No discard DISCARD SAFELY expired->discard Yes change Visible Change? visual->change retest Can it be re-tested? (e.g., pH, titration) change->retest No change->discard Yes retest->discard Yes, fails use_cautiously Use for Non-Critical Applications Only retest->use_cautiously Yes, passes use_new Use a New Bottle for Critical Experiments retest->use_new No

Caption: Decision tree for evaluating the viability of an older chemical reagent.

Best Practices for Reagent Storage:

  • Segregation and Labeling:

    • Store reagents by compatibility, not just alphabetically. Separate oxidizers from flammable materials, and acids from bases.[27]

    • Ensure every container is clearly labeled with the chemical name, hazard information, date received, and date opened.[26]

  • Control the Environment:

    • Temperature: Store heat-sensitive reagents in a refrigerator or freezer as indicated on the label.[28] Ensure storage areas are well-ventilated.[21]

    • Light: Protect light-sensitive reagents (e.g., silver nitrate, potassium permanganate) in opaque or amber containers.[21][27]

    • Humidity: Keep hygroscopic reagents (e.g., sodium hydroxide, anhydrous salts) in tightly sealed containers, potentially with desiccants, to prevent moisture absorption.[29]

  • Manage Peroxide-Formers:

    • Certain solvents like diethyl ether, THF, and dioxane can form explosive peroxides over time when exposed to air and light.[26]

    • Date these chemicals upon receipt and opening.

    • Test for peroxides before use if the container has been open for an extended period.

    • Dispose of them before their expiration date.

References
  • Drug degradation p
  • Best Practices for Biological Sample Storage and Management.Biocompare.
  • 4 Best Practices in Cold Chain Management of Biologics.UPS Healthcare™ - Slovakia.
  • Long-Term Biological Sample Storage: Comprehensive Best Practices Guide.Vertex AI Search.
  • Biopharmaceutical Cold Chain: Storage, Freezing & Logistics Best Practices.Vertex AI Search.
  • ICH Guidelines: Drug Stability Testing Essentials.AMSbiopharma.
  • Biological Sample Storage & Management Best Practices.Precision.
  • Proper Handling And Storage Of Biological Samples: Best Practices And Quality Control Measures.Needle.Tube.
  • ICH releases overhauled stability guideline for consult
  • Pharmaceutical Degrad
  • Q1A(R2) Guideline.ICH.
  • How to Ensure Antibody Stability During Long-Term Storage.Vertex AI Search.
  • Key Considerations for Reliable Biological Sample Storage.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.European Medicines Agency (EMA).
  • Freezing and cold chain solutions for biologics – best practices.Single Use Support.
  • degradation pathway of pharmaceutical dosage forms.
  • Understanding Drug Stability: Factors, Evaluation, and Importance in Pharmaceuticals.Vertex AI Search.
  • Storage FAQ for Antibodies and Proteins.Dianova.
  • FAQ - How should I store my antibody / peptide upon arrival?Synaptic Systems.
  • The Future of Biologic Drug Cold Chain Management.Euro-American Worldwide Logistics.
  • Q1A (R2) A deep dive in Stability Studies.YouTube.
  • Degradation process of pharmaceutical product.Slideshare.
  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment.Vertex AI Search.
  • Factors affecting stability of drugs.Slideshare.
  • Understanding the chemical basis of drug stability and degrad
  • Pharmaceutical Cold Chain Management: Strategies, Technologies, and Best Practices.Vertex AI Search.
  • Factors affecting the stability of drugs and drug metabolites in biological m
  • Antibody Storage and Antibody Shelf Life.Labome.
  • Safe, Accurate Labs: Chemical Reagent Storage.
  • Antibody storage: preserving monoclonal antibodies.Single Use Support.
  • What Factors Influence Stability?ARL Bio Pharma.
  • How to Handle Expired Lab Reagents: Tips for Safe and Effective Use.Vertex AI Search.
  • Why do your chemicals deterior
  • How to store the reagents that need to prevent deterioration.Jiangsu Huida Medical Instruments Co.,Ltd.
  • How to Store Reagents.Department of Chemistry: University of Rochester.
  • Factors Affecting the Stability of Drugs and Drug Metabolites in Biological M
  • Protection of Light Sensitive Products.Pharmaguideline.
  • Hygroscopic material packing.
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  • Setting Acceptance Criteria for Moisture-Sensitive and Hygroscopic Products.Pharma Stability.

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Validation & Comparative

A Comparative Guide to the Synthesis of 4-Aminodeoxopteroic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Aminodeoxopteroic Acid

4-Aminodeoxopteroic Acid, chemically known as 4-[[(2,4-Diamino-6-pteridinyl)methyl]amino]benzoic Acid, is a crucial building block in the synthesis of antifolate drugs. It represents the core structure of Aminopterin, differing from pteroic acid by the substitution of a 4-hydroxyl group with an amino group on the pteridine ring. This structural modification is fundamental to the biological activity of aminopterin and its analogues, which act as potent inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and cell replication. The sodium salt form enhances the compound's solubility, facilitating its use in subsequent reactions and formulations.

This guide will explore and compare the predominant synthetic pathways to 4-Aminodeoxopteroic Acid Sodium Salt, providing the necessary detail for practical application and informed decision-making in a research and development setting.

Method 1: The Convergent Synthesis Approach

The most prevalent and contemporary method for synthesizing 4-Aminodeoxopteroic Acid is a convergent synthesis. This strategy involves the separate synthesis of two key intermediates: the pteridine core and the side chain, which are then coupled in a final step. This approach offers significant advantages in terms of purification and overall yield, as the complexity of the synthesis is broken down into more manageable steps.

Causality of Experimental Choices

The convergent approach is favored for its efficiency and control. By synthesizing the pteridine and the aromatic side chain separately, impurities from each reaction sequence can be removed before the crucial coupling step. This minimizes the formation of difficult-to-separate byproducts in the final stage. The choice of a brominated pteridine intermediate provides a reactive electrophile that readily couples with the nucleophilic amino group of p-aminobenzoic acid.

Experimental Workflow

A 2,4,5,6-Tetraaminopyrimidine C 2,4-Diamino-6-hydroxymethylpteridine A->C Cyclization B 1,3-Dihydroxyacetone B->C D 6-(Bromomethyl)-2,4-diaminopteridine HBr C->D Bromination F 4-Aminodeoxopteroic Acid D->F Coupling E p-Aminobenzoic Acid E->F G 4-Aminodeoxopteroic Acid Sodium Salt F->G Salt Formation

Caption: Convergent synthesis workflow for 4-Aminodeoxopteroic Acid Sodium Salt.

Detailed Experimental Protocols

Step 1: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine

This initial step involves the condensation of a pyrimidine derivative with a three-carbon electrophile to construct the pteridine ring system.

  • Reaction: 2,4,5,6-Tetraaminopyrimidine sulfate is reacted with 1,3-dihydroxyacetone in an aqueous solution. The reaction is typically carried out in the presence of a reducing agent, such as cysteine, to prevent oxidation of the aminopyrimidine.

  • Procedure:

    • Dissolve 2,4,5,6-tetraaminopyrimidine sulfate in water at an elevated temperature (e.g., 80-90°C).

    • In a separate vessel, prepare a solution of 1,3-dihydroxyacetone and cysteine hydrochloride in an acetate buffer.

    • Add the pyrimidine solution to the dihydroxyacetone solution and maintain the temperature for several hours.

    • Cool the reaction mixture to allow the product to precipitate.

    • Collect the solid by filtration, wash with cold water and ethanol, and dry under vacuum.

Step 2: Synthesis of 6-(Bromomethyl)-2,4-diaminopteridine Hydrobromide

The hydroxyl group of the pteridine intermediate is converted to a more reactive leaving group to facilitate the subsequent coupling reaction.

  • Reaction: 2,4-Diamino-6-hydroxymethylpteridine is treated with a brominating agent, such as phosphorus tribromide or triphenylphosphine dibromide, in an inert solvent.[1]

  • Procedure:

    • Suspend 2,4-diamino-6-hydroxymethylpteridine in a suitable solvent like dimethylacetamide.

    • Add the brominating agent portion-wise at a controlled temperature (e.g., 0-5°C).

    • Allow the reaction to proceed at room temperature for several hours.

    • Precipitate the product by adding an anti-solvent like benzene.

    • Collect the solid, wash with the anti-solvent, and dry.

Step 3: Coupling of 6-(Bromomethyl)-2,4-diaminopteridine with p-Aminobenzoic Acid

This is the key bond-forming step where the two halves of the molecule are joined.

  • Reaction: The brominated pteridine is reacted with p-aminobenzoic acid in a polar aprotic solvent.

  • Procedure:

    • Dissolve p-aminobenzoic acid in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Add the 6-(bromomethyl)-2,4-diaminopteridine hydrobromide to the solution.

    • Heat the reaction mixture (e.g., 50-60°C) and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture and precipitate the product by adding water or an appropriate anti-solvent.

    • Purify the crude product by recrystallization or column chromatography.

Step 4: Formation of 4-Aminodeoxopteroic Acid Sodium Salt

The final step involves converting the carboxylic acid to its more soluble sodium salt.

  • Reaction: 4-Aminodeoxopteroic acid is treated with a sodium base, such as sodium hydroxide or sodium bicarbonate.

  • Procedure:

    • Suspend the purified 4-Aminodeoxopteroic acid in water or a water/ethanol mixture.

    • Add a stoichiometric amount of a standard sodium hydroxide solution dropwise while monitoring the pH until it reaches neutral to slightly basic (pH 7-8).

    • Lyophilize or carefully evaporate the solvent to obtain the sodium salt as a solid.

Method 2: The "One-Pot" Synthesis Approach

A variation of the convergent synthesis, the "one-pot" or telescoped synthesis, aims to increase efficiency by minimizing intermediate workup and isolation steps. In this approach, the bromination of 2,4-diamino-6-hydroxymethylpteridine and the subsequent coupling with the side chain are performed in the same reaction vessel.

Causality of Experimental Choices

This method is designed for process optimization, particularly in an industrial setting. By avoiding the isolation of the potentially unstable 6-(bromomethyl)-2,4-diaminopteridine, handling is simplified, and potential losses during purification are reduced. The choice of solvent is critical and must be compatible with both the bromination and coupling reactions.

Experimental Workflow

A 2,4-Diamino-6-hydroxymethylpteridine C Reaction Mixture containing 6-(Bromomethyl)-2,4-diaminopteridine A->C Bromination B Brominating Agent B->C E 4-Aminodeoxopteroic Acid C->E Coupling (in situ) D p-Aminobenzoic Acid D->E F 4-Aminodeoxopteroic Acid Sodium Salt E->F Salt Formation

Caption: "One-Pot" synthesis workflow for 4-Aminodeoxopteroic Acid Sodium Salt.

Detailed Experimental Protocol
  • Procedure:

    • Suspend 2,4-diamino-6-hydroxymethylpteridine in a suitable polar aprotic solvent (e.g., dimethylacetamide).

    • Cool the suspension and add the brominating agent (e.g., triphenylphosphine dibromide) portion-wise.

    • After the bromination is complete (as determined by TLC analysis of a quenched aliquot), add p-aminobenzoic acid directly to the reaction mixture.

    • Heat the mixture to facilitate the coupling reaction.

    • Upon completion, perform an aqueous workup to precipitate the crude product.

    • Purify the 4-Aminodeoxopteroic Acid and convert it to the sodium salt as described in Method 1.

Method 3: The Classical "Waller" Synthesis

The Waller synthesis is a classical, linear approach to pteridine-containing compounds. It involves the condensation of three components in a single reaction: a diaminopyrimidine, a three-carbon aldehyde or ketone, and an aromatic amine derivative. While historically significant, this method is often associated with lower yields and more complex purification challenges compared to the convergent approach.

Causality of Experimental Choices

This method relies on the carefully controlled, sequential formation of the pteridine ring and the attachment of the side chain in a single pot. The choice of reactants and conditions is critical to direct the reaction towards the desired product and minimize the formation of isomeric and other byproducts.

Experimental Workflow

A 2,4,5,6-Tetraaminopyrimidine D 4-Aminodeoxopteroic Acid A->D Three-Component Condensation B 2,3-Dibromopropionaldehyde B->D C p-Aminobenzoic Acid C->D E 4-Aminodeoxopteroic Acid Sodium Salt D->E Salt Formation

Caption: The Waller three-component synthesis workflow.

Detailed Experimental Protocol
  • Procedure:

    • A solution of 2,4,5,6-tetraaminopyrimidine is prepared in an appropriate solvent system, often a buffered aqueous solution.

    • p-Aminobenzoic acid is added to this solution.

    • A solution of a suitable three-carbon component, such as 2,3-dibromopropionaldehyde, is then added portion-wise to the reaction mixture.

    • The reaction is typically stirred at room temperature for an extended period.

    • The crude product, which often precipitates from the reaction mixture, is collected by filtration.

    • Extensive purification, often involving multiple recrystallizations or chromatographic separations, is required to isolate the desired product.

    • The purified acid is then converted to its sodium salt.

Performance Comparison

ParameterConvergent Synthesis"One-Pot" SynthesisWaller Synthesis
Overall Yield Moderate to HighModerate to HighLow to Moderate
Purity of Crude Product Generally HigherModerateGenerally Lower
Purification Effort ModerateModerateHigh
Scalability GoodExcellentPoor to Moderate
Control over Byproducts GoodModeratePoor
Process Robustness HighModerateLow

Conclusion

For the synthesis of 4-Aminodeoxopteroic Acid Sodium Salt, the Convergent Synthesis Approach stands out as the most reliable and efficient method for laboratory-scale preparations, offering high purity and good yields. The "One-Pot" Synthesis presents a compelling alternative for larger-scale production where process simplification and reduced handling are paramount, though it may require more rigorous optimization to control impurities. The Waller Synthesis , while of historical importance, is generally less practical for modern synthetic applications due to its lower yields and significant purification challenges.

The selection of the optimal synthesis method will ultimately depend on the specific requirements of the research or development project, including the desired scale, purity specifications, and available resources. This guide provides the foundational knowledge to make an informed decision and to successfully implement the chosen synthetic route.

References

  • Piper, J. R.; Montgomery, J. A. A Convenient Synthesis of Aminopterin and Homologues via 6-(Bromomethyl)-2,4-diaminopteridine Hydrobromide. J. Med. Chem.1974, 17 (10), 1119–1121.
  • US Patent 4,077,957, "6-(Bromomethyl)-2,4-diaminopteridine hydrobromide," issued March 7, 1978.[1]

  • US Patent 5,910,588, "Crystal modification of 2,4-diamino-6-hydroxymethylpteridine hydrobromide," issued June 8, 1999.
  • Waller, C. W.; et al. Synthesis of Pteroylglutamic Acid (Liver L. casei Factor) and Pteroic Acid. J. Am. Chem. Soc.1948, 70 (1), 19–22.
  • CN102952137A, "Preparation method of 2,4-diamino-6-bromomethyl pteridine," published March 6, 2013.[2]

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate (Methotrexate Sodium)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Method Validation for Methotrexate Sodium

Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate, commonly known as Methotrexate Sodium, is a potent folate antagonist widely employed in the treatment of various cancers and autoimmune diseases.[1] Given its narrow therapeutic index and potential for severe toxicity, the accurate and reliable quantification of Methotrexate in bulk drug substances, pharmaceutical formulations, and biological matrices is not merely a matter of quality control; it is a critical component of patient safety.[2]

This guide provides an in-depth comparison of analytical methodologies for Methotrexate Sodium, grounded in the rigorous framework of international regulatory guidelines. As researchers, scientists, and drug development professionals, our objective is to ensure that the analytical methods we develop and utilize are "fit for purpose." This is achieved through a systematic process of validation, a cornerstone of which is demonstrating that a method is accurate, precise, specific, and robust for its intended application.

This document will navigate the principles of method validation, compare the predominant analytical techniques, and provide actionable, step-by-step protocols supported by experimental data and authoritative references.

Regulatory Framework: The Pillars of Analytical Method Validation

The validation of analytical procedures is a mandatory requirement by global regulatory bodies. The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide comprehensive guidelines that form the basis of our validation protocols.[3]

The cornerstone of these guidelines is the ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology," which outlines the key validation characteristics that must be investigated.[4] These characteristics include:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

These principles are further echoed in USP General Chapter <1225> "Validation of Compendium Procedures" and FDA guidance documents, which together create a harmonized approach to ensuring analytical data integrity.[5][6][7]

Comparative Analysis of Analytical Techniques for Methotrexate Sodium

The choice of an analytical technique for Methotrexate is dictated by the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need to resolve the analyte from potential impurities or metabolites. The most common methods employed are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the analysis of Methotrexate, offering high specificity and sensitivity.[8] Reversed-phase HPLC (RP-HPLC) with UV detection is the most frequently cited method in the literature.[9]

Advantages of HPLC:

  • High Specificity: Capable of separating Methotrexate from its degradation products and metabolites, making it a "stability-indicating" method.[9][10]

  • High Sensitivity: Can achieve low limits of detection and quantitation, crucial for therapeutic drug monitoring and impurity profiling.[11][12]

  • Versatility: Applicable to a wide range of sample matrices, including bulk drug, finished products, and biological fluids like plasma.[1][13]

Common HPLC Parameters:

  • Column: C18 reverse-phase columns are frequently used.[9]

  • Mobile Phase: Typically a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol.[10][14]

  • Detection: UV detection is commonly performed at the maximum absorbance wavelength (λmax) of Methotrexate, which is around 303 nm.[13][14]

UV-Visible Spectrophotometry

UV-Visible Spectrophotometry is a simpler, more cost-effective technique for the quantification of Methotrexate. This method relies on measuring the absorbance of a Methotrexate solution at its λmax.

Advantages of UV-Vis Spectrophotometry:

  • Simplicity and Speed: The instrumentation is straightforward to operate, and sample analysis is rapid.

  • Cost-Effective: Lower operational and maintenance costs compared to HPLC.

Limitations of UV-Vis Spectrophotometry:

  • Lack of Specificity: This method cannot distinguish between the active pharmaceutical ingredient (API) and any interfering substances that absorb at the same wavelength, such as degradation products or excipients.[15] Therefore, it is generally not considered a stability-indicating method on its own.

  • Lower Sensitivity: Compared to HPLC, UV-Vis spectrophotometry typically has a higher limit of detection.

Performance Comparison

The following table provides a comparative summary of HPLC and UV-Vis Spectrophotometry for the analysis of Methotrexate Sodium.

Parameter High-Performance Liquid Chromatography (HPLC) UV-Visible Spectrophotometry
Specificity High (Stability-indicating)Low (Prone to interference)
Sensitivity High (Low LOD & LOQ)Moderate
Application Assay, impurity profiling, stability studies, therapeutic drug monitoringRoutine QC of pure substance, simple formulations
Complexity HighLow
Cost HighLow
Throughput LowerHigher

Experimental Protocols for HPLC Method Validation

The following section details the step-by-step methodologies for validating an RP-HPLC method for the quantification of Methotrexate Sodium, in accordance with ICH Q2(R1) guidelines.[4]

System Suitability

Objective: To verify that the chromatographic system is adequate for the intended analysis.

Methodology:

  • Prepare a standard solution of Methotrexate at a working concentration (e.g., 100 µg/mL).

  • Inject the standard solution six replicate times into the HPLC system.

  • Record the peak area, retention time, theoretical plates, and tailing factor for each injection.

Acceptance Criteria:

  • Relative Standard Deviation (RSD) of the peak areas should be ≤ 2.0%.[14]

  • RSD of the retention times should be ≤ 1.0%.

  • Theoretical plates (N) should be > 2000.

  • Tailing factor (T) should be ≤ 2.0.

Specificity (Forced Degradation Studies)

Objective: To demonstrate that the analytical method is stability-indicating by showing that it can separate Methotrexate from its potential degradation products.[16]

Methodology:

  • Expose Methotrexate samples (in solid and solution form) to various stress conditions as per ICH guidelines:

    • Acid Hydrolysis: 0.1 N HCl at 60°C.[17]

    • Base Hydrolysis: 0.1 N NaOH at 60°C.[17]

    • Oxidative Degradation: 3% H₂O₂ at room temperature.[17]

    • Thermal Degradation: Dry heat at a suitable temperature (e.g., 105°C).

    • Photolytic Degradation: Exposure to UV and visible light.

  • Analyze the stressed samples by the proposed HPLC method.

  • Compare the chromatograms of the stressed samples with that of an unstressed standard.

Acceptance Criteria:

  • The method should be able to resolve the Methotrexate peak from all degradation product peaks.

  • Peak purity analysis (e.g., using a photodiode array detector) should confirm that the Methotrexate peak is spectrally pure in the presence of degradants.

Linearity

Objective: To establish that the method's response is directly proportional to the concentration of Methotrexate over a specified range.

Methodology:

  • Prepare a series of at least five standard solutions of Methotrexate over a concentration range (e.g., 50-150% of the working concentration).[14]

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the mean peak area versus the corresponding concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.[14]

Accuracy (Recovery Studies)

Objective: To determine the closeness of the measured value to the true value.

Methodology:

  • Prepare a placebo formulation (containing all excipients except Methotrexate).

  • Spike the placebo with known amounts of Methotrexate at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percentage recovery should be within a predefined range, typically 98.0% to 102.0%.[9][18]

Precision

Objective: To assess the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Methodology:

  • Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The RSD for repeatability and intermediate precision should be ≤ 2.0%.[9]

Robustness

Objective: To evaluate the method's reliability when subjected to small, deliberate variations in method parameters.

Methodology:

  • Introduce small variations to critical method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Mobile phase composition (e.g., ± 2% organic modifier).

    • Column temperature (e.g., ± 5°C).

    • pH of the mobile phase buffer (e.g., ± 0.2 units).

  • Analyze a system suitability solution under each varied condition.

Acceptance Criteria:

  • The system suitability parameters should remain within the acceptance criteria.

  • The retention time and peak area of Methotrexate should not significantly change.

Visualization of Workflows

Overall Analytical Method Validation Workflow

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation Develop Develop Analytical Method Optimize Optimize Method Parameters Develop->Optimize Protocol Write Validation Protocol Optimize->Protocol Define Define Acceptance Criteria Protocol->Define Specificity Specificity (Forced Degradation) Define->Specificity Linearity Linearity & Range Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Report Generate Validation Report Robustness->Report Review Review & Approve Report->Review

Caption: A decision tree to guide the selection of an appropriate analytical method.

Conclusion

The validation of analytical methods for this compound is a scientifically rigorous and legally mandated process. While simpler techniques like UV-Visible Spectrophotometry have their place in routine quality control of the pure drug, the superior specificity and sensitivity of HPLC make it the indispensable method for stability testing, impurity analysis, and quantification in complex matrices.

By adhering to the principles outlined in international guidelines and meticulously executing the validation protocols described herein, researchers and drug development professionals can ensure the generation of reliable, accurate, and defensible analytical data. This commitment to scientific integrity is fundamental to guaranteeing the quality, safety, and efficacy of Methotrexate-containing pharmaceutical products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

  • USP <1225> Method Validation. BA Sciences.

  • Validation of HPLC method for the analysis of methotrexate in bulk drug and pharmaceutical dosage forms. Journal of Chemical and Pharmaceutical Research.

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  • Development and validation of HPLC method to determination of Methotrexate in children oncologic patients. ResearchGate.

  • Validation of UV-Vis spectrophotometric and colorimetric methods to quantify methotrexate in plasma and rat skin tissue: Application to in vitro release, ex vivo and in vivo studies from dissolving microarray patch loaded pH-sensitive nanoparticle. PubMed.

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog.

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A Senior Application Scientist's Guide to the Comparative Analysis of Antifolate Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the landscape of antifolate chemotherapy is a testament to the power of rational drug design. From the foundational discovery of methotrexate to the development of multi-targeted and transport-optimized agents, the evolution of this drug class offers critical insights into overcoming therapeutic resistance and enhancing clinical efficacy. This guide provides an in-depth comparative analysis of key antifolate precursors, grounded in experimental data and mechanistic understanding, to inform future research and development.

The Central Role of Folate Metabolism in Cellular Proliferation

Folic acid (Vitamin B9) and its derivatives, collectively known as folates, are indispensable for life. In their reduced form, tetrahydrofolate (THF), they act as essential cofactors, mediating the transfer of one-carbon units in a variety of crucial biosynthetic pathways.[1][2] These pathways are responsible for the de novo synthesis of purines (adenine and guanine) and thymidylate, the essential building blocks of DNA and RNA.[3] Consequently, rapidly proliferating cells, a hallmark of cancer, exhibit a heightened dependence on these folate-mediated reactions to sustain DNA replication and cell division.[3]

Antifolates are a class of antimetabolite drugs designed to exploit this dependency.[1][3] They are structural analogs of folic acid that competitively inhibit key enzymes within the folate metabolic pathway, thereby disrupting DNA synthesis and repair, and ultimately inducing cell cycle arrest and apoptosis.[1][3]

The Folate Metabolic Pathway: A Network of Therapeutic Targets

The central enzyme in this pathway is dihydrofolate reductase (DHFR) , which regenerates THF from dihydrofolate (DHF).[1][4] Inhibition of DHFR leads to a depletion of the THF pool, starving the cell of the necessary one-carbon donors for nucleotide synthesis.[3][4] Other critical enzymes in this pathway that have been successfully targeted include thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT) .[2][5]

Folate_Metabolism cluster_synthesis Nucleotide Synthesis Purines Purine Synthesis Thymidylate Thymidylate Synthesis (dUMP -> dTMP) DHF Dihydrofolate (DHF) Folate Folate (Vitamin B9) Folate->DHF Reduction THF Tetrahydrofolate (THF) DHF->THF DHFR THF->Purines GARFT THF->Thymidylate THF->DHF TS DHFR Dihydrofolate Reductase (DHFR) TS Thymidylate Synthase (TS) GARFT GARFT

Figure 1: Key enzymes in the folate metabolic pathway targeted by antifolates.

The Classical Precursor: Methotrexate (MTX)

Methotrexate, developed in the 1940s, was one of the first rationally designed anticancer drugs and remains a cornerstone of chemotherapy.[2][6] It is a structural analog of folic acid, differing by the substitution of an amino group at the 4-position of the pteridine ring and the addition of a methyl group at the N10 position.[4][7]

Synthesis of Methotrexate Precursors

The synthesis of methotrexate typically involves the condensation of two key precursors: a pteridine derivative and a side chain containing the p-aminobenzoyl-L-glutamic acid moiety. A common synthetic route involves:

  • Condensation of 2,4,5,6-tetraaminopyrimidine with 2,3-dibromopropionaldehyde to form 6-bromomethyl-2,4-diaminopteridine.[8]

  • Coupling of the resulting pteridine intermediate with N-(p-(methylamino)benzoyl)glutamic acid to yield methotrexate.[8]

Mechanism of Action and Limitations

Methotrexate is a potent, competitive inhibitor of DHFR.[8][9] By binding to DHFR with an affinity several orders of magnitude higher than its natural substrate, DHF, it effectively blocks the regeneration of THF, leading to the downstream inhibition of DNA and RNA synthesis.[9]

Despite its success, the clinical utility of methotrexate can be hampered by the development of resistance.[1] Key mechanisms of resistance include:

  • Impaired Cellular Uptake: Reduced expression or function of the reduced folate carrier (RFC), the primary transporter for methotrexate into cells.[2][10]

  • Decreased Polyglutamylation: Methotrexate is retained intracellularly through the addition of glutamate residues, a process catalyzed by folylpolyglutamate synthetase (FPGS).[2] Reduced FPGS activity leads to poor retention and increased drug efflux.[10][11]

  • DHFR Gene Amplification: Cancer cells can overproduce DHFR, effectively titrating out the inhibitory effect of the drug.[10][12]

  • Mutations in DHFR: Alterations in the DHFR gene can lead to a protein with reduced affinity for methotrexate.[10]

Next-Generation Antifolates: Overcoming Classical Limitations

Advances in understanding methotrexate resistance have driven the development of novel antifolates with improved pharmacological properties.[4][12] Pemetrexed and pralatrexate represent two successful strategies in this endeavor.

Pemetrexed: The Multi-Targeted Approach

Pemetrexed (brand name Alimta®) was rationally designed to inhibit multiple folate-dependent enzymes, thereby creating a broader spectrum of activity and a higher barrier to resistance.[13]

  • Synthesis and Precursors: The synthesis of pemetrexed utilizes L-glutamic acid as a chiral starting material.[13] A key step is the preparation of the pyrrolo[2,3-d]pyrimidine core, which is then coupled with the diethyl ester of L-glutamic acid.[13]

  • Mechanism of Action: Pemetrexed is a multi-targeted antifolate that, once polyglutamylated within the cell, potently inhibits not only DHFR but also thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT) .[5][13][14] This multi-targeted action provides alternative mechanisms to induce cell death even if resistance to DHFR inhibition emerges.[13] The polyglutamated forms of pemetrexed are significantly more potent inhibitors of TS and DHFR than the parent drug.[6][13]

Antifolate_Mechanisms cluster_pathway Folate Pathway DHFR DHFR TS TS GARFT GARFT MTX Methotrexate MTX->DHFR Pemetrexed Pemetrexed Pemetrexed->DHFR Pemetrexed->TS Pemetrexed->GARFT Pralatrexate Pralatrexate Pralatrexate->DHFR

Figure 2: Comparative targeting of key folate pathway enzymes by different antifolates.
Pralatrexate: A Focus on Enhanced Cellular Uptake

Pralatrexate (Folotyn®) was specifically designed to overcome resistance mechanisms related to impaired drug transport and polyglutamylation.[15] It is a 10-deazaaminopterin analogue of methotrexate.[15]

  • Rational Design: Pralatrexate was engineered to be a more efficient substrate for both the reduced folate carrier (RFC) and folylpolyglutamate synthetase (FPGS) compared to methotrexate.[7][15] This leads to more rapid uptake into tumor cells and more efficient intracellular retention through polyglutamylation.[9][15]

  • Mechanism of Action: Like methotrexate, pralatrexate's primary target is DHFR , which it competitively inhibits.[9][16] However, its superior transport and polyglutamylation efficiency mean it can achieve higher intracellular concentrations of its active, polyglutamated forms, making it more potent and able to overcome resistance mediated by downregulation of RFC or FPGS.[15] Preclinical models have consistently shown the superiority of pralatrexate over methotrexate in lymphoma.[15]

Quantitative Comparison and Experimental Evaluation

The objective comparison of antifolate precursors relies on standardized in vitro and cellular assays. The following protocols outline key experiments for evaluating their performance.

Comparative Performance Data

The following table summarizes key performance metrics for the three antifolates, compiled from various studies. These values can vary depending on the cell line and experimental conditions.

Parameter Methotrexate (MTX) Pemetrexed Pralatrexate (PDX) Significance
Primary Target(s) DHFR[9]DHFR, TS, GARFT[5][14]DHFR[16]Pemetrexed's multi-targeting may circumvent resistance to single-target agents.
RFC Transport Efficiency BaselineModerate~14x greater than MTX[15]Pralatrexate is designed to overcome transport-based resistance.
FPGS Substrate Efficiency BaselineHigh~10x greater than MTX[15]Enhanced polyglutamylation leads to better intracellular retention and potency.
Primary Indications Hematologic malignancies, autoimmune diseases[1]Non-small cell lung carcinoma, mesothelioma[1][13]Peripheral T-cell lymphoma[16]Reflects differential efficacy and safety profiles in various tumor types.
Experimental Protocol: DHFR Inhibition Assay (Spectrophotometric)

This protocol provides a method to determine the inhibitory concentration (IC50) of an antifolate against DHFR. The assay measures the decrease in absorbance at 340 nm as NADPH is oxidized during the DHFR-catalyzed reduction of DHF to THF.

Objective: To quantify and compare the potency of antifolate precursors in inhibiting DHFR activity.

Materials:

  • Recombinant human DHFR enzyme

  • NADPH

  • Dihydrofolic acid (DHF)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Antifolate compounds (Methotrexate, Pemetrexed, Pralatrexate) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the antifolate compounds in the assay buffer. Prepare working solutions of DHFR, NADPH (e.g., 100 µM), and DHF (e.g., 50 µM).

  • Assay Setup: To each well of the microplate, add:

    • Assay Buffer

    • Antifolate dilution (or solvent control)

    • DHFR enzyme solution

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the DHF solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates relative to the solvent control (0% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Sources

A Senior Application Scientist's Guide to Antibody Cross-Reactivity with Folic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals working with folic acid and its analogs, the specificity of the antibodies used in immunoassays is paramount. Folic acid, a crucial B vitamin, plays a vital role in one-carbon metabolism, essential for DNA synthesis, repair, and methylation. Its analogs, such as the chemotherapeutic agent methotrexate and the rescue agent leucovorin, are structurally similar molecules that can interfere with these pathways. Consequently, the ability to accurately quantify folic acid or a specific analog without interference from others is critical for both research and clinical applications.

This guide provides an in-depth comparison of antibody cross-reactivity with common folic acid analogs. We will delve into the structural basis of this cross-reactivity, provide a detailed experimental protocol for its assessment using competitive ELISA, and present a comparative analysis of antibody performance to aid in the selection of the most appropriate reagents for your research.

The Critical Role of Specificity: Understanding Cross-Reactivity

Folic acid and its analogs share a common pteridine ring and p-aminobenzoic acid core, with variations in their side chains. These subtle differences can be challenging for an antibody to distinguish, leading to varying degrees of cross-reactivity. For instance, immunoassays for methotrexate, a folic acid antagonist used in cancer therapy, can be confounded by the presence of its metabolites or other structurally related drugs.[2][3]

Monoclonal antibodies, derived from a single B-cell clone, generally offer higher specificity and lower cross-reactivity compared to polyclonal antibodies, which are a heterogeneous mixture of antibodies recognizing multiple epitopes on the antigen.[4][5] However, the degree of cross-reactivity is ultimately determined by the specific epitope the antibody recognizes and its binding affinity.

Visualizing the Key Players: Folic Acid and Its Analogs

To appreciate the potential for cross-reactivity, it is essential to understand the structural relationships between folic acid and its key analogs.

Caption: Structural relationships between folic acid and its key analogs.

A Practical Approach: Assessing Cross-Reactivity with Competitive ELISA

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and widely used method for quantifying small molecules and assessing antibody cross-reactivity. The principle lies in the competition between the unlabeled analyte in the sample (or a standard) and a fixed amount of labeled analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.

Experimental Workflow: Competitive ELISA for Cross-Reactivity Assessment

G cluster_0 Plate Preparation cluster_1 Competition cluster_2 Detection P1 Coat plate with Folic Acid-Protein Conjugate P2 Block non-specific binding sites P1->P2 C2 Add standards/analogs and primary antibody to wells P2->C2 C1 Prepare standards (Folic Acid) & test analogs (e.g., Methotrexate) C1->C2 C3 Incubate to allow competition C2->C3 D1 Add HRP-conjugated secondary antibody C3->D1 D2 Add TMB substrate D1->D2 D3 Stop reaction D2->D3 D4 Read absorbance at 450 nm D3->D4

Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.

Detailed Protocol for Competitive ELISA

This protocol provides a general framework. Optimization of antibody and antigen concentrations is crucial for achieving accurate and reproducible results.

Materials:

  • 96-well high-binding microplate

  • Folic acid-protein conjugate (e.g., Folic Acid-BSA)

  • Primary antibody against folic acid (monoclonal or polyclonal)

  • Folic acid standard

  • Folic acid analogs (methotrexate, aminopterin, leucovorin, etc.)

  • HRP-conjugated secondary antibody

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Wash buffer (PBS with 0.05% Tween-20, PBS-T)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the folic acid-protein conjugate in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to a pre-determined optimal concentration. Add 100 µL to each well of the microplate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Competition:

    • Prepare a serial dilution of the folic acid standard.

    • Prepare serial dilutions of each folic acid analog to be tested.

    • In a separate plate or tubes, pre-incubate the standards and analogs with a fixed, optimized concentration of the primary anti-folic acid antibody for 30-60 minutes at room temperature.

  • Incubation: Transfer 100 µL of the pre-incubated mixtures to the coated and blocked microplate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Detection:

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for the folic acid standard curve.

  • Determine the IC50 value for folic acid, which is the concentration that causes 50% inhibition of the maximum signal.

  • Similarly, plot the data for each analog and determine their respective IC50 values.

  • Calculate the percent cross-reactivity for each analog using the following formula:

    % Cross-Reactivity = (IC50 of Folic Acid / IC50 of Analog) x 100

Comparative Analysis of Antibody Cross-Reactivity

The following table summarizes representative cross-reactivity data for different types of antibodies against common folic acid analogs. It is important to note that this data is illustrative and the actual performance of a specific antibody should be validated in your own laboratory.

Antibody TypeTargetAnalog% Cross-ReactivityReference
Monoclonal Ab 1 Folic AcidMethotrexate< 0.1%[Hypothetical Data]
Aminopterin< 0.5%[Hypothetical Data]
Leucovorin< 1%[Hypothetical Data]
Polyclonal Ab 1 Folic AcidMethotrexate5-10%[Hypothetical Data]
Aminopterin8-15%[Hypothetical Data]
Leucovorin10-20%[Hypothetical Data]
Commercial MTX Assay 1 Methotrexate7-hydroxymethotrexate~1.5%[Package Insert]
DAMPA~1.8%[Package Insert]
Folic Acid< 0.02%[Package Insert]
Commercial MTX Assay 2 MethotrexateTriamtereneSlight[3]
TrimethoprimSlight[3]

Note: DAMPA (2,4-diamino-N10-methylpteroic acid) is a metabolite of methotrexate.

The Structural Basis of Antibody Recognition and Cross-Reactivity

The specificity of an antibody is determined by its ability to recognize a unique three-dimensional shape, or epitope, on the antigen. In the case of folic acid, the pteridine ring, the p-aminobenzoic acid moiety, and the glutamate tail all contribute to the overall structure and present potential epitopes.

Caption: Potential antibody binding epitopes on the folic acid molecule.

  • Antibodies targeting the pteridine ring: These antibodies are more likely to cross-react with analogs that have modifications on the p-aminobenzoic acid or glutamate portions, but may be sensitive to changes in the pteridine ring itself, such as the substitutions seen in methotrexate and aminopterin.

  • Antibodies targeting the glutamate tail: These antibodies may show reduced cross-reactivity with analogs that have different side chains, but could be less specific for the core structure of the molecule.

  • Antibodies recognizing a conformational epitope: These antibodies bind to a specific three-dimensional shape of the entire folic acid molecule. Their cross-reactivity will depend on how closely the analogs mimic this conformation.

Conclusion and Recommendations

The selection of an antibody for the detection of folic acid or its analogs requires careful consideration of its cross-reactivity profile. This guide highlights the importance of specificity and provides a framework for assessing antibody performance.

Key Takeaways:

  • Validate Your Antibody: Always perform in-house validation of any antibody to determine its cross-reactivity with relevant analogs under your specific assay conditions.

  • Choose Monoclonal for Specificity: When high specificity is required, monoclonal antibodies are generally the preferred choice.

  • Consider the Application: The required level of specificity will depend on the research question. For therapeutic drug monitoring of methotrexate, for example, an antibody with minimal cross-reactivity to its metabolites is essential.

  • Consult Manufacturer's Data: Always review the cross-reactivity data provided in the product datasheet or package insert, but do not rely on it solely.

By understanding the principles of antibody cross-reactivity and employing rigorous validation methods, researchers can ensure the accuracy and reliability of their immunoassay data, leading to more robust and reproducible scientific outcomes.

References

  • Different cross-reactivity profiles of methotrexate immunoassays and the clinical management of methotrexate tre
  • Competitive ELISA Protocol.
  • ARK™ Methotrexate Assay [Package Insert]. ARK Diagnostics, Inc.
  • Antibody Cross Reactivity And How To Avoid It? ELISA kit.
  • Hypersensitivity to Folic Acid and/or Folinic Acid—A Review of Clinical Cases, Potential Mechanism, Possible Cross-Allergies and Current Diagnostic Options.
  • Folic acid-induced anaphylaxis showing cross-reactivity with methotrexate: A case report and review of the liter
  • Monoclonal Anti-5MTH Folic Acid antibody produced in mouse clone FA-24, ascites fluid. Sigma-Aldrich.
  • Autoantibodies to folate receptor during pregnancy and neural tube defect risk.
  • Epitope Mapping: The First Step in Developing Epitope-Based Vaccines.
  • Folic Acid Competitive ELISA Kit (EEL149). Thermo Fisher Scientific.
  • Chemical Folic Acid ELISA Kit [ABIN6938813]. antibodies-online.com.
  • Folic Acid ELISA Kits. antibodies-online.com.
  • Hypersensitivity reactions to folic acid: Three case reports and a review of the liter
  • Comparison of four different immunoassays and a rapid isotope-dilution liquid chromatography-tandem mass spectrometry assay for serum fol
  • Systematic comparison of monoclonal versus polyclonal antibodies for mapping histone modifications by ChIP-seq.
  • Monoclonal versus polyclonal antibodies: distinguishing characteristics, applications, and inform
  • Anti Folic Acid Antibody Products. Biocompare.
  • Buy Anti Folic Acid Antibody for Sale Online. MyBioSource.
  • Recent Advances in Folates and Autoantibodies against Folate Receptors in Early Pregnancy and Miscarriage. MDPI.
  • Cross-Reactivity of Anti-Folic Acid Antibodies: A Compar
  • Folic acid ELISA Kit (Colorimetric) (NBP2-82433). Novus Biologicals.
  • Epitope mapping. Wikipedia.
  • Epitope Mapping in Antibody Therapeutics and Vaccine Development: The Evolving Landscape. YouTube. 2015.
  • Hypersensitivity to Folic Acid and/or Folinic Acid-A Review of Clinical Cases, Potential Mechanism, Possible Cross-Allergies and Current Diagnostic Options. PubMed. 2025.
  • Changes in intracellular folate metabolism during high-dose methotrexate and Leucovorin rescue therapy in children with acute lymphoblastic leukemia. PLOS One.
  • Monoclonal vs Polyclonal Antibodies: Key Differences & Uses. Boster Bio.
  • Monoclonal vs. Polyclonal Antibodies. Thermo Fisher Scientific.
  • An Overview of Polyclonal and Monoclonal Antibodies: Their Differences. GoldBio.
  • Monoclonal & Polyclonal Antibodies. Bio-Rad.
  • Monoclonal versus polyclonal antibodies. evitria. 2023.

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A Comparative Guide to Confirming the Structure of Synthesized 4-Aminodeoxopteroic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of the essential analytical techniques for verifying the structure of 4-Aminodeoxopteroic Acid Sodium Salt. We will delve into the causality behind experimental choices, present self-validating protocols, and offer comparative data to distinguish the target compound from potential impurities.

Introduction: The Importance of Structural Verification

4-Aminodeoxopteroic Acid is a core structural component of antifolates, a class of drugs that includes the widely used chemotherapeutic agent, methotrexate. As an intermediate in the synthesis of folic acid analogs, its structural integrity is paramount. The presence of isomers, unreacted starting materials, or byproducts can significantly impact the efficacy and toxicity of the final active pharmaceutical ingredient (API). This guide will focus on a multi-technique approach for the comprehensive structural elucidation and purity assessment of its sodium salt form.

A Multi-Pronged Analytical Approach

No single analytical technique is sufficient for the complete structural confirmation of a molecule as complex as 4-Aminodeoxopteroic Acid Sodium Salt. A synergistic approach employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information about the molecular structure by probing the chemical environment of atomic nuclei, primarily ¹H and ¹³C.

Expertise & Experience: Why NMR is the Gold Standard

For a molecule with distinct aromatic and aliphatic regions like 4-Aminodeoxopteroic Acid, NMR is unparalleled in its ability to:

  • Confirm the presence of key functional groups: The distinct chemical shifts of protons on the pteridine ring, the p-substituted benzene ring, and the methylene bridge are all identifiable.

  • Establish connectivity: Through 2D NMR experiments like COSY and HMBC, we can definitively link the pteridine, methylene, and aminobenzoic acid moieties.

  • Identify isomers: Subtle differences in the chemical environment of isomeric impurities will result in distinct NMR signals, allowing for their detection and quantification.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation: 400 MHz (or higher) NMR Spectrometer Sample Preparation:

  • Dissolve ~5-10 mg of the synthesized 4-Aminodeoxopteroic Acid Sodium Salt in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for this compound and its exchangeable protons (NH and OH) will be observable.

  • Filter the solution into a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024) and a longer relaxation delay may be necessary.

  • 2D NMR (COSY & HMBC): These experiments are crucial for confirming connectivity and should be run according to standard instrument protocols.

Data Presentation: Expected Chemical Shifts

The following table outlines the expected ¹H and ¹³C NMR chemical shifts for 4-Aminodeoxopteroic Acid Sodium Salt based on data from its constituent parts: the pteridine ring and 4-aminobenzoic acid.[1][2][3]

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Rationale
Pteridine Ring
H-7~8.5-8.8~150-155The proton on the pyrazine ring is in a deshielded environment due to the adjacent nitrogen atoms.[2]
C-2, C-4~160-165Carbons bonded to two nitrogen atoms in an aromatic system.[4]
C-6~155-160Carbon bearing the methylene group.
C-8a~145-150Bridgehead carbon.
C-4a~130-135Bridgehead carbon.
Methylene Bridge
-CH₂-~4.5-4.8~45-50Methylene protons adjacent to the pteridine ring and the amino group.
p-Aminobenzoic Acid Moiety
H-2', H-6'~7.6-7.8~130-132Aromatic protons ortho to the carboxylate group.[1][5]
H-3', H-5'~6.6-6.8~112-115Aromatic protons meta to the carboxylate group and ortho to the amino group.[1][5]
C-1'~128-132Quaternary carbon attached to the amino group.
C-4'~168-172Carboxylate carbon.
Amine/Amide Protons
-NH₂ (pteridine)~6.5-7.5 (broad)Exchangeable protons.
-NH- (bridge)~5.5-6.5 (broad)Exchangeable proton.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the synthesized compound and offers valuable structural information through the analysis of its fragmentation patterns.

Expertise & Experience: The Power of Mass-to-Charge Ratio

MS is a critical confirmatory technique because:

  • It provides unambiguous molecular weight: High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, confirming the elemental composition.

  • Fragmentation patterns act as a fingerprint: The way a molecule breaks apart under energetic conditions is unique to its structure. This allows us to confirm the presence of the pteridine and aminobenzoic acid moieties.[6][7]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Instrumentation: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an ESI source.

Sample Preparation:

  • Prepare a dilute solution of the synthesized product (~10 µg/mL) in a suitable solvent such as a water/acetonitrile mixture with 0.1% formic acid.

Data Acquisition:

  • Full Scan MS: Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively. For the sodium salt, the [M-Na+2H]⁺ or [M-Na]⁻ ions may also be observed.

  • Tandem MS (MS/MS): Isolate the parent ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Data Presentation: Expected Molecular Ions and Fragments
Ion Expected m/z Description
[M+H]⁺ (of the free acid)312.12Protonated molecular ion of 4-Aminodeoxopteroic Acid.
[M-H]⁻ (of the free acid)310.11Deprotonated molecular ion of 4-Aminodeoxopteroic Acid.
[M-Na+2H]⁺312.12Protonated molecular ion after loss of sodium.
[M-Na]⁻310.11Deprotonated molecular ion after loss of sodium.
Key Fragments (from MS/MS of [M+H]⁺)
~177Cleavage of the C-N bond between the methylene bridge and the aminobenzoic acid moiety, retaining the pteridine portion.
~136Cleavage of the C-N bond, retaining the aminobenzoic acid portion.
Loss of NH₃ (17)From the pteridine ring.
Loss of CO₂ (44)From the carboxylic acid.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Comparing to Alternatives

HPLC is the workhorse for determining the purity of the synthesized compound and separating it from any starting materials or byproducts.

Expertise & Experience: The Importance of a Validated Method

A robust HPLC method is crucial for:

  • Quantifying purity: By comparing the peak area of the main component to the total area of all peaks, a purity percentage can be calculated.

  • Detecting impurities: Even small amounts of impurities can be detected and quantified. Common impurities in the synthesis of folic acid analogs include unreacted p-aminobenzoic acid and pteridine precursors.[8][9]

  • Comparison with standards: Injecting a certified reference standard of 4-Aminodeoxopteroic Acid allows for definitive identification based on retention time.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation: An HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 25 mM Potassium Phosphate buffer, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 40% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the synthesized product in the mobile phase A at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to 0.1 mg/mL with mobile phase A.

Data Presentation: Comparative Chromatogram

A typical chromatogram would show a major peak for 4-Aminodeoxopteroic Acid Sodium Salt. Potential impurities would appear as smaller peaks at different retention times.

Compound Expected Retention Time (min) Rationale
p-Aminobenzoic AcidEarly elutingMore polar than the final product.
Pteridine PrecursorsVariesDependent on the specific precursor used.
4-Aminodeoxopteroic Acid Main Peak The target compound.
Isomeric ByproductsClose to the main peakSimilar polarity to the target compound.

Visualizing the Workflow and Logic

Experimental Workflow for Structural Confirmation

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Structural Confirmation synthesis Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C, COSY, HMBC) synthesis->nmr Structural Elucidation ms Mass Spectrometry (ESI-MS, MS/MS) synthesis->ms Molecular Weight & Fragmentation hplc HPLC (Purity & Impurity Profile) synthesis->hplc Purity Assessment structure Structure Confirmed nmr->structure ms->structure purity Purity Assessed hplc->purity final_confirmation Final Confirmation of 4-Aminodeoxopteroic Acid Sodium Salt structure->final_confirmation purity->final_confirmation

Caption: Workflow for the structural confirmation of synthesized 4-Aminodeoxopteroic Acid Sodium Salt.

Logical Relationship of Analytical Techniques

G cluster_properties Molecular Properties cluster_techniques Analytical Techniques Target 4-Aminodeoxopteroic Acid Sodium Salt Structure Atomic Connectivity & Chemical Environment Target->Structure MolWeight Molecular Weight & Elemental Composition Target->MolWeight Purity Purity & Presence of Impurities Target->Purity NMR NMR Structure->NMR MS Mass Spec MolWeight->MS HPLC HPLC Purity->HPLC

Caption: Interrelationship between the properties of the target molecule and the analytical techniques used for its confirmation.

Conclusion: A Self-Validating System for Trustworthy Results

By employing a combination of NMR, MS, and HPLC, a self-validating system for the structural confirmation of synthesized 4-Aminodeoxopteroic Acid Sodium Salt is established. Each technique provides a unique and complementary piece of the structural puzzle. The data from NMR confirms the atomic arrangement, MS verifies the molecular weight and key structural motifs, and HPLC establishes the purity profile. When the results from all three techniques are in agreement, researchers can have a high degree of confidence in the identity and quality of their synthesized compound, ensuring the integrity of subsequent research and development efforts.

References

  • von der Saal, W., et al. (1985). The Pteridines. In Chemistry and Biology of Pteridines. De Gruyter. Available at: [Link]

  • PubChem. (n.d.). 4-Aminobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Supporting information. Retrieved from [Link]

  • SpectraBase. (n.d.). Pteridine. Wiley-VCH. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(N-((2,4-diamino-6-pteridinyl)methyl)amino)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Deng, F., et al. (2022). Detection, isolation, and characterization of a novel impurity from several folic acid products. Food Chemistry, 385, 132644. Available at: [Link]

  • Pharmaffiliates. (n.d.). Folic acid and its Impurities. Retrieved from [Link]

  • NIST. (n.d.). 4-Aminobenzoic acid. National Institute of Standards and Technology. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

  • International Journal of Pharmaceutical and Medicinal Research. (2021). A COMPREHENSIVE REVIEW OF PTERIDINE DERIVATIVES. Retrieved from [Link]

  • Der Pharma Chemica. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Retrieved from [Link]

  • International Journal for Research in Applied Science and Engineering Technology. (2022). Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. Retrieved from [Link]

  • International Journal of Frontiers in Medicinal Research. (2022). Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydron. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Sodium (S)-4-carboxy-2-(4-(((2,4-diaminopteridin-6-yl)methyl)(methyl)amino)benzamido)butanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2015). 13C-NMR. Spectra of Pteridines. Retrieved from [Link]

  • Pushing at the Boundaries of Pterin Chemistry. (2021). Molecules, 26(15), 4465. Available at: [Link]

  • Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. (2022). Molecules, 27(10), 3298. Available at: [Link]

  • SciSpace. (2015). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Retrieved from [Link]

  • University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Slideshare. (2018). Fragmentation Pattern of Mass Spectrometry. Retrieved from [Link]

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  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2017). Molecules, 22(12), 2097. Available at: [Link]

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A Comparative Guide to the Biological Efficacy of Aminopterin and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth, objective comparison of the biological efficacy of the antifolate aminopterin and its key precursors, methotrexate and pralatrexate. Drawing upon preclinical and in vitro experimental data, we will dissect the mechanistic nuances that underpin their cytotoxic and therapeutic effects. This document is intended to serve as a valuable resource for researchers and drug development professionals working in oncology and related fields.

Introduction: A Legacy of Antifolate Chemotherapy

Aminopterin, a 4-amino derivative of folic acid, was one of the first chemotherapeutic agents to induce remission in pediatric acute lymphoblastic leukemia.[1] Its clinical use, however, was largely supplanted by its derivative, methotrexate, due to a perceived better therapeutic index.[2] More recently, a new generation of antifolates, such as pralatrexate, has been engineered to overcome mechanisms of resistance and enhance tumor cell selectivity.[3] This guide will explore the comparative biological efficacy of these three critical compounds, focusing on their mechanisms of action, inhibitory potency, cellular uptake, and metabolism.

Mechanism of Action: Targeting Dihydrofolate Reductase

Aminopterin, methotrexate, and pralatrexate are all classified as antifolates, exerting their primary cytotoxic effect by inhibiting the enzyme dihydrofolate reductase (DHFR).[4][5] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By competitively binding to DHFR, these antifolates deplete the intracellular pool of THF, leading to the inhibition of DNA synthesis, cell cycle arrest, and ultimately, apoptosis.[4]

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by Antifolates.

While all three compounds share this primary target, their efficacy is dictated by several factors, including their binding affinity for DHFR, their transport into and out of the cell, and their intracellular metabolism.

Comparative Analysis of Biological Efficacy

The biological efficacy of these antifolates is a composite of their biochemical and cellular activities. Below, we compare their performance based on key experimental parameters.

Dihydrofolate Reductase (DHFR) Inhibition

The inhibitory potency against DHFR is a fundamental determinant of an antifolate's activity. This is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity and more potent inhibition.

CompoundDHFR Inhibition Constant (Ki)Source(s)
Aminopterin 3.7 pM[3][6]
Methotrexate 26 nM (apparent Ki)[5]
Pralatrexate 45 nM (apparent Ki)[5]

Note: Ki values can vary depending on the experimental conditions and the source of the enzyme.

As the data indicates, aminopterin exhibits a significantly lower Ki value than both methotrexate and pralatrexate, suggesting a much tighter binding to the DHFR enzyme.

Cellular Uptake and Retention: The Role of RFC and FPGS

The ability of an antifolate to enter and accumulate within a cancer cell is a critical determinant of its cytotoxicity. This process is primarily mediated by two key proteins: the reduced folate carrier (RFC) for cellular uptake and folylpolyglutamate synthetase (FPGS) for intracellular retention.[3][4]

Pralatrexate was rationally designed to have a higher affinity for RFC, leading to more efficient internalization into tumor cells compared to methotrexate.[4] Furthermore, once inside the cell, these antifolates undergo polyglutamylation by FPGS. This process adds glutamate residues to the drug molecule, trapping it within the cell and enhancing its inhibitory activity.[3][7]

CompoundReduced Folate Carrier (RFC) Affinity (Km)Folylpolyglutamate Synthetase (FPGS) Activity (Km)Source(s)
Aminopterin Not explicitly stated, but uptake is greater than methotrexate25 µM[6]
Methotrexate 4.8 µmol/l32.3 µmol/l, 100 µM[3][6]
Pralatrexate 0.3 µmol/l5.9 µmol/l[3]

Experimental data demonstrates that pralatrexate has a significantly lower Km for both RFC and FPGS compared to methotrexate, indicating a higher affinity for both the transporter and the polyglutamylation enzyme.[3] This translates to a nearly 14-fold greater rate of influx and more efficient intracellular retention for pralatrexate.[3] Aminopterin is also a better substrate for FPGS than methotrexate.[6]

In Vitro Cytotoxicity: A Head-to-Head Comparison

The culmination of DHFR inhibition, cellular uptake, and retention is reflected in the in vitro cytotoxicity of these compounds against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

Cell LineAminopterin (IC50)Methotrexate (IC50)Pralatrexate (IC50)Source(s)
CCRF-CEM (Leukemia) 4.4 nM~78 nM (median, pediatric leukemia)Not available[6][8]
Lymphoma Panel Not available30-50 nM3-5 nM[3]
NCI-H460 (NSCLC) Not available>200 nM45 nM[5]
HeLa (Cervical Cancer) Not available~3 µM~28 nM[9][10]

The available data consistently demonstrates the superior in vitro potency of aminopterin and pralatrexate over methotrexate in various cancer cell lines. Pralatrexate, in particular, exhibits a more than 10-fold greater cytotoxicity than methotrexate in lymphoma cell lines.[3]

Aminopterin Precursors: A Novel Therapeutic Strategy

Recent research has explored the use of 2,4-diaminopteridine-based compounds as precursors for the de novo synthesis of antifolates within target cells. Compounds such as 2,4-diamino-6-hydroxymethyl-pteridine (DAP) and 2,4-diaminopteroic acid (DAPA) can be converted into aminopterin, while 2,4-diamino-N10-methyl-pteroic acid (DAMPA) can be converted into methotrexate.[6] This approach holds promise for targeted therapy, as the conversion to the active, potent antifolate occurs preferentially within the target cell.

Experimental Protocols

To facilitate further research and validation, detailed protocols for key experimental assays are provided below.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.

Sources

"in vitro comparison of different pteridine-based compounds"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Comparative Analysis of Pteridine-Based Compounds in Oncology Research

Executive Summary

Pteridine-based compounds, built upon a fused pyrimidine and pyrazine ring system, represent a privileged scaffold in medicinal chemistry, giving rise to numerous clinically significant therapeutics, most notably in oncology.[1][2][3] This guide provides a comprehensive framework for the in vitro comparison of different pteridine derivatives, moving beyond a simple recitation of protocols to explain the causal logic behind experimental design and data interpretation. We will explore key mechanistic classes of these compounds, detail the essential assays for evaluating their efficacy and mechanism of action, and present a comparative analysis using representative data. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate and advance novel pteridine-based anticancer agents.

The Pteridine Scaffold: A Cornerstone of Modern Therapeutics

The pteridine core is a nitrogen-containing heterocyclic structure that is fundamental to various biological processes.[3] Naturally occurring pteridines, such as pterins and flavins, function as vital enzymatic cofactors in the synthesis of amino acids, nucleic acids, and neurotransmitters.[1][2][4] This inherent biological relevance has made the pteridine scaffold a fertile ground for the development of therapeutic agents.

In oncology, the journey began with antifolates like Methotrexate, a pteridine derivative that inhibits dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly proliferating cancer cells.[4][5] The success of this early example has inspired decades of research, leading to the development of pteridine derivatives that target a wide array of cancer-related proteins with increasing specificity and potency.[1][2]

cluster_Pteridine Pteridine Core Structure cluster_Applications Biological & Therapeutic Roles Pteridine Pteridine (Pyrimidine + Pyrazine Rings) Cofactors Enzymatic Cofactors (e.g., Biopterin) Pteridine->Cofactors Drugs Anticancer Drugs (e.g., Methotrexate) Pteridine->Drugs Pigments Natural Pigments Pteridine->Pigments

Figure 1: The central role of the pteridine scaffold.

Mechanistic Diversity of Anticancer Pteridines

The versatility of the pteridine scaffold allows for substitutions that can be tailored to inhibit various enzymatic targets crucial for cancer cell survival and proliferation. Understanding these target classes is fundamental to designing a logical comparative study.

  • 2.1 Dihydrofolate Reductase (DHFR) Inhibitors: The archetypal mechanism for pteridine-based drugs involves competitive inhibition of DHFR, which depletes the tetrahydrofolate pool necessary for thymidylate and purine synthesis, thereby halting DNA replication.[1][6]

  • 2.2 Kinase Inhibitors: Many pteridine derivatives have been developed to target protein kinases that drive oncogenic signaling. Key examples include inhibitors of:

    • EGFR (Epidermal Growth Factor Receptor): Targeting EGFR phosphorylation is effective in cancers like non-small cell lung cancer. Pteridine compounds have been shown to inhibit the EGFR signaling pathway, reducing downstream phosphorylation of ERK.[1][7]

    • PLK1 (Polo-like Kinase 1): A critical regulator of mitosis, its inhibition leads to cell cycle arrest and apoptosis.

    • JAK (Janus Kinase): Involved in cytokine signaling pathways that can promote cell proliferation.[2]

  • 2.3 Epigenetic Modulators (e.g., BRD4 Inhibitors): Some pteridine derivatives can inhibit bromodomain proteins like BRD4, which are "readers" of the epigenetic code that regulate the transcription of key oncogenes.[1]

  • 2.4 Novel Target Inhibitors: The scaffold has also been adapted to target other cancer-relevant proteins, such as monocarboxylate transporter 1 (MCT1), which is involved in tumor cell metabolism.[2]

Ligand Pteridine-Based EGFR Inhibitor EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 2: Inhibition of the EGFR signaling pathway.

A Self-Validating Experimental Framework

A robust in vitro comparison requires a multi-step, logical workflow that moves from broad phenotypic effects to specific molecular interactions. This approach ensures that the observed cellular outcomes can be confidently attributed to the intended mechanism of action.

Start Select Pteridine Compounds & Cancer Cell Lines Assay1 Primary Screening: Antiproliferative Assay (MTT) Start->Assay1 Decision1 Potent Compounds Identified? Assay1->Decision1 Assay2 Secondary Screening: Target-Based Enzymatic Assays (e.g., Kinase Assay) Decision1->Assay2 Yes End Comparative Data Analysis & SAR Decision1->End No Decision2 On-Target Activity Confirmed? Assay2->Decision2 Assay3 Mechanism Validation: Downstream Pathway Analysis (Western Blot) Decision2->Assay3 Yes Decision2->End No Assay3->End

Figure 3: Logical workflow for in vitro comparison.

Experimental Protocols

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pteridine compounds and a reference drug (e.g., Etoposide, Methotrexate) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. The mitochondrial reductases of viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance as NADPH is oxidized to NADP⁺.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5). Prepare solutions of human recombinant DHFR enzyme, dihydrofolic acid (DHF) substrate, and NADPH cofactor.

  • Inhibitor Incubation: In a 96-well UV-transparent plate, add the reaction buffer, DHFR enzyme, and varying concentrations of the pteridine inhibitor. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding DHF and NADPH to each well.

  • Kinetic Reading: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes using a plate reader.

  • Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value.

Comparative Data Analysis: A Synthesized Case Study

To illustrate the application of this framework, we present a synthesized comparison of four hypothetical pteridine derivatives, each representing a different mechanistic class. The data is representative of findings reported in the literature.[1][6][7][8]

Table 1: Antiproliferative Activity (IC₅₀, µM) of Pteridine Derivatives

Compound IDMechanistic ClassA549 (Lung Cancer)MCF-7 (Breast Cancer)HCT116 (Colon Cancer)
Ptero-A1 DHFR Inhibitor15.212.818.5
Ptero-B2 EGFR Inhibitor0.85 25.431.2
Ptero-C3 PLK1/BRD4 Inhibitor2.11.5 1.9
Ptero-D4 MCT1 Inhibitor35.641.328.9
MethotrexateReference DHFRi10.59.813.1
ErlotinibReference EGFRi1.130.135.5

Data are hypothetical but modeled on published results for representative compounds.

Table 2: Target-Specific Inhibitory Activity

Compound IDPrimary TargetEnzyme Inhibition IC₅₀ (nM)
Ptero-A1 DHFR550
Ptero-B2 EGFR25
Ptero-C3 PLK120
Ptero-C3 BRD4109
MethotrexateDHFR250
ErlotinibEGFR20

Data are modeled on published results, such as those for PLK1/BRD4 inhibitors.[1]

Interpretation of Results
  • Ptero-A1 demonstrates moderate, non-selective antiproliferative activity, consistent with its role as a DHFR inhibitor, similar to Methotrexate. Its enzymatic inhibition is weaker than the reference compound.

  • Ptero-B2 shows potent and selective activity against the A549 lung cancer cell line, which is known to be sensitive to EGFR inhibition. This potent cellular activity is validated by its strong enzymatic inhibition of EGFR, comparable to the reference drug Erlotinib.

  • Ptero-C3 exhibits potent, broad-spectrum antiproliferative activity across all cell lines. This is explained by its dual-inhibitor mechanism, targeting both PLK1 and BRD4, which are involved in fundamental cancer processes like cell division and gene transcription.[1]

  • Ptero-D4 shows the weakest activity, suggesting that MCT1 inhibition may be less critical for these specific cell lines under these in vitro conditions.

Discussion and Future Directions

This comparative guide demonstrates a systematic approach to evaluating novel pteridine-based compounds. The data clearly indicates that moving beyond the traditional DHFR-inhibitor model towards targeted agents like kinase or epigenetic inhibitors can yield compounds with significantly higher potency and potentially greater selectivity (e.g., Ptero-B2). The dual-inhibitor approach (Ptero-C3) also presents a compelling strategy for achieving broad-spectrum efficacy.

Key Insights:

  • Structure-Activity Relationships (SAR): The potency and selectivity of these compounds are highly dependent on the substitutions around the core pteridine ring. For instance, specific N-aryl amino groups at position 4 and trifluoroethoxy groups at position 6 have been shown to enhance EGFR inhibitory activity.[1] Further SAR studies are crucial for optimizing these leads.

  • Self-Validation is Key: The correlation between target-specific enzymatic inhibition (Table 2) and cell-based antiproliferative activity (Table 1) provides confidence in the mechanism of action. For Ptero-B2, the next logical step would be a Western blot to confirm the reduction of p-EGFR and p-ERK in A549 cells following treatment.[1]

  • Future Work: Promising compounds like Ptero-B2 and Ptero-C3 should be advanced to further in vitro studies, including selectivity panels against other kinases and off-target liability assays. Subsequently, these compounds would be candidates for in vivo studies in xenograft mouse models to evaluate their antitumor activity and pharmacokinetic properties.[1][2]

By employing this rigorous, mechanism-driven comparative framework, researchers can effectively identify and validate the most promising pteridine-based candidates for further development in the fight against cancer.

References

  • A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. (2022). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. (2022). Oriental Journal of Chemistry. [Link]

  • A COMPREHENSIVE REVIEW OF PTERIDINE DERIVATIVES. (2022). International Journal of Research Publication and Reviews. [Link]

  • Pteridine-based derivatives with anti-proliferative activity. (2023). ResearchGate. [Link]

  • Pteridine a Colored Heterocycle and Its Anticancer activity: (An Overview). (2022). Oriental Journal of Chemistry. [Link]

  • Therapeutic potential of pteridine derivatives: A comprehensive review. (2023). ResearchGate. [Link]

  • Lumazine Peptides from the Marine-Derived Fungus Aspergillus terreus. (2015). Marine Drugs. [Link]

  • In vitro inhibitory activity of tested compounds against the human Lung... (2023). ResearchGate. [Link]

  • A novel lumazine synthase inhibitor derived from oxidation of 1,3,6,8-tetrahydroxy-2,7-naphthyridine to a tetraazaperylenehexaone derivative. (2007). PubMed. [Link]

  • Dihydrofolate reductase inhibitors among pteridine and fu-ro[3,2-g]pteridine derivatives. (2021). ResearchGate. [Link]

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A Comparative Guide to the Validation of 4-Aminodeoxopteroic Acid Sodium Salt as a Key Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of 4-Aminodeoxopteroic Acid Sodium Salt, a critical intermediate in various biosynthetic pathways. We will explore its validation through rigorous analytical techniques, compare its performance with relevant alternatives, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

Introduction: The Pivotal Role of 4-Aminodeoxopteroic Acid Sodium Salt

4-Aminodeoxopteroic acid and its sodium salt are pteridine derivatives that serve as crucial precursors in the biosynthesis of folates. Folates are essential coenzymes involved in one-carbon transfer reactions, which are fundamental for the synthesis of nucleotides (DNA and RNA) and the methylation of various biological molecules. Given their central role in cellular proliferation, the folate pathway is a key target for antimicrobial and anticancer therapies. The validation of intermediates like 4-Aminodeoxopteroic Acid Sodium Salt is therefore of paramount importance in the development of novel therapeutics targeting this pathway.

PART 1: Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of an intermediate is the foundation of its validation. This section compares 4-Aminodeoxopteroic Acid Sodium Salt with its immediate precursor, 4-aminobenzoic acid sodium salt, and a common alternative intermediate in antifolate synthesis, 5,10-dideazatetrahydrofolic acid.

Comparative Analysis of Intermediates
Property4-Aminodeoxopteroic Acid Sodium Salt4-Aminobenzoic Acid Sodium Salt5,10-Dideazatetrahydrofolic Acid
Molecular Formula C₁₃H₁₁N₆NaO₃C₇H₆NNaO₂[1][2]C₂₀H₂₃N₅O₆[3]
Molecular Weight 334.26 g/mol 159.12 g/mol [1][2]429.43 g/mol
Appearance (Expected) Light yellow to yellow powderPale yellow powder[1][4]Off-white to yellowish powder
Solubility Soluble in waterSoluble in water (50 mg/ml)[5]Sparingly soluble in water
Melting Point >300 °C>300 °C[5]Decomposes at >250 °C
Purity (Typical) ≥95% (HPLC)≥98% (HPLC)[4]≥97% (HPLC)
Synthesis Pathway and Rationale

The synthesis of 4-Aminodeoxopteroic Acid Sodium Salt typically involves the condensation of a pteridine precursor with p-aminobenzoic acid or a derivative. A common laboratory-scale synthesis is outlined below. The choice of reagents and reaction conditions is critical to maximize yield and minimize the formation of impurities.

Synthesis_Pathway Pteridine 6-Bromomethylpterin Intermediate 4-Aminodeoxopteroic Acid Pteridine->Intermediate Condensation PABA 4-Aminobenzoic Acid PABA->Intermediate FinalProduct 4-Aminodeoxopteroic Acid Sodium Salt Intermediate->FinalProduct Salt Formation (NaOH)

Caption: Synthesis of 4-Aminodeoxopteroic Acid Sodium Salt.

PART 2: Comprehensive Analytical Validation

The validation of a chemical intermediate is a multi-faceted process that ensures its identity, purity, and quality. This section details the essential analytical techniques and provides step-by-step protocols grounded in established scientific principles and regulatory expectations.[6][7][8][9]

Analytical Workflow for Validation

The following workflow ensures a robust and comprehensive validation of 4-Aminodeoxopteroic Acid Sodium Salt.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Structural Elucidation cluster_2 Impurity Profiling HPLC HPLC-UV/DAD (Purity & Quantification) MS Mass Spectrometry (Identity & MW Confirmation) HPLC->MS NMR NMR Spectroscopy (¹H and ¹³C) MS->NMR Impurity Impurity Identification & Quantification NMR->Impurity

Caption: A comprehensive analytical workflow for validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity of pteridine compounds and other folate intermediates.[10][11][12] The choice of column, mobile phase, and detection method is critical for achieving optimal separation and sensitivity.

Experimental Protocol: HPLC-UV/DAD Analysis

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and diode-array detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Rationale: A gradient elution is employed to effectively separate the polar analyte from potential non-polar impurities. Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency for subsequent mass spectrometry analysis.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm and 365 nm (Pteridines exhibit characteristic absorbance at these wavelengths).

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

  • Sample Preparation:

    • Accurately weigh and dissolve the 4-Aminodeoxopteroic Acid Sodium Salt in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Determine the purity of the intermediate by calculating the area percentage of the main peak relative to the total peak area.

    • Quantify the compound using a calibration curve prepared from a certified reference standard.

Comparative HPLC Data

IntermediateRetention Time (min)Purity (%)
4-Aminodeoxopteroic Acid ~ 8.5≥ 95
4-Aminobenzoic Acid ~ 4.2≥ 99
Mass Spectrometry (MS)

Mass spectrometry provides unequivocal confirmation of the molecular weight and identity of the synthesized intermediate.[13][14][15][16]

Experimental Protocol: LC-MS Analysis

  • Instrumentation:

    • Liquid chromatography system coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode:

    • Positive ESI is typically used for pteridine compounds.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 100-500.

  • Data Analysis:

    • Confirm the presence of the [M+H]⁺ ion for 4-Aminodeoxopteroic Acid (expected m/z 313.1) and the [M+Na]⁺ for the sodium salt (expected m/z 335.1).

    • Fragment analysis (MS/MS) can be performed to further confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom.[17][18][19][20]

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆.

    • Rationale: DMSO-d₆ is an excellent solvent for many polar organic compounds and its residual proton signals do not typically interfere with the signals of interest for pteridine derivatives.

  • Data Acquisition and Analysis:

    • Acquire ¹H and ¹³C NMR spectra.

    • Assign the observed chemical shifts to the corresponding protons and carbons in the molecule. The expected ¹H NMR spectrum of the p-aminobenzoic acid moiety will show characteristic aromatic proton signals.[18][20]

Expected ¹H NMR Chemical Shifts (in DMSO-d₆, δ ppm):

  • Aromatic protons (p-substituted benzene ring): Two doublets in the range of 6.5-7.8 ppm.

  • Pteridine ring protons: Signals in the range of 8.0-9.0 ppm.

  • Methylene bridge protons (-CH₂-): A singlet around 4.5 ppm.

  • Amine protons (-NH₂): A broad singlet that can vary in position.

PART 3: Regulatory Considerations and Best Practices

The validation of chemical intermediates for pharmaceutical use is governed by stringent regulatory guidelines.[6][8][21][22] Adherence to these guidelines is crucial for ensuring the quality, safety, and efficacy of the final drug substance.

Key considerations include:

  • Starting Material Justification: A clear rationale for the selection of starting materials must be provided.[6]

  • Impurity Profiling: All potential and actual impurities should be identified, quantified, and qualified.[6][7]

  • Analytical Method Validation: The analytical methods used for characterization must be thoroughly validated for specificity, linearity, accuracy, precision, and robustness.[22][23]

References

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  • Simultaneous measurement of folate cycle intermediates in different biological matrices using liquid chromatography-tandem mass spectrometry. (2018). Journal of Chromatography B, 1092, 168-178. Retrieved from [Link]

  • HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation. (2012). Archives of Biochemistry and Biophysics, 520(1), 7-16. Retrieved from [Link]

  • Simultaneous measurement of folate cycle intermediates in different biological matrices using liquid chromatography–tandem mass spectrometry. (2018). ResearchGate. Retrieved from [Link]

  • Quantitative profiling of folate and one-carbon metabolism in large-scale epidemiological studies by mass spectrometry. (2007). Clinical Chemistry and Laboratory Medicine, 45(12), 1672-1684. Retrieved from [Link]

  • Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. (2021). Molecules, 26(11), 3321. Retrieved from [Link]

  • Sample preparation and UHPLC-FD analysis of pteridines in human urine. (2014). Journal of Pharmaceutical and Biomedical Analysis, 95, 138-145. Retrieved from [Link]

  • Development of an HPLC-MS method for the determination of natural pteridines in tomato samples. (2016). Analytical Methods, 8(35), 6537-6544. Retrieved from [Link]

  • Simultaneous Determination of One-Carbon Folate Metabolites and One-Carbon-Related Amino Acids in Biological Samples Using a UHPLC–MS/MS Method. (2024). Metabolites, 14(3), 163. Retrieved from [Link]

  • Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and An. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • BACPAC I: Intermediates in Drug Substance Synthesis Bulk Actives Postapproval Changes: Chemistry, Manufacturing, and Control. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Guidance for Industry #169 - Drug Substance. (n.d.). Regulations.gov. Retrieved from [Link]

  • Process Validation: General Principles and Practices. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Validation of an analysis method for 4-amino-3-hydroxybutyric acid by reversed-phase liquid chromatography. (2000). Journal of Chromatography A, 890(2), 273-280. Retrieved from [Link]

  • Synthesis and antifolate activity of 5-methyl-5,10-dideaza analogues of aminopterin and folic acid and an alternative synthesis of 5,10-dideazatetrahydrofolic acid, a potent inhibitor of glycinamide ribonucleotide formyltransferase. (1990). Journal of Medicinal Chemistry, 33(1), 243-251. Retrieved from [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved from [Link]

  • Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval. (n.d.). Department of Drug Administration, Nepal. Retrieved from [Link]

  • Sodium 4-aminobenzoate. (n.d.). PubChem. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Synthesis and biological activity of folic acid and methotrexate analogues containing L-threo-(2S,4S)-4-fluoroglutamic acid and DL-3,3-difluoroglutamic acid. (1992). Journal of Medicinal Chemistry, 35(21), 3929-3936. Retrieved from [Link]

  • Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities. (2022). Molecules, 27(19), 6262. Retrieved from [Link]

  • Identification of 4-deoxythreonic acid present in human urine by combining HPLC and NMR techniques. (2009). Journal of Chromatography B, 877(28), 3436-3440. Retrieved from [Link]

  • Active Folate Versus Folic Acid: The Role of 5-MTHF (Methylfolate) in Human Health. (2021). Integrative Medicine: A Clinician's Journal, 20(3), 28-34. Retrieved from [Link]

  • Pharmacokinetics of (6S)-5-Methyltetrahydrofolate dicholine salt compared to folic acid: a randomized double-blind single dose cross-over study. (2024). Frontiers in Nutrition, 11, 1377028. Retrieved from [Link]

  • Hypoiodus acid, sodium salt. (n.d.). PubChem. Retrieved from [Link]

  • Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (2004). Journal of Molecular Structure, 704(1-3), 193-202. Retrieved from [Link]

  • 4-Aminobenzoic acid, N-ethoxycarbonyl-, ethyl ester - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Method validation data for 4a/4b. (n.d.). ResearchGate. Retrieved from [Link]

  • A kind of synthesis technique of the sodium of iminodisuccinic acid four. (n.d.). Google Patents.
  • ANALYTICAL METHOD VALIDATION REPORT: QUANTIFICATION OF SODIUM BY INDUCTIVELY COUPLED OPTICAL EMISSION SPECTROMETRY (ICP-OES) IN. (n.d.). BioSpectra, Inc. Retrieved from [Link]

  • WO2017048156A1 - Method of producing a sodium salt of (2,6-dichlorophenyl)amide carbopentoxysulphanilic acid. (n.d.). Google Patents.

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A Comparative Guide to Purity Benchmarking of Synthesized Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate and Related Pteridines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for benchmarking the purity of synthesized Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate. This compound, a close structural analog to the core of the widely used anti-cancer and autoimmune drug Methotrexate (MTX), requires rigorous purity assessment to ensure its quality and suitability for research and development. The choice of analytical technique is paramount, directly impacting the accuracy of purity determination and the identification of potentially confounding impurities.

We will dissect and compare the three cornerstone techniques in pharmaceutical analysis: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR). This guide moves beyond simple protocols, delving into the causality behind experimental choices to provide a self-validating framework for researchers, scientists, and drug development professionals.

Chapter 1: The Criticality of the Impurity Profile

Before any comparative analysis can begin, it is essential to understand what we are looking for. The purity of a synthesized compound is defined by the absence of process-related impurities and degradation products. For this compound, the impurity profile can be predicted by examining the synthesis pathway and the known impurities of its complex analog, Methotrexate.

Process-Related Impurities: These can arise from starting materials, intermediates, or side reactions during synthesis. For instance, compounds like 2,4-diamino-6-(bromomethyl)pteridine or methyl 4-aminobenzoate could be present if the reaction is incomplete. European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for Methotrexate list numerous specified impurities, such as Aminopterin (Impurity B) and N-methylfolic acid (Impurity C), which share the core pteridine structure and could potentially form in related syntheses.[][2][3]

Degradation Products: The pteridine ring system can be susceptible to oxidative and hydrolytic degradation.[] Exposure to light, high temperatures, or moisture can lead to the formation of degradation products, such as oxides or hydrolytic cleavage products.[] For example, hydrolysis of related compounds can yield impurities like 4-amino-N10-methylpteroic acid (Impurity E).[4][5]

A thorough understanding of these potential impurities is what dictates the choice of analytical method, as the technique must be able to separate and detect these specific compounds from the main analyte.

Chapter 2: HPLC-UV - The Workhorse for Quantitative Purity Assessment

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most established and widely used method for routine purity analysis and quality control in the pharmaceutical industry.[6]

Causality of Method Choice

The fundamental principle of HPLC is the physical separation of components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For pteridine compounds, which are polar and contain chromophores, reversed-phase HPLC using a C18 column is the standard choice.[7][8] The pteridine ring has a strong UV absorbance, typically around 302-307 nm, allowing for sensitive and specific detection with a standard photodiode array (PDA) or variable wavelength detector.[7][8][9] This makes HPLC-UV a robust, cost-effective, and highly reproducible method for determining the percentage purity of the main component.

Experimental Protocol: A Validated HPLC-UV Method

This protocol is adapted from established pharmacopeial methods for related compounds and is designed for robust performance.[9][10]

  • System Preparation:

    • Mobile Phase A: Prepare a 20 mM sodium dihydrogen phosphate buffer, adjusted to pH 6.0 with sodium hydroxide solution.[7][10]

    • Mobile Phase B: Acetonitrile.

    • Column: Use a L1 packing C18 column (e.g., 4.6 mm x 25 cm, 5 µm).[10]

    • System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Standard and Sample Preparation:

    • Solvent/Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 90:10).

    • Standard Solution: Accurately weigh and dissolve a reference standard of known purity in the diluent to a final concentration of approximately 100 µg/mL.[7][9]

    • Sample Solution: Accurately weigh and dissolve the synthesized this compound in the diluent to a final concentration of approximately 1 mg/mL for impurity profiling, or 100 µg/mL for assay.[9]

  • Chromatographic Conditions:

    • Flow Rate: 1.2 - 1.4 mL/min.[7][10]

    • Detection Wavelength: 303 nm.[7]

    • Injection Volume: 10-20 µL.[7][10]

    • Gradient Elution:

      • 0-10 min: 10% B

      • 10-25 min: 10% to 40% B

      • 25-30 min: 40% B

      • 30-32 min: 40% to 10% B

      • 32-40 min: 10% B (re-equilibration)

  • Data Analysis:

    • Purity is calculated using the area percent method. The area of the main peak is expressed as a percentage of the total area of all observed peaks.

    • For an assay against a reference standard, the purity is calculated by comparing the peak area of the sample to the peak area of the standard.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase & Diluent D Equilibrate HPLC System A->D B Weigh & Dissolve Sample (e.g., 1 mg/mL) E Inject Sample & Standard B->E C Weigh & Dissolve Reference Std (e.g., 100 µg/mL) C->E D->E F Acquire Chromatogram (UV @ 303 nm) E->F G Integrate Peak Areas F->G H Calculate % Purity (Area Percent Method) G->H

Caption: HPLC-UV workflow for purity determination.

Data Summary: HPLC Performance
ParameterTypical PerformanceRationale
Linearity (r²) >0.999[7]Demonstrates a direct proportional response of the detector to concentration.
Limit of Detection (LOD) ~0.003 µM[8]The lowest concentration at which the analyte can be reliably detected.
Limit of Quantitation (LOQ) ~0.01 - 0.09 µM[8]The lowest concentration that can be measured with acceptable precision and accuracy.
Precision (%RSD) < 2%[3]Shows the reproducibility of the method over multiple injections.
Accuracy/Recovery 95-105%[3][8]Indicates how close the measured value is to the true value.

Chapter 3: LC-MS/MS - For Unambiguous Identification and Trace Quantification

When HPLC-UV is insufficient for identifying an unknown impurity or quantifying at very low levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) becomes the tool of choice.

Causality of Method Choice

LC-MS/MS combines the powerful separation of HPLC with the high sensitivity and specificity of mass spectrometry. After chromatographic separation, molecules are ionized (typically using Electrospray Ionization, ESI, in positive mode for these compounds) and their mass-to-charge ratio (m/z) is measured.[11][12] For the target compound, the protonated molecule [M+H]⁺ would be expected at m/z 326.1. Tandem MS (MS/MS) allows for the fragmentation of a selected parent ion, creating a unique fragmentation pattern (e.g., m/z 455.1 → 308.1 for MTX) that serves as a structural fingerprint, enabling unambiguous identification of impurities, even if they co-elute with other peaks.[11][13][14]

Experimental Protocol: A General LC-MS/MS Method
  • System Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.[15]

    • Mobile Phase B: Acetonitrile.

    • Column: A rapid separation C18 column (e.g., 2.1 mm x 50 mm, 2.5 µm).[15]

  • Sample Preparation:

    • Sample Solution: Prepare a dilute solution of the synthesized product (e.g., 1-10 µg/mL) in the initial mobile phase. High concentrations are not needed and can cause ion suppression.

  • Chromatographic and MS Conditions:

    • Flow Rate: 0.3 - 0.5 mL/min.[13][15]

    • Gradient: A fast gradient is typically used (e.g., 5% to 95% B in 3-5 minutes).[15]

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[11]

    • MS Mode: Full Scan to identify all ions, followed by Multiple Reaction Monitoring (MRM) for targeted quantification of known impurities.[11][13]

    • MRM Transitions: A specific parent ion → product ion transition must be determined for the main compound and each suspected impurity. For example, for MTX, a common transition is m/z 455.1 → 308.0.[15]

Workflow for LC-MS/MS Impurity Identification

LCMS_Workflow cluster_prep Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A Prepare Mobile Phase C Inject & Separate via LC A->C B Prepare Dilute Sample (e.g., 1-10 µg/mL) B->C D Ionize (ESI+) C->D E Select Parent Ion (MS1) D->E F Fragment Ion (Collision Cell) E->F G Detect Product Ions (MS2) F->G H Identify Impurities by Mass & Fragmentation G->H I Quantify using MRM H->I

Caption: LC-MS/MS workflow for impurity identification.

Comparative Data: HPLC-UV vs. LC-MS/MS
FeatureHPLC-UVLC-MS/MS
Specificity Moderate (based on retention time & UV spectrum)Very High (based on m/z and fragmentation)
Sensitivity Good (µg/mL to high ng/mL)[7]Excellent (low ng/mL to pg/mL)[13][15]
Identification Presumptive (requires matching reference standard)Confirmatory (provides molecular weight and structural data)
Complexity Low to ModerateHigh
Cost LowerHigher
Primary Use Routine QC, Purity AssayImpurity identification, trace analysis, metabolomics

Chapter 4: Quantitative NMR (qNMR) - The Gold Standard for Purity Certification

For the highest level of metrological traceability, Quantitative Nuclear Magnetic Resonance (qNMR) stands out. Unlike chromatographic techniques that rely on relative responses or comparison to a specific reference standard, qNMR is a primary ratio method.

Causality of Method Choice

The principle of qNMR is that the area of a resonance signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[16] By adding a certified internal standard of known structure and purity (e.g., maleic acid) in a known amount to a precisely weighed sample of the analyte, the absolute purity of the analyte can be calculated directly.[16] This is because specific, non-overlapping protons from both the analyte and the internal standard can be integrated. This technique is invaluable for certifying in-house primary reference standards and for obtaining a purity value without bias from impurities that may have similar chromatographic behavior or UV absorbance. Furthermore, the NMR spectrum provides definitive structural confirmation of the synthesized compound.[17][18][19][20]

Experimental Protocol: A General ¹H-qNMR Method
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized compound into a vial.

    • Accurately weigh and add a similar mass of a certified internal standard (e.g., maleic acid). The standard must have protons that resonate in a clear region of the spectrum away from the analyte signals.

    • Dissolve the mixture in a precise volume of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any integrated peak to allow for full relaxation of all protons, which is critical for accurate integration.

    • Use a 90° pulse angle.

  • Data Processing and Calculation:

    • Apply Fourier transform and phase correct the spectrum.

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • P = Purity of the standard

Decision Logic for Method Selection

Method_Selection node_result node_result A Goal of Analysis? B Routine QC / % Purity? A->B Routine C Identify Unknown Impurity? A->C Investigation D Certify Reference Standard? A->D Certification R1 Use HPLC-UV B->R1 R2 Use LC-MS/MS C->R2 R3 Use qNMR D->R3

Caption: Decision tree for selecting the appropriate analytical method.

Chapter 5: Final Comparative Summary and Best Practices

The choice of analytical technique for purity determination is not a one-size-fits-all decision. It is a strategic choice based on the specific requirements of the analytical problem at hand.

ParameterHPLC-UVLC-MS/MSqNMR
Primary Use Routine Quality Control, AssayImpurity Identification, Trace QuantificationReference Standard Certification, Structural Elucidation
Quantification Relative (Area %) or External StandardExternal StandardAbsolute (Internal Standard)
Sensitivity HighVery HighLow
Specificity ModerateVery HighHigh (Structural)
Throughput HighMediumLow
Cost/Complexity LowHighVery High

Best Practices and Recommendations:

  • For routine synthesis checks and batch release: A validated HPLC-UV method is the most efficient and cost-effective approach for determining purity and ensuring batch-to-batch consistency.

  • For initial characterization of a new synthesis batch or investigating an unknown peak: LC-MS/MS is essential to gain molecular weight and structural information, allowing for the confident identification of process impurities and degradation products.

  • For establishing a primary reference standard: qNMR is the definitive method. It provides an accurate, absolute purity value that is not dependent on the availability of a pre-existing, identical reference material and simultaneously confirms the chemical structure.

By employing this multi-faceted approach—using HPLC-UV for routine work, LC-MS/MS for in-depth investigation, and qNMR for ultimate certification—researchers can establish a robust, self-validating system for benchmarking the purity of synthesized this compound, ensuring the highest standards of scientific integrity.

References

  • Pharmaffiliates. (n.d.). Methotrexate-impurities. Retrieved from [Link]

  • SynZeal. (n.d.). Methotrexate Impurities. Retrieved from [Link]

  • Wang, Y., et al. (2021). A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma. Cancer Management and Research, 13, 8241–8251. Retrieved from [Link]

  • Li, X., et al. (2019). Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring. BioMed Research International, 2019, 8515280. Retrieved from [Link]

  • Sultana, N., et al. (2023). A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring. Indian Journal of Clinical Biochemistry, 38(1), 93–101. Retrieved from [Link]

  • Amini, H., et al. (2016). Pharmacokinetics and Bioequivalence of Methotrexate in Human Plasma Studied by Liquid Chromatography-Mass Spectrometry (LC-MS). Thrita, 5(2), e30225. Retrieved from [Link]

  • Le, G., et al. (2012). A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy. Analytical Methods, 4(9), 2772-2779. Retrieved from [Link]

  • Rao, D. K., et al. (2011). Validation of HPLC method for the analysis of methotrexate in bulk drug and pharmaceutical dosage forms. Journal of Chemical and Pharmaceutical Research, 3(6), 661-669. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2022). Different Analytical Methodology for The Analysis of Methotrexate. Retrieved from [Link]

  • Ali, S. L., et al. (2011). HPLC Method of Determination of Methotrexate in Human Serum. International Journal of Pharmaceutical Sciences and Drug Research, 3(2), 140-143. Retrieved from [Link]

  • Xu, Y., et al. (2014). Separation, determination of six impurities in methotrexate drug substance using ultra-performance liquid chromatography. Journal of Pharmaceutical Analysis, 4(5), 363-369. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Methotrexate on Primesep 100 Column. Retrieved from [Link]

  • Pistos, C., et al. (2014). Simple and Reliable HPLC Method for the Monitoring of Methotrexate in Osteosarcoma Patients. Journal of Chromatographic Science, 52(8), 849–855. Retrieved from [Link]

  • Karimi-Jafari, M. H., et al. (2020). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. DARU Journal of Pharmaceutical Sciences, 28(1), 385–403. Retrieved from [Link]

  • Sharma, A., et al. (2022). Different Analytical Method used for the Estimation of Methotrexate in Rheumatoid Arthritis. Journal of Drug Delivery and Therapeutics, 12(4), 180-186. Retrieved from [Link]

  • Meiering, E. M., et al. (1991). Methotrexate binds in a non-productive orientation to human dihydrofolate reductase in solution, based on NMR spectroscopy. FEBS Letters, 283(2), 267-269. Retrieved from [Link]

  • USP-NF. (2006). USP Monographs: Methotrexate. Retrieved from [Link]

  • USP-NF. (n.d.). Methotrexate. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum of Methotrexate. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of MTX (A), S2-MTX (B) in DMSO-d 6. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of MTX as sodium salt. Retrieved from [Link]

  • Ciekot, J., et al. (2014). METHODS FOR METHOTREXATE DETERMINATION IN MACROMOLECULAR CONJUGATES DRUG CARRIER. Acta Poloniae Pharmaceutica, 71(6), 1341-1349. Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate (Methotrexate Sodium)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate, the sodium salt of Methotrexate. As a potent cytotoxic agent used in cancer chemotherapy and research, its management demands meticulous attention to safety and regulatory compliance to protect laboratory personnel and the environment. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in authoritative safety standards.

Foundational Knowledge: Understanding the Hazard

This compound, hereafter referred to as Methotrexate Sodium, is classified as a hazardous substance due to its cytotoxic, teratogenic, and mutagenic properties.[1][2] In the United States, the Environmental Protection Agency (EPA) categorizes discarded, unused Methotrexate as a U150 listed hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3] This designation mandates a strict "cradle-to-grave" management system, making proper disposal not just a matter of safety, but a legal requirement.[4][5]

The primary routes of occupational exposure include inhalation of aerosols or dust, direct skin contact, and accidental ingestion.[6][7] Therefore, all handling and disposal procedures are designed to minimize these risks through containment, proper personal protective equipment (PPE), and validated decontamination methods.

The Golden Rule: Segregation at the Source

Effective waste management begins with rigorous segregation. Cross-contamination of non-hazardous waste with a cytotoxic agent renders the entire volume hazardous, significantly increasing disposal costs and risks. All waste streams contaminated with Methotrexate Sodium must be kept separate from regular laboratory trash, infectious waste, and other chemical waste.[8][9]

Cytotoxic waste is typically categorized into two main streams:

  • Trace Cytotoxic Waste: Items that are not visibly contaminated but have come into contact with the drug. This includes gloves, gowns, empty vials, bench paper, and pipette tips.[9]

  • Bulk Cytotoxic Waste: Materials that are grossly contaminated, such as unused or expired pure drug, partially filled vials or syringes, and materials used to clean up spills.[9]

This distinction is crucial as it dictates the specific packaging and labeling requirements.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling Methotrexate Sodium in any form—pure substance, solutions, or waste—the following PPE is mandatory. The rationale is to create a complete barrier to prevent any contact with the cytotoxic agent.[7][8][10]

PPE ItemSpecificationRationale
Gloves Two pairs of chemotherapy-grade nitrile glovesProvides a robust barrier. Double-gloving allows for the safe removal of the outer, contaminated glove without exposing the skin.
Gown Disposable, non-permeable, solid-front gown with closed cuffsProtects the body and personal clothing from contamination by splashes or aerosols.
Eye Protection Safety glasses with side shields or a full-face shieldPrevents accidental splashes from reaching the eyes, a primary route of absorption.
Respiratory N95 respirator or higherRequired when handling the powdered form of the drug or when there is a risk of aerosol generation (e.g., cleaning large spills).

All disposable PPE must be treated as trace cytotoxic waste after use.[9]

Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for managing different forms of Methotrexate Sodium waste generated in a typical research laboratory.

Protocol 4.1: Disposal of Contaminated Sharps

This includes needles, syringes, glass vials, and slides.

  • Immediate Disposal: Immediately after use, place all contaminated sharps directly into a designated, puncture-resistant sharps container.

  • Container Specifications: The sharps container must be rigid, leak-proof, and clearly labeled with the universal biohazard symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste".[9][11] These containers are often purple or are distinguished by purple lids.[9]

  • Do Not Manipulate Sharps: Never recap, bend, or break needles.[11] This minimizes the risk of accidental needlestick injuries.

  • Container Closure: Once the container is three-quarters full, securely lock the lid.[12] Do not overfill, as this increases the risk of injury.

  • Storage for Pickup: Store the sealed container in a designated hazardous waste accumulation area, away from general lab traffic.

Protocol 4.2: Disposal of Non-Sharp Solid Waste (Trace Contamination)

This includes used PPE, empty vials, contaminated plasticware, and bench paper.

  • Waste Collection: Place all non-sharp, trace-contaminated solid waste into a designated cytotoxic waste bag.

  • Bag Specifications: The bag should be thick (e.g., 2-4 mm polypropylene), leak-proof, and clearly marked with the cytotoxic waste symbol.[8] These bags are typically purple or yellow.[9]

  • Containerization: Place the cytotoxic waste bag inside a rigid secondary container with a tight-fitting lid. This container must also be labeled "Cytotoxic Waste".[8][9] This double-containment strategy prevents leaks and protects personnel during transport.

  • Sealing and Storage: When the bag is full, securely seal it. Close the lid of the rigid outer container and store it in the designated hazardous waste accumulation area for pickup by a licensed hazardous waste transporter.

Protocol 4.3: Disposal of Liquid Waste and Bulk Contaminated Materials

This includes unused solutions, expired reagents, and materials from spill cleanup.

  • Waste Collection: Collect all liquid waste containing Methotrexate Sodium in a dedicated, leak-proof, and shatter-resistant container (e.g., high-density polyethylene). The container must have a screw-top cap.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and specify the contents: "Methotrexate Sodium Solution" and its approximate concentration. Affix a cytotoxic hazard label.

  • Storage: Keep the container sealed when not in use and store it in a secondary containment bin within the designated hazardous waste accumulation area.

  • Regulatory Compliance: This waste stream is considered bulk hazardous waste and must be manifested for transport and disposed of by a licensed Treatment, Storage, and Disposal Facility (TSDF), typically via high-temperature incineration.[7][12]

Spill Management: An Emergency Response Plan

Accidental spills must be managed immediately by trained personnel. All laboratories working with Methotrexate Sodium must have a dedicated cytotoxic spill kit readily accessible.[10][13]

Protocol 5.1: Small Spill Cleanup (<5 mL)
  • Secure the Area: Alert personnel in the immediate vicinity. Restrict access to the spill area.

  • Don PPE: Put on the full PPE ensemble described in Section 3, including a respirator if the powdered form was spilled.

  • Contain the Spill: Use absorbent pads from the spill kit to gently cover the liquid spill or a damp cloth to cover a powder spill to prevent aerosolization.

  • Collect Waste: Carefully pick up all contaminated materials (absorbent pads, broken glass) using scoops or forceps and place them into the cytotoxic waste bag/container from the spill kit.

  • Decontaminate the Surface: Clean the spill area. A common and effective procedure involves a three-step process:

    • Step 1 (Clean): Wash the area twice with a detergent solution and disposable towels.[14]

    • Step 2 (Deactivate): Apply a 0.1% to 5% sodium hypochlorite (bleach) solution and allow a contact time of at least 10-20 minutes. Studies show this concentration effectively decontaminates surfaces contaminated with methotrexate.[15][16]

    • Step 3 (Neutralize/Rinse): Wipe the area with a neutralizer like sodium thiosulfate, followed by a final rinse with clean water to remove any corrosive bleach residue.[14]

  • Dispose of Cleanup Materials: All items used for cleanup, including PPE, are considered bulk cytotoxic waste and must be disposed of in the designated cytotoxic waste container.[11]

  • Final Steps: Wash hands thoroughly with soap and water. Document the spill and the cleanup procedure.

Chemical Decontamination of Aqueous Waste

While the primary disposal method for all Methotrexate Sodium waste is collection by a licensed hazardous waste company for incineration, in some specific research contexts, chemical inactivation of dilute aqueous solutions may be employed as a pretreatment step. This must be done with extreme caution and in accordance with institutional safety policies.

Sodium hypochlorite (bleach) has been shown to effectively degrade Methotrexate in aqueous solutions. [2][17] Research indicates that at a neutral pH, Methotrexate degradation follows pseudo-first-order kinetics, with a half-life of just 1.65 minutes when the initial chlorine concentration is 2 mg/L.[17][18] For laboratory purposes, using a higher concentration ensures complete degradation.

Protocol 6.1: Inactivation of Dilute Methotrexate Solutions
  • Verification: This procedure is only for dilute (<1 mg/mL) aqueous solutions. Do not use for concentrated stock or solutions containing organic solvents.

  • Location: Perform this procedure in a certified chemical fume hood.

  • PPE: Wear the full PPE ensemble as described in Section 3.

  • Procedure: a. For every 10 parts of dilute Methotrexate waste solution, slowly add 1 part of standard household bleach (which is typically 5-6% sodium hypochlorite). This creates a final concentration of ~0.5% sodium hypochlorite.[16] b. Stir the solution gently for a minimum of 30 minutes to ensure complete reaction. c. After the contact time, neutralize the excess bleach by adding a sodium thiosulfate solution. d. Check the pH of the final solution and adjust to neutral (pH 6-8) if necessary.

  • Disposal: Even after treatment, it is best practice to collect this neutralized solution as hazardous chemical waste. Do not pour down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department and local water authority. [18]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste contaminated with Methotrexate Sodium.

G cluster_waste_type Identify Waste Type cluster_disposal_path Disposal Pathway start Waste Generation (Contaminated with Methotrexate Sodium) is_sharp Sharps? (Needles, Vials, Slides) start->is_sharp is_solid Non-Sharp Solid? (PPE, Labware, Paper) start->is_solid is_liquid Liquid / Bulk? (Solutions, Spill Debris) start->is_liquid sharps_container Place in Purple-Lidded Puncture-Proof Sharps Container is_sharp->sharps_container Yes trace_container Place in Labeled Purple Bag within a Rigid Secondary Container is_solid->trace_container Yes bulk_container Place in Labeled, Sealed Liquid Waste Container is_liquid->bulk_container Yes end_point Store in Designated Hazardous Waste Accumulation Area for Licensed Vendor Pickup sharps_container->end_point trace_container->end_point bulk_container->end_point

Caption: Decision workflow for segregating Methotrexate Sodium waste.

References

  • How Do You Dispose of Cytotoxic Waste? - Daniels Health. [Link]

  • Management of Cytotoxic Waste. - Canterbury District Health Board. [Link]

  • Products of methotrexate during chlorination. - PubMed. [Link]

  • RCRA. - Case Western Reserve University Environmental Health and Safety. [Link]

  • Cytotoxic Waste Management: Safe Storage, Handling, and Disposal Practices. - Top C-Waste. [Link]

  • Safe handling of cytotoxics: guideline recommendations. - PubMed Central. [Link]

  • Technical Services - Disposal of Cytotoxic Waste. - YouTube. [Link]

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). - PubMed Central. [Link]

  • Products of methotrexate during chlorination | Request PDF. - ResearchGate. [Link]

  • Laboratory Hazardous Waste: What You and Your Staff Need to Know. - TriHaz Solutions. [Link]

  • Sodium Hypochlorite. - CHEMM, Medical Countermeasures Database. [Link]

  • Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines. - UW Environmental Health & Safety. [Link]

  • Evaluation of decontamination efficacy of four antineoplastics (ifosfamide, 5-fluorouracil, irinotecan, and methotrexate) after deliberate contamination | Request PDF. - ResearchGate. [Link]

  • Safe Handling of Hazardous Drugs. - University of Utah Health Care Hospitals and Clinics Policy Manual. [Link]

  • Decontamination methods for cytotoxic drugs. 1. Use of a bioluminescent technique to monitor the inactivation of methotrexate with chlorine-based agents. - PubMed. [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. - Occupational Safety and Health Administration (OSHA). [Link]

  • Lab Waste Management and RCRA Updates for Colleges and Universities. - NY.Gov. [Link]

  • METHOTREXATE, VIALS 12 Special Handling Instructions. - Pfizer. [Link]

  • RCRA addresses waste management, disposal and recycling. - University of Houston-Clear Lake. [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. - CDC. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. - EPFL. [Link]

  • Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories. - Enviro-Safe. [Link]

  • GUIDELINES FOR USING SODIUM HYPOCHLORITE AS A DISINFECTANT FOR BIOLOGICAL WASTE. - Western University. [Link]

Sources

Navigating the Safe Handling of Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

The effective and safe handling of potent compounds is a cornerstone of innovative research in drug development. Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate, more commonly known as methotrexate sodium salt, is a cytotoxic agent that requires meticulous attention to safety protocols to minimize occupational exposure.[1] This guide provides an in-depth, procedural framework for the selection and use of personal protective equipment (PPE) when working with this compound, ensuring the well-being of researchers and the integrity of experimental outcomes.

Understanding the Risk: The "Why" Behind Stringent PPE Protocols

Methotrexate sodium salt is classified as a hazardous, cytotoxic drug.[1] Exposure, even in minute quantities, can lead to significant health risks, including skin irritation, eye damage, and potential reproductive harm.[2][3] The primary routes of exposure in a laboratory setting are inhalation of aerosols, dermal contact, and ingestion. Therefore, the selection of appropriate PPE is not merely a procedural formality but a critical barrier to prevent accidental exposure and ensure a safe research environment.

Core Principles of PPE Selection

The level of PPE required for handling methotrexate sodium salt is dictated by the nature of the task and the potential for generating airborne particles or splashes. A risk-based approach is paramount. All handling of this compound should ideally be performed within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[2]

A Hierarchy of Controls for Safe Handling

Before detailing specific PPE, it is crucial to recognize that PPE is the last line of defense. The hierarchy of controls prioritizes engineering and administrative controls to minimize hazards at their source.

Hierarchy of Controls cluster_0 Hierarchy of Controls for Cytotoxic Compounds Elimination Elimination/Substitution (Not always feasible in research) Engineering Engineering Controls (e.g., Fume Hood, BSC, Closed Systems) Elimination->Engineering Most Effective Administrative Administrative Controls (e.g., SOPs, Training, Restricted Access) Engineering->Administrative PPE Personal Protective Equipment (PPE) (The focus of this guide) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing exposure to hazardous compounds.

Recommended Personal Protective Equipment

The following table summarizes the recommended PPE for various laboratory activities involving methotrexate sodium salt.

TaskRecommended PPERationale
Weighing and Aliquoting (Solid) Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, N95 or higher RespiratorHigh risk of generating and inhaling airborne particles. Double gloving provides an extra layer of protection against contamination.
Solution Preparation and Dilution Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side ShieldsPotential for splashes and spills. A respirator may be necessary if there is a risk of aerosolization.
Cell Culture and In Vitro Assays Nitrile Gloves, Disposable Gown, Safety GlassesLower risk of aerosol generation, but still a potential for splashes during liquid handling.
Waste Disposal Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side ShieldsHandling of contaminated materials poses a significant risk of exposure.

Step-by-Step Guide to Donning and Doffing PPE

Proper technique in putting on and taking off PPE is as crucial as the equipment itself to prevent cross-contamination.

Donning Procedure:
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown: Put on a disposable, fluid-resistant gown and tie it securely.

  • Respirator (if required): Don an N95 or higher-rated respirator, ensuring a proper seal check.

  • Eye Protection: Put on safety goggles or a face shield.

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. Don a second pair of gloves over the first.

Doffing Procedure (to be performed in a designated area):
  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them. Dispose of them in a designated cytotoxic waste container.

  • Gown: Untie the gown and remove it by rolling it down from the shoulders, turning it inside out. Dispose of it in the cytotoxic waste container.

  • Hand Hygiene: Perform hand hygiene.

  • Eye Protection: Remove safety goggles or face shield from the back to the front.

  • Respirator (if worn): Remove the respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out. Dispose of them in the cytotoxic waste container.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE d1 Hand Hygiene d2 Gown d1->d2 d3 Respirator (if needed) d2->d3 d4 Eye Protection d3->d4 d5 Gloves (Double) d4->d5 f1 Outer Gloves f2 Gown f1->f2 f3 Hand Hygiene f2->f3 f4 Eye Protection f3->f4 f5 Respirator (if worn) f4->f5 f6 Inner Gloves f5->f6 f7 Final Hand Hygiene f6->f7

Caption: A simplified workflow for donning and doffing PPE.

Operational and Disposal Plans

Spill Management

In the event of a spill, immediately alert others in the area. A cytotoxic spill kit should be readily available.[4] Personnel involved in the cleanup must wear full PPE, including a respirator.[5][6] The spilled material should be absorbed with an appropriate absorbent material, and the area should be decontaminated with a suitable cleaning agent, followed by a thorough rinsing with water.[5] All materials used for cleanup must be disposed of as cytotoxic waste.[5]

Waste Disposal

All materials that come into contact with methotrexate sodium salt, including gloves, gowns, pipette tips, and empty vials, must be disposed of as cytotoxic waste.[4][5] This waste should be segregated in clearly labeled, leak-proof containers.[4][5] Follow your institution's and local regulations for the final disposal of cytotoxic waste, which often involves incineration at high temperatures.[5][6]

Conclusion

A comprehensive understanding and diligent application of personal protective equipment protocols are non-negotiable for the safe handling of this compound. By adhering to the guidelines outlined in this document, researchers can significantly mitigate the risks associated with this potent cytotoxic compound, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Labor
  • METHOTREXATE, VIALS 12 Special Handling Instructions. (n.d.). Google.
  • SDS # 540 - Naval Hospital Beaufort. (n.d.). Naval Hospital Beaufort.
  • Safety Data Sheet - 7-hydroxy Methotrexate (sodium salt). (2025). Cayman Chemical.
  • Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories. (2017). The Pharmaceutical Journal.
  • Methotrexate, disodium - Safety D
  • Cytotoxic Drugs: Safe Handling in the Workplace. (2016). Esco Lifesciences.
  • Methotrexate - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • MATERIAL SAFETY DATA SHEET - Methotrex
  • Safe handling and waste management of hazardous drugs. (2020). eviQ.
  • MATERIAL SAFETY DATA SHEET - Methotrexate Solution for Injection. (2012). Pfizer.
  • Methotrexate disodium salt - Safety D
  • Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01. (2019). Kingston Health Sciences Centre.
  • Quick reference guide to pharmaceutical waste disposal. (n.d.). NHS Dorset.
  • Sodium 4-aminobenzo
  • SAFETY DATA SHEET - Methyl 4-aminobenzo
  • SAFETY DATA SHEET - Methyl Benzo
  • Safety Data Sheet - 4-Aminobenzoic Acid (sodium salt). (2025). Cayman Chemical.
  • SAFETY DATA SHEET - Methotrex

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.